Product packaging for 4-Ethylpiperidine(Cat. No.:CAS No. 3230-23-7)

4-Ethylpiperidine

カタログ番号: B1265683
CAS番号: 3230-23-7
分子量: 113.2 g/mol
InChIキー: KWHPWBXOLZTZMJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

4-Ethylpiperidine is a useful research compound. Its molecular formula is C7H15N and its molecular weight is 113.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211473. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15N B1265683 4-Ethylpiperidine CAS No. 3230-23-7

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-ethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-2-7-3-5-8-6-4-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHPWBXOLZTZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186036
Record name 4-Ethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3230-23-7
Record name 4-Ethylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3230-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethylpiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003230237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3230-23-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211473
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Ethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.788
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Ethylpiperidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDL85J4ENF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Ethylpiperidine: Synthesis, Properties, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it an invaluable building block in the design of bioactive molecules.[3] Among the vast array of substituted piperidines, 4-ethylpiperidine stands out as a key intermediate and structural motif in the development of novel therapeutic agents. This guide provides a comprehensive technical overview of this compound, covering its chemical and physical properties, synthesis, reactivity, analytical characterization, and applications, with a particular focus on its role in drug discovery and development.

Core Identity and Physicochemical Properties

Chemical Identity
  • CAS Number: 3230-23-7[4]

  • Molecular Formula: C₇H₁₅N[4]

  • Molecular Weight: 113.20 g/mol [4]

  • IUPAC Name: this compound[4]

  • Synonyms: γ-ethylpiperidine[4]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, purification, and use in chemical synthesis.

PropertyValueSource(s)
Physical State Liquid[5]
Boiling Point 154 °C[4]
Density 0.826 g/mL[4]
Refractive Index (n²⁰/D) 1.445[4]
LogP 1.98[5]
pKa Data not explicitly available, but expected to be similar to piperidine (~11.2)

Synthesis of this compound

The most direct and industrially scalable method for the synthesis of this compound is the catalytic hydrogenation of 4-ethylpyridine. This transformation involves the reduction of the aromatic pyridine ring to the saturated piperidine ring.

Catalytic Hydrogenation of 4-Ethylpyridine

This method is widely employed for the synthesis of various piperidine derivatives due to its efficiency and the availability of the corresponding pyridine precursors.[1][6]

Reaction Principle:

The catalytic hydrogenation of 4-ethylpyridine involves the addition of hydrogen across the double bonds of the pyridine ring in the presence of a metal catalyst. The choice of catalyst, solvent, temperature, and pressure are critical parameters that influence the reaction's efficiency and selectivity.

G reactant 4-Ethylpyridine product This compound reactant->product Hydrogenation reagents + 3H₂ catalyst Catalyst (e.g., Pd/C, PtO₂, Ru/C) Solvent (e.g., Ethanol, Acetic Acid) Pressure, Temperature

Figure 1: General scheme for the synthesis of this compound via catalytic hydrogenation.

Experimental Protocol (Exemplary):

The following protocol is a generalized procedure based on established methods for the hydrogenation of pyridine derivatives.[7][8]

  • Materials:

    • 4-Ethylpyridine

    • Palladium on carbon (10% Pd/C)

    • Ethanol (or other suitable solvent like acetic acid)

    • Hydrogen gas

  • Procedure:

    • In a high-pressure autoclave, a solution of 4-ethylpyridine in ethanol is prepared.

    • The 10% Pd/C catalyst is carefully added to the solution (typically 1-5 mol% of the substrate).

    • The autoclave is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas to the desired pressure (e.g., 5-10 atm).

    • The reaction mixture is stirred and heated to a specific temperature (e.g., 50-100 °C).

    • The reaction is monitored by observing the cessation of hydrogen uptake or by analytical techniques such as GC-MS or TLC.

    • Upon completion, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully released.

    • The reaction mixture is filtered to remove the catalyst.

    • The solvent is removed under reduced pressure, and the resulting crude this compound can be purified by distillation.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a common and effective catalyst for pyridine hydrogenation. Other catalysts like platinum oxide (Adam's catalyst) or ruthenium on carbon can also be used, sometimes offering different selectivity or activity under milder conditions.[9]

  • Solvent: Ethanol is a common solvent for hydrogenations as it is relatively inert and can dissolve both the starting material and the product. Acidic solvents like acetic acid can sometimes accelerate the reaction by protonating the pyridine nitrogen, making the ring more susceptible to reduction.[9]

  • Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate without promoting side reactions. Higher pressures and temperatures generally lead to faster reactions but may also increase the risk of over-reduction or other undesired transformations.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is primarily governed by the secondary amine functionality within the piperidine ring. The nitrogen atom possesses a lone pair of electrons, making it both basic and nucleophilic.

N-Alkylation

A fundamental reaction of this compound is N-alkylation, which involves the formation of a new carbon-nitrogen bond at the piperidine nitrogen. This reaction is crucial for introducing various substituents to modulate the pharmacological properties of the molecule.[10][11]

Reaction Principle:

N-alkylation typically proceeds via an Sɴ2 reaction where the nitrogen atom of this compound acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent (e.g., an alkyl halide). A base is often required to neutralize the hydrohalic acid formed during the reaction.[12]

G reactant1 This compound product N-Alkyl-4-ethylpiperidine reactant1->product reactant2 R-X (Alkyl Halide) reactant2->product base Base (e.g., K₂CO₃, Et₃N) solvent Solvent (e.g., ACN, DMF)

Figure 2: General scheme for the N-alkylation of this compound.

Experimental Protocol (Exemplary):

The following is a generalized protocol for the N-alkylation of a secondary amine.[12]

  • Materials:

    • This compound

    • Alkyl halide (e.g., benzyl bromide)

    • Potassium carbonate (or another suitable base)

    • Acetonitrile (or another suitable polar aprotic solvent)

  • Procedure:

    • To a stirred solution of this compound in acetonitrile, potassium carbonate is added.

    • The alkyl halide is added dropwise to the mixture at room temperature.

    • The reaction is stirred at room temperature or heated to a moderate temperature (e.g., 50-80 °C) until the reaction is complete, as monitored by TLC or LC-MS.

    • The reaction mixture is filtered to remove the inorganic salts.

    • The solvent is removed under reduced pressure.

    • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude N-alkylated product, which can be further purified by column chromatography.

Role in Drug Development

The this compound moiety is a valuable building block in the synthesis of various pharmaceutically active compounds. Its incorporation can influence a molecule's lipophilicity, basicity, and overall three-dimensional shape, which are critical for its interaction with biological targets.[1][2][13][14][15][16] While specific marketed drugs with this compound as a direct starting material are not prominently disclosed in publicly available literature, the broader class of 4-substituted piperidines is extensively used. For instance, derivatives of 4-arylpiperidines are key components in the synthesis of analgesics and other CNS-active agents.[17] The ethyl group at the 4-position can serve as a lipophilic handle to enhance membrane permeability or to occupy a specific hydrophobic pocket in a target protein.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[3][18][19][20]

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the piperidine ring protons. The protons on the carbons adjacent to the nitrogen (C2 and C6) will appear at a higher chemical shift (downfield) compared to the other ring protons. The NH proton will appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The carbons adjacent to the nitrogen (C2 and C6) will be the most downfield among the piperidine ring carbons.[21]

Although a publicly available, high-resolution spectrum of this compound is not readily accessible, data for analogous compounds like N,N-ethylmethyl-piperidine-4-carboxylic acid can provide insights into the expected chemical shifts.[22]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[23]

Expected Key Absorptions:

  • N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

  • C-H Stretch: Strong absorption bands in the region of 2800-3000 cm⁻¹ due to the C-H stretching vibrations of the aliphatic ethyl and piperidine ring protons.

  • C-N Stretch: An absorption band in the region of 1000-1200 cm⁻¹ corresponding to the C-N stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[24][25]

Expected Fragmentation:

  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 113.

  • Alpha-Cleavage: A prominent fragmentation pathway for amines is alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this would lead to the loss of an ethyl radical, resulting in a fragment at m/z = 84.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

  • Hazards: It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation. There is also a risk of serious eye damage.[4]

  • Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable chemical entity with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis from 4-ethylpyridine and the reactivity of its secondary amine functionality make it an attractive building block for the construction of more complex molecules. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists aiming to leverage this versatile compound in their drug discovery and development endeavors.

References

  • Onomura, O., Fujimura, N., & Tanaka, T. (n.d.). REGIOSELECTIVE INTRODUCTION OF ELECTROPHILES INTO PIPERIDINE DERIVATIVES AT THE 4-POSITION.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis.
  • Wang, F., et al. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.
  • Varlamov, A. V., et al. (2021).
  • Rydzik, A. M., et al. (2017). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... ResearchGate.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?
  • Deeter, J., et al. (n.d.). DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis.
  • DTIC. (2025). Piperidine Synthesis.
  • Metin, T. (2011). Basic 1H- and 13C-NMR Spectroscopy. Springer.
  • SpectraBase. (n.d.). This compound - Optional[1H NMR] - Chemical Shifts.
  • Ningbo Inno Pharmchem Co.,Ltd. (2025). The Significance of Piperidine Derivatives in Modern Drug Discovery.
  • Organic Syntheses. (n.d.). Piperidine, 1-ethyl-.
  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Chemistry LibreTexts. (2023). NMR - Interpretation.
  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • MacMillan, D. W. C., et al. (2018).
  • YouTube. (2023). NMR Spectroscopy Interpretation (Example).
  • Royal Society of Chemistry. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines.
  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide.
  • SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1.
  • ResearchGate. (n.d.). A few examples of piperidine-based drugs and natural products.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ResearchGate. (n.d.). The chemical reactions involved in the synthesis of ethyl piperidine substituted nickel(II) salphen complex.
  • PubChem. (n.d.). This compound.
  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Indian Journal of Pure & Applied Physics. (n.d.). Spectral investigation and normal coordinate analysis of piperazine.
  • Chemical Science. (2011). Permeable Membrane Reactors.
  • SciSpace. (n.d.). ENANTIOSELECTIVE HYDROGENATION OF ETHYL - PYRUVATE WITH CINCHONIDINE MODIFIED Pt/SiO2 AND.

Sources

physicochemical properties of 4-Ethylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Ethylpiperidine

Abstract: this compound is a substituted heterocyclic amine that serves as a crucial structural motif and synthetic intermediate in medicinal chemistry and materials science.[1] The piperidine scaffold is prevalent in numerous pharmaceuticals, influencing their pharmacological and pharmacokinetic profiles.[2][3] A comprehensive understanding of the is therefore paramount for researchers, scientists, and drug development professionals to effectively utilize this compound in synthetic strategies and to predict its behavior in biological systems. This guide provides an in-depth analysis of its core properties, supported by field-proven experimental methodologies and authoritative data.

Molecular Structure and Core Identifiers

The foundational aspect of any chemical entity is its structure, which dictates its physical, chemical, and biological properties. This compound consists of a saturated six-membered heterocycle containing one nitrogen atom, with an ethyl group substituted at the 4-position.

Caption: 2D Chemical Structure of this compound.

This structure imparts a combination of lipophilicity from the ethyl group and the hydrocarbon backbone, along with polarity and basicity from the secondary amine.[4] These features are critical in defining its interactions with biological targets and its pharmacokinetic properties.

Table 1: Core Identifiers and Molecular Properties

Property Value Source
IUPAC Name This compound [5]
CAS Number 3230-23-7 [6]
Molecular Formula C₇H₁₅N [7]
Molecular Weight 113.20 g/mol [5][6]
Canonical SMILES CCC1CCNCC1 [5]

| InChIKey | KWHPWBXOLZTZMJ-UHFFFAOYSA-N |[6] |

Physical and Thermodynamic Properties

The bulk physical properties of a compound are critical for its handling, storage, formulation, and purification.

Table 2: Key Physicochemical Data

Property Value Conditions Source
Appearance Colorless liquid Room Temperature [8]
Density 0.826 g/mL Not Specified [6]
Boiling Point 128-130 °C Not Specified [9]
Refractive Index 1.445 n20/D [6]
pKa 11.01 Not Specified [5]

| Solubility | Soluble in water | 20°C |[10] |

Basicity (pKa)

Expertise & Experience: The pKa of 11.01 indicates that this compound is a moderately strong base, a characteristic feature of secondary aliphatic amines.[5] This property is of paramount importance in drug development. The extent of ionization at physiological pH (around 7.4) determines a molecule's ability to cross biological membranes, its solubility in aqueous environments like blood plasma, and its potential to interact with ionic residues in protein binding sites. A compound with a high pKa will be predominantly protonated and positively charged at physiological pH, which typically increases water solubility but can hinder passive diffusion across lipid bilayers.

This protocol describes a standard method for determining the acid dissociation constant.

  • Preparation: Accurately weigh approximately 50-100 mg of this compound and dissolve it in 50 mL of deionized, CO₂-free water.

  • Apparatus Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the dissolved sample in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and immerse the calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) added in small, precise increments using a burette.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the amine has been neutralized.

Trustworthiness: This method is self-validating. The resulting titration curve should exhibit a clear sigmoidal shape with a well-defined inflection point corresponding to the equivalence point. The sharpness of this inflection is indicative of the accuracy of the measurement.

Solubility

Expertise & Experience: The piperidine ring itself confers a degree of water solubility due to the nitrogen atom's ability to act as a hydrogen bond acceptor.[8] The ethyl group adds lipophilicity. The overall molecule is reported as soluble in water, which is crucial for developing aqueous formulations.[10] Its miscibility with organic solvents like alcohols and ethers makes it versatile for various synthetic reactions.[8] Understanding solubility is fundamental for predicting absorption, designing formulations, and selecting appropriate solvent systems for purification.

  • Sample Preparation: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer, e.g., Phosphate-Buffered Saline for physiological relevance) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand, or centrifuge it, to separate the undissolved solute from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute it with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a suitable detector.

  • Calculation: The solubility is reported in units such as mg/mL or mol/L.

Causality: The shake-flask method is considered the gold standard for solubility determination because it measures the thermodynamic equilibrium solubility. The use of a validated chromatographic method for quantification ensures specificity and accuracy, preventing interference from potential impurities.

Spectroscopic Profile

Spectroscopic data provides an unambiguous fingerprint of a molecule, confirming its identity and providing insights into its electronic and structural environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H NMR would show distinct signals for the protons on the ethyl group and the piperidine ring. The chemical shifts and coupling patterns would confirm the connectivity and stereochemical relationships of the atoms. ¹³C NMR would complement this by identifying all unique carbon environments.[11]

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if quantitative analysis is needed.[12]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz). Standard acquisition parameters are typically used.

  • Spectral Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals to determine proton ratios and analyze the chemical shifts (ppm) and coupling constants (J-values) to assign the signals to specific protons in the molecule.

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. Key expected peaks include N-H stretching for the secondary amine (typically a weak to medium band around 3300-3500 cm⁻¹), C-H stretching from the alkyl groups (just below 3000 cm⁻¹), and C-N stretching.[9][12]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum.

  • Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum, yielding the final absorbance or transmittance spectrum of the sample.

Causality: ATR-FTIR is a modern, rapid, and efficient technique for obtaining IR spectra of liquids and solids without extensive sample preparation (like creating KBr pellets).[13] It requires only a small amount of sample and provides high-quality, reproducible data.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound and its fragments. For this compound, electron ionization (EI) would likely show a molecular ion (M⁺) peak at m/z = 113, corresponding to its molecular weight.[5] The fragmentation pattern would be characteristic of the structure, likely showing loss of the ethyl group or fragmentation of the piperidine ring, which helps in structural confirmation.

Safety, Handling, and Stability

Authoritative Grounding: As a secondary amine, this compound requires careful handling. It should be used in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn to avoid contact with skin and eyes.[14][15] It should be stored in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14] The compound is stable under recommended storage conditions, but like many amines, it may be sensitive to air and light over prolonged periods.

Conclusion

The define its behavior from the laboratory bench to potential clinical applications. Its basicity, solubility, and structural characteristics, confirmed by a robust spectroscopic profile, are key parameters that inform its use in organic synthesis and drug design. The experimental protocols detailed herein represent standard, reliable methods for verifying these properties, ensuring data integrity and reproducibility for researchers in the field. A thorough understanding of this data is essential for any scientist aiming to leverage the unique chemical attributes of the this compound scaffold.

References

  • Vulcanchem. (n.d.). This compound-4-carboxylic acid.
  • ChemicalBook. (2025). This compound - Safety Data Sheet.
  • Solubility of Things. (n.d.). 4-Ethyl-4-methylpiperidine-2,6-dione.
  • AK Scientific, Inc. (n.d.). This compound hydrochloride - Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76704, this compound.
  • Stenutz. (n.d.). This compound.
  • Apollo Scientific. (2022). Ethyl piperidine-4-carboxylate - Safety Data Sheet.
  • Capot Chemical Co., Ltd. (2025). MSDS of this compound.
  • ChemicalBook. (n.d.). Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR spectrum.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Ethyl 4-aminopiperidine-1-carboxylate.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • ChemicalBook. (n.d.). Ethyl 4-piperidinecarboxylate synthesis.
  • BenchChem. (n.d.). Spectroscopic Profile of 2-Ethyl-4-methylpiperidine: A Predictive Analysis.
  • Solubility of Things. (n.d.). Piperidine.
  • Fisher Scientific. (2014). SAFETY DATA SHEET - ETHYLPIPERIDINE.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70770, Ethyl 4-piperidinecarboxylate.
  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.
  • National Institute of Standards and Technology. (n.d.). Piperidine, 1-ethyl-. In NIST Chemistry WebBook.
  • T. S. Balaban, et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
  • Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
  • ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.

Sources

Introduction: The Significance of 4-Ethylpiperidine in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Ethylpiperidine from Pyridine

This compound is a valuable heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceuticals and specialty chemicals. Its piperidine core is a common motif in many biologically active molecules, and the ethyl group at the 4-position provides a key lipophilic handle for modulating the pharmacological properties of drug candidates. This guide provides a comprehensive overview of the synthesis of this compound, starting from the readily available precursor, pyridine. We will delve into the mechanistic underpinnings of the key transformations, provide detailed experimental protocols, and discuss the critical parameters that govern the efficiency and selectivity of the synthesis.

A Two-Stage Synthetic Strategy: From Pyridine to this compound

The most common and industrially viable route to this compound from pyridine is a two-stage process. The first stage involves the introduction of an ethyl group onto the pyridine ring to form 4-ethylpyridine. The second stage is the subsequent reduction of the aromatic pyridine ring to the saturated piperidine ring.

G Pyridine Pyridine 4-Ethylpyridine 4-Ethylpyridine Pyridine->4-Ethylpyridine Ethylation This compound This compound 4-Ethylpyridine->this compound Hydrogenation

Figure 1: Overall synthetic workflow from pyridine to this compound.

Stage 1: Synthesis of 4-Ethylpyridine from Pyridine

The introduction of an ethyl group at the 4-position of the pyridine ring can be achieved through several methods. One of the most direct approaches is a free-radical ethylation reaction.

Mechanism of Free-Radical Ethylation

This reaction often employs a source of ethyl radicals, such as the decomposition of propionic acid in the presence of a silver catalyst and an oxidizing agent like ammonium persulfate. The reaction proceeds through the following key steps:

  • Initiation: The oxidizing agent initiates the formation of ethyl radicals from the carboxylate.

  • Propagation: The highly reactive ethyl radical attacks the electron-deficient pyridine ring. While pyridine is generally resistant to electrophilic attack, it is susceptible to radical addition. The attack can occur at the 2, 3, or 4 positions. The 4-position is often favored due to steric and electronic factors.

  • Rearomatization: The resulting radical intermediate is oxidized to a cationic species, which then loses a proton to regain aromaticity, yielding the 4-ethylpyridine product.

G Pyridine Pyridine Radical_Addition Radical_Addition Pyridine->Radical_Addition Et• Oxidation Oxidation Radical_Addition->Oxidation [O] 4-Ethylpyridine 4-Ethylpyridine Oxidation->4-Ethylpyridine -H+

Figure 2: Simplified mechanism of free-radical ethylation of pyridine.

Experimental Protocol: Free-Radical Ethylation of Pyridine
  • Materials: Pyridine, propionic acid, silver nitrate (AgNO₃), ammonium persulfate ((NH₄)₂S₂O₈), sulfuric acid (H₂SO₄), dichloromethane (CH₂Cl₂), sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a solution of pyridine in a suitable solvent, add propionic acid and a catalytic amount of silver nitrate.

    • Slowly add a solution of ammonium persulfate in water to the reaction mixture.

    • The reaction is typically carried out at a controlled temperature, often with cooling to manage the exothermicity of the reaction.

    • After the reaction is complete, the mixture is quenched and neutralized with a base, such as sodium bicarbonate.

    • The organic layer is extracted with a solvent like dichloromethane, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is then purified by distillation to yield pure 4-ethylpyridine.

Stage 2: Hydrogenation of 4-Ethylpyridine to this compound

The second stage of the synthesis is the catalytic hydrogenation of the 4-ethylpyridine intermediate. This reaction involves the reduction of the aromatic pyridine ring to the corresponding saturated piperidine ring.

Catalyst Selection and Reaction Conditions

The choice of catalyst is critical for the success of this hydrogenation. Common catalysts include platinum group metals such as platinum, palladium, and rhodium, often supported on a high-surface-area material like carbon or alumina.

CatalystSupportTemperature (°C)Pressure (psi)Yield (%)Reference
Platinum(IV) oxide (PtO₂)None20-2550>95
Rhodium on Alumina (Rh/Al₂O₃)Alumina70100098
Palladium on Carbon (Pd/C)Carbon100750High

Table 1: Comparison of catalyst systems for the hydrogenation of 4-ethylpyridine.

The reaction conditions, including temperature and pressure, are also crucial parameters that need to be optimized for each catalyst system to achieve high yields and selectivity.

Experimental Protocol: Catalytic Hydrogenation of 4-Ethylpyridine
  • Materials: 4-Ethylpyridine, ethanol (or another suitable solvent), platinum(IV) oxide (Adam's catalyst).

  • Apparatus: A high-pressure hydrogenation apparatus (e.g., a Parr shaker).

  • Procedure:

    • A solution of 4-ethylpyridine in ethanol is placed in the reaction vessel of the hydrogenation apparatus.

    • A catalytic amount of platinum(IV) oxide is added to the solution.

    • The apparatus is sealed, and the air is purged with an inert gas, such as nitrogen or argon.

    • The vessel is then pressurized with hydrogen gas to the desired pressure (e.g., 50 psi).

    • The reaction mixture is agitated at room temperature until the theoretical amount of hydrogen has been consumed.

    • Upon completion, the hydrogen pressure is released, and the catalyst is removed by filtration.

    • The solvent is removed under reduced pressure to yield the crude this compound.

    • The product can be further purified by distillation if necessary.

Conclusion

The synthesis of this compound from pyridine is a well-established and efficient process that is widely used in the chemical and pharmaceutical industries. The two-stage approach, involving the ethylation of pyridine followed by catalytic hydrogenation, provides a reliable route to this important building block. By carefully selecting the appropriate reagents, catalysts, and reaction conditions, high yields of the desired product can be achieved.

References

  • Adams, R., & Shriner, R. L. (1923). Platinum catalyst for reductions. Journal of the American Chemical Society, 45(8), 2171-2179. [Link]
  • Freifelder, M. (1961). The hydrogenation of pyridines with rhodium catalysts. Journal of Organic Chemistry, 26(6), 1835-1839. [Link]
  • Cerveny, L., & Ruzicka, V. (1980). Hydrogenation of alkylpyridines over a palladium catalyst.

The Multifaceted Mechanisms of 4-Ethylpiperidine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-ethylpiperidine scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design of a diverse array of pharmacologically active agents. This technical guide provides an in-depth exploration of the primary mechanisms of action associated with this compound derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the molecular intricacies of their interactions with key biological targets, including acetylcholinesterase, opioid receptors, and fungal enzymes. This guide is structured to provide not only a comprehensive overview of the scientific principles but also actionable, field-proven experimental protocols and data presentation formats to facilitate research and development in this dynamic area of medicinal chemistry.

Introduction: The Significance of the this compound Core

The piperidine ring is a ubiquitous heterocyclic motif found in numerous natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and the basicity of the nitrogen atom allow for precise three-dimensional arrangements of substituents, enabling targeted interactions with a wide range of biological macromolecules. The substitution at the 4-position of the piperidine ring is a common strategy to modulate the pharmacological profile of these derivatives.

While a multitude of substituents have been explored at the 4-position, the ethyl group offers a unique combination of moderate lipophilicity and steric bulk. This seemingly simple alkyl group can significantly influence the binding affinity, selectivity, and pharmacokinetic properties of the parent molecule. Although structure-activity relationship (SAR) studies often focus on more complex moieties, the this compound core is a foundational element in several classes of bioactive compounds. This guide will illuminate the key mechanisms through which these derivatives exert their effects.

Acetylcholinesterase Inhibition: A Cornerstone in Neurodegenerative Disease Therapy

A prominent class of 4-substituted piperidine derivatives, exemplified by the well-known Alzheimer's disease therapeutic, Donepezil, functions as potent inhibitors of acetylcholinesterase (AChE).[2] AChE is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft, and its inhibition leads to an increase in acetylcholine levels, thereby enhancing cholinergic neurotransmission.[3]

Mechanism of Action and Structure-Activity Relationship (SAR)

Derivatives based on a 1-benzyl-4-substituted piperidine scaffold have been extensively studied as AChE inhibitors.[2][4] The basic nitrogen of the piperidine ring is crucial for activity, as it interacts with the peripheral anionic site of the enzyme. The 4-position substituent, in this case, an ethyl group that is part of a larger pharmacophore, contributes to the overall binding affinity by establishing hydrophobic and van der Waals interactions within the active site gorge of AChE. SAR studies on related compounds have shown that introducing bulky moieties can substantially increase inhibitory activity.[4]

Quantitative Data: AChE Inhibitory Potency
Compound IDScaffoldIC50 (nM)Selectivity (AChE vs. BuChE)
Compound A 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine0.56~18,000-fold
Donepezil (E2020) 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine5.7~1,250-fold
Compound B 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine1.2~34,700-fold

Data synthesized from multiple sources for illustrative purposes.[2][4][5]

Experimental Protocol: Ellman's Assay for AChE Inhibition

The Ellman's assay is a robust and widely used colorimetric method for measuring AChE activity and inhibition.[6]

Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • Acetylcholinesterase (AChE) solution (e.g., 0.1 U/mL)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)

  • Acetylthiocholine iodide (ATCI) substrate solution (10 mM)

  • Test compound (this compound derivative) stock solution (e.g., 10 mM in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Setup: In a 96-well plate, add the following in triplicate:

    • Blank: 180 µL of phosphate buffer.

    • Control (100% Activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of buffer (or DMSO at the same final concentration as the test wells).

    • Test Wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the test compound at various concentrations.

  • Pre-incubation: Gently mix the contents and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: To each well, add 20 µL of DTNB solution followed by 20 µL of ATCI solution to start the reaction. The final volume in each well should be 200 µL.

  • Kinetic Measurement: Immediately place the plate in a reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbs/min) from the linear portion of the kinetic curve.

    • Correct for background by subtracting the rate of the blank.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100.

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathway: Enhanced Cholinergic Neurotransmission and Neuroprotection

Inhibition of AChE by this compound derivatives leads to an accumulation of acetylcholine in the synapse. This enhances the activation of both nicotinic and muscarinic acetylcholine receptors on the postsynaptic neuron. This enhanced cholinergic signaling is not only crucial for symptomatic relief in conditions like Alzheimer's disease but is also linked to neuroprotective effects.[7] Activation of certain acetylcholine receptor subtypes can trigger downstream signaling cascades, such as the PI3K/Akt pathway, which promotes cell survival and can help mitigate neurodegenerative processes.[7]

AChE_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Acetylcholine Receptor ACh->Postsynaptic_Receptor Activates Derivative This compound Derivative Derivative->AChE Inhibits Signaling_Cascade Signaling Cascade (e.g., PI3K/Akt) Postsynaptic_Receptor->Signaling_Cascade Initiates Neuroprotection Neuroprotection & Cell Survival Signaling_Cascade->Neuroprotection Promotes

AChE Inhibition and Downstream Signaling

Opioid Receptor Modulation: The Quest for Safer Analgesics

The 4-substituted piperidine framework is central to the development of potent opioid receptor modulators. These compounds can exhibit a range of activities, from full agonism at the µ-opioid receptor (MOR), characteristic of traditional opioid analgesics like fentanyl, to more complex profiles such as balanced MOR agonism and δ-opioid receptor (DOR) antagonism.[8][9] This latter profile is of significant interest for developing analgesics with a reduced potential for tolerance and dependence.[8]

Mechanism of Action and Structure-Activity Relationship (SAR)

For these derivatives, the piperidine nitrogen interacts with a key aspartate residue in the opioid receptors. The substituent at the 4-position extends into a hydrophobic pocket, and its nature significantly influences receptor affinity and selectivity.[8] While specific SAR for a 4-ethyl group is not extensively detailed, studies on broader series of 4-substituted piperidines and piperazines show that varying the length and flexibility of the side chain at this position can dramatically alter the binding affinity and efficacy at MOR and DOR.[8][10]

Quantitative Data: Opioid Receptor Binding and Functional Activity
Compound ScaffoldKi MOR (nM)Ki DOR (nM)MOR Efficacy (% of DAMGO)DOR Efficacy (% of DPDPE)
Tetrahydroquinoline-piperidine analog0.29 - 296.6 - 150Partial AgonistAntagonist
N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide37900.87-Full Agonist

Data represent a range of values for different derivatives within the class.[8][11]

Experimental Protocol: Mu-Opioid Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the µ-opioid receptor.

Materials:

  • HEK293 cells expressing the human µ-opioid receptor

  • [³H]DAMGO (a selective MOR agonist radioligand)

  • Naloxone (a non-selective opioid antagonist for determining non-specific binding)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compound (this compound derivative)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293 cells expressing the µ-opioid receptor.

    • Lyse the cells and prepare a membrane fraction by differential centrifugation.

    • Resuspend the final membrane pellet in assay buffer to a protein concentration of 1-2 mg/mL.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, [³H]DAMGO (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding (NSB): Membrane preparation, [³H]DAMGO, and a high concentration of naloxone (e.g., 10 µM).

    • Competition Binding: Membrane preparation, [³H]DAMGO, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis:

    • Calculate the specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 and then calculate the Ki using the Cheng-Prusoff equation.

Signaling Pathway: G-Protein Coupled Receptor Activation

µ-opioid receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).[4] Agonist binding by a this compound derivative triggers a conformational change in the receptor, leading to the dissociation of the G-protein heterotrimer.[11] The Gαi subunit then inhibits adenylyl cyclase, reducing intracellular cAMP levels, while the Gβγ subunit can modulate ion channels, such as opening inwardly rectifying potassium channels (leading to hyperpolarization) and inhibiting voltage-gated calcium channels (reducing neurotransmitter release).[12] DOR antagonism can modulate these effects, potentially through interactions at the level of receptor heteromers.[13]

Opioid_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Effects MOR μ-Opioid Receptor (MOR) G_Protein Gi/o Protein (αβγ) MOR->G_Protein Activates G_alpha G_Protein->G_alpha G_betagamma G_Protein->G_betagamma AC Adenylyl Cyclase (AC) cAMP ↓ cAMP AC->cAMP Ca_Channel Ca²⁺ Channel Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter_Release K_Channel K⁺ Channel Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Derivative This compound Derivative (Agonist) Derivative->MOR Binds to G_alpha->AC Inhibits G_betagamma->Ca_Channel Inhibits G_betagamma->K_Channel Activates

µ-Opioid Receptor G-protein Signaling Pathway

Antifungal Activity: Targeting Ergosterol Biosynthesis

Certain 4-aminopiperidine derivatives have emerged as a novel class of antifungal agents. Their mechanism of action is believed to involve the disruption of the fungal cell membrane by inhibiting ergosterol biosynthesis.[14] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and fluidity.[9]

Mechanism of Action and Structure-Activity Relationship (SAR)

The proposed mechanism for these antifungal piperidine derivatives is the inhibition of key enzymes in the latter stages of the ergosterol biosynthesis pathway, such as sterol C14-reductase and sterol C8-isomerase.[14] Inhibition of these enzymes leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which ultimately compromises the fungal cell membrane. The SAR for these compounds suggests that the nature of the substituents on both the piperidine nitrogen and the 4-amino group are critical for antifungal potency.

Quantitative Data: Antifungal Potency
Compound IDFungal StrainMIC (µg/mL)
1-benzyl-N-dodecylpiperidin-4-amine Candida albicans0.125
Aspergillus fumigatus0.25
N-dodecyl-1-phenethylpiperidin-4-amine Candida albicans0.06
Aspergillus fumigatus0.125

MIC (Minimum Inhibitory Concentration) is the lowest concentration that inhibits visible fungal growth.[14]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.[15]

Materials:

  • RPMI-1640 medium

  • Sabouraud Dextrose Agar

  • Fungal strains (e.g., Candida albicans)

  • Test compound stock solution in DMSO

  • Sterile 96-well plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the fungal strain on Sabouraud Dextrose Agar. Harvest colonies and suspend them in sterile saline. Adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Plate Preparation:

    • Add 100 µL of RPMI-1640 medium to wells in columns 2-12 of a 96-well plate.

    • Add 200 µL of the test compound (at twice the highest desired concentration in RPMI-1640) to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing across to column 10. Discard 100 µL from column 10.

    • Column 11 will be the growth control (no drug), and column 12 will be the sterility control (no inoculum).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well from columns 1-11.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the drug-free growth control, as determined by visual inspection or by reading the optical density at a specific wavelength.

Signaling Pathway: Disruption of Fungal Cell Membrane Integrity

The ergosterol biosynthesis pathway is a multi-step process starting from acetyl-CoA. This compound derivatives are thought to inhibit enzymes late in this pathway. This leads to a depletion of ergosterol and an accumulation of aberrant sterol precursors in the fungal cell membrane. The altered membrane composition results in increased permeability, disruption of essential membrane protein function, and ultimately, fungal cell death.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate_Sterols Intermediate Sterols Lanosterol->Intermediate_Sterols Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Disrupted_Membrane Disrupted Membrane (Increased Permeability, Cell Death) Membrane_Integrity Normal Membrane Integrity & Function Ergosterol->Membrane_Integrity Maintains Derivative This compound Derivative Derivative->Intermediate_Sterols Inhibits Conversion

Inhibition of Ergosterol Biosynthesis

Conclusion and Future Directions

The this compound scaffold is a testament to the power of subtle structural modifications in medicinal chemistry. This guide has illuminated three distinct and significant mechanisms of action for derivatives containing this core: acetylcholinesterase inhibition for neurodegenerative disorders, opioid receptor modulation for advanced analgesics, and disruption of ergosterol biosynthesis for novel antifungals. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to further explore and exploit the therapeutic potential of this versatile chemical class.

Future research should aim to delineate the precise role of the 4-ethyl group in comparison to other alkyl substituents to refine SAR models. Furthermore, the exploration of this compound derivatives against other targets, such as sigma receptors and various ion channels, remains a promising avenue for the discovery of new therapeutics. As our understanding of the complex interplay between small molecules and biological systems deepens, the this compound core will undoubtedly continue to be a valuable starting point for the development of the next generation of medicines.

References

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)
  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)
  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC. [Link]
  • Ergosterol biosynthesis inhibition: a target for antifungal agents. PubMed. [Link]
  • Exploring the activation pathway and G i -coupling specificity of the μ-opioid receptor. PNAS. [Link]
  • N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. PubMed. [Link]
  • Molecular insights into the μ-opioid receptor selective signaling. bioRxiv. [Link]
  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed. [Link]
  • Video: Opioid Receptors: Overview. JoVE. [Link]
  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands | Request PDF.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Ergosterol Biosynthesis.
  • Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collabor
  • Ergosterol biosynthetic pathway. Steps at which various antifungal agents exert their inhibitory activities are shown. TERB, terbinafine; FLU, fluconazole; ITRA, itraconazole; VOR, voriconazole.
  • Anti-Analgesic Effect of the Mu/Delta Opioid Receptor Heteromer Revealed by Ligand-Biased Antagonism. PLOS One. [Link]
  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]
  • Ergosterol biosynthesis inhibition: a target for antifungal agents. SciSpace. [Link]
  • Physiology, Acetylcholinesterase. NCBI Bookshelf. [Link]
  • Stopping the Breakdown: How Acetylcholinesterase Inhibitors Help Fight Alzheimer's Disease. MetroTech Institute. [Link]
  • Structural basis for mu-opioid receptor binding and activ
  • (PDF) Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs.
  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC. [Link]
  • Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer's Disease and Future Perspectives. PMC. [Link]
  • Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. PubMed. [Link]
  • Acetylcholinesterase and its inhibition in Alzheimer disease. PubMed. [Link]
  • The Delta-Opioid Receptor; a Target for the Tre
  • Synthesis of a Delta Agonist-Mu Antagonist Ligand to Alter Ligand-receptor Interactions on Delta Opioid Receptors and Mu Opioid. University of San Diego. [Link]
  • Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their P
  • Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target.

Sources

The Piperidine Scaffold: A Comprehensive Technical Guide to Biological Activity and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry. Its prevalence in a multitude of FDA-approved drugs and biologically active natural products underscores its significance as a privileged scaffold in the design of novel therapeutics.[1] This technical guide provides an in-depth exploration of the biological activities of substituted piperidines, delving into structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies crucial for their evaluation.

The Piperidine Core: A Privileged Scaffold in Medicinal Chemistry

The versatility of the piperidine nucleus lies in its conformational flexibility and the ability to be functionalized at various positions, allowing for the fine-tuning of physicochemical properties and biological targets.[2] This adaptability has led to its incorporation into drugs across a wide spectrum of therapeutic areas, including but not limited to oncology, central nervous system (CNS) disorders, and infectious diseases.[2][3]

The nitrogen atom within the piperidine ring is a key feature, often acting as a proton acceptor and enabling interactions with biological targets.[4] Furthermore, the stereochemistry of substituents on the piperidine ring can dramatically influence biological activity, making stereoselective synthesis a critical aspect of drug development.[5]

Diverse Biological Activities of Substituted Piperidines

The substitution pattern on the piperidine ring dictates its pharmacological profile. Strategic modifications can yield compounds with a wide array of biological activities.

Anticancer Activity

Piperidine derivatives have emerged as promising anticancer agents, targeting various molecular mechanisms.[6][7] They can modulate critical signaling pathways, induce apoptosis, and directly interact with DNA.[6][8]

Key Mechanisms of Action:

  • Enzyme Inhibition: Certain piperidine-based compounds act as potent inhibitors of enzymes crucial for cancer cell survival and proliferation, such as dihydrofolate reductase (DHFR).[9]

  • Signaling Pathway Modulation: Substituted piperidines can interfere with key signaling pathways implicated in cancer progression, including STAT-3, NF-κB, and PI3K/Akt.[6]

  • Apoptosis Induction: Many piperidine derivatives have been shown to induce programmed cell death in cancer cells.

Table 1: In Vitro Cytotoxic Activity of Selected Piperidine Derivatives

Compound/SeriesTarget/Cell LineKey Structural Features for ActivityIC₅₀/EC₅₀ (µM)
Furan-pyrazole piperidine derivativesAkt1, OVCAR-8 (Ovarian), HCT116 (Colon)Furan-pyrazole moiety0.02 - 21.4[9]
Piperidine-based thiosemicarbazonesDihydrofolate reductase (DHFR)Thiosemicarbazone at C413.70 - 47.30[9]
Central Nervous System (CNS) Activity

The piperidine scaffold is a prominent feature in many CNS-active drugs, including antipsychotics, analgesics, and agents for neurodegenerative diseases.[10]

In the context of Alzheimer's disease, where a deficiency of acetylcholine is observed, inhibiting acetylcholinesterase (AChE) is a key therapeutic strategy.[4][11] Piperidine-based AChE inhibitors, such as Donepezil, are designed to fit into the active site of the enzyme, preventing the breakdown of acetylcholine.[3][12] The benzyl-piperidine group, for instance, provides effective binding to the catalytic site of AChE.[3]

Substituted piperidines are central to the development of potent opioid receptor agonists for pain management.[13] Fentanyl, a powerful synthetic opioid, is a notable example from the piperidine family that acts as a μ-opioid receptor agonist.[13] Research is also focused on developing balanced μ-opioid receptor (MOR) agonists and δ-opioid receptor (DOR) antagonists to reduce side effects like tolerance and dependence.[14][15]

Piperidine-containing compounds have shown high affinity and selectivity for the NK1 receptor, which is involved in emesis and depression.[16][17][18] The addition of specific substituents, such as a 3,5-bis(trifluoromethyl)benzyl ether side chain, has been shown to be optimal for high NK1 affinity.[16]

Antiviral and Antimicrobial Activity

The piperidine nucleus is also a valuable scaffold for the development of antiviral and antimicrobial agents.[19] Certain piperidine derivatives have demonstrated efficacy against various viral strains and bacterial species.[20][21]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of a piperidine derivative and its biological activity is paramount for rational drug design.

Key SAR Principles:

  • Position and Nature of Substituents: The biological activity of piperidine derivatives is highly sensitive to the type, position, and stereochemistry of substituents on the ring.[5]

  • Lipophilicity and Polarity: Modification of substituents can modulate the lipophilicity and polarity of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.[2]

  • Conformational Restriction: Introducing conformational constraints, such as in piperidinone-constrained phenethylamines, can lead to a dramatic improvement in potency.[22][23]

Piperidine_Core Piperidine Core Substituents Substituents (Nature, Position, Stereochemistry) Piperidine_Core->Substituents Functionalization Physicochemical_Properties Physicochemical Properties (Lipophilicity, Polarity, pKa) Substituents->Physicochemical_Properties Influences Biological_Target Biological Target (Receptor, Enzyme, etc.) Substituents->Biological_Target Dictates Interaction Pharmacokinetics Pharmacokinetics (ADME) Physicochemical_Properties->Pharmacokinetics Determines Biological_Activity Biological Activity (Potency, Selectivity) Biological_Target->Biological_Activity Governs Pharmacokinetics->Biological_Activity Modulates

Caption: Interplay of factors influencing the biological activity of substituted piperidines.

Experimental Evaluation of Biological Activity

A robust and systematic experimental workflow is essential for characterizing the biological activity of novel piperidine derivatives.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis & Characterization B Primary Screening (e.g., Cell Viability Assays) A->B C Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) B->C D Mechanism of Action Studies (e.g., Signaling Pathway Analysis) C->D E Pharmacokinetic Studies (ADME) D->E F Efficacy Studies (Animal Models of Disease) E->F G Toxicology Studies F->G

Caption: General experimental workflow for the evaluation of piperidine derivatives.[8]

Detailed Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[8]

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the piperidine derivative. A vehicle control (e.g., DMSO) should be included. Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or GI₅₀ values.[8]

This assay is commonly used to screen for inhibitors of acetylcholinesterase.

Protocol:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test piperidine compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Enzyme Reaction: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

  • Initiation: Add the AChE enzyme solution to each well and incubate for a short period.

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate solution.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion and Future Perspectives

The piperidine scaffold continues to be a highly valuable and versatile platform in drug discovery. Its privileged structural features and the vast chemical space accessible through substitution provide fertile ground for the development of novel therapeutics with diverse biological activities. Future research will likely focus on the development of more selective and potent piperidine derivatives with improved pharmacokinetic profiles and reduced off-target effects. The integration of computational modeling with traditional synthetic and biological evaluation will undoubtedly accelerate the discovery of the next generation of piperidine-based drugs.

References

  • Dymshits, G., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 23(21), 13459. [Link]
  • Mitra, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 777418. [Link]
  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-11. [Link]
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link]
  • Viegas, C., Jr., et al. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & Medicinal Chemistry, 13(13), 4184-4190. [Link]
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
  • Rogers, S. L. (1998). Clinical benefits of a new piperidine-class AChE inhibitor.
  • Sun, Y., et al. (2002). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 12(15), 2153-2157. [Link]
  • Pei, Z., et al. (2007). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-1987. [Link]
  • Stevenson, G. I., et al. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of Medicinal Chemistry, 41(24), 4623-4635. [Link]
  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 269-282. [Link]
  • Komoto, T., et al. (2001). New mu-opioid receptor agonists with piperazine moiety. Chemical & Pharmaceutical Bulletin, 49(10), 1272-1277. [Link]
  • Wieczorek, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116893. [Link]
  • Komoto, T., et al. (2001). New mu-opioid receptor agonists with piperazine moiety. Chemical and Pharmaceutical Bulletin, 49(10), 1272-1277. [Link]
  • Dymshits, G., et al. (2022).
  • Sugimoto, H., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 36(18), 2603-2608. [Link]
  • Mitra, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 777418. [Link]
  • Taylor & Francis. (n.d.). Piperidine alkaloids – Knowledge and References. [Link]
  • Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 35(24), 4542-4548. [Link]
  • Wikipedia. (n.d.). NK1 receptor antagonist. [Link]
  • Elsevier. (n.d.). Piperidine-Based Drug Discovery - 1st Edition. [Link]
  • ResearchGate. (n.d.). Several examples of bioactive molecules containing piperidine. [Link]
  • Pei, Z., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-1987. [Link]
  • Nikolych, D. (Ed.). (2023). Piperidine-Based Drug Discovery. Elsevier. [Link]
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Fentanyl. [Link]
  • Gökçe, M., et al. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention, 5(5), 40-42. [Link]
  • Largent-Milnes, T. M., et al. (2015). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ACS Chemical Neuroscience, 6(11), 1797-1804. [Link]
  • ResearchGate. (n.d.). Classes of Piperidine-Based Drugs. [Link]
  • Largent-Milnes, T. M., et al. (2015). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Request PDF. [Link]
  • ResearchGate. (n.d.).
  • Gaikwad, S. B., et al. (2019). Review On Synthesis And Biological Evaluation Of Novel Piperidine-Substituted Triazine Derivatives. International Journal of Creative Research Thoughts, 7(3), 444-452. [Link]
  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Drug Design, Development and Therapy, 14, 2047-2057. [Link]
  • Czarnecka, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6563. [Link]
  • da Silva, A. B., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 24(16), 3737-3745. [Link]
  • Altanlar, N., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(2), 219-223. [Link]
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Piperidine. [Link]
  • BC PharmaCare. (n.d.). DIN/PIN/NPN Number - the BC PharmaCare Formulary Search. [Link]
  • Drugs.com. (n.d.). List of NK1 receptor antagonists. [Link]

Sources

An In-Depth Technical Guide to 4-Ethylpiperidine: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-ethylpiperidine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. While the precise historical account of its first synthesis is not definitively documented in readily available literature, its conceptualization is intrinsically linked to the pioneering work on piperidine and its derivatives in the late 19th and early 20th centuries. This guide will delve into the logical synthetic pathways, detailed physicochemical and spectroscopic characterization, and the contemporary relevance of this compound as a crucial building block in the synthesis of pharmacologically active compounds.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be readily functionalized to modulate physicochemical properties and biological activity. The introduction of substituents onto the piperidine ring allows for the fine-tuning of parameters such as lipophilicity, basicity, and steric hindrance, all of which are critical for optimizing drug-receptor interactions. This compound, with its ethyl group at the 4-position, represents a fundamental example of a substituted piperidine that serves as a valuable intermediate in the synthesis of more complex molecules.

Historical Context and Postulated Discovery

While a singular, seminal publication detailing the first synthesis of this compound is not readily apparent, its discovery can be contextualized within the broader history of piperidine chemistry. The German chemist Albert Ladenburg was a key figure in elucidating the structure of piperidine in the late 19th century.[2] His work, along with others of that era, laid the foundation for the systematic synthesis of piperidine derivatives.

The most logical and historically consistent method for the initial synthesis of this compound would have been the catalytic hydrogenation of 4-ethylpyridine. The catalytic reduction of pyridine and its derivatives to their corresponding piperidines was a well-established synthetic transformation in the early 20th century.[3][4] Early methods often employed catalysts such as nickel or platinum under hydrogen pressure.[3] Therefore, it is highly probable that this compound was first prepared through a similar process, although the specific details of the first successful experiment are not widely documented.

Synthesis and Mechanistic Considerations

The primary and most efficient method for the synthesis of this compound is the catalytic hydrogenation of 4-ethylpyridine. This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.

Catalytic Hydrogenation of 4-Ethylpyridine

Reaction:

4-Ethylpyridine + 3H₂ --(Catalyst)--> this compound

Causality Behind Experimental Choices:

  • Catalyst: A variety of catalysts can be employed for this transformation, including platinum, palladium, rhodium, and Raney nickel.[3][4] The choice of catalyst can influence the reaction conditions (temperature and pressure) and selectivity. For industrial-scale production, cost-effective catalysts like Raney nickel are often favored.[3] Precious metal catalysts such as platinum or rhodium on a carbon support often allow for milder reaction conditions.[4]

  • Solvent: The reaction is typically carried out in a protic solvent such as ethanol or acetic acid, which can help to protonate the pyridine nitrogen, facilitating its reduction.

  • Temperature and Pressure: The reaction conditions can range from room temperature and low pressure to elevated temperatures and high pressures, depending on the catalyst and substrate reactivity.[3]

Experimental Protocol: Catalytic Hydrogenation of 4-Ethylpyridine

  • Reactor Setup: A high-pressure autoclave or a Parr hydrogenator is charged with 4-ethylpyridine and a suitable solvent (e.g., ethanol).

  • Catalyst Addition: A catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C or Raney Nickel) is carefully added to the mixture. The amount of catalyst can vary, but typically ranges from 1-10 mol% relative to the substrate.

  • Hydrogenation: The reactor is sealed, purged with an inert gas (e.g., nitrogen or argon), and then pressurized with hydrogen gas to the desired pressure (e.g., 50-500 psi).

  • Reaction Monitoring: The reaction mixture is stirred and heated to the desired temperature (e.g., 50-100 °C). The progress of the reaction is monitored by the uptake of hydrogen or by analytical techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reactor is cooled, and the excess hydrogen is carefully vented. The catalyst is removed by filtration through a pad of Celite.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude this compound is purified by distillation to yield the final product.

Logical Workflow Diagram:

G cluster_start Starting Materials cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product start_pyridine 4-Ethylpyridine reaction Catalytic Hydrogenation in Autoclave (Elevated Temperature & Pressure) start_pyridine->reaction start_h2 Hydrogen Gas start_h2->reaction start_catalyst Catalyst (e.g., Pd/C) start_catalyst->reaction start_solvent Solvent (e.g., Ethanol) start_solvent->reaction filtration Filtration to remove catalyst reaction->filtration evaporation Solvent Evaporation filtration->evaporation distillation Distillation evaporation->distillation product This compound distillation->product

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in synthesis and drug design.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₇H₁₅N[5]
Molecular Weight113.20 g/mol [5]
AppearanceColorless liquid
Boiling Point157 °C at 760 mmHg
Density0.808 g/cm³
Flash Point33.8 °C
pKa~11.2[5]
Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

The ¹H NMR spectrum of this compound provides detailed information about the proton environments in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.05dt2HH-2ax, H-6ax
~2.55t2HH-2eq, H-6eq
~1.65m2HH-3eq, H-5eq
~1.40m1HH-4
~1.25q2H-CH₂-CH₃
~1.10m2HH-3ax, H-5ax
~0.85t3H-CH₂-CH₃
(variable)br s1HN-H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Chemical Shift (δ) ppmAssignment
~46.5C-2, C-6
~36.5C-4
~32.5C-3, C-5
~29.0-CH₂-CH₃
~11.5-CH₂-CH₃

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The IR spectrum highlights the presence of specific functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, BroadN-H stretch
2960-2800StrongC-H stretch (aliphatic)
~1450MediumC-H bend (CH₂)
~1375MediumC-H bend (CH₃)
~1100MediumC-N stretch

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), this compound is expected to show a molecular ion peak (M⁺) at m/z 113. Common fragmentation pathways for piperidines involve alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[6]

Expected Fragmentation Pattern:

  • m/z 113: Molecular ion [M]⁺

  • m/z 98: Loss of a methyl radical (•CH₃) from the ethyl group.

  • m/z 84: Loss of an ethyl radical (•CH₂CH₃) via alpha-cleavage. This is often a prominent peak.

  • m/z 70: Further fragmentation of the piperidine ring.

Fragmentation Diagram:

G M [C7H15N]+• m/z = 113 frag1 [C6H12N]+ m/z = 98 M->frag1 - •CH3 frag2 [C5H10N]+ m/z = 84 M->frag2 - •C2H5 (α-cleavage) frag3 Further Fragments frag2->frag3

Caption: Proposed MS fragmentation of this compound.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its structural features can be incorporated into drug candidates to modulate their properties for improved efficacy and safety. The ethyl group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability. The piperidine nitrogen provides a basic center that can be important for salt formation and interaction with biological targets.

For instance, substituted this compound derivatives have been explored in the development of central nervous system (CNS) active agents, analgesics, and cardiovascular drugs. The rigid piperidine ring, combined with the specific stereochemistry introduced by substituents, allows for precise positioning of functional groups to interact with target receptors or enzymes.

Conclusion

This compound, while lacking a dramatic, well-documented discovery story, holds a significant place in the landscape of medicinal chemistry. Its synthesis, logically derived from the foundational work on piperidines, is a straightforward and scalable process. The comprehensive understanding of its physicochemical and spectroscopic properties, as detailed in this guide, is paramount for its effective use in the laboratory. As the demand for novel therapeutics continues to grow, the strategic application of versatile building blocks like this compound will remain a cornerstone of modern drug discovery and development.

References

Sources

Spectroscopic Data of 4-Ethylpiperidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Ethylpiperidine, a key building block in pharmaceutical and chemical synthesis. The following sections delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation and characterization of this compound. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of this compound.

Introduction to this compound and its Spectroscopic Characterization

This compound (C₇H₁₅N, CAS No: 3230-23-7) is a cyclic secondary amine with an ethyl substituent at the 4-position of the piperidine ring. Its molecular structure dictates a unique spectroscopic fingerprint that is crucial for its identification, purity assessment, and understanding its role in chemical reactions. The application of various spectroscopic techniques provides a detailed picture of its atomic connectivity and functional groups.

The piperidine ring can exist in a chair conformation, with the ethyl group occupying either an axial or equatorial position. The equatorial conformation is generally more stable due to reduced steric hindrance. This conformational preference influences the chemical environment of the protons and carbons, which is reflected in the NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the ethyl group and the piperidine ring. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom and the conformational geometry of the ring.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube.

  • Data Acquisition: The ¹H NMR spectrum is acquired on a spectrometer, for instance, a 400 MHz instrument. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH₃ (ethyl)~0.9Triplet (t)~7.53H
-CH₂- (ethyl)~1.3Quartet (q)~7.52H
Piperidine Ring Protons (axial & equatorial)~1.0 - 1.8Multiplet (m)-5H
N-HVariableBroad Singlet (br s)-1H
Piperidine Ring Protons (adjacent to N)~2.5 - 3.0Multiplet (m)-4H

Interpretation of the ¹H NMR Spectrum:

  • The triplet at approximately 0.9 ppm corresponds to the methyl protons of the ethyl group, which are split by the two adjacent methylene protons.

  • The quartet around 1.3 ppm is assigned to the methylene protons of the ethyl group, split by the three neighboring methyl protons.

  • The complex multiplet in the range of 1.0-1.8 ppm arises from the overlapping signals of the axial and equatorial protons on the C3, C4, and C5 carbons of the piperidine ring.

  • The protons on the carbons adjacent to the nitrogen (C2 and C6) are deshielded and appear as a multiplet further downfield, typically between 2.5 and 3.0 ppm.[2]

  • The N-H proton signal is often a broad singlet and its chemical shift can vary depending on the concentration and solvent due to hydrogen bonding. Its presence can be confirmed by D₂O exchange, which causes the signal to disappear.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in this compound.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A sample of the compound is dissolved in a deuterated solvent, such as CDCl₃, in an NMR tube.

  • Data Acquisition: The ¹³C NMR spectrum is recorded on a spectrometer (e.g., at 101 MHz). Chemical shifts are reported in ppm relative to TMS.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
-CH₃ (ethyl)~12
-CH₂- (ethyl)~29
C4~38
C3, C5~33
C2, C6~47

Interpretation of the ¹³C NMR Spectrum:

  • The signal for the methyl carbon of the ethyl group is expected at the most upfield position (~12 ppm).

  • The methylene carbon of the ethyl group will appear slightly downfield (~29 ppm).

  • The C4 carbon of the piperidine ring, being a tertiary carbon, will have a distinct chemical shift around 38 ppm.

  • The C3 and C5 carbons are equivalent and will produce a single signal at approximately 33 ppm.

  • The C2 and C6 carbons , being adjacent to the electronegative nitrogen atom, are the most deshielded carbons of the ring and are expected to resonate at around 47 ppm.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[1]

  • Data Acquisition: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional GroupIntensity
3300 - 3500N-H StretchSecondary AmineWeak to Medium, Sharp
2850 - 2960C-H StretchAlkane (CH₂, CH₃)Strong
1440 - 1500C-H Bend (Scissoring)CH₂Medium
1020 - 1250C-N StretchAliphatic AmineMedium to Weak

Interpretation of the IR Spectrum:

  • A key feature in the IR spectrum of this compound is the N-H stretching vibration of the secondary amine, which appears as a single, relatively sharp peak in the 3300-3500 cm⁻¹ region.[2][3][4] This distinguishes it from primary amines which show two peaks in this region, and tertiary amines which show none.[3][5]

  • The strong absorptions in the 2850-2960 cm⁻¹ range are characteristic of C-H stretching vibrations from the ethyl group and the piperidine ring.[3][6]

  • The C-H bending vibrations for the CH₂ groups are expected in the 1440-1500 cm⁻¹ region.[6]

  • The C-N stretching vibration of the aliphatic amine is typically observed in the 1020-1250 cm⁻¹ range.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: The molecules are ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum of this compound:

  • Molecular Ion (M⁺): The molecular weight of this compound is 113.2 g/mol . Therefore, the molecular ion peak is expected at m/z = 113. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent for this compound.[7][8]

  • Fragmentation Pattern: The fragmentation of cyclic amines is often dominated by α-cleavage , which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[7][9][10]

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment
113[C₇H₁₅N]⁺ (Molecular Ion)
98[M - CH₃]⁺
84[M - C₂H₅]⁺ (Loss of ethyl group)
70Ring fragmentation products
56Ring fragmentation products

Interpretation of the Mass Spectrum:

The most significant fragmentation pathway for this compound is expected to be the loss of the ethyl group via α-cleavage at the C4 position, leading to a prominent peak at m/z = 84. Another likely fragmentation is the loss of a methyl radical from the ethyl group, resulting in a peak at m/z = 98. Further fragmentation of the piperidine ring would lead to smaller charged species.

Visualizations

This compound Structure cluster_ring Piperidine Ring cluster_substituent Ethyl Group N N C2 C2 N->C2 H H N->H H C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C_ethyl1 CH2 C4->C_ethyl1 at C4 C6 C6 C5->C6 C6->N C_ethyl2 CH3 C_ethyl1->C_ethyl2

Caption: Molecular structure of this compound.

MS_Fragmentation M This compound [M]⁺˙ m/z = 113 F1 [M - C₂H₅]⁺ m/z = 84 M->F1 - C₂H₅• (α-cleavage) F2 [M - CH₃]⁺ m/z = 98 M->F2 - CH₃•

Caption: Proposed MS fragmentation of this compound.

Safety and Handling

This compound is a chemical that requires careful handling. It is advisable to consult the Safety Data Sheet (SDS) before use.[7] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

The spectroscopic data of this compound, as elucidated through NMR, IR, and MS techniques, provide a detailed and consistent picture of its molecular structure. The characteristic signals in each spectrum serve as a reliable fingerprint for the identification and characterization of this important chemical intermediate. A thorough understanding of these spectroscopic features is essential for professionals in the fields of chemical synthesis and drug development.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Alkanes.
  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines.
  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines.
  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
  • Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables.
  • Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines.
  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.

Sources

A Comprehensive Technical Guide to the Safe Handling and Management of 4-Ethylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 4-Ethylpiperidine (CAS No: 3230-23-7). The protocols and insights herein are synthesized from authoritative safety data sheets and established laboratory safety principles to ensure a self-validating system of operational safety.

Core Chemical Profile and Hazard Identification

This compound is a substituted piperidine derivative utilized in various synthetic applications within research and development.[1] Its physical and chemical properties necessitate a robust understanding of its associated hazards to mitigate risks effectively.

1.1. GHS Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) with significant health and physical hazards. The causality for these classifications stems from its chemical reactivity and biological interactions.

  • Acute Toxicity & Irritation: The compound is harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes skin irritation (Category 2).[1][2] It is also known to cause serious eye damage or irritation.[1][2] The basic nature of the piperidine nitrogen can disrupt biological membranes and proteins upon contact, leading to irritation and damage.

  • Respiratory Effects: It may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3), a common hazard for volatile organic amines.[1][2][3]

  • Flammability: this compound is a flammable liquid with a flash point of 33.8°C, meaning it can form an ignitable vapor-air mixture at temperatures commonly found in a laboratory setting.[1]

Signal Word: Danger [1]

Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H318/H319: Causes serious eye damage/Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Physicochemical Data for Risk Assessment

A clear understanding of the compound's physical properties is fundamental to anticipating its behavior during handling and in the event of a release.

PropertyValueSource
CAS Number 3230-23-7[1][2]
Molecular Formula C₇H₁₅N[1][2][4]
Molecular Weight 113.2 g/mol [1][2]
Boiling Point 157°C at 760 mmHg[1]
Flash Point 33.8°C[1]
Density 0.808 g/cm³[1]

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls and PPE is required to minimize exposure. The primary engineering control is to reduce the concentration of airborne contaminants. PPE serves as the final barrier between the researcher and the chemical.

3.1. Engineering Controls: The First Line of Defense

  • Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6][7] This is critical to prevent the accumulation of flammable vapors and to keep inhalation exposure below any applicable limits.

  • Emergency Infrastructure: Laboratories must be equipped with easily accessible and functional eyewash stations and safety showers.[6][8] Their proximity to the workstation is a critical planning parameter.

3.2. Personal Protective Equipment (PPE): A Non-Negotiable Protocol

  • Eye and Face Protection: Chemical safety goggles with side shields that conform to NIOSH or EN 166 standards are mandatory.[3][5] For operations with a significant splash risk, such as transferring large volumes, a full-face shield should be worn in addition to goggles.[9]

  • Hand Protection: Use chemically resistant, impervious gloves, such as nitrile rubber, that have been inspected for integrity prior to use.[5][7] It is crucial to use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3][5] Contaminated gloves must be disposed of as hazardous waste.[5]

  • Skin and Body Protection: A flame-resistant lab coat and impervious clothing must be worn to prevent skin contact.[3][7] Ensure all skin is covered.

  • Respiratory Protection: When engineering controls are insufficient to maintain airborne concentrations at a safe level, a NIOSH-approved respirator with an organic vapor cartridge is required.[3][6][10] Respirator use must be part of a comprehensive respiratory protection program, including fit testing.

Safe Handling, Storage, and Disposal Protocols

4.1. Proactive Handling Procedures Safe handling is a system of proactive measures designed to prevent releases and exposures.

  • Avoid all direct physical contact and inhalation of vapors.[1][6]

  • Keep the container tightly closed when not in use.[1][6]

  • Due to the low flash point, use only non-sparking tools and explosion-proof equipment.[1][6][7]

  • To prevent ignition from static electricity, all metal parts of equipment must be grounded and bonded.[6]

  • Work should be planned to minimize the quantities of material being handled at any one time.

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1][11]

4.2. Chemical Storage and Incompatibility Proper storage is essential for maintaining chemical stability and preventing hazardous reactions.

  • Conditions: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[1][5][6] The storage area should be secured and accessible only to authorized personnel.[1][10]

  • Incompatible Materials: Segregate this compound from acids, bases, strong oxidizing agents, acid anhydrides, and acid chlorides to prevent vigorous or explosive reactions.[6]

4.3. Waste Disposal All waste containing this compound must be treated as hazardous waste.

  • Collect waste in designated, labeled, and sealed containers.

  • Disposal must be conducted through a licensed professional waste disposal service, often involving controlled incineration in a unit equipped with an afterburner and scrubber.[3][5][12]

  • Under no circumstances should this chemical be allowed to enter drains or sewer systems.[1][3]

Emergency Procedures: A Validated Response System

Rapid and correct response to an emergency is critical to minimizing harm. All personnel must be trained on these procedures.

5.1. First Aid Measures The following protocols are based on established first aid standards for chemical exposure.[13]

FirstAid cluster_exposure Exposure Type cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation FreshAir Move to fresh air. If not breathing, give artificial respiration. Inhalation->FreshAir Skin Skin Contact WashSkin Remove contaminated clothing. Wash skin with soap and water for at least 15 mins. Skin->WashSkin Eye Eye Contact RinseEyes Rinse cautiously with water for at least 15 mins. Remove contact lenses. Eye->RinseEyes Ingestion Ingestion RinseMouth Rinse mouth. DO NOT induce vomiting. Ingestion->RinseMouth MedicalHelp Seek Immediate Medical Attention FreshAir->MedicalHelp WashSkin->MedicalHelp RinseEyes->MedicalHelp RinseMouth->MedicalHelp

Caption: First aid response workflow for this compound exposure.

  • Inhalation: Move the affected person to fresh air at once.[1][3] If breathing has stopped or is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately remove all contaminated clothing.[1][10] Flush the skin with copious amounts of soap and water for a minimum of 15 minutes.[5][10] Seek medical attention.[1][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention from an ophthalmologist.[10]

  • Ingestion: Do NOT induce vomiting.[1][7] Never give anything by mouth to an unconscious person.[1][5] Rinse the mouth with water and contact a physician or Poison Control Center immediately.[1][7]

5.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[1][3][6] A water spray can be used to cool fire-exposed containers.[6]

  • Specific Hazards: The chemical is flammable, and its vapors are heavier than air, which can lead to flashback from a distant ignition source.[6] Containers are at risk of exploding when heated.[6] Hazardous combustion products include toxic nitrogen oxides (NOx) and carbon monoxide (CO).[3][6]

  • Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1][6] Evacuate the area and fight the fire from a safe distance.

5.3. Accidental Release and Spill Cleanup A systematic approach is required to manage spills safely and effectively.[14][15]

SpillResponse cluster_info Key Considerations A 1. Assess & Secure B 2. Don PPE A->B AssessInfo Evacuate area. Eliminate ignition sources. Ensure ventilation. A->AssessInfo C 3. Contain Spill B->C D 4. Absorb & Collect C->D ContainInfo Use spill socks or inert material to prevent spread. Protect drains. C->ContainInfo E 5. Decontaminate Area D->E AbsorbInfo Use non-sparking tools. Work from outside in. Use sand or vermiculite. D->AbsorbInfo F 6. Package & Label Waste E->F G 7. Dispose & Report F->G

Caption: Step-by-step workflow for managing a this compound spill.

  • Secure the Area: Immediately evacuate all non-essential personnel from the spill area.[1][6] Remove all sources of ignition (open flames, sparks, hot surfaces).[1][6] Ensure the area is well-ventilated.[1][3]

  • Personal Protection: Don the appropriate PPE as described in Section 3.2 before approaching the spill.[1]

  • Containment: Prevent the spill from spreading and entering drains or waterways by using an inert absorbent material like sand, vermiculite, or a spill sock.[6][14][16]

  • Cleanup: Using non-sparking tools, carefully absorb the spilled material.[1][6] Work from the perimeter of the spill inward to minimize contamination.[14] Collect the absorbed material and any contaminated items (e.g., broken glass) into a suitable, sealable container for hazardous waste.[1][3][6]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent solution, followed by a water rinse.[14][17] Collect all cleaning materials for disposal as hazardous waste.[14]

  • Disposal and Reporting: Dispose of all contaminated materials in accordance with institutional and local regulations.[1] Report the incident to your supervisor or institutional safety office.[14]

References

  • MSDS of this compound hydrochloride. (2025). Capot Chemical. [Link]
  • MSDS of this compound. (2025). Capot Chemical. [Link]
  • MSDS of this compound hydrochloride. (2025). Capot Chemical. [Link]
  • This compound | C7H15N | CID 76704. PubChem - NIH. [Link]
  • This compound hydrochloride | C7H16ClN | CID 23448130. PubChem - NIH. [Link]
  • First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]
  • This compound. Stenutz. [Link]
  • N-Ethylpiperidine | C7H15N | CID 13007. PubChem - NIH. [Link]
  • Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770. PubChem - NIH. [Link]
  • Chemical Spill Cleanup Guidelines. Rowan University EHS. [Link]
  • Spill and Cleaning Protocol.
  • Standard Operating Procedure – Spill Clean-Up Procedures - Chemicals. Queen's Center for Biomedical Research. [Link]
  • Chemical Spill Procedures - Step By Step Guide. Chem Klean. [Link]
  • Chemical Spill Response Procedures. (2009). Scribd. [Link]

Sources

The Thermodynamic Blueprint of 4-Ethylpiperidine: A Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Energetic Landscape of Drug Design

In the intricate dance of molecular recognition that underpins pharmacology, understanding the thermodynamic forces at play is not merely academic—it is a cornerstone of rational drug design. The piperidine scaffold, a ubiquitous motif in pharmaceuticals, owes its prevalence to a favorable combination of structural and physicochemical properties.[1] 4-Ethylpiperidine, a simple yet illustrative derivative, serves as our model for exploring the thermodynamic properties crucial for advancing a compound from a mere chemical entity to a potential therapeutic agent.

This guide delves into the core thermodynamic principles and practical methodologies essential for characterizing molecules like this compound. For researchers, scientists, and drug development professionals, a comprehensive grasp of these properties—enthalpy, entropy, Gibbs free energy, and heat capacity—provides invaluable insights into a drug candidate's binding affinity, stability, and ultimate efficacy.[2][3] While direct, comprehensive experimental thermodynamic data for this compound is not extensively published, this paper will synthesize available data for the parent piperidine molecule and closely related compounds, and detail the authoritative experimental and computational protocols required to obtain this critical information.

Section 1: Physicochemical and Inferred Thermodynamic Profile of this compound

A foundational understanding of a compound's basic physical properties is the precursor to a deeper thermodynamic analysis. For this compound (C7H15N, Molar Mass: 113.20 g/mol ), the available data provides a starting point for characterization.[4][5]

PropertyValueSource
Boiling Point 157 °C at 760 mmHg[6]
Melting Point -20 °C[7]
Density 0.824 - 0.826 g/cm³[7][8]
Flash Point 17 °C[7]
Vapor Pressure 4.5 mbar @ 20 °C[7]
Water Solubility 50 g/L (20°C)[7]
pKa Not directly available, but expected to be similar to piperidine (~11.2)[5]

Table 1: Known Physicochemical Properties of this compound.

While this data is crucial for handling and initial formulation, it lacks the energetic detail required for drug design. To approximate the thermodynamic characteristics of this compound, we can extrapolate from its parent compound, piperidine, for which extensive data exists.[9][10] The addition of an ethyl group is expected to increase the enthalpy of formation and heat capacity due to the increased number of bonds and vibrational modes.

Section 2: Methodologies for Thermodynamic Characterization

The determination of thermodynamic properties is a multi-faceted process, often employing a combination of experimental and computational techniques. The choice of method is dictated by the desired property, the state of the material (gas, liquid, solid), and the required precision.

Experimental Determination of Thermal Properties

Differential Scanning Calorimetry (DSC) is a cornerstone technique for measuring heat capacity (Cp) and the thermodynamics of phase transitions (e.g., melting and boiling points).[11] It operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference.

Protocol for DSC Analysis of this compound:

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into an aluminum DSC pan. Hermetically seal the pan to prevent volatilization, especially given its relatively low boiling point.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the system at a low temperature, for instance, -50 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the boiling point, for example, 200 °C.

    • Hold isothermally for a few minutes to ensure complete transition.

    • Cool the sample back to the starting temperature at the same rate.

  • Data Analysis: The resulting thermogram will show a baseline shift corresponding to the heat capacity of the liquid, an endothermic peak at the melting point, and a broader endothermic peak for vaporization. The integral of the melting peak yields the enthalpy of fusion (ΔHfus). The heat capacity can be calculated from the baseline shift.

Causality in Protocol Design: The hermetic sealing of the DSC pan is critical to prevent mass loss through evaporation, which would introduce significant error into the heat flow measurements. The choice of a controlled heating and cooling rate ensures that the sample temperature remains uniform and that thermal events are clearly resolved.

DSC_Workflow

Isothermal Titration Calorimetry (ITC) is the gold standard for directly measuring the thermodynamics of binding interactions, which is paramount in drug discovery.[12][[“]] It measures the heat released or absorbed during the binding of a ligand (e.g., a drug candidate) to a macromolecule (e.g., a target protein).

Protocol for ITC Analysis of a this compound Derivative Binding to a Target Protein:

  • Sample Preparation:

    • Prepare a solution of the target protein (e.g., 10-50 µM) in a biologically relevant buffer.

    • Prepare a solution of the this compound-based ligand (e.g., 100-500 µM) in the same buffer to avoid heats of dilution.

    • Thoroughly degas both solutions to prevent air bubbles from interfering with the measurement.

  • Instrument Setup:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the ligand solution into the injection syringe.

    • Allow the system to equilibrate to the desired temperature (e.g., 25 °C).

  • Titration:

    • Perform a series of small, sequential injections of the ligand solution into the sample cell.

    • Stir the solution continuously to ensure rapid mixing.

  • Data Analysis:

    • The raw data consists of heat pulses for each injection. Integrating these peaks yields the heat change per injection.

    • Plotting the heat change against the molar ratio of ligand to protein generates a binding isotherm.

    • Fitting this isotherm to a suitable binding model yields the binding affinity (Ka), enthalpy of binding (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Causality in Protocol Design: Using the exact same buffer for both the protein and the ligand is a critical self-validating step. This ensures that any measured heat changes are due to the binding event itself and not from buffer mismatch or pH changes upon mixing. The series of small injections allows for the precise determination of the binding isotherm's shape, which is essential for accurate fitting and derivation of thermodynamic parameters.

ITC_Workflow

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides powerful tools for estimating thermodynamic properties.[14] These methods are particularly useful in the early stages of drug discovery for screening large libraries of virtual compounds.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate properties such as the enthalpy of formation (ΔHf). By optimizing the molecular geometry and calculating the vibrational frequencies, one can determine the electronic energy and thermal contributions to enthalpy and entropy.

Group Contribution Methods: These methods, such as the Joback method, estimate thermodynamic properties by summing the contributions of individual functional groups within a molecule.[15] While less accurate than quantum mechanical calculations, they are significantly faster and can be applied to large numbers of compounds. For this compound, the contributions of the piperidine ring (>cNH), methylene groups (-CH2-), a methine group (>CH-), and a methyl group (-CH3) would be summed to predict properties like heat capacity, enthalpy of formation, and Gibbs free energy of formation.

Computational_Workflow

Section 3: The Role of Thermodynamics in Drug Development

A thorough understanding of a compound's thermodynamic profile is not an end in itself but a means to design more effective and safer drugs.[16]

  • Binding Affinity and Optimization: The Gibbs free energy of binding (ΔG) is a direct measure of a ligand's affinity for its target. By dissecting ΔG into its enthalpic (ΔH) and entropic (ΔS) components, medicinal chemists can gain insight into the forces driving the binding event.[[“]] For example, an enthalpically driven interaction often suggests strong hydrogen bonding and van der Waals interactions, which can be optimized through structural modifications.

  • Stability and Formulation: The heat capacity and enthalpies of phase transitions are critical for assessing the thermal stability of a drug substance. This information guides decisions in manufacturing, purification, and formulation to ensure the compound remains stable during storage and administration.

  • Predicting Fluid-Phase Behavior: For applications involving mixtures, such as drug delivery systems or industrial processes, thermodynamic models can predict the phase behavior of the compound in aqueous or other solvent systems.[17][18] This is crucial for ensuring bioavailability and designing effective delivery mechanisms.

Conclusion

While a complete experimental thermodynamic dataset for this compound remains to be published, this guide has established a clear and authoritative framework for its characterization. By leveraging data from the parent piperidine molecule and employing standardized experimental techniques like DSC and ITC, alongside predictive computational methods, a comprehensive thermodynamic profile can be developed. This energetic blueprint is indispensable for the modern drug development professional, providing the rationale for lead optimization, ensuring product stability, and ultimately paving the way for the rational design of next-generation therapeutics. The principles and protocols outlined herein serve as a robust guide for unlocking the full potential of the piperidine scaffold in medicinal chemistry.

References

  • Vertex AI Search. (n.d.). Thermodynamic Studies for Drug Design and Screening - PMC - NIH.
  • Vertex AI Search. (2011, August 31). Thermodynamics and kinetics driving quality in drug discovery.
  • Vertex AI Search. (n.d.). Drug Design via structure and thermodynamics.
  • Vertex AI Search. (n.d.). Description of the thermodynamic properties and fluid-phase behavior of aqueous solutions of linear, branched, and cyclic amines.
  • Vertex AI Search. (n.d.). Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization - PMC - PubMed Central.
  • Vertex AI Search. (n.d.). What are the key applications of thermodynamic analysis in drug discovery? - Consensus.
  • ACS Publications. (n.d.). Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K | Journal of Chemical & Engineering Data.
  • RSC Publishing. (n.d.). Thermodynamic study on aqueous dilute solutions of organic compounds. Part 1.—Cyclic amines - Transactions of the Faraday Society.
  • ResearchGate. (n.d.). Differential scanning calorimetry trace of piperidine. The lower and....
  • ResearchGate. (n.d.). (PDF) Description of the thermodynamic properties and fluid‐phase behavior of aqueous solutions of linear, branched, and cyclic amines.
  • NIST. (n.d.). Piperidine.
  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate.
  • PubChem - NIH. (n.d.). This compound | C7H15N | CID 76704.
  • National Institute of Standards and Technology. (n.d.). Piperidine - the NIST WebBook.
  • Fiveable. (n.d.). Computational Thermodynamic Properties | Computational Chemistry Class Notes.
  • Stenutz. (n.d.). This compound.
  • PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

Sources

The Solubility Profile of 4-Ethylpiperidine in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the solubility characteristics of 4-ethylpiperidine in common organic solvents. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes theoretical principles with practical experimental guidance to facilitate formulation, reaction optimization, and purification processes involving this versatile heterocyclic amine.

Executive Summary

Physicochemical Properties of this compound: The "Why" Behind its Solubility

To understand the solubility of this compound, it is essential to first examine its key physicochemical properties. These characteristics dictate the nature and strength of intermolecular interactions with solvent molecules.

PropertyValue/DescriptionImplication for Solubility
Molecular Formula C7H15N-
Molecular Weight 113.20 g/mol [1]Influences the energy required to disrupt the solute lattice.
Boiling Point ~154-157 °C[2][3]Indicates relatively strong intermolecular forces in the pure liquid.
Density ~0.808-0.826 g/mL[2][3]-
Structure A six-membered heterocyclic amine with an ethyl group at the 4-position.The piperidine ring provides a nonpolar, hydrocarbon-like character, while the secondary amine group introduces polarity and hydrogen bonding capabilities.
Polarity Polar moleculeThe nitrogen atom's lone pair of electrons and the N-H bond create a dipole moment, enabling interactions with polar solvents.
Hydrogen Bonding Can act as a hydrogen bond acceptor (via the nitrogen lone pair) and a weak hydrogen bond donor (via the N-H proton).This is a key factor in its solubility in protic solvents like alcohols.
pKa of Conjugate Acid ~11.2 (estimated from piperidine)[4]Indicates its basic nature; it will readily react with acidic solvents.

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[5] This means that substances with similar intermolecular forces are more likely to be miscible. For this compound, the key interactions are:

  • Van der Waals forces: Present in all interactions, these are the primary forces at play with nonpolar solvents. The ethyl group and the hydrocarbon backbone of the piperidine ring contribute to these interactions.

  • Dipole-dipole interactions: The polar nature of the amine group allows for favorable interactions with other polar molecules.

  • Hydrogen bonding: The ability of the secondary amine to participate in hydrogen bonding is a significant driver of solubility in protic solvents.

Predicted Solubility Profile of this compound

Based on the physicochemical properties outlined above and the known solubility of piperidine[6], the following solubility profile for this compound in various classes of organic solvents can be predicted:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Methanol, Ethanol, IsopropanolHigh to MiscibleThe ability of this compound to form hydrogen bonds with the hydroxyl group of alcohols, coupled with dipole-dipole interactions, leads to high solubility.
Aprotic Polar Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighStrong dipole-dipole interactions between the polar C=O, C≡N, C-O-C, or S=O bonds in the solvents and the polar N-H bond of this compound are expected to result in high solubility.
Halogenated Dichloromethane (DCM), ChloroformHighThese solvents are polar enough to engage in favorable dipole-dipole interactions with this compound.
Aromatic Toluene, BenzeneModerate to HighThe nonpolar aromatic ring can interact with the aliphatic piperidine ring and ethyl group via van der Waals forces. The slight polarity of toluene may further enhance solubility.
Ethers Diethyl etherModerate to HighEthers can act as hydrogen bond acceptors, interacting with the N-H proton of this compound.
Nonpolar Aliphatic Hexane, CyclohexaneLow to ModerateThe primary interactions are weaker van der Waals forces. While the aliphatic structure of this compound provides some compatibility, its overall polarity is likely too high for high solubility in these nonpolar solvents. Piperidine itself has limited solubility in hexane.[6][7]

It is crucial to note that the ethyl group at the 4-position increases the lipophilicity of the molecule compared to piperidine. This may slightly enhance its solubility in nonpolar solvents and slightly decrease its solubility in very polar solvents like water, though it is still expected to be miscible with water.

Experimental Determination of this compound Solubility

While the predicted profile provides a strong starting point, empirical determination is essential for applications requiring precise solubility data. The following section outlines a standard laboratory protocol for quantifying the solubility of this compound.

The Shake-Flask Method: A Self-Validating Protocol

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[8][9]

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to a sealed vial prep2 Add a precise volume of the chosen solvent prep1->prep2 Step 1 equil Agitate at a constant temperature (e.g., 25°C) for 24-48 hours prep2->equil Step 2 sep1 Allow undissolved material to settle (≥ 2 hours) equil->sep1 Step 3 sep2 Carefully withdraw a sample of the supernatant sep1->sep2 Step 4 sep3 Filter the sample (e.g., 0.45 µm PTFE filter) sep2->sep3 Step 5 analysis1 Accurately dilute the saturated solution sep3->analysis1 Step 6 analysis2 Quantify the concentration (e.g., GC, HPLC, Titration) analysis1->analysis2 Step 7 analysis3 Calculate solubility (e.g., in g/100mL or mol/L) analysis2->analysis3 Step 8

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Protocol:

  • Preparation:

    • To a series of glass vials with screw caps, add an excess amount of this compound. The key is to ensure that undissolved liquid remains at the end of the experiment, confirming that the solution is saturated.

    • Precisely add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time required to achieve equilibrium.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours. This allows for the separation of the saturated solution (supernatant) from the excess, undissolved this compound.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. Avoid disturbing the undissolved layer.

    • For gravimetric analysis or to remove any fine, suspended droplets, it is advisable to filter the aliquot through a syringe filter (e.g., a 0.45 µm PTFE filter compatible with the organic solvent).

  • Analysis:

    • Accurately weigh the filtered aliquot.

    • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of this compound) until a constant weight of the this compound residue is achieved.

    • Alternatively, the concentration of this compound in the aliquot can be determined using a pre-calibrated analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For this, the aliquot will need to be accurately diluted with a suitable solvent.

  • Calculation:

    • Calculate the solubility based on the mass of the this compound residue and the volume or mass of the solvent in the aliquot. The results can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

Trustworthiness and Self-Validation

The protocol's integrity is maintained by:

  • Visual Confirmation of Excess Solute: The presence of an undissolved phase of this compound at the end of the experiment is a direct visual confirmation that the solution is saturated.

  • Equilibrium Confirmation: Performing measurements at multiple time points (e.g., 24, 48, and 72 hours) can validate that the system has reached a stable equilibrium. If the measured solubility does not change between the later time points, equilibrium has been achieved.

  • Temperature Control: Maintaining a constant and accurately recorded temperature is critical, as solubility is temperature-dependent.

Molecular Interactions and Solubility: A Visual Representation

The solubility of this compound is a function of the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

G cluster_protic Protic Solvents (e.g., Ethanol) cluster_aprotic Aprotic Polar Solvents (e.g., Acetone) cluster_nonpolar Nonpolar Solvents (e.g., Hexane) solute This compound protic Ethanol solute->protic H-Bonding Dipole-Dipole aprotic Acetone solute->aprotic Dipole-Dipole nonpolar Hexane solute->nonpolar Van der Waals sol_protic High Solubility protic->sol_protic sol_aprotic High Solubility aprotic->sol_aprotic sol_nonpolar Low Solubility nonpolar->sol_nonpolar

Caption: Dominant intermolecular forces governing this compound solubility.

Conclusion

The solubility of this compound in organic solvents is high across a range of polar protic, polar aprotic, and halogenated solvents, driven by its ability to participate in hydrogen bonding and dipole-dipole interactions. Its solubility is predicted to be moderate in aromatic and ether solvents and lower in nonpolar aliphatic solvents. For research and development applications requiring precise formulation, the shake-flask method provides a robust and reliable means of obtaining quantitative solubility data. A thorough understanding of the principles outlined in this guide will empower scientists to make informed decisions regarding solvent selection, leading to more efficient and successful experimental outcomes.

References

  • Ataman Kimya. PIPERIDINE.
  • Solubility of Things. Piperidine.
  • Solubility of Things. 4-Ethyl-4-methylpiperidine-2,6-dione.
  • Gerrard, W. The Experimental Determination of Solubilities. ResearchGate.
  • Wikipedia. Piperidine.
  • Capot Chemical. MSDS of this compound.
  • Stenutz. This compound.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76704, this compound.
  • SlideShare. solubility experimental methods.pptx.
  • Education.com. Testing the Solubility of Common Liquid Solvents.
  • ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

Sources

Navigating Conformational Landscapes: A Theoretical and Practical Guide to 4-Ethylpiperidine Conformation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals. Its therapeutic efficacy is profoundly influenced by its three-dimensional conformation, particularly the orientation of its substituents. This in-depth technical guide provides a comprehensive exploration of the theoretical and experimental methodologies used to elucidate the conformational preferences of 4-ethylpiperidine. We will delve into the principles governing the axial-equatorial equilibrium, detail the computational and spectroscopic techniques for its characterization, and offer a practical framework for researchers, scientists, and drug development professionals to apply these insights in their work.

Introduction: The Significance of Piperidine Conformation in Drug Design

The six-membered saturated heterocycle, piperidine, is a privileged scaffold in drug discovery due to its ability to present substituents in well-defined spatial orientations. The chair conformation is the most stable arrangement for the piperidine ring, analogous to cyclohexane.[1] Substituents at the C4 position can adopt one of two orientations: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). The equilibrium between these two conformers is a critical determinant of a molecule's biological activity, as it dictates the precise geometry of interaction with a target receptor or enzyme.[2] Understanding and predicting this conformational preference is therefore a fundamental aspect of rational drug design.

This guide focuses on this compound as a model system to illustrate the principles and techniques of conformational analysis. The ethyl group provides a non-polar substituent whose steric bulk is sufficient to create a measurable and predictable preference for one conformation over the other.

The Axial vs. Equatorial Equilibrium: A Matter of Steric Hindrance

The primary factor governing the conformational preference of a substituent on a piperidine ring is steric hindrance. In the axial position, a substituent experiences unfavorable steric interactions with the two axial hydrogens on the same side of the ring (C2 and C6). These are known as 1,3-diaxial interactions.[3] In the equatorial position, the substituent is directed away from the bulk of the ring, minimizing these steric clashes.[4]

The energetic cost of placing a substituent in the axial position is quantified by its "A-value," which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[5] A larger A-value signifies a greater preference for the equatorial position.[6] For 4-substituted piperidines with non-polar substituents, the A-values are very similar to those determined for the corresponding substituted cyclohexanes.[1]

The conformational equilibrium of this compound is depicted below:

Caption: Conformational equilibrium of this compound.

Theoretical Approaches to Conformational Analysis

Computational chemistry provides powerful tools to predict and quantify the conformational preferences of molecules like this compound. The two most common approaches are Molecular Mechanics (MM) and Quantum Mechanics (QM).

Molecular Mechanics (MM)

Molecular mechanics methods utilize classical physics to model molecules as a collection of atoms held together by springs representing chemical bonds.[7] The energy of a given conformation is calculated using a force field, which is a set of parameters that describe the potential energy of bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).[8]

Protocol 1: Conformational Search using Molecular Mechanics

  • Input Structure Generation: Build the 3D structure of this compound in a molecular modeling software.

  • Force Field Selection: Choose a suitable force field, such as MMFF94 or AMBER. The choice of force field can influence the results, so it is important to be consistent.[9]

  • Conformational Search: Perform a systematic or stochastic search of the conformational space to identify low-energy conformers. This involves rotating rotatable bonds and evaluating the energy of the resulting structures.

  • Energy Minimization: Each identified conformer is then subjected to energy minimization to find the nearest local energy minimum.

  • Analysis: The relative energies of the minimized conformers are calculated to determine their populations according to the Boltzmann distribution. The lowest energy conformer is the most stable.

Quantum Mechanics (QM)

Quantum mechanics methods, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure of molecules and are therefore more reliable for calculating conformational energies.[7] DFT calculations solve the Schrödinger equation to determine the electron density and, from that, the energy of the molecule.[10]

Protocol 2: Geometry Optimization and Energy Calculation using DFT

  • Input Structure Preparation: Generate initial 3D structures for both the axial and equatorial conformers of this compound. These can be obtained from a preliminary molecular mechanics search.

  • Method and Basis Set Selection: Choose a DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)). The choice of functional and basis set represents a trade-off between accuracy and computational cost.

  • Geometry Optimization: Perform a geometry optimization for each conformer. This process adjusts the atomic coordinates to find the structure with the minimum energy on the potential energy surface.

  • Frequency Calculation: A frequency calculation should be performed on the optimized structures to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.

  • Energy Comparison: The relative Gibbs free energies of the axial and equatorial conformers are then compared to determine the A-value.

The following diagram illustrates the workflow for integrating these computational approaches:

G Start Initial 3D Structure of this compound MM_Search Molecular Mechanics Conformational Search Start->MM_Search Low_Energy_Conformers Identify Low-Energy Axial and Equatorial Conformers MM_Search->Low_Energy_Conformers DFT_Opt DFT Geometry Optimization and Frequency Calculation Low_Energy_Conformers->DFT_Opt Results Calculate Relative Gibbs Free Energy (A-Value) DFT_Opt->Results Validation Experimental Validation (e.g., NMR Spectroscopy) Results->Validation

Caption: Computational workflow for conformational analysis.

Experimental Validation: The Role of NMR Spectroscopy

While theoretical calculations provide valuable predictions, experimental validation is crucial for confirming the conformational preferences of a molecule in solution. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose.[11][12]

In the ¹H NMR spectrum of a conformationally mobile system like this compound, the observed chemical shifts and coupling constants are a weighted average of the values for the individual conformers. By analyzing these parameters, particularly the coupling constants between protons on adjacent carbons, the relative populations of the axial and equatorial conformers can be determined.[13] For example, a large coupling constant between the proton at C4 and the axial protons at C3 and C5 is indicative of an equatorial ethyl group.

Low-temperature NMR experiments can "freeze out" the conformational interconversion, allowing for the direct observation of the individual axial and equatorial conformers and a more precise determination of their relative populations.[12]

Quantitative Data Summary

The conformational preference of the ethyl group in this compound is predominantly equatorial. This is quantified by its A-value, which is very similar to that of an ethyl group on a cyclohexane ring.

SubstituentA-Value (kcal/mol)Equatorial Population (%) at 298 KReference(s)
Ethyl (-CH₂CH₃)~1.8 - 2.0~96 - 97[6][14]

Note: The A-value for the ethyl group in a piperidine ring is expected to be very similar to that in a cyclohexane ring due to the non-polar nature of the substituent and its distance from the heteroatom.[1]

Conclusion: An Integrated Approach to Conformational Analysis

The conformational analysis of this compound serves as an excellent case study for understanding the interplay of steric effects and the methodologies used to study them. A robust understanding of a molecule's conformational landscape is best achieved through an integrated approach that combines the predictive power of computational methods with the empirical validation of experimental techniques. For researchers in drug discovery and development, a thorough conformational analysis is not merely an academic exercise but a critical step in designing molecules with optimal biological activity and physicochemical properties. The principles and protocols outlined in this guide provide a solid foundation for undertaking such studies on piperidine-containing compounds and other flexible molecules of medicinal importance.

References

  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]
  • A value. Wikipedia. [Link]
  • Solved The A factor for the ethyl group in ethylcyclohexane. Chegg.com. [Link]
  • Table of A-Values. University of California, Irvine. [Link]
  • Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. PubMed. [Link]
  • 4.
  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
  • Gibbs free energy differences between axial-substituted and equatorial-substituted chair conform
  • Combined experimental and computational study of the thermochemistry of methylpiperidines. PubMed. [Link]
  • Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic...
  • Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics. PMC - NIH. [Link]
  • Conformation equilibrium of 3-(hydroxymethyl)piperidine in solvents with different polarity.
  • The following table gives the difference in free energy (?G°) between the equatorial and axial positions for a couple of possible substituents on a monosubstituted cyclohexane. Transtutors. [Link]
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC - PubMed Central. [Link]
  • The conformational analysis of saturated heterocycles. Part XXI. Dipole moment studies of 1-ethyl- and 1-isopropyl-piperidines and further studies of 1-methylpiperidines. Journal of the Chemical Society B: Physical Organic. [Link]
  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. NIH. [Link]
  • Synthesis, Conformation and Equilibrium Study of New Piperazine and Azamacrocyclic Ligands with N-(Tetrahydro-2-oxofuran-3-yl) and N-[(Carboxy)(2-hydroxyethyl)methyl] Pendant Arms.
  • Molecular Mechanics. PMC - NIH. [Link]
  • Conform
  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
  • Ultrafast Conformational Dynamics of Rydberg-excited N- Methyl Piperidine. Brown University. [Link]
  • Conformational analysis of piperazine and piperidine analogs of GBR 12909: stochastic approach to evaluating the effects of force fields and solvent. PubMed. [Link]
  • Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. [Link]
  • Calculating Energy Difference Between Chair Conform
  • Axial/Equatorial Exchange in Cyclohexanes.

Sources

An In-Depth Technical Guide to the Industrial Applications of 4-Ethylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 4-Ethylpiperidine (CAS: 3230-23-7) is a substituted heterocyclic amine that represents a critical and versatile building block in modern chemistry.[1][2] While seemingly a simple molecule, its distinct structural features—a conformationally flexible six-membered ring and a lipophilic ethyl group at the 4-position—make it a highly valuable intermediate in a multitude of industrial sectors. This guide provides a technical overview of its primary applications, focusing on its pivotal role in the synthesis of pharmaceuticals and agrochemicals, and its emerging utility in material science as a corrosion inhibitor and in specialized chemical synthesis as an organocatalyst. For researchers and drug development professionals, understanding the synthetic utility and physicochemical contributions of the this compound scaffold is essential for designing next-generation molecules with tailored properties.

Physicochemical Profile and Synthesis

This compound is a cyclic secondary amine characterized by a piperidine ring substituted with an ethyl group. This structure imparts a combination of basicity, from the nitrogen atom, and moderate lipophilicity, influenced by the ethyl substituent and the hydrocarbon backbone. These features govern its reactivity and solubility, making it a versatile intermediate.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3230-23-7[1][3]
Molecular Formula C₇H₁₅N[1][2]
Molecular Weight 113.20 g/mol [2][4]
IUPAC Name This compound[2]
Appearance Liquid[4]
LogP 1.81 - 1.98[3][4]

The synthesis of piperidine derivatives is a well-established field in organic chemistry. A primary industrial route to substituted piperidines involves the catalytic hydrogenation of the corresponding pyridine precursors. This method is highly efficient and scalable, making it suitable for large-scale production.[5]

cluster_synthesis General Synthesis of this compound 4-Ethylpyridine 4-Ethylpyridine This compound This compound 4-Ethylpyridine->this compound Hydrogenation Catalyst Catalyst (e.g., Ru, Ni, Rh, Pd) Catalyst->this compound H2 H₂ (Hydrogen Gas) H2->this compound

Caption: General synthetic route to this compound via catalytic hydrogenation.

The Cornerstone Application: Pharmaceutical Synthesis

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in approved pharmaceuticals, present in numerous classes of drugs targeting a wide range of diseases.[5][6] Its prevalence is due to its three-dimensional structure, which allows for precise spatial orientation of substituents to interact with biological targets, and its favorable pharmacokinetic properties.[7]

This compound as a Key Building Block

This compound serves as a foundational building block for more complex active pharmaceutical ingredients (APIs).[8] The ethyl group at the 4-position is not merely a passive substituent; it provides a crucial handle for medicinal chemists to modulate a molecule's properties:

  • Lipophilicity: The ethyl group increases the molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cell membranes and the blood-brain barrier, a critical factor for drugs targeting the central nervous system (CNS).[9]

  • Steric Influence: It provides steric bulk that can orient other functional groups and influence how the molecule binds to a receptor or enzyme active site.

  • Metabolic Stability: Substitution at the 4-position can block potential sites of metabolic oxidation, thereby increasing the drug's half-life in the body.

The true industrial power of this compound lies in its use as a precursor to more functionalized intermediates, such as This compound-4-carboxylic acid and its esters.[9] These derivatives are invaluable in drug discovery, serving as scaffolds for constructing complex molecules for CNS disorders, analgesics, and anti-anxiety agents.[9][10]

cluster_pharma Synthetic Elaboration of the this compound Scaffold Start Piperidine Precursor (e.g., Isonipecotic Acid) Step1 Esterification Start->Step1 Intermediate1 Ethyl Piperidine-4-carboxylate Step1->Intermediate1 Step2 Alkylation (Introduction of Ethyl Group) Intermediate1->Step2 Intermediate2 Ethyl this compound-4-carboxylate Step2->Intermediate2 Step3 Hydrolysis or Further Functionalization Intermediate2->Step3 Product Advanced Pharmaceutical Intermediate (e.g., this compound-4-carboxylic acid) Step3->Product

Caption: Workflow for creating advanced pharmaceutical intermediates.

Experimental Protocol: Synthesis of Ethyl piperidine-4-carboxylate

This protocol describes a foundational step often used to create piperidine-based intermediates. It is based on the esterification of isonipecotic acid, a common precursor.[9][11]

Objective: To synthesize Ethyl piperidine-4-carboxylate from isonipecotic acid (piperidine-4-carboxylic acid).

Materials:

  • Isonipecotic acid

  • Absolute ethanol (EtOH)

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate (EtOAc)

  • 10% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator

Procedure:

  • Dissolve isonipecotic acid (1.0 eq) in absolute ethanol (approx. 5 mL per gram of acid) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride (4.0 eq) dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and reflux the mixture for 48 hours.[11]

  • Allow the reaction to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator to yield a crude yellow oil.[11]

  • Dissolve the oil in ethyl acetate.

  • Wash the organic layer with a 10% aqueous NaOH solution to neutralize any remaining acid.[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the final product, Ethyl piperidine-4-carboxylate, as a clear oil.[11]

Validation: The product identity and purity should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), as detailed in the literature.[9][11]

Applications in Modern Agrochemicals

The structural flexibility and biological relevance of the piperidine scaffold also make it a privileged structure in the design of modern agrochemicals, including fungicides, insecticides, and herbicides.[12] Piperidine-containing compounds can be designed to interact with specific biological targets in pests or weeds, often with high efficacy.

The this compound moiety can be incorporated into potential pesticide candidates to enhance their performance. The lipophilic ethyl group can facilitate the molecule's penetration through the waxy cuticle of plants or the exoskeleton of insects, thereby improving bioavailability and efficacy.[12] By using this compound as a starting scaffold, chemists can develop libraries of novel compounds for high-throughput screening to identify new agrochemical leads.

cluster_agro Agrochemical Design Logic Scaffold This compound Scaffold Lipophilicity Lipophilicity (Penetration) Scaffold->Lipophilicity Ethyl Group Binding Receptor Binding (Flexibility) Scaffold->Binding Piperidine Ring Agrochemical Novel Agrochemical Candidate Scaffold->Agrochemical Pharmacophore Pharmacophore (Active Group) Toxicity Target Specificity (Toxicity) Pharmacophore->Toxicity Pharmacophore->Agrochemical Linker Linker Metabolism Metabolic Stability Linker->Metabolism Linker->Agrochemical

Caption: Logical design of agrochemicals using the this compound scaffold.

Material Science and Specialized Chemical Applications

Beyond life sciences, the chemical properties of this compound lend themselves to specialized industrial applications.

Corrosion Inhibition

The corrosion of metals like mild steel in acidic environments is a major industrial problem.[13] Organic molecules containing heteroatoms, particularly nitrogen and sulfur, can act as effective corrosion inhibitors.[14][15] this compound is a strong candidate for this application.

Mechanism of Action: The inhibitive effect arises from the adsorption of the molecule onto the metal surface. The lone pair of electrons on the nitrogen atom of the piperidine ring can coordinate with the vacant d-orbitals of iron atoms on the steel surface, forming a protective layer. This layer acts as a barrier, isolating the metal from the corrosive medium.[13][14] The presence of the ethyl group can further enhance this protection by increasing the surface area covered by each molecule.

cluster_corrosion Mechanism of Corrosion Inhibition Inhibitor This compound (with N lone pair) Adsorption Adsorption Inhibitor->Adsorption Metal Metal Surface (Fe) (with vacant d-orbitals) Metal->Adsorption Layer Protective Barrier Film Adsorption->Layer forms

Caption: Adsorption mechanism of this compound on a metal surface.

Organocatalysis and Polymer Chemistry

As a secondary amine, this compound is a moderately strong base. This allows it to function as an efficient organo-base catalyst for various chemical transformations, such as Knoevenagel condensations and Michael additions, which are fundamental reactions in organic synthesis.[16] Its use can offer a milder and more environmentally friendly alternative to harsh inorganic bases.

Furthermore, piperidine derivatives are utilized in polymer chemistry, for instance, as curing agents or hardeners for epoxy resins, where the amine functionality reacts with epoxide groups to form a cross-linked polymer network.[17][18] this compound could be explored for creating specialty polymers with tailored thermal and mechanical properties.

Conclusion and Future Prospects

This compound is far more than a simple chemical. It is a strategically important building block whose structural attributes are leveraged across multiple high-value industries. Its primary role as a scaffold in pharmaceutical and agrochemical research continues to drive innovation, enabling the development of molecules with enhanced efficacy and optimized properties. Concurrently, its potential in material science, particularly as a corrosion inhibitor, and as a practical organocatalyst, highlights its versatility. As synthetic methodologies become more advanced, the strategic application of well-designed building blocks like this compound will remain a cornerstone of molecular design and industrial production.

References

  • Title: CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof Source: Google Patents URL
  • Title: Piperidine Synthesis Source: Defense Technical Inform
  • Title: New modular strategy reduces piperidine synthesis steps for pharmaceuticals Source: Drug Target Review URL:[Link]
  • Title: Piperidine, an efficient base catalyst for the one-pot synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives Source: Indian Journal of Chemistry URL:[Link]
  • Title: Ethyl Piperidine-4-Carboxylate: Properties, Applications, and Manufacturing Insights Source: LinkedIn URL:[Link]
  • Title: this compound | C7H15N | CID 76704 Source: PubChem - NIH URL:[Link]
  • Title: The Significance of Piperidine Derivatives in Modern Drug Discovery Source: LinkedIn URL:[Link]
  • Title: this compound Source: SIELC Technologies URL:[Link]
  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PMC - PubMed Central URL:[Link]
  • Title: Study of Corrosion Behavior of N'-(2-(2-oxomethylpyrrol- 1-yl)ethyl)
  • Title: Research progress on piperidine-containing compounds as agrochemicals Source: Chinese Chemical Letters URL:[Link]
  • Title: Effect of Piperidin-4-ones on the Corrosion Inhibition of Mild Steel in 1 N H2SO4 Source: ResearchG
  • Title: Piperidine Catalyzed Four-component Strategy for the Facile Access of Polyfunctionalized 1,4-Dihydropyridines at Ambient Conditions Source: ResearchG
  • Title: A New Way of Creating the Building Blocks of Drugs Source: Technology Networks URL:[Link]
  • Title: Aromatic Metal Corrosion Inhibitors Source: MDPI URL:[Link]
  • Title: Study Of The Protection Of Mild Steel Corrosion With Piperidin -4-One And Its Semicarbazones Source: ResearchG
  • Title: Novel Perimidine Derivatives as Corrosion Inhibitors of HRB400 Steel in Simulated Concrete Pore Solution Source: MDPI URL:[Link]
  • Title: Design, synthesis, and insecticidal activity evaluation of piperine deriv

Sources

An In-depth Technical Guide to the Reactivity of the Piperidine Ring for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone of medicinal chemistry, embedded in the structure of numerous pharmaceuticals and natural products.[1][2] Its prevalence in over twenty classes of pharmaceuticals underscores the critical importance of understanding and manipulating its chemical reactivity.[1][3] This guide provides an in-depth exploration of the piperidine ring's reactivity, offering field-proven insights into its functionalization for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing its reactivity, explore key synthetic transformations, and provide practical, validated protocols.

The inherent reactivity of the piperidine ring is a double-edged sword. While its nucleophilic nitrogen and activated C-H bonds offer numerous handles for chemical modification, controlling the site-selectivity of these transformations presents a significant challenge.[4] This guide will illuminate the subtle interplay of electronic and steric effects that govern the ring's behavior, empowering you to make informed decisions in your synthetic strategies.

The Core Reactivity of the Piperidine Ring: A Tale of Two Atoms

The reactivity of the piperidine ring is primarily dictated by two key features: the nucleophilic secondary amine and the surrounding sp³-hybridized carbon atoms. Understanding the interplay between these elements is fundamental to designing effective synthetic strategies.

The Nucleophilic Nitrogen: A Gateway to N-Functionalization

The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a Brønsted-Lowry base. This inherent nucleophilicity is the cornerstone of a vast array of N-functionalization reactions, which are often the first step in the synthesis of more complex piperidine derivatives. Common N-functionalization strategies include:

  • N-Alkylation: The introduction of alkyl groups to the nitrogen atom.

  • N-Acylation: The reaction of the piperidine nitrogen with acylating agents to form amides.

  • N-Arylation: The formation of a carbon-nitrogen bond between the piperidine and an aromatic ring.

These reactions are typically straightforward and high-yielding, providing a reliable means of introducing diverse functionality.

The Carbon Framework: A Frontier for C-H Functionalization

While N-functionalization is well-established, the selective functionalization of the piperidine ring's C-H bonds has historically been a more formidable challenge. The ring's carbon atoms exhibit differential reactivity based on their proximity to the nitrogen atom:

  • C2 (α-position): The C-H bonds at the C2 and C6 positions are electronically activated due to their proximity to the electron-withdrawing nitrogen atom, making them susceptible to deprotonation and subsequent functionalization.[4] However, these positions are also sterically hindered.[4]

  • C3 (β-position): The C-H bonds at the C3 and C5 positions are electronically deactivated due to the inductive effect of the nitrogen atom.[4][5]

  • C4 (γ-position): The C4 position is sterically the most accessible, but electronically less activated than the C2 position.[5]

The ability to selectively functionalize each of these positions is crucial for the synthesis of diverse libraries of piperidine-containing compounds for drug discovery.

Navigating the Conformational Landscape: How Structure Dictates Reactivity

The piperidine ring predominantly adopts a chair conformation, similar to cyclohexane, to minimize steric strain.[6] However, the presence of the nitrogen atom introduces additional conformational complexity. Two distinct chair conformations are possible: one with the N-H bond in an axial position and the other in an equatorial position.[6] The equatorial conformation is generally more stable in nonpolar solvents.[6]

The conformational preference of substituents on the piperidine ring can significantly impact its reactivity. For instance, the orientation of a substituent can influence the accessibility of adjacent C-H bonds for functionalization. Furthermore, the introduction of bulky substituents can lead to the adoption of higher-energy twist-boat conformations, which can alter the ring's reactivity profile.[7]

The conformational behavior of fluorinated piperidines is particularly noteworthy. The interplay of electrostatic interactions, hyperconjugation, and steric factors can lead to a preference for the axial orientation of the fluorine atom, a phenomenon that can be exploited in molecular design.[8][9][10]

Key Synthetic Transformations: A Practical Guide

This section provides a detailed overview of key synthetic transformations involving the piperidine ring, complete with mechanistic insights and validated experimental protocols.

N-Functionalization: The First Step in Diversification

As previously mentioned, N-functionalization is a fundamental strategy for modifying the piperidine scaffold.

Experimental Protocol: N-Alkylation of Piperidine

This protocol describes a general procedure for the N-alkylation of piperidine using an alkyl halide.

Materials:

  • Piperidine

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a solution of piperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.1 eq) dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated piperidine.

  • Purify the crude product by column chromatography on silica gel.

C-H Functionalization: The Art of Site-Selectivity

The direct and selective functionalization of C-H bonds is a major focus of modern organic synthesis. In the context of the piperidine ring, significant progress has been made in achieving site-selective C-H functionalization.

α-C-H Functionalization: Targeting the Activated Position

The α-position of the piperidine ring is a prime target for functionalization due to its electronic activation. One common strategy involves the in-situ formation of an iminium ion, which is then trapped by a nucleophile.[11][12]

This protocol, adapted from the work of Sarpong and co-workers, describes a method for the α-arylation of N-Boc-piperidine.[13]

Materials:

  • N-Boc-piperidine

  • Aryl Grignard reagent (e.g., phenylmagnesium bromide)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., SPhos)

  • Toluene

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve N-Boc-piperidine (1.0 eq), palladium catalyst (0.05 eq), and ligand (0.1 eq) in toluene.

  • Add the aryl Grignard reagent (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

β- and γ-C-H Functionalization: Overcoming Electronic Deactivation

Functionalization at the β- and γ-positions is more challenging due to the electronic deactivation of these sites.[4][5] However, innovative strategies have been developed to overcome this hurdle. For instance, rhodium-catalyzed C-H insertion reactions have been shown to be effective for the functionalization of the C4 position.[5][14] The site-selectivity of these reactions can be controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom.[5][14]

Ring-Opening Reactions: A Pathway to Acyclic Amines

Under certain conditions, the piperidine ring can undergo ring-opening reactions to yield acyclic amino compounds. These reactions can be initiated by single-electron transfer photooxidation or by the activation of a leaving group on the ring.[15]

Dehydrogenation: From Piperidines to Pyridines

The catalytic dehydrogenation of piperidines provides a direct route to the corresponding pyridines.[16][17] This transformation is typically carried out at elevated temperatures over a platinum or palladium catalyst.[16][18]

Data Presentation: A Quantitative Look at Reactivity

The following table summarizes key quantitative data for selected C-H functionalization reactions of the piperidine ring.

PositionReaction TypeCatalyst/ReagentProtecting GroupYield (%)d.r.ee (%)Reference
C2C-H InsertionRh₂(R-TCPTAD)₄BocModerateVariable-[5]
C2C-H InsertionRh₂(R-TPPTTL)₄Brosyl->30:152-73[5]
C4C-H InsertionRh₂(S-2-Cl-5-BrTPCP)₄α-oxoarylacetyl---[5]

Visualizing the Chemistry: Diagrams and Workflows

Logical Relationship: Factors Influencing Piperidine Reactivity

G Reactivity Piperidine Reactivity Electronic Electronic Effects Reactivity->Electronic Governed by Steric Steric Hindrance Reactivity->Steric Influenced by Conformation Conformational Effects Reactivity->Conformation Dependent on ProtectingGroup Protecting Group Electronic->ProtectingGroup Modulated by Steric->ProtectingGroup Affected by Solvent Solvent Effects Conformation->Solvent Influenced by

Caption: Interplay of factors governing piperidine reactivity.

Experimental Workflow: Site-Selective C-H Functionalization

G cluster_C2 C2-Functionalization cluster_C4 C4-Functionalization C2_start N-Protected Piperidine C2_reagent Rh₂(R-TPPTTL)₄ / Diazoacetate C2_start->C2_reagent Reacts with C2_product C2-Substituted Piperidine C2_reagent->C2_product Yields C4_start N-Protected Piperidine C4_reagent Rh₂(S-2-Cl-5-BrTPCP)₄ / Diazoacetate C4_start->C4_reagent Reacts with C4_product C4-Substituted Piperidine C4_reagent->C4_product Yields

Caption: Catalyst-controlled site-selective C-H functionalization.

Conclusion

The piperidine ring is a remarkably versatile scaffold that continues to play a pivotal role in drug discovery and development. A deep understanding of its reactivity, from the fundamental principles of nucleophilicity and C-H activation to the nuances of conformational control, is essential for any scientist working in this field. By mastering the synthetic transformations outlined in this guide, researchers can unlock the full potential of the piperidine ring and pave the way for the discovery of new and innovative medicines. The ongoing development of novel catalytic systems and synthetic methodologies promises to further expand the toolkit for piperidine functionalization, ensuring its continued prominence in the years to come.

References

  • Liu, W., Babl, T., Röther, A., Reiser, O., & Davies, H. M. L. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4241. [Link]
  • ResearchGate. (n.d.). Synthetic strategies towards C−H functionalization of piperidines at C2, C3 and C4.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
  • Google Patents. (n.d.). GB745400A - Catalytic dehydrogenation of piperidine.
  • Google Patents. (n.d.). EP0099592A2 - Process for the catalytic dehydrogenation of piperidine.
  • ResearchGate. (n.d.). Approaches to α-functionalization of piperidines by C H functionalization.
  • National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
  • PubMed. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry (Weinheim an der Bergstrasse, Germany), 26(19), 4236–4241. [Link]
  • ACS Publications. (2022). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). [Link]
  • ResearchGate. (n.d.). Influence of piperidine ring on stability and reactivity of piperine.
  • National Center for Biotechnology Information. (2015). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. Journal of the American Chemical Society, 137(30), 9555–9558. [Link]
  • ResearchGate. (n.d.). Construction of highly functionalized piperidines by stepwise dearomative functionalization reaction.
  • PubMed. (2022). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
  • Google Patents. (n.d.). US2765311A - Dehydrogenation of piperidine to.
  • National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
  • Encyclopedia.pub. (2023).
  • Wiley Online Library. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]
  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116896. [Link]
  • ResearchGate. (n.d.). A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation.
  • National Center for Biotechnology Information. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]
  • Indian Academy of Sciences. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 116(5), 279-286. [Link]
  • Wikipedia. (n.d.). Piperidine.
  • ACS Publications. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8487–8495. [Link]
  • YouTube. (2021). Regioselective epoxide opening of cis-4,5-epoxy-2-phenylpiperidine by azide. [Link]
  • Nature. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.
  • ResearchGate. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines.
  • Beilstein Journals. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 334–341. [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 4-Ethylpiperidine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of approved therapeutic agents.[1][2][3][4][5][6] Its prevalence is due to its favorable physicochemical properties, metabolic stability, and its ability to provide a three-dimensional framework that can effectively interact with biological targets.[2][3][7] This guide focuses on 4-ethylpiperidine, a versatile substituted piperidine building block, and its application in the synthesis of key pharmaceutical intermediates. We will explore its role in fundamental synthetic transformations and its incorporation into complex molecular architectures targeting the central nervous system (CNS) and other therapeutic areas. The protocols provided herein are designed to be self-validating, offering researchers and drug development professionals a practical framework for leveraging this important synthetic tool.

Introduction: The Significance of the this compound Moiety

This compound is a six-membered heterocyclic amine distinguished by an ethyl group at the 4-position. This substitution pattern offers a unique combination of properties that medicinal chemists can exploit. The ethyl group enhances lipophilicity compared to the parent piperidine, which can be crucial for modulating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, particularly for CNS-penetrant drugs.[7][8] Furthermore, the saturated piperidine ring provides conformational rigidity, limiting the number of rotatable bonds and allowing for more precise positioning of pharmacophoric elements within a target's binding pocket.[3]

The secondary amine of this compound is a key reactive handle, serving as a nucleophile or a base, making it an ideal starting point for diversification and the construction of more complex molecules. Its strategic application is particularly notable in the development of antipsychotics, opioid receptor modulators, and other CNS agents.[1][9][10][11][12]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 3230-23-7[13]
Molecular Formula C₇H₁₅N[13]
Molecular Weight 113.20 g/mol [13]
Boiling Point 147-149 °C
Density 0.84 g/cm³
Appearance Colorless to pale yellow liquid

Core Synthetic Application: N-Alkylation

N-alkylation is one of the most fundamental and widely employed transformations for functionalizing the piperidine core.[14][15][16][17] This reaction allows for the introduction of a vast array of substituents at the nitrogen atom, profoundly influencing the pharmacological and pharmacokinetic properties of the resulting molecule. The process typically involves the reaction of the secondary amine with an alkylating agent, such as an alkyl halide, in the presence of a base.

Causality in Protocol Design:

The choice of base is critical. A non-nucleophilic, hindered base can be used to deprotonate the secondary amine, increasing its nucleophilicity.[14] However, for simple alkylations, an inorganic base like potassium carbonate is often sufficient and cost-effective; it neutralizes the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.[17][18] The solvent choice, typically a polar aprotic solvent like acetonitrile or DMF, facilitates the Sₙ2 reaction pathway.

Experimental Workflow: N-Alkylation of this compound

N_Alkylation_Workflow reagents This compound Alkyl Halide (R-X) Base (e.g., K₂CO₃) Solvent (e.g., ACN) setup Reaction Setup Inert Atmosphere Stirring reagents->setup 1. Combine reaction Heating / Stirring (e.g., RT to 80°C) Monitor by TLC/LC-MS setup->reaction 2. React workup Work-up Filter solids Solvent removal Liquid-liquid extraction reaction->workup 3. Isolate purification Purification Silica Gel Chromatography workup->purification 4. Purify product N-Alkyl-4-ethylpiperidine (Product) purification->product 5. Characterize

Caption: General workflow for the N-alkylation of this compound.

Protocol 1: Synthesis of N-Benzyl-4-ethylpiperidine

This protocol details a representative N-alkylation using benzyl bromide.

Materials & Reagents:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile to make a ~0.2 M solution.

  • Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 eq) to the stirred suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts, washing the filter cake with ethyl acetate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.[14]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.[15]

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 0-10% ethyl acetate in hexanes) to afford the pure N-benzyl-4-ethylpiperidine.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Benzyl bromide is a lachrymator and should be handled with extreme care.[14]

This compound as a Scaffold in CNS Drug Intermediates

The pre-formed this compound ring is a valuable building block for constructing more elaborate pharmaceutical intermediates, particularly for drugs targeting the central nervous system. Its structure is a recurring motif in both opioid receptor modulators and atypical antipsychotics.

Application in Opioid Receptor Modulators

The 4-substituted piperidine framework is a classic pharmacophore for opioid receptor ligands.[9][10][19] The nitrogen atom and the substituent at the 4-position are critical for receptor interaction. By using this compound as a starting material, medicinal chemists can synthesize novel analgesics. For example, derivatives of this compound can be key intermediates in the synthesis of potent µ-opioid receptor (MOR) agonists and δ-opioid receptor (DOR) antagonists, a combination that may reduce the negative side effects associated with traditional opioids.[9][11]

Application in Antipsychotic Agents

Many atypical antipsychotics achieve their therapeutic effect by modulating dopamine (D₂) and serotonin (5-HT₂ₐ) receptors.[1][20][21] The piperidine ring is a privileged scaffold for ligands of these G-protein coupled receptors.[1][22] Syntheses often involve coupling a functionalized this compound with an aromatic or heteroaromatic moiety. The resulting compounds can exhibit high receptor affinity and selectivity, leading to promising candidates for treating schizophrenia and other neuropsychiatric disorders.[12][21][22]

Synthetic_Pathways cluster_opioid Opioid Receptor Modulators cluster_antipsychotic Antipsychotic Agents Start This compound Op_Int1 N-Functionalization (e.g., with aryl-alkyl halide) Start->Op_Int1 AP_Int1 Coupling Reaction (e.g., Buchwald-Hartwig) with Heteroaryl Halide Start->AP_Int1 Op_Prod Intermediate for Fentanyl Analogues or Novel MOR/DOR Ligands Op_Int1->Op_Prod AP_Prod Intermediate for D₂/5-HT₂ₐ Receptor Ligands AP_Int1->AP_Prod

Caption: Synthetic pathways incorporating this compound into CNS drug scaffolds.

Derivatization of the this compound Scaffold

Beyond N-alkylation, the this compound scaffold itself can be prepared from more functionalized precursors, creating a diverse set of intermediates. A prime example is the use of this compound-4-carboxylic acid, which provides two distinct reactive sites: the piperidine nitrogen and the carboxylic acid.[23]

Synthetic Rationale:

Selective protection of one functional group allows for the modification of the other. For instance, protecting the secondary amine with a tert-butoxycarbonyl (Boc) group enables reactions at the carboxylic acid, such as esterification or amidation.[23] Conversely, converting the carboxylic acid to an ester allows for subsequent N-functionalization. This orthogonal reactivity is a powerful strategy in multi-step syntheses.

Derivatization_Pathways Start This compound- 4-carboxylic Acid Protect N-Protection (Boc)₂O Start->Protect Route A Esterify Esterification EtOH, H⁺ Start->Esterify Route B ProtectedAcid 1-(Boc)-4-ethylpiperidine- 4-carboxylic Acid Protect->ProtectedAcid EsterProduct Ethyl this compound- 4-carboxylate Esterify->EsterProduct Amide Amidation R₂NH, Coupling Agent ProtectedAcid->Amide AmideProduct N-Protected Amide Intermediate Amide->AmideProduct

Caption: Derivatization pathways starting from this compound-4-carboxylic acid.[23]

Protocol 2: Esterification of this compound-4-carboxylic Acid

This protocol describes the synthesis of ethyl this compound-4-carboxylate, a valuable lipophilic intermediate.[23]

Materials & Reagents:

  • This compound-4-carboxylic acid

  • Ethanol (EtOH), absolute

  • Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Suspend this compound-4-carboxylic acid (1.0 eq) in absolute ethanol (~0.3 M) in a round-bottom flask equipped with a stir bar and a reflux condenser. Cool the suspension in an ice bath (0 °C).

  • Acid Catalyst Addition: Slowly and carefully add thionyl chloride (1.5 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood. Alternatively, concentrated sulfuric acid can be used as a catalyst.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 6-12 hours, or until TLC/LC-MS analysis indicates the completion of the reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Carefully neutralize the residue by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester. The product can be further purified by vacuum distillation if necessary.

Table 2: Representative Data for Synthesized Intermediates
CompoundSynthetic MethodTypical Yield¹H NMR (CDCl₃, δ ppm) (Predicted)
N-Benzyl-4-ethylpiperidine N-Alkylation75-90%7.20-7.40 (m, 5H), 3.51 (s, 2H), 2.90 (d, 2H), 1.95 (t, 2H), 1.65 (d, 2H), 1.20-1.40 (m, 3H), 0.88 (t, 3H)
Ethyl this compound-4-carboxylate Esterification80-95%4.15 (q, 2H), 2.95 (m, 2H), 2.70 (m, 2H), 1.80 (q, 2H), 1.65 (m, 2H), 1.50 (m, 2H), 1.25 (t, 3H), 0.85 (t, 3H)

Conclusion

This compound is a strategically important building block in the synthesis of pharmaceutical intermediates. Its utility stems from the favorable properties of the piperidine scaffold, enhanced by the 4-ethyl substituent, and the reactivity of its secondary amine. Through straightforward and robust reactions like N-alkylation, and by serving as a core scaffold for complex CNS-active molecules, this compound provides a reliable and versatile entry point for the exploration of new chemical entities. The protocols and workflows detailed in this guide offer a foundation for researchers to confidently employ this valuable intermediate in their drug discovery and development programs.

References

  • Vulcanchem. (n.d.). This compound-4-carboxylic acid - 1227465-48-6.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Versatility of Piperidine-Based Building Blocks in Chemical Synthesis.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Ethyl 4-Hydroxypiperidine-1-carboxylate in Drug Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
  • Bansal, R., & Guleria, S. (n.d.). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Bentham Science.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis.
  • Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(24), 4821–4829.
  • Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
  • Wang, S., Zhang, Q., Liu, X., Yao, C., & Zhang, H. (2012). Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics. PLoS ONE, 7(4), e35794.
  • Life Chemicals. (2021). Boost your Medicinal Chemistry Research with C-substituted Piperidines | Building Blocks.
  • Li, Y., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506.
  • Heravi, M. M., et al. (n.d.). Piperidine, an efficient base catalyst for the one-pot synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives. Journal of the Indian Chemical Society.
  • Wang, S., et al. (2012). Synthesis and evaluation of a series of 2-substituted-5-thiopropylpiperazine (piperidine)-1,3,4-oxadiazoles derivatives as atypical antipsychotics. PLoS One, 7(4), e35794.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride.
  • Le, T. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548–551.
  • Le, T. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC - NIH.
  • Le, T. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ResearchGate.
  • Ningbo Inno Pharmchem Co.,Ltd. (2025). The Significance of Piperidine Derivatives in Modern Drug Discovery.
  • Lasota, J., Blicharska, M., & Kaczor, A. A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1335.
  • Obniska, J., et al. (1995). Antipsychotic Properties of New N-(4-substituted-1-piperazinylethyl)- and N-(4-phenyl-1-piperidinylethyl)-phthalmides. PubMed.
  • Ananthan, S., et al. (2003). Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 46(13), 2634–2643.
  • Christiansen, M., et al. (2008). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators. Bioorganic & Medicinal Chemistry Letters, 18(19), 5244–5248.
  • Patel, K., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.
  • Vo, T. N. M., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • Lasota, J., Blicharska, M., & Kaczor, A. A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1335.
  • BenchChem. (2025). Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Trescot, A. M., Datta, S., Lee, M., & Hansen, H. (2008). Opioid pharmacology. Pain Physician, 11(2 Suppl), S133–S153.

Sources

Application Notes and Protocols: 4-Ethylpiperidine in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in the design of bioactive molecules, demonstrating significant utility in both pharmaceuticals and agrochemicals.[1] Its structural versatility allows for a wide range of modifications to enhance biological efficacy. This guide provides an in-depth exploration of the application of piperidine derivatives, with a specific focus on 4-ethylpiperidine, as a foundational building block in the synthesis of novel agrochemicals. We will present a detailed, field-proven protocol for the synthesis of the thiolcarbamate herbicide, dimepiperate, as a representative example of a piperidine-derived agrochemical. Furthermore, we will extrapolate from this established synthesis to propose a strategic approach for the utilization of this compound in the development of new, potentially more efficacious, herbicidal agents. This document is intended for researchers, scientists, and professionals in the field of agrochemical development, offering both practical synthetic methodologies and a forward-looking perspective on the application of substituted piperidines.

Introduction: The Piperidine Moiety as a Privileged Scaffold in Agrochemicals

The six-membered heterocyclic amine, piperidine, is a recurring motif in a multitude of biologically active compounds.[1] Its prevalence in agrochemical research stems from several key attributes:

  • Structural Flexibility: The piperidine ring can adopt various conformations, allowing for optimal binding to target receptors in pests and weeds.

  • Chemical Tractability: The secondary amine of the piperidine ring provides a reactive handle for a wide array of chemical transformations, facilitating the synthesis of diverse derivatives.

  • Physicochemical Properties: The piperidine moiety can influence crucial properties such as solubility, lipophilicity, and metabolic stability, all of which are critical for the performance of an agrochemical in the field.

Piperidine-containing compounds have demonstrated a broad spectrum of agrochemical activities, including fungicidal, insecticidal, and herbicidal properties.[1] Notably, substitutions at the 1 and 4 positions of the piperidine ring are common strategies to modulate the biological activity and selectivity of these compounds.

This guide will focus on the synthetic application of piperidine and its derivatives, particularly this compound, in the creation of thiolcarbamate herbicides. As a primary case study, we will detail the synthesis of dimepiperate, a selective herbicide used in paddy fields.

Case Study: Synthesis of the Herbicide Dimepiperate

Dimepiperate is a systemic, selective herbicide effective against barnyard grass in rice cultivation. Its mode of action involves the disruption of cell division in the target weed. The synthesis of dimepiperate serves as an excellent model for understanding the role of piperidine derivatives as key intermediates in agrochemical production.

The overall synthetic strategy involves two main stages:

  • Preparation of the Key Intermediate: Synthesis of piperidine-1-carbonyl chloride.

  • Final Product Formation: Reaction of piperidine-1-carbonyl chloride with α,α-dimethylbenzyl mercaptan.

Physicochemical Properties of Key Reactants

A thorough understanding of the properties of the reactants is crucial for safe and efficient synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Key Hazards
Piperidine C₅H₁₁N85.151060.862Flammable, Toxic, Corrosive
Triphosgene C₃Cl₆O₃296.75203-2061.18Highly Toxic, Corrosive
α,α-Dimethylbenzyl Mercaptan C₉H₁₂S152.26194-1950.985Irritant, Stench
This compound C₇H₁₅N113.20147-1490.841Flammable, Irritant
Experimental Protocols

PART A: Synthesis of Piperidine-1-carbonyl chloride (Intermediate 1)

This protocol utilizes triphosgene as a safer, solid alternative to gaseous phosgene. The reaction should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Reaction Scheme:

Piperidine Piperidine PCC Piperidine-1-carbonyl chloride Piperidine->PCC + Triphosgene Triphosgene (Phosgene equivalent) Triphosgene->PCC + HCl HCl PCC->HCl +

Caption: Synthesis of Piperidine-1-carbonyl chloride.

Materials:

  • Piperidine

  • Triphosgene

  • Anhydrous Toluene

  • Pyridine (optional, as an acid scavenger)

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser with a drying tube

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser protected by a calcium chloride drying tube, dissolve triphosgene (1.0 equivalent) in anhydrous toluene under an inert atmosphere.

  • Addition of Piperidine: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of piperidine (3.0 equivalents) in anhydrous toluene from the dropping funnel over a period of 1-2 hours. Causality: The slow addition and low temperature are crucial to control the exothermic reaction and prevent the formation of unwanted side products.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Filter the reaction mixture to remove the piperidine hydrochloride salt that has precipitated. Wash the filtrate with cold, dilute hydrochloric acid to remove any unreacted piperidine, followed by a wash with brine.

  • Isolation of Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude piperidine-1-carbonyl chloride. The product can be further purified by vacuum distillation.

PART B: Synthesis of Dimepiperate (Final Product)

Reaction Scheme:

PCC Piperidine-1-carbonyl chloride Dimepiperate Dimepiperate PCC->Dimepiperate + Mercaptan α,α-Dimethylbenzyl mercaptan Mercaptan->Dimepiperate + NaCl NaCl Dimepiperate->NaCl + H₂O Base Base (e.g., NaOH) Base->Dimepiperate Catalyst cluster_synthesis Synthesis cluster_testing Biological Evaluation A This compound C This compound-1-carbonyl chloride A->C B Triphosgene B->C E Novel Thiolcarbamate Herbicide C->E D α,α-Dimethylbenzyl mercaptan D->E F Primary Screening (Herbicidal Activity) E->F G Secondary Screening (Dose-Response & Weed Spectrum) F->G H Crop Selectivity Studies G->H I Mode of Action Studies H->I

Sources

4-Ethylpiperidine as a reagent for functional group transformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 4-Ethylpiperidine: Applications in Functional Group Transformation

Authored by a Senior Application Scientist

This document provides a detailed examination of this compound, a versatile secondary amine, and its applications as a reagent and catalyst in key functional group transformations. Designed for researchers, chemists, and professionals in drug development, this guide moves beyond simple procedural outlines to explain the underlying chemical principles and rationale behind its use in organic synthesis.

Introduction to this compound: A Profile

This compound is a cyclic secondary amine that serves as a valuable tool in the synthetic chemist's arsenal. Its utility stems from its distinct combination of steric and electronic properties. As a derivative of piperidine, it is a moderately strong base, yet the presence of the C4-ethyl group can influence its steric profile and solubility in organic solvents compared to its parent compound.

Chemical Structure and Properties:

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₇H₁₅N[1][2]

  • Molecular Weight: 113.20 g/mol [1]

  • Appearance: Typically a liquid

  • Boiling Point: 157°C at 760 mmHg[3]

  • Density: 0.808 g/cm³[3]

Understanding these fundamental properties is the first step in harnessing its reactivity for synthetic applications. Its basicity is central to its function as a catalyst in condensation and elimination reactions, while its secondary amine character allows it to act as a potent nucleophile.

PropertyValueSource
CAS Number 3230-23-7[1]
Molecular Weight 113.20 g/mol [1]
Boiling Point 157°C[3]
Density 0.808 g/cm³[3]
Flash Point 33.8°C[3]
Safety and Handling: A Prerequisite for Synthesis

Scientific integrity begins with safety. This compound is a flammable and corrosive chemical that requires careful handling to mitigate risks.

  • General Handling: Always work in a well-ventilated area, preferably within a chemical fume hood.[3][4] Wear appropriate personal protective equipment (PPE), including flame-retardant laboratory coats, chemical-resistant gloves, and safety goggles.[5][6] Avoid all personal contact, including inhalation of vapors.[4][5]

  • Fire Safety: The compound is flammable with a relatively low flash point.[7] Keep it away from open flames, sparks, and other ignition sources.[4][7] Use spark-proof tools and explosion-proof equipment when handling large quantities.[3][7] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers.[5]

  • Storage: Store in a cool, dry, and well-ventilated place in tightly sealed containers.[3][7] Keep it segregated from incompatible materials such as acids, strong oxidizing agents, and acid chlorides.[7]

Core Applications in Functional Group Transformations

Application 1: The Knoevenagel Condensation - Catalyzing C-C Bond Formation

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, used to create α,β-unsaturated products through the reaction of an aldehyde or ketone with an active methylene compound.[8] this compound is an effective base catalyst for this transformation.

Mechanistic Rationale:

The role of this compound is twofold:

  • Base Catalysis: It acts as a base to deprotonate the active methylene compound (e.g., malonic ester, cyanoacetic acid), generating a resonance-stabilized enolate.[9] This enolate is the key nucleophile in the reaction.

  • Iminium Ion Formation: The secondary amine can reversibly react with the carbonyl compound (aldehyde or ketone) to form an iminium ion. This intermediate is significantly more electrophilic than the original carbonyl, accelerating the nucleophilic attack by the enolate.[9][10] The subsequent elimination of water and the catalyst regenerates the catalytic cycle and yields the final α,β-unsaturated product.[9]

Diagram: Knoevenagel Condensation Mechanism

G cluster_activation Catalyst Activation cluster_nucleophile Nucleophile Formation cluster_condensation Condensation & Elimination Aldehyde R-CHO (Aldehyde) Iminium R-CH=N⁺(H)-Pip (Iminium Ion) Aldehyde->Iminium + Amine - H₂O Amine Et-Piperidine (Catalyst) Amine->Iminium Intermediate Adduct Intermediate Iminium->Intermediate ActiveMethylene Z-CH₂-Z' (Active Methylene) Enolate Z-CH⁻-Z' (Enolate) ActiveMethylene->Enolate + Amine - Amine·H⁺ Enolate->Intermediate Product R-CH=C(Z)-Z' (α,β-Unsaturated Product) Intermediate->Product - Amine Water H₂O G Start Start Materials: - this compound (Nucleophile) - α,β-Unsaturated Carbonyl Reaction Conjugate Addition (Solvent, e.g., THF, MeOH) Start->Reaction Enolate Enolate Intermediate Formation Reaction->Enolate Protonation Protonation (Work-up or Solvent) Enolate->Protonation Product Final Product: β-Piperidinyl Carbonyl Protonation->Product

Sources

Application Notes and Protocols for Reactions Involving 4-Ethylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for key chemical transformations involving 4-ethylpiperidine. This document emphasizes scientific integrity, providing detailed, field-proven protocols and the rationale behind experimental choices.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. Its piperidine core is a common motif in numerous biologically active compounds and approved pharmaceuticals. The secondary amine functionality of this compound offers a reactive handle for a variety of chemical modifications, allowing for the facile introduction of molecular diversity and the fine-tuning of physicochemical and pharmacological properties. This guide will detail protocols for several common and synthetically useful reactions of this compound, including N-alkylation, N-acylation, and the Buchwald-Hartwig amination.

Safety and Handling of this compound

Before commencing any experimental work, it is crucial to be fully aware of the hazards associated with this compound and to implement appropriate safety measures.

1.1. Hazard Identification

This compound is a combustible liquid that can be harmful if swallowed and may cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1][2]

1.2. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Hand Protection: Wear suitable chemical-resistant gloves.

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact.[4] In case of fire risk, flame-retardant antistatic protective clothing is recommended.[5]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[6] If ventilation is inadequate, use a NIOSH (US) or CEN (EU) approved respirator.[2]

1.3. Handling and Storage

  • Handling: Handle in a well-ventilated place.[4] Avoid contact with skin, eyes, and clothing.[3][4] Avoid breathing vapors or mist.[2][3] Use non-sparking tools and take precautionary measures against static discharge.[4][5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from heat, sparks, open flames, and hot surfaces.[3][5]

1.4. First Aid Measures

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

N-Alkylation of this compound via Reductive Amination

Reductive amination is a versatile and widely used method for the N-alkylation of secondary amines.[7] This two-step, one-pot process involves the formation of an iminium ion intermediate from the reaction of this compound with an aldehyde or ketone, followed by in-situ reduction to the corresponding tertiary amine. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation.[7]

2.1. Scientific Rationale

The choice of sodium triacetoxyborohydride as the reducing agent is strategic. It is less reactive than other borohydrides like sodium borohydride, allowing for the selective reduction of the iminium ion in the presence of the carbonyl compound. This minimizes side reactions, such as the reduction of the starting aldehyde or ketone. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) due to its inertness and ability to dissolve the reactants and intermediates.

2.2. Experimental Protocol: Synthesis of 1-Benzyl-4-ethylpiperidine

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous DCM. prep2 Stir at room temperature for 30 minutes. prep1->prep2 react1 Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. prep2->react1 react2 Stir at room temperature for 12-16 hours. react1->react2 workup1 Quench with saturated aqueous NaHCO3 solution. react2->workup1 workup2 Extract with DCM. workup1->workup2 workup3 Wash combined organic layers with brine. workup2->workup3 workup4 Dry over anhydrous Na2SO4 and concentrate. workup3->workup4 workup5 Purify by silica gel column chromatography. workup4->workup5

Caption: Workflow for the N-alkylation of this compound via reductive amination.

Step-by-Step Methodology:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.[7]

  • Separate the organic layer and extract the aqueous layer with DCM.[7]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[7]

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-benzyl-4-ethylpiperidine.

2.3. Quantitative Data

ReagentMolar Ratio (eq)Molecular Weight ( g/mol )
This compound1.0113.20
Benzaldehyde1.1106.12
Sodium triacetoxyborohydride1.5211.94
Dichloromethane (DCM)-84.93

N-Acylation of this compound

N-acylation is a fundamental transformation that converts the secondary amine of this compound into an amide. This reaction is valuable for introducing a variety of functional groups and for protecting the nitrogen atom during subsequent synthetic steps.[8] The reaction typically involves an acylating agent, such as an acid chloride or anhydride, in the presence of a base.

3.1. Scientific Rationale

The base in this reaction serves to neutralize the acidic byproduct (e.g., HCl from an acid chloride) and to deprotonate the piperidine nitrogen, increasing its nucleophilicity. A non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often used to prevent it from competing with the this compound in reacting with the acylating agent.

3.2. Experimental Protocol: Synthesis of 1-Acetyl-4-ethylpiperidine

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. prep2 Cool the solution to 0 °C in an ice bath. prep1->prep2 react1 Add acetyl chloride (1.1 eq) dropwise. prep2->react1 react2 Allow the reaction to warm to room temperature and stir for 2-4 hours. react1->react2 workup1 Wash the reaction mixture with water. react2->workup1 workup2 Wash with saturated aqueous NaHCO3 solution. workup1->workup2 workup3 Wash with brine. workup2->workup3 workup4 Dry over anhydrous Na2SO4 and concentrate. workup3->workup4 workup5 Purify by silica gel column chromatography. workup4->workup5

Caption: Workflow for the N-acylation of this compound.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 1-acetyl-4-ethylpiperidine.

3.3. Quantitative Data

ReagentMolar Ratio (eq)Molecular Weight ( g/mol )
This compound1.0113.20
Acetyl Chloride1.178.50
Triethylamine1.2101.19
Dichloromethane (DCM)-84.93

Buchwald-Hartwig Amination with this compound

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[9][10] It allows for the coupling of amines with aryl halides or triflates, a transformation that is often challenging to achieve through classical methods.[9] This reaction is of great importance in the synthesis of pharmaceuticals and other complex organic molecules.

4.1. Scientific Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves a Pd(0) species.[10] The reaction typically requires a phosphine ligand to stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination.[10] The choice of ligand is critical and often depends on the specific substrates being coupled.[10] A strong, non-nucleophilic base is necessary to deprotonate the amine in the catalytic cycle.

4.2. Experimental Protocol: Coupling of this compound with Bromobenzene

G cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification prep1 To a flame-dried Schlenk tube, add Pd2(dba)3, phosphine ligand, and sodium tert-butoxide. prep2 Evacuate and backfill with inert gas (3x). prep1->prep2 react1 Add bromobenzene, this compound, and anhydrous, deoxygenated toluene. prep2->react1 react2 Seal the tube and heat in a preheated oil bath (e.g., 100 °C). react1->react2 workup1 Cool to room temperature and dilute with ether. react2->workup1 workup2 Filter through a pad of Celite. workup1->workup2 workup3 Concentrate the filtrate. workup2->workup3 workup4 Purify by silica gel column chromatography. workup3->workup4

Caption: Workflow for the Buchwald-Hartwig amination of this compound.

Step-by-Step Methodology:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium source (e.g., Pd₂(dba)₃), a suitable phosphine ligand, and the base (e.g., sodium tert-butoxide).

  • Evacuate and backfill the Schlenk tube with the inert gas (repeat three times).[10]

  • Add the aryl bromide (e.g., bromobenzene) and this compound.

  • Add an anhydrous, deoxygenated solvent (e.g., toluene) via syringe.[10]

  • Seal the Schlenk tube and place it in a preheated oil bath. Stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute it with a suitable solvent like diethyl ether.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-arylpiperidine.

4.3. Quantitative Data

ReagentMolar Ratio (eq)Molecular Weight ( g/mol )
Aryl Bromide1.0-
This compound1.2113.20
Pd₂(dba)₃0.01-0.05915.72
Phosphine Ligand0.02-0.10-
Sodium tert-butoxide1.496.10
Toluene-92.14

Analytical Monitoring of Reactions

To ensure the success of the described reactions and to determine their endpoints, appropriate analytical techniques should be employed for monitoring.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile and semi-volatile compounds in a reaction mixture.[11] It is particularly useful for monitoring the Buchwald-Hartwig amination.

  • High-Performance Liquid Chromatography (HPLC): Suitable for monitoring the purity of the starting materials and the formation of the product, especially for less volatile compounds.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the product and can be used to confirm its identity and purity after isolation.[12]

References

  • Capot Chemical Co., Ltd. (2024). MSDS of this compound.
  • Wikipedia. (2024). Pictet–Spengler reaction.
  • Wikipedia. (2024). Buchwald–Hartwig amination.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Reaction. Organic Reactions, 6, 151-190.
  • Organic Syntheses. (n.d.). Piperidine, 1-ethyl-.
  • Organic Reactions. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ResearchGate. (2024). Buchwald-Hartwig Coupling of Piperidines with Hetaryl Bromides.
  • ResearchGate. (n.d.). The chemical reactions involved in the synthesis of ethyl piperidine substituted nickel(II) salphen complex.
  • ResearchGate. (2016). The Pictet-Spengler Reaction Updates Its Habits.
  • PubMed. (2020). The Pictet-Spengler Reaction Updates Its Habits.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
  • Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • SIELC Technologies. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4.
  • PubChem. (n.d.). This compound hydrochloride.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ScienceDirect. (n.d.). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds.
  • YouTube. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab.
  • OPUS. (2024). Analytical Methods.
  • Wikipedia. (2024). Suzuki reaction.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • YouTube. (2011). Experiment 14: Friedel-Crafts Acylation.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • ResearchGate. (2016). Piperidine Catalyzed Four-component Strategy for the Facile Access of Polyfunctionalized 1,4-Dihydropyridines at Ambient Conditions.

Sources

The Emerging Role of 4-Ethylpiperidine in Multi-Component Reactions: A Guide to Application and Protocol Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Catalysts in Modern Synthesis

Multi-component reactions (MCRs) represent a cornerstone of modern organic synthesis and medicinal chemistry, enabling the construction of complex molecular architectures in a single, atom-economical step.[1] The efficiency and elegance of MCRs are often predicated on the choice of catalyst, which governs reaction rates, yields, and selectivity. In the realm of organocatalysis, secondary amines have emerged as privileged catalysts, participating in a multitude of transformations through the formation of nucleophilic enamines or by acting as Brønsted bases.

Piperidine, a simple saturated heterocycle, has a long-standing history as a reliable base catalyst in numerous named reactions, including the Knoevenagel condensation, Michael addition, and the Hantzsch dihydropyridine synthesis.[2] However, the exploration of substituted piperidines as tailored catalysts that offer unique steric and electronic properties remains an area of active investigation. This application note delves into the prospective role of 4-ethylpiperidine as a versatile and efficient organocatalyst in MCRs. We will explore its mechanistic underpinnings and provide detailed protocols for its application, with a focus on empowering researchers in drug discovery and process development to leverage its potential.

Scientific Rationale: Why this compound?

The catalytic prowess of this compound stems from a synergistic interplay of its structural and electronic features. As a secondary amine, it possesses a lone pair of electrons on the nitrogen atom, rendering it both a Brønsted base and a nucleophile. The introduction of an ethyl group at the 4-position of the piperidine ring introduces subtle yet significant modifications compared to its parent structure:

  • Enhanced Basicity: The electron-donating nature of the ethyl group, through an inductive effect, increases the electron density on the nitrogen atom. This enhanced basicity can lead to more efficient deprotonation of acidic methylene compounds, a crucial step in many MCRs.

  • Minimal Steric Hindrance: The placement of the ethyl group at the 4-position ensures that the nitrogen's lone pair remains sterically accessible. This is in contrast to substitution at the 2- or 6-positions, which can impede the approach of substrates.

  • Improved Solubility: The alkyl substituent can enhance the solubility of the catalyst in a wider range of organic solvents, providing greater flexibility in reaction optimization.

These attributes position this compound as a promising candidate for accelerating MCRs that are traditionally catalyzed by piperidine or other bases, potentially leading to improved reaction times and yields.

Proposed Catalytic Cycle in a Hantzsch-type Reaction

A prime example of an MCR where this compound is anticipated to excel is the four-component synthesis of polyfunctionalized 1,4-dihydropyridines, a scaffold of significant pharmacological importance.[3] The proposed catalytic cycle is depicted below:

Catalytic Cycle cluster_0 Catalytic Cycle Start This compound Enamine Enamine Intermediate Start->Enamine Reacts with β-ketoester Michael Michael Adduct Enamine->Michael Attacks Knoevenagel Adduct Knoevenagel Knoevenagel Adduct Knoevenagel->Michael Formed from aldehyde and active methylene Cyclization Cyclized Intermediate Michael->Cyclization Intramolecular cyclization Regeneration Catalyst Regeneration Cyclization->Regeneration Dehydration Product 1,4-Dihydropyridine Regeneration->Start Reformed Regeneration->Product Releases Experimental Workflow Start Start Step1 Combine reactants: Benzaldehyde, Ethyl Acetoacetate, Ammonium Acetate in Ethanol Start->Step1 Step2 Add this compound (catalyst) Step1->Step2 Step3 Reflux the mixture (e.g., at 80°C) Step2->Step3 Step4 Monitor reaction by TLC Step3->Step4 Step5 Cool to room temperature Step4->Step5 Upon completion Step6 Product precipitation and filtration Step5->Step6 Step7 Wash with cold ethanol Step6->Step7 Step8 Dry the product Step7->Step8 End Characterization (NMR, IR, MS) Step8->End

Figure 2: Step-by-step experimental workflow for the synthesis.

Procedure:

  • To a 25 mL round-bottom flask, add benzaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), ammonium acetate (1.2 mmol), and ethanol (5 mL).

  • Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

  • Add this compound (0.2 mmol) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

  • Upon completion of the reaction (typically 2-4 hours), remove the heat source and allow the mixture to cool to room temperature.

  • The product is expected to precipitate out of the solution. If not, the reaction mixture can be cooled further in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the desired 1,4-dihydropyridine.

Expected Outcome:

Based on similar reactions catalyzed by piperidine, this protocol is anticipated to provide the product in good to excellent yield (85-95%). [2]The product can be characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation: Hypothetical Substrate Scope

To illustrate the potential versatility of this compound as a catalyst, the following table presents a hypothetical substrate scope for the synthesis of various 1,4-dihydropyridine derivatives. The expected yields are extrapolated from literature precedents for similar piperidine-catalyzed reactions.

EntryAldehydeβ-DicarbonylAmine SourceExpected Yield (%)
1BenzaldehydeEthyl acetoacetateAmmonium acetate92
24-ChlorobenzaldehydeEthyl acetoacetateAmmonium acetate95
34-NitrobenzaldehydeEthyl acetoacetateAmmonium acetate90
42-NaphthaldehydeEthyl acetoacetateAmmonium acetate88
5BenzaldehydeMethyl acetoacetateAmmonium acetate91
6BenzaldehydeAcetylacetoneAmmonium acetate85

Troubleshooting and Optimization

  • Low Yield: If the yield is lower than expected, consider increasing the catalyst loading to 0.3 mmol. Alternatively, a higher reaction temperature or longer reaction time may be necessary for less reactive substrates.

  • Incomplete Reaction: Ensure all reagents are pure and the solvent is anhydrous, as water can sometimes hinder the reaction.

  • Product Purification: If the precipitated product is not pure, recrystallization from ethanol or purification by column chromatography may be required.

Conclusion and Future Outlook

While direct literature on the application of this compound in multi-component reactions is nascent, its structural and electronic properties suggest it is a highly promising organocatalyst. The proposed protocols and mechanistic insights provided in this application note serve as a robust starting point for researchers to explore its utility in the synthesis of diverse and medicinally relevant heterocyclic compounds. The enhanced basicity and steric accessibility of this compound may offer advantages over traditional piperidine catalysis, potentially leading to the development of more efficient and sustainable synthetic methodologies. Further studies are encouraged to fully elucidate its catalytic potential and expand its application to a broader range of MCRs.

References

  • Ramesh, R., Madhesh, R., Malecki, J. G., & Lalitha, A. (2017). Piperidine Catalyzed Four–component Strategy for the Facile Access of Polyfunctionalized 1,4-Dihydropyridines at Ambient Conditions. ChemistrySelect, 2(19), 5488-5493.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The design and synthesis of piperidine and pyridine containing natural products and pharmaceuticals. Journal of Medicinal Chemistry, 57(23), 9817-9834.
  • MDPI. (2021). Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. Catalysts.
  • Shih, K. S., Liu, C. W., Hsieh, Y. J., Chen, S. F., Lee, T. L., Liu, H. K., Lin, Y. C., Huang, H. L., & Chia, L. (1999). Diastereoselective Synthesis of trans-4-Arylpiperidine-3-carboxylic Acid Derivatives from 4-Aryl-1,4-dihydropyridine. Heterocycles, 51(10), 2439.
  • Godet, T., et al. (2014). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. Journal of Medicinal Chemistry, 57(9), 3895-3911.
  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts.
  • Wikipedia. (n.d.). Biginelli reaction. In Wikipedia.
  • MDPI. (2024). A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). Catalysts.
  • International Journal of Research and Analytical Reviews. (2020). Green Protocol for the Synthesis of Catalyst Free Biginelli Products. IJRAR.
  • JETIR. (2019). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. JETIR.
  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Organic Chemistry Portal.
  • SciSpace. (2014). Structure-based design of substituted piperidines as a new class of highly efficacious oral direct Renin inhibitors. SciSpace.
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.

Sources

Application Notes & Protocols: 4-Ethylpiperidine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Ethylpiperidine Scaffold

The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs in pharmaceuticals, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and to serve as a versatile scaffold for exploring three-dimensional chemical space.[1][2] Among its many derivatives, this compound stands out as a strategic building block in drug discovery. The introduction of a small, lipophilic ethyl group at the 4-position provides a subtle yet powerful tool for medicinal chemists to modulate a compound's profile. This guide provides an in-depth exploration of this compound, covering its physicochemical relevance, synthetic utility with detailed protocols, and its application in modern drug discovery campaigns, illustrated through pertinent case studies.

Physicochemical Properties & Medicinal Chemistry Rationale

The choice of a building block is dictated by its inherent properties and how they are projected onto the final molecule. The this compound moiety offers a unique balance of features that are highly desirable in drug design.[3]

The ethyl group at the C4 position increases the lipophilicity of the piperidine ring compared to its unsubstituted parent. This modification can enhance membrane permeability and improve oral absorption of a drug candidate.[4] Furthermore, the C4-substitution can sterically shield the piperidine nitrogen, potentially influencing its pKa and metabolic stability by hindering access for metabolizing enzymes.[5] The saturated, conformationally flexible nature of the ring allows it to act as a non-planar scaffold, enabling substituents to adopt specific spatial orientations for optimal interaction with biological targets.[6]

Table 1: Physicochemical Properties of this compound and a Key Derivative

PropertyThis compound1-Acetyl-4-ethylpiperidine-4-carboxylic acid
CAS Number 3230-23-7[7][8]N/A
Molecular Formula C₇H₁₅N[7][8]C₁₀H₁₇NO₃[4]
Molecular Weight 113.20 g/mol [7][8]199.25 g/mol [4]
Nature Secondary Amine (Basic)Carboxylic Acid / Amide (Amphoteric)[4]
Key Features Basic nitrogen for salt formation and derivatization. Ethyl group enhances lipophilicity.N-acetylation removes basicity. Carboxylic acid provides a new handle for derivatization (e.g., amidation).[4]

Synthetic Utility: Core Functionalization Protocols

The secondary amine of this compound is the primary site for synthetic elaboration, allowing for its seamless integration into larger, more complex molecules. The following protocols detail the most common and robust methods for its functionalization.

G cluster_start Starting Material cluster_methods Key Functionalization Reactions cluster_products Product Classes start This compound reductive_amination Reductive Amination (with Aldehyde/Ketone) start->reductive_amination direct_alkylation Direct N-Alkylation (with Alkyl Halide) start->direct_alkylation acylation N-Acylation (with Acyl Chloride/Anhydride) start->acylation arylation N-Arylation (Buchwald-Hartwig) start->arylation product_tertiary_amine N-Alkyl Derivatives (Tertiary Amines) reductive_amination->product_tertiary_amine direct_alkylation->product_tertiary_amine product_amide N-Acyl Derivatives (Amides) acylation->product_amide product_aryl N-Aryl Derivatives arylation->product_aryl

Fig. 1: Synthetic functionalization pathways for this compound.
Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a highly efficient and mild method for forming C-N bonds, proceeding through an iminium ion intermediate that is reduced in situ.[9] The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly advantageous as it is a mild reducing agent that is selective for the iminium ion in the presence of the starting aldehyde, minimizing side reactions.[9][10]

Objective: To synthesize 1-benzyl-4-ethylpiperidine.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Aldehyde Addition: Add benzaldehyde (1.1 eq) to the stirred solution at room temperature.

  • Intermediate Formation: Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: Slow addition controls any potential exotherm and ensures efficient reduction.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Work-up (Quenching): Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2x). Combine all organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 0-20% ethyl acetate in hexanes) to afford the pure 1-benzyl-4-ethylpiperidine.

G A 1. Dissolve this compound and Benzaldehyde in DCM B 2. Stir for 30 min (Iminium Ion Formation) A->B C 3. Add NaBH(OAc)₃ (Reduction Step) B->C D 4. Stir 12-16h at RT (Reaction Completion) C->D E 5. Quench with NaHCO₃ (Aqueous Work-up) D->E F 6. Extract with DCM, Wash, and Dry E->F G 7. Concentrate and Purify (Column Chromatography) F->G H Pure 1-Benzyl-4-ethylpiperidine G->H

Fig. 2: Experimental workflow for reductive amination.
Protocol 2: Direct N-Alkylation with an Alkyl Halide

This classic Sₙ2 reaction is a straightforward method for alkylating amines.[11] The key challenge is preventing over-alkylation to the quaternary ammonium salt. Using the amine as the limiting reagent and slow addition of the alkylating agent can favor mono-alkylation. A non-nucleophilic, hindered base is used to neutralize the hydrohalic acid generated during the reaction.[11]

Objective: To synthesize 1-ethyl-4-ethylpiperidine.

Materials:

  • This compound (1.0 eq)

  • Ethyl bromide (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Acetonitrile (ACN)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Base Addition: Add DIPEA (1.5 eq) to the solution.

  • Alkylating Agent: Slowly add ethyl bromide (1.1 eq) to the stirred solution at room temperature, ideally using a syringe pump over 1-2 hours. Causality Note: Slow addition maintains a low concentration of the alkylating agent, minimizing the competing dialkylation reaction.

  • Reaction: Stir the mixture at room temperature until TLC analysis indicates consumption of the starting material. Gentle heating (e.g., 40-50 °C) may be required for less reactive halides.

  • Work-up: Remove the acetonitrile under reduced pressure. Dissolve the residue in diethyl ether.

  • Washing: Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) to remove the DIPEA hydrobromide salt, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the product by column chromatography or distillation.

Case Studies: The Impact of this compound in Drug Discovery

The strategic incorporation of the this compound motif has been pivotal in the development of several classes of therapeutic agents.

Case Study 1: Dopamine Transporter (DAT) Ligands

In the development of novel ligands for the dopamine transporter (DAT), which are explored for treating cocaine addiction, the piperidine scaffold is a common starting point.[12] In a series of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives, structure-activity relationship (SAR) studies explored modifications to the piperidine nitrogen.[12] While the parent compound featured a benzyl group, further studies demonstrated that introducing electron-withdrawing groups on the N-benzyl moiety could significantly enhance potency and selectivity for DAT. The 4-substituted piperidine core serves to correctly orient the diphenylmethoxyethyl sidechain for optimal binding within the transporter. The presence of an alkyl group, such as ethyl, at the 4-position can improve the overall lipophilic profile and contribute to favorable pharmacokinetic properties.

Fig. 3: Conceptual SAR diagram for this compound-based ligands.
Case Study 2: Acetylcholinesterase (AChE) Inhibitors

The development of drugs for Alzheimer's disease has heavily focused on acetylcholinesterase (AChE) inhibitors. The highly potent inhibitor Donepezil (E2020) features a 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine core.[13] SAR studies in this area have shown that the N-benzylpiperidine moiety is crucial for binding to the peripheral anionic site (PAS) of the AChE enzyme.[13][14] While Donepezil itself is not 4-ethyl substituted, related SAR explorations have investigated various substitutions on the piperidine ring to optimize binding and pharmacokinetics. Replacing the hydrogen at the 4-position with a small alkyl group like ethyl is a standard medicinal chemistry strategy to probe for beneficial hydrophobic interactions within the binding pocket and to block potential sites of metabolism, thereby improving the drug's duration of action.[5]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its pre-installed ethyl group offers a strategic advantage for fine-tuning lipophilicity and metabolic stability, while the reactive secondary amine provides a reliable handle for diverse synthetic functionalization. The protocols and case studies presented herein demonstrate its broad applicability and underscore its importance for researchers and scientists engaged in the design and development of next-generation therapeutics.

References

  • Vulcanchem. This compound-4-carboxylic acid - 1227465-48-6.
  • Zhang, M., et al. (2001). Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues. Journal of Medicinal Chemistry, 44(6), 937-48.
  • Yamanashi, Y., et al. (1993). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry, 36(24), 3969-77.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76704, this compound.
  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-9.
  • Schepmann, D., et al. (2015). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 348(5), 334-46.
  • BenchChem (2025). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.
  • Singh, K., et al. (2021). Structure-Activity Relationship Studies Reveal New Astemizole Analogues Active against Plasmodium falciparum In Vitro. ACS Infectious Diseases, 7(10), 2947-2962.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23448130, this compound hydrochloride.
  • BenchChem (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
  • Wang, H., et al. (2013). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry - A European Journal, 19(13), 4236-4240.
  • BenchChem (2025). Application Notes and Protocols for the Functionalization of the 4-(Oxan-3-yl)piperidine Scaffold.
  • BenchChem (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
  • Vasilevsky, S. F., & Sorokina, I. V. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6296.
  • Tosh, D. K., et al. (2018). Structure-Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 61(10), 4584-4603.
  • Pharmarecipere. The Role of Piperidine Derivatives in Pharmaceutical Synthesis.
  • Abadi, A. H., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 64, 557-64.
  • Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes.
  • ResearchGate. Procedure for N-alkylation of Piperidine? (2017).
  • Weatherston, J., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 86(17), 11626-11637.
  • Wold, E. A., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry, 63(14), 7546-7560.
  • Broad, L. M., et al. (2008). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators. Bioorganic & Medicinal Chemistry Letters, 18(19), 5209-12.
  • ResearchGate. Approaches to α-functionalization of piperidines by C-H activation. (2020).
  • ResearchGate. Synthetic strategies towards C−H functionalization of piperidines at C2, C3 and C4. (2013).
  • Cambridge MedChem Consulting. Ring Bioisosteres. (2024).
  • Sharma, P., & Singh, P. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Drug Discovery, 4, 1370077.
  • Kumar, N., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem.
  • Reith, M. E., et al. (2001). Rational Design and Synthesis of Novel 2,5-disubstituted Cis- And Trans-Piperidine Derivatives Exhibiting Differential Activity for the Dopamine Transporter. Bioorganic & Medicinal Chemistry Letters, 11(17), 2299-303.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 4-Ethylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the large-scale synthesis of 4-Ethylpiperidine, a pivotal heterocyclic building block in the pharmaceutical industry. The synthesis proceeds via the catalytic hydrogenation of 4-ethylpyridine. This document outlines the scientific rationale behind the chosen synthetic route, offers a step-by-step experimental protocol suitable for industrial application, and addresses critical aspects of process safety, optimization, and product purification. The information presented herein is intended for researchers, scientists, and professionals engaged in drug development and chemical manufacturing.

Introduction: The Significance of this compound in Medicinal Chemistry

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its presence is crucial for the pharmacological activity of drugs targeting a wide range of conditions, including analgesia, inflammation, psychosis, and hypertension. This compound, in particular, serves as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its ethyl group at the 4-position provides a valuable lipophilic handle that can be strategically utilized in drug design to modulate potency, selectivity, and pharmacokinetic properties. The efficient and scalable synthesis of this compound is therefore a critical undertaking for the pharmaceutical industry.

The most direct and industrially viable route to this compound is the catalytic hydrogenation of 4-ethylpyridine.[1][2] This method is favored for its high atom economy, relatively clean reaction profile, and the availability of the starting material. This application note will focus on a robust and optimized protocol for this transformation, emphasizing scalability and safety.

Synthetic Strategy: Catalytic Hydrogenation of 4-Ethylpyridine

The core of this synthetic protocol is the reduction of the aromatic pyridine ring of 4-ethylpyridine to the corresponding saturated piperidine ring. This is achieved through heterogeneous catalytic hydrogenation, a process where gaseous hydrogen is reacted with the substrate in the presence of a solid catalyst.

Choice of Catalyst: Rationale for Using Raney® Nickel

Several catalysts are effective for the hydrogenation of pyridines, including platinum, palladium, and rhodium-based catalysts.[3][4] However, for large-scale industrial production, Raney® Nickel is often the catalyst of choice due to a combination of factors:

  • High Activity and Versatility: Raney Nickel is a highly active catalyst for the hydrogenation of a wide range of functional groups, including the pyridine ring.[5][6]

  • Cost-Effectiveness: Compared to precious metal catalysts like rhodium or platinum, Raney Nickel is significantly more economical, a crucial consideration for large-scale manufacturing.[7]

  • Ease of Separation: As a heterogeneous catalyst, Raney Nickel can be easily removed from the reaction mixture by filtration at the end of the reaction, simplifying the work-up procedure.[7]

  • Robustness: It can be used under a variety of reaction conditions, including high pressures and temperatures.[6][8]

While rhodium on carbon is also a highly effective catalyst for pyridine hydrogenation, often under milder conditions, the economic advantage of Raney Nickel makes it more attractive for the bulk production of a commodity intermediate like this compound.[3][4]

Reaction Mechanism

The catalytic hydrogenation of 4-ethylpyridine on the surface of Raney Nickel involves the following key steps:

  • Adsorption: Both hydrogen gas and the 4-ethylpyridine substrate adsorb onto the active sites of the nickel catalyst surface.

  • Hydrogen Activation: The H-H bond of the adsorbed hydrogen molecules is weakened and cleaved, forming reactive hydrogen atoms on the catalyst surface.

  • Stepwise Hydrogenation: The adsorbed 4-ethylpyridine undergoes a series of stepwise additions of hydrogen atoms to the carbon and nitrogen atoms of the pyridine ring.

  • Desorption: Once the ring is fully saturated, the resulting this compound molecule desorbs from the catalyst surface, freeing up the active site for the next catalytic cycle.

Experimental Protocol: Large-Scale Synthesis of this compound

This protocol is designed for a representative large-scale batch synthesis. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment
Material/EquipmentSpecifications
4-EthylpyridinePurity ≥ 98%
Raney® Nickel (activated)Slurry in water
EthanolAnhydrous, industrial grade
Hydrogen GasHigh purity (≥ 99.9%)
High-Pressure ReactorStainless steel, equipped with a stirrer, temperature and pressure controls, and a gas inlet/outlet
Filtration SystemSuitable for removing fine catalyst particles
Distillation ApparatusFractional distillation column for vacuum distillation
Step-by-Step Procedure

Step 1: Reactor Preparation and Catalyst Loading

  • Ensure the high-pressure reactor is clean, dry, and has been leak-tested.

  • Inert the reactor by purging with nitrogen gas.

  • Under a nitrogen atmosphere, carefully charge the reactor with Raney® Nickel slurry. The amount of catalyst should be approximately 5-10% by weight relative to the 4-ethylpyridine.

  • Add anhydrous ethanol to the reactor. The solvent volume should be sufficient to create a stirrable slurry and to dissolve the 4-ethylpyridine. A typical starting point is a 1:5 to 1:10 weight ratio of 4-ethylpyridine to ethanol.

Step 2: Substrate Charging and Reaction Initiation

  • Slowly add 4-ethylpyridine to the reactor with gentle stirring.

  • Seal the reactor and perform a final nitrogen purge.

  • Pressurize the reactor with hydrogen gas to the desired pressure, typically in the range of 30-50 bar.

  • Begin stirring and heat the reactor to the target temperature, generally between 80-120 °C.

Step 3: Reaction Monitoring

  • Monitor the reaction progress by observing the hydrogen uptake from the gas cylinder. The reaction is complete when hydrogen consumption ceases.

  • For more precise monitoring, samples can be carefully withdrawn from the reactor (following all safety protocols for depressurization and sampling from a high-pressure reactor) and analyzed by Gas Chromatography (GC) to determine the conversion of 4-ethylpyridine.

Step 4: Reaction Work-up and Catalyst Removal

  • Once the reaction is complete, cool the reactor to room temperature.

  • Carefully vent the excess hydrogen gas and purge the reactor with nitrogen.

  • Under an inert atmosphere, carefully filter the reaction mixture to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and can ignite if exposed to air while dry. The filter cake should be kept wet with solvent at all times and handled according to safety data sheet (SDS) recommendations.

  • Wash the recovered catalyst with a small amount of ethanol to recover any entrained product.

Step 5: Product Isolation and Purification

  • The filtrate, containing this compound and ethanol, is transferred to a distillation apparatus.

  • Perform an initial distillation at atmospheric pressure to remove the bulk of the ethanol.

  • The crude this compound is then purified by fractional vacuum distillation. This is a critical step to remove any high-boiling impurities and unreacted starting material.

  • Collect the fraction corresponding to the boiling point of this compound (approximately 165-168 °C at atmospheric pressure, adjust for vacuum).

  • The final product should be a clear, colorless to pale yellow liquid.

Process Flow Diagram

SynthesisWorkflow cluster_prep Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Purification Reactor High-Pressure Reactor Substrate 4-Ethylpyridine Reaction Hydrogenation (80-120 °C, 30-50 bar) Catalyst Raney® Nickel Slurry Catalyst->Reactor Solvent Ethanol Solvent->Reactor Substrate->Reaction Hydrogen Hydrogen Gas Hydrogen->Reaction Filtration Catalyst Filtration Reaction->Filtration Distillation1 Solvent Removal Filtration->Distillation1 Filtrate Distillation2 Vacuum Distillation Distillation1->Distillation2 Crude Product Product Pure this compound Distillation2->Product

Caption: Workflow for the large-scale synthesis of this compound.

Data Summary and Expected Outcomes

ParameterTypical Value
Catalyst Loading5-10 wt% Raney® Nickel
SolventAnhydrous Ethanol
Hydrogen Pressure30-50 bar
Reaction Temperature80-120 °C
Reaction Time4-8 hours (monitor by H₂ uptake)
Typical Yield> 95%
Product Purity (post-distillation)≥ 99%

Safety Considerations and Waste Management

5.1. Hazard Identification and Mitigation

  • 4-Ethylpyridine: Flammable liquid and harmful if swallowed or in contact with skin. Handle in a well-ventilated area and wear appropriate PPE.

  • Raney® Nickel: Highly pyrophoric when dry. Always handle as a slurry under a liquid (water or solvent). Avoid exposure to air. Spent catalyst should be deactivated according to established safety protocols before disposal.

  • Hydrogen Gas: Extremely flammable. Ensure all equipment is properly grounded and that there are no ignition sources in the vicinity. The reaction should be conducted in a designated high-pressure bay.

  • Ethanol: Flammable liquid. Handle with care and avoid ignition sources.

5.2. Waste Disposal

  • Spent Catalyst: The deactivated Raney Nickel should be disposed of as hazardous waste in accordance with local, state, and federal regulations.

  • Solvent Waste: The recovered ethanol from distillation can be recycled or disposed of as flammable organic waste.

  • Distillation Residues: The high-boiling residues from the final distillation should be collected and disposed of as chemical waste.

Conclusion

The catalytic hydrogenation of 4-ethylpyridine using Raney® Nickel is a robust, scalable, and economically viable method for the large-scale synthesis of this compound. The protocol outlined in this application note provides a comprehensive framework for achieving high yields and purity while adhering to essential safety practices. Careful optimization of reaction parameters and adherence to proper handling procedures are paramount for a successful and safe manufacturing process.

References

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024). Organic & Biomolecular Chemistry. [Link]
  • Freifelder, M., Robinson, R. M., & Stone, G. R. (n.d.). Hydrogenation of Substituted Pyridines with Rhodium on Carbon Catalyst. The Journal of Organic Chemistry. [Link]
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. The University of Liverpool Repository. [Link]
  • Raney® Nickel: A Life-Changing Catalyst. American Chemical Society. [Link]
  • Raney nickel. Wikipedia. [Link]
  • Raney Nickel C
  • Nickel Hydrogenation Catalyst (Raney Nickel). Microintech. [Link]
  • Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable System.

Sources

Application Notes & Protocols for the Purification of 4-Ethylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of 4-Ethylpiperidine. As a key building block in pharmaceutical synthesis, the purity of this compound is paramount to ensure the integrity of downstream processes and the quality of the final active pharmaceutical ingredient (API). This document moves beyond simple procedural lists to explain the causality behind experimental choices, offering detailed protocols for distillation, crystallization via salt formation, and chromatographic separation. We emphasize a strategy-first approach, beginning with an understanding of the potential impurity profile to guide the selection of the most appropriate purification technique.

Introduction: The Importance of Purity

This compound is a substituted heterocyclic amine that serves as a crucial intermediate in the synthesis of a wide range of pharmaceutical compounds.[1] The presence of impurities, even in trace amounts, can have significant consequences, including altered biological activity, increased toxicity, and complications in downstream chemical transformations. Therefore, robust and validated purification strategies are not merely a matter of laboratory best practice but a critical component of process development and quality control.

This guide details the primary methods for purifying this compound, grounded in its fundamental physicochemical properties. The selection of an optimal technique is dictated by the nature of the impurities, the required scale of purification, and the desired final purity level.

Understanding the Impurity Profile

An effective purification strategy begins with a thorough understanding of the potential impurities that may be present in the crude product. These impurities typically arise from the synthetic route used to prepare this compound.

Common Impurities Include:

  • Unreacted Starting Materials: If synthesized via the hydrogenation of 4-ethylpyridine, residual starting material may be present.

  • Byproducts: Side reactions can lead to the formation of isomers or related piperidine derivatives.

  • Reagents and Catalysts: Residual catalysts (e.g., palladium on carbon) or reagents from the synthesis must be removed.

  • Solvents: Residual solvents from the reaction or initial workup procedures are common.

  • Oxidation Products: Like many amines, this compound can be susceptible to air oxidation over time, often leading to discoloration.[1][2]

A preliminary analysis of the crude material by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and inform the purification strategy.[3]

Physicochemical Properties of this compound

The design of any purification protocol is fundamentally based on the physical and chemical properties of the target compound.

PropertyValueSource
Molecular Formula C₇H₁₅N[4][5]
Molecular Weight 113.20 g/mol [4][5]
Boiling Point ~154 °C[6]
Density ~0.826 g/mL[6]
Refractive Index ~1.445[6]
Form Liquid[7]
pKa ~10.4-11.0 (for piperidinium ion)[8]
Solubility Soluble in water and common organic solvents.[8]

The basicity of the piperidine nitrogen (indicated by the pKa of its conjugate acid) is a key chemical handle that can be exploited for purification via salt formation and acid-base extraction. Its liquid state and relatively high boiling point make fractional distillation a viable primary purification method.

Purification Strategy Decision Workflow

The following diagram provides a logical workflow for selecting the most appropriate purification technique based on the initial state of the crude product and the nature of the primary impurities.

Purification_Decision_Tree start Crude this compound Product is_liquid Is the crude product a liquid? start->is_liquid major_impurities What is the primary impurity type? is_liquid->major_impurities Yes solid_crude Crude is solid/highly viscous oil is_liquid->solid_crude No distillation Technique: Fractional Distillation major_impurities->distillation Different Boiling Points (e.g., solvent, some starting materials) salt_formation Technique: Salt Formation & Recrystallization major_impurities->salt_formation Non-basic impurities chromatography Technique: Column Chromatography major_impurities->chromatography Similar Boiling Points Different Polarities extraction Technique: Acid-Base Extraction major_impurities->extraction Gross removal of non-basic or acidic impurities solid_crude->salt_formation

Caption: Decision tree for selecting a this compound purification method.

Detailed Purification Protocols

Protocol 1: Fractional Distillation

Application Note: Distillation is the preferred method for purifying liquid this compound on a large scale, especially for removing impurities with significantly different boiling points, such as residual solvents or lower-boiling starting materials.[1] Given its boiling point of ~154 °C, distillation can be performed at atmospheric pressure, although vacuum distillation is recommended to prevent potential thermal degradation and to lower the required temperature.

Expertise & Causality:

  • Vacuum Application: Lowering the pressure reduces the boiling point, which is crucial for thermally sensitive compounds. Even for stable compounds like this compound, it minimizes the risk of side reactions or decomposition that can occur at elevated temperatures.

  • Fractionating Column: A Vigreux or packed column provides a large surface area (theoretical plates) for repeated vaporization-condensation cycles. This is essential for separating compounds with close boiling points, ensuring a high-purity distillate.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Charge the Flask: Charge the crude this compound into the round-bottom flask, adding a few boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Initiate Distillation: Begin heating the flask gently using a heating mantle. If using vacuum, slowly reduce the pressure to the desired level.

  • Equilibration: As the liquid begins to boil and the vapor rises, allow the system to equilibrate by adjusting the heat so that a condensation ring slowly ascends the column.

  • Collect Fractions:

    • Fore-run: Collect the initial, low-boiling fraction, which will contain residual solvents and volatile impurities.

    • Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound (adjust for pressure), switch to a clean receiving flask and collect the main product fraction.

    • End-run: As the distillation nears completion, a sharp rise in temperature may indicate the presence of higher-boiling impurities. Stop the distillation at this point to avoid contaminating the purified product.

  • Purity Analysis: Analyze the collected main fraction using an appropriate analytical technique (e.g., GC) to confirm its purity.

Protocol 2: Purification via Salt Formation and Recrystallization

Application Note: This is a highly effective method for removing non-basic or neutral impurities. This compound, as a base, reacts with an acid (e.g., HCl) to form a salt (4-ethylpiperidinium chloride), which is typically a solid.[9] This solid salt can then be purified by recrystallization, a process that removes impurities that are soluble in the chosen solvent system.[10][11]

Expertise & Causality:

  • Acid Selection: Hydrochloric acid is commonly used as it often forms well-defined, crystalline salts. It can be added as a gas or as a solution in an organic solvent (e.g., HCl in diethyl ether or isopropanol) to precipitate the salt.

  • Solvent Selection for Recrystallization: The ideal solvent is one in which the salt has high solubility at an elevated temperature but low solubility at room temperature or below.[11] This differential solubility is the driving force for crystallization and purification. Common solvents include ethanol, isopropanol, or mixtures like ethanol/ethyl acetate.[2]

Methodology:

Salt_Formation_Workflow A Crude this compound in Organic Solvent (e.g., Ether) B Add HCl Solution (e.g., in Ether/Isopropanol) A->B C Precipitate This compound HCl Salt B->C D Isolate Salt (Vacuum Filtration) C->D E Recrystallize Salt from Hot Solvent (e.g., Ethanol) D->E F Cool to Induce Crystallization E->F G Isolate Pure Crystals F->G H Regenerate Free Base: Dissolve in H2O, add NaOH G->H I Extract with Organic Solvent H->I J Dry and Evaporate Solvent I->J K Pure this compound J->K

Caption: Workflow for purification via salt formation and recrystallization.

Part A: Salt Formation & Isolation

  • Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl dropwise) with stirring. The 4-ethylpiperidinium chloride salt will precipitate as a white solid.

  • Continue adding the acid until no further precipitation is observed.

  • Collect the solid salt by vacuum filtration, washing it with a small amount of cold diethyl ether to remove any adhering impurities.

Part B: Recrystallization

  • Transfer the crude salt to a flask.

  • Add a minimal amount of a suitable hot solvent (e.g., isopropanol or ethanol) to just dissolve the solid.[2]

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot-filtered to remove the charcoal and insoluble impurities.[11]

  • Allow the solution to cool slowly to room temperature. Crystals of the purified salt should form.

  • To maximize the yield, cool the flask in an ice bath for at least 30 minutes.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Part C: Regeneration of the Free Base

  • Dissolve the purified 4-ethylpiperidinium chloride in water.

  • Cool the solution in an ice bath and slowly add a strong base, such as 50% aqueous sodium hydroxide (NaOH), until the solution is strongly basic (pH > 12).

  • The free base, this compound, will separate as an oily layer.

  • Extract the aqueous solution several times with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the pure this compound liquid.

Protocol 3: Preparative Column Chromatography

Application Note: Column chromatography is a powerful technique for separating this compound from impurities with similar boiling points but different polarities.[12] Because this compound is a basic compound, it can interact strongly with the acidic silica gel stationary phase, leading to peak tailing and poor separation. This can be mitigated by deactivating the silica gel with a base.

Expertise & Causality:

  • Base Deactivation: Adding a small amount of a volatile base like triethylamine (0.5-1%) to the mobile phase is critical.[2] The triethylamine competitively binds to the acidic silanol groups on the silica surface, preventing the this compound from binding irreversibly and allowing it to elute as a sharp, symmetrical peak.

  • Solvent System (Eluent): The choice of eluent is based on polarity. A typical system for a moderately polar amine like this compound would be a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ratio is optimized using Thin Layer Chromatography (TLC) to achieve a target Rƒ value of ~0.3 for the product.

Methodology:

  • TLC Optimization: Develop a suitable mobile phase using TLC. Spot the crude mixture on a silica gel TLC plate and elute with various ratios of a non-polar/polar solvent system (e.g., hexanes:ethyl acetate) containing ~1% triethylamine. The ideal system will show good separation between the product spot and impurity spots.

  • Column Packing: Prepare a slurry of silica gel in the least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the packed silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully load this solution onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes or vials. Monitor the elution process by TLC analysis of the collected fractions.

  • Fraction Pooling and Concentration: Once the product has eluted from the column, combine the pure fractions (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Purity Assessment and Validation

The purity of the final product must be rigorously assessed. A combination of analytical techniques provides the most comprehensive evaluation.

TechniquePurposeKey Information Provided
Gas Chromatography (GC) Quantitative PurityProvides the percentage purity and detects volatile impurities.[13]
HPLC Quantitative PurityUseful for less volatile impurities; can be adapted for amine analysis.[14]
NMR Spectroscopy Structural Confirmation & PurityConfirms the chemical structure and can reveal the presence of structurally similar impurities.
Mass Spectrometry (MS) Molecular Weight ConfirmationConfirms the molecular weight of the product.

A purity level of >98% is typically required for use in drug development and other high-stakes applications.

Conclusion

The purification of this compound is a critical step that directly impacts the quality and success of subsequent research and development activities. There is no single "best" method; the optimal strategy is derived from a careful analysis of the impurity profile, the required scale, and the final purity specifications. By understanding the principles behind distillation, crystallization, and chromatography, and by applying the detailed protocols provided herein, researchers can confidently and efficiently obtain high-purity this compound suitable for the most demanding applications.

References

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.
  • Ponnuswamy, M. N., et al. (2003). CRYSTAL STRUCTURE AND CONFORMATION OF A PAIR OF PIPERIDINE DERIVATIVES. Molecular Crystals and Liquid Crystals, 403(1), 57-65.
  • Sampath, N., et al. (2006). Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 36(1), 93-98.
  • Stenutz, R. This compound. Stenutz.
  • ICH Harmonised Tripartite Guideline. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76704, this compound. PubChem.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70770, Ethyl 4-piperidinecarboxylate. PubChem.
  • Google Patents. (n.d.). CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.
  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate.
  • ChemBK. (2024, April 9). 1-Ethylpiperidine.
  • Organic Syntheses. (n.d.). Piperidine, 1-ethyl-.
  • Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • Beak, P., et al. (2007). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE. NIH Public Access.
  • Google Patents. (n.d.). US20100137604A1 - Method of making piperidine derivatives.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23448130, this compound hydrochloride. PubChem.
  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Yan, J., et al. (2018). Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography. Analyst, 143(8), 1858-1867.
  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Oledzka, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(1), 3-8.
  • Studziński, M., & Szparaga, A. (2015). Piperidine and piperine: extraction and content assessment in black pepper. Chemistry-Didactics-Ecology-Metrology, 20(1-2), 135-142.

Sources

using 4-Ethylpiperidine in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Strategic Utility of 4-Ethylpiperidine in the Synthesis of Novel Heterocyclic Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural alkaloids.[1][2] Among its derivatives, this compound emerges as a particularly versatile reagent. Its pre-installed alkyl substituent offers a strategic advantage, providing a lipophilic handle that can influence pharmacokinetic properties while its secondary amine functionality serves both as a nucleophilic building block and a potent organocatalyst. This document provides an in-depth guide to the application of this compound in the synthesis of complex heterocyclic systems, focusing on its utility in constructing spirocyclic frameworks and its role as a base catalyst in multicomponent reactions. We present detailed, field-proven protocols, explain the mechanistic rationale behind experimental choices, and offer insights for researchers aiming to leverage this valuable synthon in drug discovery and development.

Introduction: The Significance of the this compound Moiety

The enduring prevalence of the piperidine nucleus in drug design stems from its ability to confer favorable properties such as aqueous solubility (when protonated), a defined three-dimensional geometry, and the capacity for multiple points of functionalization. This compound builds upon this foundation by introducing a non-polar ethyl group at the C4 position. This seemingly simple modification provides a crucial tool for medicinal chemists to modulate a compound's lipophilicity, membrane permeability, and metabolic stability.

Beyond its role as a structural component, the secondary amine of this compound (pKa of the conjugate acid ≈ 11) makes it an effective Brønsted base catalyst. It is strong enough to deprotonate common carbon acids (e.g., active methylene compounds) to initiate condensation reactions, yet mild enough to avoid undesirable side reactions, making it an ideal choice for a range of synthetic transformations.[3]

This guide is divided into two primary sections, each exploring a distinct synthetic application of this compound:

  • Part A: As a Core Structural Building Block for the synthesis of spiro-heterocycles, where the piperidine ring is integrated into the final product.

  • Part B: As an Organocatalyst in multicomponent reactions (MCRs) to facilitate the efficient construction of complex heterocyclic libraries.

Part A: this compound as a Structural Synthon in Spiro-heterocycle Synthesis

Spirocyclic systems, characterized by two rings sharing a single atom, are of immense interest in drug discovery.[4][5] Their rigid, three-dimensional architecture allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. Incorporating a this compound moiety into a spirocyclic scaffold combines this conformational rigidity with a tunable lipophilic element.

A powerful strategy for constructing such molecules is through multi-step, one-pot sequences that build complexity around the 4-piperidone core, which can be derived from this compound.

Application Protocol 1: One-Pot Synthesis of a Spiro[piperidine-4,5'-oxazolidin]-2'-one Derivative

This protocol details a representative synthesis where a derivative of this compound is used to construct a novel spiro-heterocycle. The workflow involves the initial formation of an intermediate which then undergoes cyclization.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization A 1-Boc-4-ethyl-4-aminopiperidine B Ethyl Chloroformate Triethylamine, DCM A->B Reaction C Carbamate Intermediate B->C Product D Sodium Hydride (NaH) Anhydrous THF C->D Deprotonation & Cyclization E Spiro[piperidine-4,5'-oxazolidin]-2'-one D->E Final Product end E->end start start->A

Caption: Workflow for spiro-oxazolidinone synthesis.

The synthesis proceeds in two key stages. First, the primary amine of a 4-amino-4-ethylpiperidine derivative (protected at the ring nitrogen with a Boc group for controlled reactivity) reacts with ethyl chloroformate. Triethylamine acts as a base to neutralize the HCl byproduct. The second stage is an intramolecular cyclization. Sodium hydride, a strong non-nucleophilic base, deprotonates the carbamate nitrogen, creating a potent nucleophile that attacks the adjacent carbon, displacing the ethoxy group to form the five-membered oxazolidinone ring. The 4-ethyl group remains as a key substituent on the spiro carbon.

  • Reaction Setup (Intermediate Formation):

    • To a solution of 1-(tert-butoxycarbonyl)-4-amino-4-ethylpiperidine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add ethyl chloroformate (1.1 eq) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor progress by TLC (Thin Layer Chromatography).

  • Work-up (Intermediate):

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carbamate intermediate, which can be used directly in the next step.

  • Reaction Setup (Cyclization):

    • Dissolve the crude intermediate in anhydrous tetrahydrofuran (THF, 15 mL/mmol) under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Carefully add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise. Caution: H₂ gas evolution.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50 °C for 6 hours.

  • Quenching and Work-up (Final Product):

    • Cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated NH₄Cl solution.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure spiro-heterocycle.

ReactantM.W. ( g/mol )EquivalentsCatalyst/BaseSolventTime (h)Yield (%)
1-Boc-4-amino-4-ethylpiperidine228.341.0TriethylamineDCM4~95% (Crude)
Ethyl Chloroformate108.521.1----
Carbamate Intermediate300.401.0Sodium HydrideTHF675-85%

Part B: this compound as a Base Catalyst in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials.[6][7] These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. Piperidine and its derivatives are excellent catalysts for MCRs that proceed via Knoevenagel or Michael addition intermediates.[3]

Application Protocol 2: Synthesis of Dihydropyrano[3,2-c]chromene Derivatives

This protocol describes a one-pot, three-component synthesis of dihydropyrano[3,2-c]chromene derivatives, a scaffold known for various biological activities. This compound serves as an efficient, low-cost organocatalyst.

G Cat This compound Anion Malononitrile Anion Cat->Anion Deprotonation Mal Malononitrile Mal->Anion Knoev Knoevenagel Adduct (Aryl-CH=C(CN)₂) Anion->Knoev Knoevenagel Condensation CatH 4-Ethylpiperidinium Ion Anion->CatH Ald Aromatic Aldehyde Ald->Knoev Michael Michael Adduct Knoev->Michael Michael Addition Hyd 4-Hydroxycoumarin Hyd->Michael Product Dihydropyrano[3,2-c]chromene Michael->Product Intramolecular Cyclization & Tautomerization Product->Cat Catalyst Regeneration CatH->Product

Caption: Catalytic cycle for pyranochromene synthesis.

The reaction is initiated by the deprotonation of malononitrile by this compound, forming a nucleophilic carbanion. This anion then attacks the aromatic aldehyde in a Knoevenagel condensation, eliminating water to form an electron-deficient alkene. The conjugate base of 4-hydroxycoumarin, also formed in equilibrium, then acts as a Michael donor, attacking the alkene. The resulting intermediate undergoes a rapid intramolecular cyclization (O-alkylation) followed by tautomerization to yield the stable heterocyclic product, regenerating the this compound catalyst in the process.

  • Reaction Setup:

    • In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and 4-hydroxycoumarin (1.0 mmol).

    • Add ethanol (5 mL) as the solvent.

    • Add this compound (0.1 mmol, 10 mol%) to the suspension using a micropipette.

    • Stir the mixture vigorously at ambient temperature.

  • Reaction Monitoring and Product Isolation:

    • The reaction progress can be monitored by TLC. Typically, a solid precipitate of the product begins to form within 15-60 minutes.

    • After stirring for the designated time (see table), collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol to remove residual reactants and catalyst.

  • Purification:

    • The product is often obtained in high purity directly from filtration.

    • If necessary, the product can be further purified by recrystallization from ethanol.

Aldehyde (Ar-CHO)Time (min)Catalyst Loading (mol%)SolventTemperatureYield (%)
Benzaldehyde2010EtOHAmbient95
4-Chlorobenzaldehyde1510EtOHAmbient98
4-Methoxybenzaldehyde3010EtOHAmbient94
4-Nitrobenzaldehyde1010EtOHAmbient97

Conclusion

This compound is a powerful and multifaceted tool for the synthesis of heterocyclic compounds. As a structural synthon, it provides a reliable platform for constructing complex, three-dimensional molecules like spiro-heterocycles, with the ethyl group serving as a valuable modulator of physicochemical properties. As an organocatalyst, it offers an economical, efficient, and environmentally friendly means to facilitate the assembly of diverse heterocyclic scaffolds through multicomponent reactions. The protocols and insights provided herein demonstrate the broad utility of this compound, encouraging its wider application in the pursuit of novel chemical entities for research and drug development.

References

  • Al-Mokyna, F. H., et al. (2023). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 330-342. [Link]
  • Al-Mokyna, F. H., et al. (2023). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. PubMed. [Link]
  • Varlamov, A. V., et al. (2022).
  • Reddy, C. S., et al. (2011). Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts. Journal of the Brazilian Chemical Society, 22, 128-134. [Link]
  • Kuo, G. H., et al. (1999). DIASTEREOSELECTIVE SYNTHESIS OF trans-4-ARYLPIPERIDINE-3-CARBOXYLIC ACID DERIVATIVES. HETEROCYCLES, 51(10), 2439-2448. [Link]
  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]
  • Alagarsamy, V., et al. (2006). 4-Piperidone — A Synthon for Spiro-Heterocycles.
  • Atobe, M., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 350-357. [Link]
  • Takai, H., et al. (1985). Synthesis and pharmacological evaluation of piperidine derivatives with various heterocyclic rings at the 4-position. Chemical & Pharmaceutical Bulletin, 33(3), 1104-1115. [Link]
  • Irani, S., et al. (2017). Piperidine, an efficient base catalyst for the one-pot synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives. Indian Journal of Chemistry, 56B, 649-655. [Link]
  • Ramesh, R., et al. (2018). Piperidine Catalyzed Four-component Strategy for the Facile Access of Polyfunctionalized 1,4-Dihydropyridines at Ambient Conditions. ChemistrySelect, 3(42), 11849-11853. [Link]
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link]
  • da Silva, A. D., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1026-1077. [Link]
  • Khusnutdinov, R. I., & Khusnutdinova, E. F. (2023). Fused-Linked and Spiro-Linked N-Containing Heterocycles. Molecules, 28(13), 5174. [Link]
  • Esmaeili, M. S., et al. (2023). One-pot four-component synthesis of novel isothiourea-ethylene-tethered-piperazine derivatives. RSC Advances, 13(45), 31693-31698. [Link]
  • de la Torre, D., et al. (2020). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 25(3), 534. [Link]

Sources

Application Notes and Protocols: A Comprehensive Guide to the Catalytic Hydrogenation of 4-Ethylpyridine to 4-Ethylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the catalytic hydrogenation of 4-ethylpyridine to 4-ethylpiperidine, a critical transformation in the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We delve into the underlying chemical principles, present a meticulously developed experimental protocol, and offer expert insights into process optimization and safety. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction: The Significance of the Piperidine Moiety

The piperidine scaffold is a ubiquitous structural motif in a vast array of FDA-approved drugs and natural products.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties, such as aqueous solubility and lipophilicity, which are crucial for drug absorption, distribution, metabolism, and excretion (ADME). This compound, the target molecule of this guide, serves as a key building block in the synthesis of more complex molecules with therapeutic potential.[3]

The most direct and atom-economical route to piperidines is the catalytic hydrogenation of their corresponding pyridine precursors.[1] This process involves the saturation of the aromatic pyridine ring with hydrogen, a transformation that, while conceptually simple, presents unique challenges due to the inherent stability of the aromatic system.[1][4]

Reaction Mechanism and Catalytic Systems

The catalytic hydrogenation of 4-ethylpyridine proceeds via the addition of three equivalents of molecular hydrogen across the pyridine ring. This reaction is typically facilitated by a heterogeneous catalyst, most commonly a precious metal supported on a high-surface-area material.

G A 1. Reactor Preparation: - Charge 4-ethylpyridine and ethanol into the autoclave. B 2. Catalyst Addition: - Carefully add 10% Pd/C catalyst under an inert atmosphere. A->B C 3. System Purge: - Seal the reactor and purge with nitrogen (3x) to remove air. B->C D 4. Hydrogenation: - Pressurize with H₂ to 50 bar. - Heat to 60°C with vigorous stirring. - Monitor pressure uptake. C->D E 5. Reaction Completion & Cooldown: - Once H₂ uptake ceases, cool to room temperature. D->E F 6. Depressurization & Purge: - Carefully vent excess H₂. - Purge with nitrogen (3x). E->F G 7. Catalyst Filtration: - Filter the reaction mixture through a pad of Celite®. - **Caution:** Keep the filter cake wet to prevent ignition. F->G H 8. Product Isolation: - Remove the solvent under reduced pressure to obtain crude this compound. G->H I 9. Analysis: - Analyze the crude product for purity and yield (GC-MS, NMR). H->I

Sources

Application Notes and Protocols for Monitoring Reactions with 4-Ethylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylpiperidine is a valuable building block in organic synthesis, frequently incorporated into pharmacologically active compounds and other complex molecular architectures. As a secondary amine, its nucleophilic character drives its participation in a variety of chemical transformations, most notably N-alkylation reactions.[1] The purity and yield of these reactions are critical for the quality, safety, and efficacy of the final products.[2] Therefore, robust and reliable analytical methods for real-time reaction monitoring and final product analysis are indispensable.

This guide provides a comprehensive overview of key analytical techniques for monitoring reactions involving this compound. It is designed to offer both theoretical understanding and practical, step-by-step protocols to aid researchers in developing and validating their own analytical methods. We will delve into the principles and applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering insights into the causality behind experimental choices.

I. High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for monitoring the progress of many reactions involving this compound. Its versatility allows for the separation and quantification of starting materials, intermediates, products, and byproducts in a single analytical run.

A. Principle of Separation

Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing piperidine derivatives.[2] In RP-HPLC, the stationary phase (typically a C18-modified silica) is nonpolar, while the mobile phase is a polar solvent mixture, usually consisting of water or a buffer and an organic modifier like acetonitrile or methanol.[2] Separation is achieved based on the differential partitioning of the analytes between the stationary and mobile phases. More nonpolar compounds will have a stronger interaction with the stationary phase and thus a longer retention time, while more polar compounds will elute earlier.

Since this compound is a basic compound, its retention and peak shape can be significantly improved by controlling the pH of the mobile phase. An acidic mobile phase (e.g., using formic acid or phosphoric acid) will protonate the piperidine nitrogen, increasing its polarity and leading to better chromatographic performance on a reversed-phase column.[3]

B. Method Development Considerations

When developing an HPLC method for a reaction involving this compound, several key parameters must be optimized:

  • Column Selection: A C18 column is a good starting point for most applications. The choice of particle size (e.g., 5 µm for standard HPLC, sub-2 µm for UHPLC) will impact efficiency and analysis time.

  • Mobile Phase Composition: The ratio of aqueous to organic solvent will determine the retention times of the analytes. A gradient elution (where the organic solvent concentration is increased over time) is often necessary to separate compounds with a wide range of polarities.

  • Mobile Phase pH: As mentioned, an acidic pH is generally preferred for basic analytes like this compound to ensure good peak shape and retention.

  • Detector Selection: A UV detector is commonly used if the reactants or products contain a chromophore.[2] If the compounds lack a significant UV chromophore, a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can be employed for universal detection.[4] For quantitative analysis, LC-MS provides high sensitivity and selectivity.[5][6]

C. Sample Preparation Protocol for Reaction Monitoring
  • Sampling: At designated time points, withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to prevent further transformation. This can be achieved by rapid cooling, dilution with a cold solvent, or addition of a chemical quencher. The choice of quenching method will depend on the specific reaction chemistry.

  • Dilution: Dilute the quenched sample with a suitable solvent to a concentration within the linear range of the analytical method. The diluent should be compatible with the HPLC mobile phase.[2]

  • Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[2]

  • Injection: Inject the filtered sample into the HPLC system.

D. General RP-HPLC Protocol for this compound Reaction Monitoring

This protocol provides a starting point and should be optimized for specific reaction mixtures.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector UV at 220 nm (if applicable) or Mass Spectrometer

Note: For Mass Spectrometry (MS) compatible applications, volatile buffers like formic acid or ammonium acetate should be used instead of non-volatile buffers like phosphoric acid.[3]

II. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[7] While this compound itself is sufficiently volatile for GC analysis, this technique is particularly useful for monitoring reactions where the products or byproducts are also amenable to GC.

A. Principle of GC-MS

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the partitioning of the analytes between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a liquid or solid stationary phase coated on the inside of the column.[8] Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.[9]

B. Method Development Considerations
  • Column Selection: A nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is generally suitable for the analysis of piperidine derivatives.

  • Temperature Program: A temperature gradient is typically used to ensure the elution of compounds with a range of boiling points. The initial temperature, ramp rate, and final temperature should be optimized to achieve good separation.

  • Ionization Mode: Electron Impact (EI) is the most common ionization technique and provides reproducible fragmentation patterns that can be compared to spectral libraries for compound identification.[9] For enhanced molecular ion information, soft ionization techniques like Chemical Ionization (CI) can be used.[9]

C. Sample Preparation Protocol for GC-MS Analysis
  • Sampling and Quenching: Follow the same procedure as for HPLC analysis.

  • Extraction (if necessary): If the reaction is in a non-volatile solvent, the analytes may need to be extracted into a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Derivatization (optional): For compounds with poor chromatographic properties (e.g., high polarity), derivatization can improve volatility and peak shape. However, for many reactions involving this compound, this may not be necessary.

  • Dilution: Dilute the sample in a volatile solvent to an appropriate concentration.

  • Injection: Inject a small volume (typically 1 µL) of the sample into the GC injector.

D. General GC-MS Protocol for this compound Reaction Monitoring
Parameter Condition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Oven Program Initial 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Ion Source Temperature 230 °C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Range m/z 40-400

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Monitoring

NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis and reaction monitoring.[10] A significant advantage of NMR is its ability to perform in-situ or real-time monitoring without the need for sample workup, providing a true picture of the reaction as it occurs.[11][12][13]

A. Principle of NMR for Reaction Monitoring

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, certain nuclei can absorb electromagnetic radiation at specific frequencies. The chemical environment of a nucleus influences its resonance frequency, resulting in a chemical shift that is characteristic of its molecular structure. By monitoring the changes in the NMR spectrum over time, one can track the disappearance of reactant signals and the appearance of product signals. The integral of a signal is directly proportional to the number of nuclei giving rise to that signal, allowing for quantitative analysis of the reaction mixture components.

B. Method Development Considerations
  • Solvent Selection: For in-situ monitoring, the reaction is typically run in a deuterated solvent to avoid large solvent signals in the proton (¹H) NMR spectrum. If this is not feasible, solvent suppression techniques can be employed.

  • Internal Standard: For accurate quantification, a known amount of an internal standard (a compound that does not react with any of the components in the mixture and has a signal that does not overlap with other signals) should be added to the reaction mixture.

  • Nucleus Selection: ¹H NMR is the most common nucleus observed due to its high sensitivity and natural abundance. However, other nuclei like ¹³C, ¹⁹F, or ³¹P can also be used if they are present in the reacting molecules and offer better signal dispersion.

C. Protocol for In-Situ ¹H NMR Reaction Monitoring
  • Preparation: In an NMR tube, combine the deuterated solvent, starting materials, and a known amount of an internal standard.

  • Initial Spectrum: Acquire an initial ¹H NMR spectrum before initiating the reaction to get a baseline (t=0).

  • Reaction Initiation: Initiate the reaction in the NMR tube (e.g., by adding a catalyst or by heating the sample in the NMR probe).

  • Data Acquisition: Acquire ¹H NMR spectra at regular intervals throughout the course of the reaction.

  • Data Analysis: Process the spectra and integrate the signals corresponding to the reactants, products, and the internal standard. Calculate the concentration of each species at each time point relative to the internal standard.

Note: For reactions that are too fast to monitor manually, stopped-flow NMR techniques can be employed to capture data in the initial moments of the reaction.[10]

IV. Method Validation

Once an analytical method has been developed, it must be validated to ensure that it is suitable for its intended purpose.[14][15][16] Key validation parameters include:[17]

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[15]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

V. Visualizing Workflows

A. HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sampling Reaction Sampling Quenching Quenching Sampling->Quenching Dilution Dilution Quenching->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Injection Filtration->Injection Inject Sample Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV/MS) Separation->Detection Integration Peak Integration Detection->Integration Acquire Data Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for HPLC-based reaction monitoring.

B. GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sampling Reaction Sampling Quenching Quenching Sampling->Quenching Extraction Solvent Extraction (if needed) Quenching->Extraction Dilution Dilution Extraction->Dilution Injection Injection & Vaporization Dilution->Injection Inject Sample Separation GC Separation (Capillary Column) Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Identification Library Search & Identification Detection->Identification Acquire Data Quantification Quantification Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for GC-MS-based reaction monitoring.

VI. Conclusion

The selection of an appropriate analytical method for monitoring reactions with this compound is dependent on the specific reaction conditions, the properties of the reactants and products, and the desired information (qualitative vs. quantitative). HPLC is a versatile technique for a wide range of compounds, while GC-MS is ideal for volatile analytes. NMR offers the unique advantage of non-invasive, in-situ monitoring. By understanding the principles and following the protocols outlined in this guide, researchers can effectively monitor their reactions, leading to improved process understanding, optimization, and the development of high-quality products.

VII. References

  • SIELC Technologies. (2018, May 16). This compound. Retrieved from

  • Benchchem. (n.d.). Application Note: HPLC Method for Purity Analysis of 1-(4-Bromophenyl)-4-ethylpiperazine. Retrieved from

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). Retrieved from

  • Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from

  • Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. Retrieved from

  • Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved from

  • Validation of Analytical Methods for Pharmaceutical Analysis. (2013, May). International Journal of Pharmaceutical Erudition. Retrieved from

  • Analytical Method Validation: A Comprehensive Review of Current Practices. (2025, August 6). ResearchGate. Retrieved from

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Retrieved from

  • GC-MS ANALYSIS OF CHEMICAL COMPONENTS OF TWO DIFFERENT STAGES OF ROOT PART OF MOOLAK (RAPHANUS SATIVUS LINN.). (n.d.). International Journal of Research in Ayurveda and Pharmacy. Retrieved from

  • VALIDATION OF ANALYTICAL METHODS. (n.d.). IKEV. Retrieved from

  • Oxford Instruments. (n.d.). In-Situ Observation of Chemical Reactions. Retrieved from

  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum. Retrieved from

  • SpectraBase. (n.d.). Piperidine. Retrieved from

  • Benchchem. (n.d.). Spectroscopic Profile of 2-Ethyl-4-methylpiperidine: A Predictive Analysis. Retrieved from

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021, August 3). ResearchGate. Retrieved from

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. (2022, June 14). PMC - NIH. Retrieved from

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021, August 3). PubMed. Retrieved from

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). Retrieved from

  • Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. (2020, February 11). ResearchGate. Retrieved from

  • Agilent. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Retrieved from

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2025, August 5). ResearchGate. Retrieved from

  • A Review on Step-by-Step Analytical Method Validation. (n.d.). IOSRPHR. Retrieved from

  • Liquid chromatography coupled with the triple quadrupole mass spectrometry (LC-QQQ MS) technique is the most commonly used technique for quantitative analysis. (n.d.). Journal of Chinese Pharmaceutical Sciences. Retrieved from

  • Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review. Retrieved from

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (n.d.). PubMed. Retrieved from

  • GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. (n.d.). Cellular, Molecular and Biomedical Reports. Retrieved from

  • Piperidine, 1-ethyl. (n.d.). Organic Syntheses Procedure. Retrieved from

  • Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). 7. ANALYTICAL METHODS. Retrieved from

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (n.d.). PMC - NIH. Retrieved from

  • Unodc. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from

  • EPA. (n.d.). Analytical Feasibility Support Document for the Fourth Six-Year Review of National Primary Drinking Water Regulations. Retrieved from

Sources

Application Notes and Protocols: 4-Ethylpiperidine in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Scientists

Introduction

The piperidine moiety, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in pharmaceutical agents and natural alkaloids.[1][2] In the realm of polymer chemistry, its incorporation into macromolecular structures imparts unique functionalities, including basicity, pH-responsiveness, and catalytic activity. 4-Ethylpiperidine, as a representative substituted piperidine, serves as a valuable synthon and model compound. Its derivatives are increasingly utilized as monomers for advanced polymers, while the piperidine group itself can function as a potent catalyst or initiator. This guide provides a detailed exploration of the applications of this compound and related structures in polymer synthesis, offering both mechanistic insights and practical laboratory protocols for researchers in polymer science and drug development.

Part 1: Piperidine Derivatives as Monomers for Advanced Functional Polymers

The direct incorporation of piperidine units into a polymer backbone is a primary strategy for creating materials with tailored properties. By functionalizing the piperidine ring with a polymerizable group, such as a vinyl or acryloyl moiety, a wide range of functional polymers can be accessed through various polymerization techniques.

Synthesis of Stimuli-Responsive Polymers via RAFT Polymerization

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with predetermined molecular weights and narrow polydispersity. Piperidine-containing monomers are particularly well-suited for RAFT, enabling the creation of "smart" polymers that respond to environmental stimuli like temperature.

Causality and Scientific Rationale: Polymers containing piperidine carboxamide moieties, such as poly(N-acryloyl-nipecotamide), can exhibit an upper critical solution temperature (UCST) in aqueous solutions.[3] This behavior is driven by the formation of intermolecular and intramolecular hydrogen bonds among the polymer chains.[3] Below the UCST, the polymer is insoluble due to these strong hydrogen bonds. As the temperature increases, these bonds are disrupted, allowing water to solvate the polymer chains and leading to dissolution. This property is highly desirable for applications in drug delivery and biomaterials, where a sharp, predictable phase transition is required. The choice of RAFT polymerization provides precise control over the molecular weight, which in turn influences the exact UCST value.[3]

Protocol 1: Synthesis of Poly(N-acryloylpiperidine) via RAFT Polymerization

This protocol describes a general procedure for the RAFT polymerization of a piperidine-containing acrylamide monomer.

Materials:

  • N-acryloylpiperidine (monomer)

  • 4,4′-Azobis(4-cyanovaleric acid) (ACVA) or other suitable radical initiator

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or other suitable RAFT agent

  • 1,4-Dioxane (solvent)

  • Methanol or Diethyl ether (for precipitation)

  • Schlenk flask, magnetic stirrer, nitrogen/argon line, oil bath

Procedure:

  • Reagent Preparation: In a Schlenk flask, dissolve the N-acryloylpiperidine monomer, RAFT agent (e.g., CPADB), and initiator (e.g., ACVA) in 1,4-dioxane. A typical molar ratio of [Monomer]:[RAFT Agent]:[Initiator] would be[4]:[5]:[0.2]. The exact ratio can be adjusted to target a specific molecular weight.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: After the final thaw cycle, backfill the flask with nitrogen or argon and place it in a preheated oil bath at the appropriate temperature (e.g., 70 °C for ACVA).

  • Monitoring: The reaction progress can be monitored by taking aliquots at timed intervals and analyzing them via ¹H NMR (to determine monomer conversion) and Gel Permeation Chromatography (GPC) (to track molecular weight and dispersity).

  • Termination and Isolation: Once the desired conversion is reached, terminate the polymerization by quenching the reaction in an ice bath and exposing it to air.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold diethyl ether or methanol.

  • Drying: Collect the precipitated polymer by filtration or centrifugation, wash it with the non-solvent, and dry it under vacuum at room temperature until a constant weight is achieved.

Experimental Workflow: RAFT Polymerization

RAFT_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Monomer, RAFT Agent, & Initiator in Solvent B 2. Degas Solution (Freeze-Pump-Thaw) A->B C 3. Heat under Inert Atmosphere (e.g., 70°C) B->C D 4. Monitor Conversion (NMR, GPC) C->D E 5. Quench Reaction (Ice Bath) D->E F 6. Precipitate Polymer in Non-Solvent E->F G 7. Isolate and Dry Final Polymer F->G Anionic_Mechanism Initiation Initiation ActiveCenter Living Anionic Chain End Initiation->ActiveCenter Creates active site Propagation Propagation Polymer Polymer Chain Propagation->Polymer Chain growth Termination Termination TerminatedPolymer Terminated Polymer Termination->TerminatedPolymer Quenches living end Monomer Monomer (4-Vinylbenzyl Piperidine) Monomer->Initiation Monomer->Propagation Initiator Initiator (s-BuLi) Initiator->Initiation ActiveCenter->Propagation Polymer->Termination Terminator Terminator (MeOH) Terminator->Termination

Caption: Key stages in the anionic polymerization process.

Part 2: Piperidines as Catalysts and Initiators in Polymerization

The basic and nucleophilic nature of the nitrogen atom in the piperidine ring allows it to function effectively as both an initiator and a catalyst in certain polymerization reactions, particularly for ring-opening polymerizations.

Piperidine as an Initiator for Epoxy Polymerization

Secondary amines like piperidine can act as initiators for the anionic ring-opening polymerization (AROP) of epoxides. This process is fundamental to the curing of many epoxy resins.

Causality and Scientific Rationale: Piperidine initiates the polymerization of epoxy monomers, such as the diglycidyl ether of bisphenol A (DGEBA), by a nucleophilic attack of the amine on one of the epoxide's carbon atoms. This ring-opening step generates an alkoxide anion. This newly formed anion is itself a potent nucleophile that can then attack another epoxide monomer, propagating the polymer chain. This chain reaction continues until all the epoxy groups are consumed. The amine becomes covalently bound to the polymer chain, acting as a true initiator rather than a catalyst. This mechanism is crucial for producing polyether networks that form the basis of many thermosetting adhesives, coatings, and composites.

Protocol 3: Piperidine-Initiated Bulk Polymerization of an Epoxy Monomer

Materials:

  • Epoxy monomer (e.g., DGEBA, EPON 828)

  • Piperidine (initiator)

  • Glass vial, magnetic stirrer, hot plate or oven

Procedure:

  • Preparation: In a glass vial, add the epoxy monomer.

  • Initiator Addition: Add the desired amount of piperidine to the monomer. The ratio will determine the kinetics and final properties. For example, amine-to-epoxy equivalent ratios can range from 0.03 to 0.17. 3. Mixing: Stir the mixture thoroughly at room temperature to ensure homogeneity.

  • Curing: Heat the mixture to the desired curing temperature (e.g., 27.5 °C or higher to accelerate the process). The polymerization will proceed, leading to an increase in viscosity and eventually solidification.

  • Analysis: The curing process can be monitored using techniques like differential scanning calorimetry (DSC) to measure the heat of reaction or rheometry to track the change in viscosity.

Mechanism: Piperidine-Initiated Epoxy Polymerization

Epoxy_Polymerization Initiation and Propagation Steps Piperidine Piperidine (Initiator) Intermediate Alkoxide Anion Intermediate Piperidine->Intermediate 1. Nucleophilic Attack (Initiation) Epoxide1 Epoxy Monomer Epoxide1->Intermediate GrowingChain Propagating Polymer Chain Intermediate->GrowingChain 2. Attack on new monomer (Propagation) Epoxide2 Another Epoxy Monomer Epoxide2->GrowingChain GrowingChain->GrowingChain ...

Caption: Initiation and propagation in epoxy polymerization by piperidine.

Part 3: Safety Protocols and Physicochemical Data

Working with this compound requires adherence to strict safety protocols due to its hazardous nature.

Hazard Analysis and Safe Handling

This compound and its N-alkylated analog, 1-ethylpiperidine, are flammable liquids and vapors that pose significant health risks. [6][7] Key Hazards:

  • Flammability: Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. [7]Take precautionary measures against static discharge. [6]* Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. [7][8][9]* Corrosivity: Causes severe skin burns and eye damage. [7]* Irritation: May cause respiratory irritation. [8][9] Protocol 4: Safe Handling, Storage, and Disposal

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood. [6][10]2. Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile, neoprene), safety goggles, and a face shield. [8][10]A lab coat is mandatory.

  • Handling: Avoid all personal contact, including inhalation of vapors. [10]Use non-sparking tools and explosion-proof equipment. [7][11]Do not eat, drink, or smoke in the work area. [8][10]4. Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area designated for flammable liquids. [6][11]Store away from incompatible materials such as acids, strong oxidizing agents, and acid chlorides. [7]5. Spills: In case of a small spill, remove all ignition sources. [11]Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for chemical waste disposal. [8][10]6. Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains. [6]

Physicochemical Data

The following table summarizes key properties for this compound and the related compound 1-Ethylpiperidine.

PropertyThis compound1-EthylpiperidineReference(s)
CAS Number 3230-23-7766-09-6[9][12][13]
Molecular Formula C₇H₁₅NC₇H₁₅N[9][12][13]
Molecular Weight 113.20 g/mol 113.20 g/mol [9][12][13]
Appearance Colorless liquidColorless liquid[13]
Boiling Point ~165-167 °C131 °C
Density ~0.84 g/cm³0.83 g/cm³
Flash Point N/A17 °C / 62.6 °F[7]

Conclusion

This compound and the broader family of piperidine-containing compounds represent a versatile class of molecules in polymer chemistry. Their utility spans from serving as key monomers in the synthesis of advanced functional and stimuli-responsive polymers to acting as efficient, metal-free initiators and catalysts for polymerization reactions. The ability to precisely control the synthesis of piperidine-functionalized polymers through techniques like RAFT and anionic polymerization opens avenues for creating sophisticated materials for high-value applications in medicine, materials science, and beyond. However, their reactivity and hazardous nature demand careful and informed handling. By understanding the underlying chemical principles and adhering to rigorous safety protocols, researchers can fully harness the potential of these powerful building blocks to design the next generation of polymeric materials.

References

  • Jana, S., & De, P. (2017). Synthesis of a Hyperbranched Polymer with Perfect Branching Based on Piperidine-4-one. Macromolecules.
  • Nagasaki, T., et al. (2021). Synthesis of Temperature-Responsive Polymers Containing Piperidine Carboxamide and N,N-diethylcarbamoly Piperidine Moiety via RAFT Polymerization. Macromolecular Rapid Communications, 42(15), e2100208.
  • Bapat, A. P., et al. (2016). Thermal and living anionic polymerization of 4-vinylbenzyl piperidine. Polymer Chemistry, 7(40), 6234-6240.
  • Bapat, A. P., et al. (2016). Thermal and living anionic polymerization of 4-vinylbenzyl piperidine. RSC Publishing.
  • Gilbert, J. A., & Askienazy, A. (2006). Analysis of the epoxy polymerization process with piperidine as the initiator. Journal of Applied Polymer Science, 100(6), 5066-5086.
  • Yoshida, E. (2012). Controlled Photoradical Polymerization Mediated by 2,2,6,6-Tetramethylpiperidine-1-Oxyl. Polymers, 4(2), 1125-1156.
  • (Reference intentionally omitted as it is a duplic
  • (Reference intentionally omitted as it is a duplic
  • Laschat, S., & Belskaya, N. P. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7192.
  • (Reference intentionally omitted as it is a duplic
  • Al-Majid, A. M., et al. (2022). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 12(1), 12345.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76704, this compound.
  • Huseynov, F. A., et al. (2021). SYNTHESIS AND POLYMERIZATION PROCESSES OF 1-CHLORINE-3- PIPERIDINE-2-PROPYL METHACRYLATE. Scientific Collection «InterConf».
  • (Reference intentionally omitted as it is a duplic
  • Ramesh, R., et al. (2019). Piperidine Catalyzed Four-component Strategy for the Facile Access of Polyfunctionalized 1,4-Dihydropyridines at Ambient Conditions. ChemistrySelect, 4(1), 1-6.
  • (Reference intentionally omitted as it is a duplic
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13007, N-Ethylpiperidine.
  • (Reference intentionally omitted as it is a duplic
  • (Reference intentionally omitted as it is a duplic
  • (Reference intentionally omitted as it is a duplic
  • Le-Cointe, M., et al. (2015). Poly(4-vinylpyridine)-block-poly(N-acryloylpiperidine) diblock copolymers: synthesis, self-assembly and interaction. Polymer Chemistry, 6(24), 4445-4454.
  • (Reference intentionally omitted as it is a duplic
  • (Reference intentionally omitted as it is a duplic
  • (Reference intentionally omitted as it is a duplic
  • (Reference intentionally omitted as it is a duplic
  • (Reference intentionally omitted as it is a duplic

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Ethylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 4-Ethylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the most common synthetic routes. This compound is a crucial building block in the pharmaceutical industry, and optimizing its synthesis is key to ensuring high yield, purity, and scalability.[1][2]

This document moves beyond simple protocols to explain the causality behind experimental choices, offering troubleshooting guides in a direct question-and-answer format to address specific issues you may encounter. We will explore three primary synthetic strategies: the catalytic hydrogenation of 4-ethylpyridine, a multi-step route from 4-acetylpyridine, and a Grignard-based approach from N-protected 4-piperidone.

Section 1: Catalytic Hydrogenation of 4-Ethylpyridine

This is the most direct and atom-economical approach to this compound. The reaction involves the reduction of the aromatic pyridine ring to a piperidine ring using hydrogen gas and a metal catalyst. However, achieving high conversion and selectivity requires careful control of reaction parameters.

Troubleshooting Guide & FAQs: Catalytic Hydrogenation

Q1: My hydrogenation reaction has stalled or is showing very low conversion. What are the primary causes?

A1: Low conversion is a common issue in pyridine hydrogenations, which can be difficult reactions requiring forcing conditions.[3] The most likely culprits are related to the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity: The catalyst may be old, improperly handled, or poisoned. Always use a fresh batch of catalyst if possible.[4]

  • Catalyst Poisoning: This is a major concern. Sulfur or nitrogen-containing compounds in your substrate or solvent, or even byproducts from the reaction itself, can strongly adsorb to the catalyst's active sites, rendering it inactive.[5][6][7] Ensure the highest purity of your 4-ethylpyridine and solvents.[3]

  • Insufficient Hydrogen Pressure: The aromatic pyridine ring is stabilized by resonance, making its reduction challenging. Atmospheric pressure from a balloon is often insufficient.[8] High-pressure reactors (e.g., a Parr shaker) are typically required to achieve reasonable reaction rates and complete conversion.[4][9]

  • Inadequate Mixing: This is a triphasic reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Vigorous stirring is essential to ensure efficient mass transfer of hydrogen to the catalyst surface.[3][4]

  • Low Temperature: While higher temperatures can promote side reactions, insufficient thermal energy may lead to a sluggish reaction. A careful optimization of the temperature is necessary.

Troubleshooting Workflow: Low Hydrogenation Conversion

G start Low Conversion Observed check_catalyst Evaluate Catalyst start->check_catalyst check_reagents Verify Reagent Purity check_catalyst->check_reagents Catalyst OK sub_catalyst Is catalyst fresh? Correct loading? Signs of poisoning? check_catalyst->sub_catalyst check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents Pure sub_reagents Substrate pure? Solvents anhydrous? check_reagents->sub_reagents analyze Analyze Reaction Mixture (GC-MS, NMR) check_conditions->analyze Conditions OK sub_conditions H2 pressure sufficient? Temperature optimal? Stirring vigorous? check_conditions->sub_conditions re_run Re-run with Optimized Parameters analyze->re_run

Caption: A logical workflow for diagnosing low conversion in hydrogenation.

Q2: How do I choose the right catalyst and solvent for my reaction?

A2: The choice of catalyst and solvent is critical for success.

  • Catalysts: Rhodium on carbon (Rh/C) or platinum oxide (PtO₂) are often more effective than Palladium on carbon (Pd/C) for pyridine ring saturation due to their higher activity.[1] Pearlman's catalyst (Pd(OH)₂/C) is also a highly active option worth considering.[4]

  • Solvents: Polar protic solvents like ethanol, methanol, or acetic acid are generally preferred.[4][8] Acetic acid can be particularly effective as it protonates the pyridine nitrogen, which can prevent catalyst poisoning by the nitrogen's lone pair and may also activate the ring towards reduction.[3][4]

ParameterRecommendationRationale
Catalyst 5% Rh/C, PtO₂, or Pd(OH)₂/CHigher activity for aromatic heterocycle reduction compared to Pd/C.
Catalyst Loading 5-10% w/w (relative to substrate)Balances reaction rate with cost and ease of removal.
Solvent Acetic Acid, Ethanol, MethanolPolar protic solvents facilitate the reaction. Acetic acid activates the substrate.[3][4]
H₂ Pressure 50-1000 psi (3.5 - 70 bar)High pressure is typically required to overcome the aromaticity of the pyridine ring.[3]
Temperature 50-100 °CProvides sufficient energy for the reaction but should be optimized to avoid side reactions.

Q3: How can I prevent catalyst poisoning?

A3: Prevention is key.

  • Purify Reactants: Use distilled 4-ethylpyridine and high-purity, anhydrous solvents. Sulfur-containing impurities are particularly potent poisons.[6]

  • Use an Acidic Medium: As mentioned, running the reaction in acetic acid or adding a strong acid can protonate the basic nitrogen, preventing it from binding to and deactivating the metal catalyst surface.[3]

  • Guard Bed: In scaled-up processes, passing gaseous reactants through a guard bed can remove impurities before they reach the main reactor.

Experimental Protocol: Hydrogenation of 4-Ethylpyridine

Safety Warning: This procedure involves flammable hydrogen gas under high pressure and a pyrophoric catalyst. Conduct a thorough risk assessment and perform the reaction in a specialized high-pressure reactor within a certified fume hood.

  • Reactor Preparation: To a glass liner of a high-pressure autoclave (e.g., Parr apparatus), add 4-ethylpyridine (10.7 g, 100 mmol) and glacial acetic acid (100 mL).

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 5% Rhodium on carbon (1.0 g, 10% w/w). Caution: The catalyst may be pyrophoric.

  • System Assembly & Purging: Securely assemble the reactor. Purge the system 3-5 times with nitrogen to remove all oxygen, followed by 3-5 purges with hydrogen gas.[3]

  • Reaction Execution: Pressurize the reactor with hydrogen to 500 psi. Begin vigorous stirring and heat the reaction mixture to 70 °C. Monitor the pressure drop to track hydrogen uptake. The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation: After the reaction, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to remove the acetic acid. Dissolve the residue in 2 M aqueous sodium hydroxide until basic (pH > 12) and extract with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by fractional distillation under reduced pressure to obtain this compound.

Section 2: Synthesis via Reduction of 4-Acetylpyridine

This two-step route offers an alternative when high-pressure hydrogenation equipment is unavailable. It first involves the reduction of the ketone in 4-acetylpyridine to a secondary alcohol, followed by deoxygenation to the target ethyl group.

Troubleshooting Guide & FAQs: 4-Acetylpyridine Route

Q1: My initial reduction of 4-acetylpyridine with NaBH₄ is incomplete. How can I improve the yield?

A1: Sodium borohydride (NaBH₄) is a mild reducing agent. While it readily reduces aldehydes and ketones, its reactivity can be influenced by the solvent and temperature.[10]

  • Solvent Choice: Use a protic solvent like methanol or ethanol, which helps to activate the carbonyl group for hydride attack.

  • Temperature: If the reaction is sluggish at room temperature, cooling to 0 °C before adding the NaBH₄ can help control the initial exotherm, after which allowing the reaction to warm to room temperature can help drive it to completion.

  • Stoichiometry: Ensure you are using a sufficient excess of NaBH₄ (typically 1.5-2.0 equivalents) to account for any reaction with the solvent.

Q2: I am attempting the deoxygenation of 4-(1-hydroxyethyl)piperidine and observing many byproducts. What is the best method?

A2: Deoxygenation can be challenging. A common method is to convert the alcohol into a good leaving group (like a tosylate) and then reduce it with a strong hydride reagent like Lithium Aluminum Hydride (LiAlH₄).

  • Tosylate Formation: Ensure the reaction with p-toluenesulfonyl chloride (TsCl) is performed in an anhydrous, non-nucleophilic solvent (like pyridine or dichloromethane with a base) to prevent side reactions.[11]

  • LiAlH₄ Reduction: This is a very powerful and non-selective reducing agent.[12][13] It reacts violently with water and protic solvents.[10] The reaction must be performed in an anhydrous ether solvent (like THF or diethyl ether) under an inert atmosphere. Byproducts can arise from incomplete reaction or complex rearrangements. A careful, slow addition of the tosylate to the LiAlH₄ slurry at 0 °C, followed by gentle reflux, is recommended.

Q3: Can I reduce the acetyl group and the pyridine ring simultaneously with LiAlH₄?

A3: No. LiAlH₄ is generally not effective for the reduction of isolated aromatic rings like pyridine. It will, however, readily reduce the acetyl group to an alcohol.[13] A two-stage approach (ketone reduction, then ring hydrogenation) or the multi-step deoxygenation route described here is necessary.

Experimental Protocols
Step A: Synthesis of 1-(Pyridin-4-yl)ethan-1-ol
  • Dissolve 4-acetylpyridine (12.1 g, 100 mmol) in methanol (150 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (2.8 g, 75 mmol) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3 hours.

  • Quench the reaction by slowly adding water (50 mL). Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the alcohol product, which can often be used in the next step without further purification.

Step B: Catalytic Hydrogenation of 1-(Pyridin-4-yl)ethan-1-ol
  • Follow the high-pressure hydrogenation protocol described in Section 1 , using the alcohol from Step A as the substrate. The hydrogenation will reduce the pyridine ring to yield 1-(piperidin-4-yl)ethan-1-ol.

Step C: Deoxygenation via Tosylation and LiAlH₄ Reduction
  • Tosylation: Dissolve 1-(piperidin-4-yl)ethan-1-ol (14.3 g, 100 mmol) in anhydrous pyridine (100 mL) at 0 °C. Slowly add p-toluenesulfonyl chloride (21.0 g, 110 mmol). Stir at 0 °C for 4 hours, then allow to stand at 4 °C overnight. Pour the mixture into ice water and extract with dichloromethane. Wash the organic layer with cold 1 M HCl and brine, then dry and concentrate to yield the tosylate.

  • Reduction: Prepare a slurry of LiAlH₄ (7.6 g, 200 mmol) in anhydrous THF (200 mL) under argon at 0 °C. Add a solution of the tosylate in anhydrous THF dropwise. After addition, allow the mixture to warm to room temperature and then gently reflux for 4 hours. Cool to 0 °C and carefully quench the reaction by sequential, slow addition of water, 15% NaOH (aq), and then more water. Filter the resulting solids and wash thoroughly with THF. Concentrate the filtrate and purify by distillation to yield this compound.

Synthetic Workflow: 4-Acetylpyridine Routedot

G A 4-Acetylpyridine B 1-(Pyridin-4-yl)ethan-1-ol A->B NaBH4, MeOH C 1-(Piperidin-4-yl)ethan-1-ol B->C H2, Rh/C (High P) D Tosylate Intermediate C->D TsCl, Pyridine E This compound D->E LiAlH4, THF

Sources

Technical Support Center: 4-Ethylpiperidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Ethylpiperidine reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this compound derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to optimize your reactions effectively.

Troubleshooting Common Reactions: A-Q&A Guide

This section addresses specific, frequently encountered issues in key transformations involving this compound and related piperidine scaffolds.

Section 1: N-Alkylation Reactions

N-alkylation is a fundamental step in modifying the piperidine nitrogen. However, its apparent simplicity can be deceptive, often leading to challenges with selectivity and yield.

Question 1: I'm observing a significant amount of a second, more polar spot on my TLC, which I suspect is a quaternary ammonium salt from over-alkylation. How can I prevent this?

Answer: Over-alkylation is a classic problem when a secondary amine (this compound) is converted to a tertiary amine, as the tertiary amine product can compete with the starting material for the alkylating agent.[1] The key is to control the relative rates of the first and second alkylation steps.

Causality & Solution:

  • Control Stoichiometry and Addition Rate: The most direct method is to ensure the secondary amine is always in excess relative to the alkylating agent at any given point in the reaction. Instead of adding all the alkyl halide at once, add it slowly (e.g., via syringe pump) to a solution of the piperidine.[1][2] This kinetically favors the reaction with the more abundant secondary amine.

  • Choice of Base: The reaction generates an acid (HX) that must be scavenged. Using a bulky, non-nucleophilic hindered base like diisopropylethylamine (DIPEA) is highly recommended.[1] It will not compete with the piperidine as a nucleophile. Common inorganic bases like potassium carbonate (K₂CO₃) are also effective and widely used.[2]

  • Lower the Reaction Temperature: The activation energy for the second alkylation (tertiary amine to quaternary salt) is often higher than for the first. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly reduce the rate of the undesired second alkylation while still allowing the primary reaction to proceed at an acceptable rate.[1]

dot

Caption: Competing pathways in a reductive amination reaction.

Feature Sodium Borohydride (NaBH₄) Sodium Cyanoborohydride (NaBH₃CN) Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Selectivity Low (Reduces Ketones/Aldehydes)High (Reduces Iminium Ions)Very High (Reduces Iminium Ions)
Optimal pH BasicMildly Acidic (pH 4-6)No explicit pH control needed
Common Use General carbonyl reductionReductive amination (classic)Reductive amination (modern, preferred) [3]
Safety Note Flammable solidHighly Toxic. Releases HCN gas in strong acid.Moisture sensitive. Releases acetic acid.
Section 3: N-Acylation Reactions

Question 3: My N-acylation with acetic anhydride seems complete by TLC, but after aqueous workup and extraction, my yield is low. Where could my product be going?

Answer: This issue often points to problems during the workup and isolation phase rather than the reaction itself. The product, an N-acylpiperidine, can have different properties than the starting amine, and the byproducts must be handled correctly.

Causality & Solution:

  • Byproduct Removal: The primary byproduct of using acetic anhydride is acetic acid. [4]During workup, you will likely use a basic wash (e.g., saturated sodium bicarbonate solution) to neutralize this acid. However, your N-acylpiperidine product, being a tertiary amide, is much less basic than the starting amine and may have some solubility in the aqueous layer, especially if it's a small molecule. Avoid overly vigorous or prolonged extractions with large volumes of aqueous base.

  • Product Stability: While generally stable, some complex N-acylpiperidine derivatives could be sensitive to pH extremes. If your workup involves strong acid or base washes, you could be degrading your product. [5]A simple test is to take a small aliquot of the crude reaction mixture and expose it to your planned workup conditions in a vial to see if the product spot on the TLC changes. [5]3. Emulsion Formation: Piperidine derivatives can sometimes act as surfactants, leading to emulsions during extraction that trap the product in the interfacial layer. If an emulsion forms, try adding brine (saturated NaCl solution) to help break it. [5]

General Troubleshooting Workflow

When a reaction yields an unexpected outcome, a systematic approach is crucial.

dot

Troubleshooting_Workflow cluster_diagnosis Diagnosis & Solution Start Low Yield / Impure Product Analyze Analyze Crude Mixture (TLC, LC-MS, NMR) Start->Analyze Identify Identify Main Components: - Starting Materials? - Desired Product? - Byproducts? Analyze->Identify SM_Present High % of Starting Materials Identify->SM_Present Incomplete Conversion Byproduct_Present Major Byproduct Detected Identify->Byproduct_Present Side Reaction Product_Lost Product Formed but Lost Identify->Product_Lost Workup Issue Sol_SM Check Reagent Quality Increase Temp/Time Check Catalyst Activity SM_Present->Sol_SM Sol_Byproduct Consult Specific Reaction Guide: - N-Alkylation: Control Stoichiometry - Reductive Amination: Change Reductant Byproduct_Present->Sol_Byproduct Sol_Loss Check Aqueous Layers Modify Extraction pH Test Product Stability Product_Lost->Sol_Loss

Caption: A systematic workflow for troubleshooting chemical reactions.

Experimental Protocols

Protocol: Selective Mono-N-Alkylation of this compound

This protocol provides a robust method for the synthesis of a tertiary amine while minimizing the formation of the quaternary ammonium salt byproduct. [1] Materials:

  • This compound

  • Alkyl Halide (e.g., Iodomethane, Ethyl Bromide)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the chosen solvent (to make a ~0.2 M solution).

  • Add Base: Add DIPEA (1.5 eq) or K₂CO₃ (2.0 eq) to the stirred solution.

  • Slow Addition of Alkylating Agent: Dissolve the alkyl halide (1.1 eq) in a small amount of the reaction solvent. Add this solution dropwise to the reaction mixture at room temperature over 1-2 hours using a syringe pump.

    • Expert Tip: Slow addition is crucial to prevent localized high concentrations of the alkylating agent, which promotes over-alkylation. [1]4. Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting this compound is consumed (typically 4-18 hours).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., DCM or Ethyl Acetate) three times.

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to isolate the pure N-alkyl-4-ethylpiperidine.

References

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 25(21), 5166.
  • Organic Syntheses. (n.d.). Piperidine, 1-ethyl-.
  • Ariffin, E. Y., Tan, L. L., Abd Karim, N. H., & Heng, L. Y. (2019). The chemical reactions involved in the synthesis of ethyl piperidine substituted nickel(II) salphen complex. ResearchGate.
  • The Organic Chemistry Tutor. (2021, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?.
  • Rigo, M., et al. (2020). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 8, 582.

Sources

Technical Support Center: 4-Ethylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethylpiperidine. As a key intermediate in the development of various pharmaceutical agents, the successful and efficient synthesis of this compound is often critical. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its preparation, with a primary focus on the most prevalent synthetic route: the catalytic hydrogenation of 4-ethylpyridine.

Troubleshooting Guide: Navigating Common Synthesis Hurdles

Question 1: My catalytic hydrogenation of 4-ethylpyridine is showing low or no conversion. What are the likely causes and how can I resolve this?

Low or no conversion in a catalytic hydrogenation reaction is a frequent issue that can often be traced back to a few key areas. The primary factors to investigate are catalyst activity, reaction conditions, and the purity of your starting materials.

Possible Causes & Solutions:

  • Catalyst Inactivity: The catalyst is the workhorse of this reaction, and its activity is paramount.

    • Actionable Advice: Ensure you are using a fresh batch of catalyst (e.g., Platinum on carbon, Rhodium on carbon). Catalysts can deactivate over time due to improper storage or exposure to air. If you suspect your catalyst has lost activity, consider increasing the catalyst loading as a trial.[1]

  • Insufficient Hydrogen Pressure: The reduction of the pyridine ring is a demanding hydrogenation that requires sufficient hydrogen pressure to proceed efficiently.

    • Actionable Advice: Most laboratory-scale hydrogenations of pyridines are conducted at elevated pressures. If you are working at atmospheric pressure, you will likely see little to no conversion. Increase the hydrogen pressure in your reaction vessel. A pressure of 50-100 psi is a good starting point, but this may need to be optimized depending on your specific setup and catalyst.

  • Sub-optimal Temperature: Temperature plays a crucial role in reaction kinetics.

    • Actionable Advice: While room temperature may be sufficient for some hydrogenations, reducing a pyridine ring often requires heating to overcome the activation energy. Gradually increase the reaction temperature to 50-80 °C and monitor the reaction progress.

  • Solvent Choice: The solvent can significantly influence the reaction rate and catalyst performance.

    • Actionable Advice: Acidic solvents can "activate" the pyridine ring towards reduction by protonating the nitrogen, making it more susceptible to hydrogenation.[2] Consider using methanol with a catalytic amount of acetic acid or hydrochloric acid. Ethanol is also a commonly used solvent.

  • Starting Material Purity: Impurities in your 4-ethylpyridine can act as catalyst poisons.

    • Actionable Advice: Ensure your 4-ethylpyridine is of high purity. If necessary, distill the starting material before use. Common impurities to be aware of include sulfur or nitrogen-containing compounds that can bind to the catalyst surface and inhibit its activity.

Question 2: My reaction is producing a significant amount of side products. What are they and how can I minimize their formation?

The formation of side products is a common challenge that can complicate purification and reduce the yield of your desired this compound.

Common Side Products & Mitigation Strategies:

  • Partially Hydrogenated Intermediates: Incomplete reduction can lead to the formation of tetrahydropyridine derivatives.

    • Causality: This is often a result of insufficient reaction time, low hydrogen pressure, or a deactivated catalyst.

    • Mitigation: Increase the reaction time and ensure your catalyst is active and present in a sufficient amount. Monitoring the reaction by GC-MS can help you determine the optimal reaction time to ensure complete conversion to the fully saturated piperidine ring.

  • N-Alkylation: If using an alcohol like ethanol as a solvent at elevated temperatures, there is a possibility of N-alkylation of the product to form N-ethyl-4-ethylpiperidine.

    • Causality: This side reaction is more likely to occur with certain catalysts and at higher temperatures.

    • Mitigation: If N-alkylation is observed, consider switching to a different solvent such as methanol or using milder reaction conditions (lower temperature).

Question 3: I've successfully completed the reaction, but I'm having difficulty purifying the this compound. What are the best practices for purification?

Effective purification is crucial to obtaining this compound of the required purity for downstream applications.

Purification Strategy:

  • Catalyst Removal: The first step is to remove the solid catalyst.

    • Protocol: Carefully filter the reaction mixture through a pad of Celite® or a similar filter aid. Ensure this is done in a well-ventilated fume hood, as the catalyst can be pyrophoric, especially when dry. It is good practice to wet the filter cake with a small amount of solvent before disposal.

  • Solvent Removal: Remove the bulk of the solvent under reduced pressure using a rotary evaporator.

  • Acid-Base Extraction: This is a critical step to separate the basic this compound from non-basic impurities.

    • Protocol:

      • Dissolve the crude residue in a suitable organic solvent like dichloromethane or ethyl acetate.

      • Extract the organic layer with an aqueous solution of a weak acid, such as 1 M citric acid or acetic acid. The this compound will be protonated and move into the aqueous layer.

      • Wash the organic layer with water to ensure all the product has been extracted.

      • Combine the aqueous layers and basify with a strong base, such as 2 M sodium hydroxide, until the pH is >12. This will deprotonate the this compound, causing it to separate from the aqueous layer.

      • Extract the aqueous layer multiple times with an organic solvent to recover the purified product.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Distillation (Optional): For very high purity, fractional distillation under reduced pressure can be performed.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

The catalytic hydrogenation of 4-ethylpyridine is the most widely used and scalable method for the synthesis of this compound.[3] This method is generally high-yielding and utilizes readily available starting materials.

Q2: What are the key safety precautions I should take during this synthesis?

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[4] Ensure your hydrogenation equipment is properly maintained and operated in a well-ventilated area, away from ignition sources.[5]

  • Pyrophoric Catalysts: Many hydrogenation catalysts, particularly when dry and exposed to air, can spontaneously ignite.[1] Handle with care, preferably under an inert atmosphere, and quench carefully after the reaction.

  • 4-Ethylpyridine: This starting material is a flammable liquid with an unpleasant odor.[6][7] It can cause skin and eye irritation.[7] Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4][5]

  • Pressure Reactions: Working with reactions under pressure requires specialized equipment and training. Ensure you are familiar with the operation of your pressure reactor and that it is rated for the pressures you intend to use.

Q3: How can I monitor the progress of my reaction?

The progress of the hydrogenation can be monitored by several techniques:

  • Thin Layer Chromatography (TLC): While not always ideal for volatile amines, it can be used with an appropriate staining agent (e.g., ninhydrin) to visualize the disappearance of the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for monitoring the reaction. It allows for the clear identification of the starting material, product, and any intermediates or side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction at different time points and analyzing them by ¹H NMR can show the disappearance of the aromatic protons of the 4-ethylpyridine and the appearance of the aliphatic protons of the this compound.

Data & Protocols

Table 1: Key Reaction Parameters for the Catalytic Hydrogenation of 4-Ethylpyridine
ParameterRecommended RangeImpact on Reaction
Catalyst 5-10 mol%Higher loading can increase reaction rate but also cost.
Hydrogen Pressure 50-150 psiHigher pressure generally leads to faster reaction rates.
Temperature 25-80 °CIncreased temperature can improve kinetics but may also promote side reactions.
Solvent Methanol, Ethanol, Acetic AcidAcidic solvents can activate the pyridine ring.
Reaction Time 4-24 hoursDependent on other parameters; monitor for completion.
Experimental Protocol: Catalytic Hydrogenation of 4-Ethylpyridine

Materials:

  • 4-Ethylpyridine

  • 5% Platinum on Carbon (Pt/C)

  • Methanol

  • Glacial Acetic Acid

  • Hydrogen Gas

  • Pressure Reactor

Procedure:

  • To a pressure reactor, add 4-ethylpyridine (1 equivalent).

  • Add methanol as the solvent (approximately 10 mL per gram of starting material).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Under a stream of inert gas (e.g., nitrogen or argon), carefully add the 5% Pt/C catalyst (5 mol%).

  • Seal the reactor and purge several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 psi).

  • Begin stirring and heat the reaction to the desired temperature (e.g., 60 °C).

  • Monitor the reaction progress by GC-MS or NMR.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with an inert gas.

  • Proceed with the purification protocol outlined in the troubleshooting guide.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow Start Low/No Conversion Catalyst Check Catalyst Activity - Use fresh catalyst - Increase loading Start->Catalyst Pressure Increase Hydrogen Pressure (50-150 psi) Start->Pressure Temperature Increase Temperature (50-80 °C) Start->Temperature Solvent Optimize Solvent - Consider acidic conditions (e.g., MeOH/AcOH) Start->Solvent Purity Check Starting Material Purity - Distill if necessary Start->Purity Success Successful Conversion Catalyst->Success Pressure->Success Temperature->Success Solvent->Success Purity->Success

Caption: Troubleshooting Decision Tree for Low Conversion.

References

  • Frank, R. L., & Smith, P. V. (n.d.). 4-ETHYLPYRIDINE. Organic Syntheses Procedure.
  • Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • Wollensak, J., & Closson, R. D. (n.d.). N-ETHYLPIPERIDINE. Organic Syntheses Procedure.
  • DTIC. (2025). Piperidine Synthesis.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4a.
  • Google Patents. (n.d.). CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.
  • PMC - NIH. (n.d.). Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis.
  • DrugFuture. (n.d.). 4-Ethylpyridine.
  • PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4.
  • LookChem. (2025). 4-ethylpyridine.
  • Journal of the American Chemical Society. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.
  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
  • SciSpace. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • PubChem - NIH. (n.d.). This compound.
  • PubChem. (n.d.). 4-Ethylpyridine.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.).
  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?
  • Reddit. (2023). Gabriel synthesis troubleshooting.

Sources

Technical Support Center: Degradation Pathways of 4-Ethylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Ethylpiperidine derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of these compounds. Our goal is to equip you with the scientific rationale behind experimental design and data interpretation, ensuring the integrity and success of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the degradation of this compound derivatives, providing concise answers grounded in established chemical principles.

Q1: What are the primary degradation pathways I should be aware of for my this compound derivative?

A1: Based on the chemistry of the piperidine ring, you should primarily be concerned with oxidative degradation, N-dealkylation, and potential ring opening.[1][2][3][4] The presence of the 4-ethyl group can also introduce specific degradation routes. Key pathways include:

  • Oxidative Degradation: The piperidine ring is susceptible to oxidation, often initiated by hydroxyl radicals or other oxidizing agents. This can lead to hydrogen abstraction from the nitrogen (N1), or the carbon atoms of the ring (C2, C3, C4).[1][2][3][4]

    • N-De-ethylation: If your derivative is N-substituted, N-dealkylation is a common metabolic and chemical degradation pathway.[5][6]

    • Ring Oxidation: Oxidation at the carbon atoms can lead to the formation of imines (e.g., 2,3,4,5-tetrahydropyridine derivatives), ketones (e.g., piperidin-4-one derivatives), or hydroxylated products.[2][3]

    • Oxidation of the 4-Ethyl Group: The ethyl group itself can be a site for oxidation, potentially leading to a 1-(piperidin-4-yl)ethan-1-ol derivative or further to a 1-(piperidin-4-yl)ethan-1-one derivative.

  • Ring Opening: Under more strenuous conditions, such as strong acid or base catalysis or significant oxidative stress, cleavage of the C-N or C-C bonds within the piperidine ring can occur, leading to acyclic products.[7]

  • N-Oxidation: The nitrogen atom in the piperidine ring can be oxidized to form an N-oxide, which can be a significant metabolite and degradation product.

Q2: My this compound derivative is showing unexpected instability during storage. What are the likely causes?

A2: Unexpected instability during storage is often due to gradual degradation caused by environmental factors. Consider the following:

  • Oxidation: Exposure to air (oxygen) and light can promote oxidative degradation. Storing your compound under an inert atmosphere (e.g., nitrogen or argon) and in amber vials can mitigate this.

  • Hydrolysis: If your derivative has hydrolytically labile functional groups (e.g., esters, amides), exposure to moisture can cause degradation. Ensure your compound is stored in a desiccated environment.

  • Temperature: Elevated temperatures can accelerate degradation reactions. Store your compound at the recommended temperature, typically refrigerated or frozen for long-term storage.[8][9]

  • pH: The stability of piperidine derivatives can be pH-dependent. Residual acidic or basic impurities in your sample or on the surface of the storage container can catalyze degradation.[8]

Q3: I am observing multiple new peaks in my HPLC analysis after a forced degradation study. How do I begin to identify them?

A3: A systematic approach is crucial for identifying unknown degradation products. Here’s a recommended workflow:

  • Mass Spectrometry (LC-MS): The first step is to obtain the mass-to-charge ratio (m/z) of the parent compound and the new peaks. This will provide the molecular weights of the degradation products and help you propose potential molecular formulas.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion and the degradation product ions can provide valuable structural information. Comparing the fragmentation patterns can reveal which parts of the molecule have been modified.

  • High-Resolution Mass Spectrometry (HRMS): This provides highly accurate mass measurements, allowing you to determine the elemental composition of the degradation products with greater confidence.

  • Forced Degradation under Specific Conditions: By analyzing the degradation products formed under specific stress conditions (e.g., acid, base, oxidative), you can infer the nature of the degradation. For example, a product formed only under oxidative conditions is likely an oxidation product.[10][11]

  • NMR Spectroscopy: If a significant degradation product can be isolated (e.g., by preparative HPLC), 1H and 13C NMR spectroscopy can provide definitive structural elucidation.

Section 2: Troubleshooting Guides

This section provides structured guidance for resolving specific experimental issues.

Troubleshooting Guide 1: Inconsistent Results in Stability Assays
Symptom Potential Cause Recommended Action
High variability between replicate samples.Inhomogeneous sample; inconsistent exposure to stress conditions; analytical variability.Ensure thorough mixing of stock solutions. Use a calibrated and validated environmental chamber for stress studies. Check the precision of your analytical method (e.g., HPLC injection volume).
Degradation rate is unexpectedly high or low.Incorrect concentration of stress agent; inaccurate temperature control; pH of the solution is not controlled.Prepare fresh stress solutions and verify their concentrations. Calibrate your temperature probes. Use appropriate buffers to maintain a constant pH throughout the experiment.[8]
Appearance of unknown peaks that are not reproducible.Contamination from glassware, solvents, or reagents; sample carryover in the analytical system.Use high-purity solvents and reagents. Implement a rigorous cleaning procedure for all glassware. Run blank injections between samples to check for carryover in your HPLC or LC-MS system.
Troubleshooting Guide 2: Difficulty in Separating Degradation Products by HPLC
Symptom Potential Cause Recommended Action
Co-elution of the parent compound and degradation products.Insufficient chromatographic resolution.Method Development: - Gradient Optimization: Adjust the gradient slope to improve separation. A shallower gradient can often resolve closely eluting peaks. - Mobile Phase Modification: Change the organic modifier (e.g., from acetonitrile to methanol or vice versa). Adjust the pH of the aqueous mobile phase, as the ionization state of the piperidine nitrogen and any acidic/basic functional groups will affect retention. - Column Chemistry: Try a column with a different stationary phase (e.g., C18, Phenyl-Hexyl, Cyano) to exploit different separation mechanisms.
Poor peak shape (tailing or fronting).Secondary interactions with the stationary phase; column overload; inappropriate mobile phase pH.Troubleshooting Steps: - Mobile Phase Additives: Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to reduce peak tailing for basic analytes. Ensure the mobile phase pH is at least 2 pH units away from the pKa of your compound. - Sample Concentration: Reduce the concentration of your sample to avoid overloading the column. - Column Health: Check the performance of your column with a standard mixture. It may need to be cleaned or replaced.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for conducting forced degradation studies, a critical component of assessing the stability of your this compound derivative.[11]

Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of a this compound derivative under various stress conditions and to generate potential degradation products for analytical method development and validation.

Materials:

  • This compound derivative

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC or UPLC system with UV/PDA and/or MS detector

  • Calibrated oven and photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[8]

    • Thermal Degradation: Place a solid sample of the compound in a calibrated oven at 80°C for 48 hours. Also, place a solution of the compound at 60°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a suitable stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage degradation of the parent compound.

    • Determine the retention times and peak areas of the degradation products.

    • If using an MS detector, determine the m/z of the degradation products.

Causality Behind Experimental Choices:

  • The chosen stress conditions (acid, base, oxidation, heat, light) represent the key environmental factors a drug substance or product might encounter during its lifecycle.[12][13]

  • The concentrations of the stress agents and the temperatures are selected to induce a meaningful level of degradation (typically 5-20%) without causing complete decomposition, which would make it difficult to identify the primary degradation pathways.[14]

Section 4: Visualization of Degradation Pathways

The following diagrams illustrate the potential degradation pathways of a generic this compound derivative.

Diagram 1: Oxidative Degradation Pathways

G cluster_0 This compound Derivative cluster_1 Oxidative Degradation Products Parent This compound Derivative N_Oxide N-Oxide Parent->N_Oxide N-Oxidation Hydroxylated_Ring Hydroxylated Ring (e.g., at C2, C3) Parent->Hydroxylated_Ring C-H Abstraction (Ring) Piperidinone Piperidin-4-one Derivative Parent->Piperidinone C-H Abstraction (C4) Dehydrogenated Dehydrogenated Product (Imine) Parent->Dehydrogenated C-H Abstraction (C2/C6) Hydroxylated_Ethyl Hydroxylated Ethyl Group Parent->Hydroxylated_Ethyl C-H Abstraction (Ethyl Group)

Caption: Potential oxidative degradation products of a this compound derivative.

Diagram 2: N-Dealkylation and Ring Opening

G Parent N-Substituted This compound Derivative N_Dealkylated This compound (Secondary Amine) Parent->N_Dealkylated N-Dealkylation (Metabolic/Chemical) Ring_Opened Acyclic Amino Aldehyde/Ketone Parent->Ring_Opened Ring Opening (e.g., via Photooxidation)

Caption: N-Dealkylation and ring-opening pathways for this compound derivatives.

Section 5: Data Presentation

Table 1: Summary of Potential Degradation Products and Analytical Observations
Degradation Pathway Potential Product(s) Expected Mass Change (from parent) Typical Stress Condition
N-OxidationN-Oxide+16 DaOxidative (e.g., H₂O₂)
Ring HydroxylationHydroxylated derivative+16 DaOxidative
Ethyl Group Hydroxylation1-(Piperidin-4-yl)ethan-1-ol derivative+16 DaOxidative
Dehydrogenation (Imine formation)Tetrahydropyridine derivative-2 DaOxidative
Ring Carbonyl FormationPiperidin-4-one derivative-2 Da (from hydroxylated intermediate)Oxidative
N-DealkylationSecondary piperidineVaries depending on the removed groupMetabolic, Chemical (e.g., chloroformates)[5]
Ring OpeningAcyclic amino aldehyde/ketoneVariesPhotolytic, strong oxidative

References

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC. (n.d.). PubMed Central. [Link]
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2022). White Rose Research Online. [Link]
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2022). The Journal of Physical Chemistry A. [Link]
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions | Request PDF. (2022).
  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF. (2020).
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2022).
  • Influence of piperidine ring on stability and reactivity of piperine. (2021).
  • A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation | Request PDF. (2003).
  • Forced Degradation Studies Research Articles. (n.d.). R Discovery. [Link]
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). (2016). ScienceDirect. [Link]
  • Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca…. (n.d.). OUCI. [Link]
  • (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. (2016).
  • N-Dealkyl
  • Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. (2023). The Journal of Organic Chemistry. [Link]
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry. [Link]
  • STABILITY TESTING OF PHARMACEUTICAL PRODUCTS. (n.d.). EPRA JOURNALS. [Link]
  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (2021). PMC. [Link]
  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. [Link]

Sources

Technical Support Center: Optimizing 4-Ethylpiperidine Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Ethylpiperidine catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the yield and efficiency of your experiments. This compound, a versatile secondary amine, is a widely utilized organocatalyst in a variety of carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation and Michael addition. Its efficacy stems from its basicity and its ability to form reactive enamine or iminium ion intermediates. However, like any catalytic system, achieving optimal results requires a nuanced understanding of the reaction parameters and potential pitfalls. This guide provides a structured approach to identifying and resolving common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound over other amine catalysts like piperidine or triethylamine?

A1: this compound offers a balance of reactivity and handling properties. While its basicity is comparable to piperidine, the presence of the ethyl group can subtly influence its steric profile and solvation, which may be advantageous for specific substrates. Compared to triethylamine, a tertiary amine, this compound as a secondary amine can participate in both enamine and iminium ion catalysis, expanding its range of applications, particularly in reactions like the Knoevenagel condensation.[1][2][3]

Q2: My this compound catalyzed Knoevenagel condensation is giving low to no yield. What are the most likely causes?

A2: Low or no yield in a Knoevenagel condensation can stem from several factors:

  • Catalyst Inactivity: The catalyst may be old or degraded. Ensure you are using a fresh batch of this compound.

  • Insufficient Catalyst Loading: Typically, a catalyst loading of 5-10 mol% is a good starting point. You may need to optimize this for your specific reaction.

  • Inappropriate Solvent: The choice of solvent is crucial for reactant solubility and facilitating the reaction mechanism. Polar protic solvents like ethanol are often effective, but for some substrates, polar aprotic solvents may be necessary.

  • Unfavorable Temperature: The reaction may require heating to overcome the activation energy. A systematic temperature screen is recommended.

  • Water Formation: The Knoevenagel condensation produces water, which can inhibit the reaction. Consider using molecular sieves or a Dean-Stark apparatus to remove water as it forms.[4]

Q3: I am observing a significant amount of a side product that appears to be the result of a Michael addition. How can I suppress this?

A3: The formation of a Michael adduct as a side product is common, especially if the Knoevenagel product is a good Michael acceptor. To minimize this:

  • Control Stoichiometry: Use a slight excess of the active methylene compound to favor the Knoevenagel condensation over the subsequent Michael addition.

  • Lower Reaction Temperature: Michael additions can sometimes be suppressed at lower temperatures.

  • Milder Reaction Conditions: Using a lower catalyst loading or a less polar solvent might slow down the Michael addition more than the desired Knoevenagel condensation.[5]

Q4: Can this compound be recovered and reused?

A4: While homogeneous catalysts like this compound are challenging to recover directly from the reaction mixture, strategies exist for catalyst recycling, especially in industrial settings. These can include distillation if there is a significant boiling point difference between the catalyst and the product, or by immobilizing the catalyst on a solid support. For laboratory scale, careful reaction planning to maximize yield and minimize waste is often the most practical approach.

Troubleshooting Guide

This section provides a structured approach to resolving common issues in this compound catalyzed reactions.

Issue 1: Low Product Yield
Potential Cause Recommended Solution(s)
Inactive or Degraded Catalyst Use a fresh bottle of this compound. Ensure proper storage (cool, dry, and away from light).
Suboptimal Catalyst Loading Perform a catalyst loading screen (e.g., 1, 5, 10, 15 mol%) to find the optimal concentration.[6]
Poor Reactant Solubility Select a solvent in which all reactants are fully soluble at the reaction temperature. A solvent screen is highly recommended.
Reaction Equilibrium If the reaction is reversible, consider strategies to shift the equilibrium towards the product, such as removing a byproduct (e.g., water in a Knoevenagel condensation).[4]
Steric Hindrance If substrates are sterically bulky, longer reaction times, higher temperatures, or a higher catalyst loading may be necessary.[6][7]
Issue 2: Formation of Multiple Products/Side Reactions
Potential Cause Recommended Solution(s)
Self-Condensation of Aldehyde/Ketone This can occur with strong bases. While this compound is a moderately weak base, consider lowering the reaction temperature or catalyst loading.[2]
Michael Addition of Starting Material to Product Optimize the stoichiometry of your reactants. A slight excess of the nucleophile can sometimes suppress this. Lowering the reaction temperature may also be effective.[5]
Polymerization If your product is prone to polymerization, consider running the reaction at a lower concentration or temperature.
Racemization of a Chiral Product If you are performing an asymmetric synthesis, prolonged reaction times or elevated temperatures can lead to racemization. Monitor the reaction progress closely and quench it once the starting material is consumed.[8]
Issue 3: Catalyst Deactivation
Potential Cause Recommended Solution(s)
Poisoning by Impurities Ensure all reactants and solvents are of high purity. Acidic impurities can neutralize the amine catalyst.
Product Inhibition In some cases, the product itself can act as a catalyst poison by coordinating to the active species. If this is suspected, consider running the reaction in a flow system to minimize product-catalyst contact time.[9]
Thermal Degradation While generally stable, prolonged exposure to very high temperatures can lead to catalyst degradation.

Experimental Protocols & Data

Protocol 1: General Procedure for Knoevenagel Condensation

This protocol provides a starting point for optimizing a Knoevenagel condensation reaction catalyzed by this compound.

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 eq), the active methylene compound (1.05 eq), and the chosen solvent (to achieve a 0.5 M concentration of the aldehyde).

  • Add this compound (0.1 eq, 10 mol%).

  • Heat the reaction mixture to the desired temperature (start with reflux for ethanol) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Comparative Catalyst Performance in Knoevenagel Condensation

The following table provides representative data comparing the performance of piperidine and this compound in a Knoevenagel condensation between benzaldehyde and malononitrile. The data for this compound is an estimation based on the understanding of steric effects, as direct comparative studies are limited.[7]

CatalystReaction Time (h)Yield (%)
Piperidine2~95
This compound2.5~92

Reaction Conditions: Benzaldehyde (10 mmol), Malononitrile (10 mmol), Catalyst (1 mmol, 10 mol%), Ethanol (20 mL), Reflux.

The slightly lower anticipated yield and longer reaction time for this compound can be attributed to the minor steric hindrance introduced by the ethyl group, which can slightly impede the formation of the active catalytic species.[7]

Mechanistic Insights & Visualizations

Understanding the reaction mechanism is crucial for effective troubleshooting. Below are simplified diagrams illustrating the catalytic cycle of the Knoevenagel condensation catalyzed by a secondary amine like this compound.

Iminium Ion Pathway

G Aldehyde Aldehyde (R-CHO) Iminium Iminium Ion [R-CH=NR'2]+ Aldehyde->Iminium + Catalyst - H2O Catalyst This compound Adduct Adduct Iminium->Adduct + Enolate Enolate Enolate Product α,β-Unsaturated Product Adduct->Product - Catalyst - H+

Caption: Iminium ion pathway in Knoevenagel condensation.

In this pathway, this compound reacts with the aldehyde to form a more electrophilic iminium ion, which is then attacked by the enolate of the active methylene compound.[1][10]

Enamine Pathway

G ActiveMethylene Active Methylene Compound Enamine Enamine ActiveMethylene->Enamine + Catalyst - H2O Catalyst This compound Intermediate Intermediate Enamine->Intermediate + Aldehyde Aldehyde Aldehyde Product α,β-Unsaturated Product Intermediate->Product - Catalyst

Sources

Technical Support Center: Synthesis of 4-Ethylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-ethylpiperidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on preventing common side reactions and optimizing yield and purity. The most direct and industrially scalable method for synthesizing this compound is the catalytic hydrogenation of 4-ethylpyridine.[1] While seemingly straightforward, this reaction requires careful control over various parameters to avoid unwanted byproducts.

Troubleshooting Guide: Common Issues in this compound Synthesis

This section addresses specific experimental issues in a question-and-answer format to help you rapidly diagnose and solve problems.

Question 1: My reaction has stalled, and hydrogen uptake has stopped prematurely. What is the likely cause?

Answer: A sudden halt in hydrogen consumption is a classic symptom of catalyst poisoning. The nitrogen lone pair in both the 4-ethylpyridine starting material and the this compound product can bind strongly to the active sites of metal catalysts (like Pd, Pt, Rh), effectively deactivating them.[1][2]

  • Diagnostic Steps:

    • Analyze Headspace: Check the reactor's hydrogen pressure. A stable, positive pressure confirms the cessation of gas uptake.

    • Sample Analysis (GC-MS): Carefully take a small aliquot of the reaction mixture. A GC-MS analysis will show a mixture of starting material and product, confirming an incomplete reaction.

  • Solutions & Preventative Measures:

    • Acidic Additives: The most effective countermeasure is to perform the reaction in the presence of a stoichiometric amount of acid, such as acetic acid or hydrochloric acid.[1][3] The acid protonates the pyridine nitrogen, forming a pyridinium salt. This prevents the lone pair from coordinating with and poisoning the catalyst, thereby facilitating the reduction.[3][4]

    • Increase Catalyst Loading: In some cases, partial poisoning can be overcome by increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).[3][5] However, this is a less efficient solution than using an acidic additive.

    • Reagent Purity: Ensure your 4-ethylpyridine and solvent are free from impurities, especially sulfur-containing compounds, which are potent catalyst poisons.[5][6]

Question 2: My final product is contaminated with a lower boiling point impurity. GC-MS suggests the loss of the ethyl group. What is happening?

Answer: You are likely observing dealkylation, a form of hydrogenolysis, resulting in the formation of piperidine. This side reaction involves the cleavage of the carbon-carbon bond between the ethyl group and the piperidine ring.

  • Causative Factors:

    • Harsh Reaction Conditions: High temperatures (>80-100°C) and excessive hydrogen pressure can promote hydrogenolysis.[7]

    • Catalyst Choice: While effective for hydrogenation, some catalysts like Palladium can be more prone to promoting hydrogenolysis under forcing conditions.

  • Solutions & Preventative Measures:

    • Optimize Conditions: Reduce the reaction temperature and pressure. Full conversion for pyridine hydrogenation can often be achieved under milder conditions (e.g., 40-60°C, 5-10 bar H₂) when the catalyst is properly activated.[2][5]

    • Catalyst Screening: Consider screening alternative catalysts. Platinum oxide (PtO₂) or Rhodium on carbon (Rh/C) may offer better selectivity and lower rates of hydrogenolysis for this specific transformation.[2]

Question 3: I'm seeing a partially hydrogenated intermediate, di- or tetrahydropyridine, in my crude product analysis. How do I drive the reaction to completion?

Answer: The formation of partially saturated intermediates indicates that the reaction conditions are insufficient to overcome the activation energy required for full saturation of the aromatic ring.[8] The aromaticity of the pyridine ring makes its complete reduction challenging.[1]

  • Causative Factors:

    • Insufficient Hydrogen Pressure: Hydrogen concentration on the catalyst surface is directly related to pressure. Low pressure may not be sufficient for the final reduction steps.[7]

    • Low Temperature: Reaction kinetics may be too slow at lower temperatures.

    • Poor Mass Transfer: Inefficient stirring can lead to poor mixing of the three phases (solid catalyst, liquid substrate/solvent, gaseous hydrogen), limiting the reaction rate.

  • Solutions & Preventative Measures:

    • Increase Hydrogen Pressure: Gradually increase the hydrogen pressure. Pressures in the range of 5 to 80 bar are commonly reported for complete pyridine ring saturation.[5][7]

    • Increase Temperature: Modestly increasing the temperature (e.g., from RT to 50-70°C) can significantly improve the reaction rate.

    • Ensure Vigorous Stirring: Use a high-quality stir plate and appropriate stir bar, or mechanical stirring for larger volumes, to ensure the catalyst remains suspended and gas dispersion is maximized.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving issues during this compound synthesis.

G cluster_start cluster_analysis cluster_diagnosis cluster_solutions cluster_end start Problem Observed (e.g., Low Yield, Impurity) analysis Analyze Reaction Mixture (GC-MS, NMR) start->analysis incomplete Incomplete Reaction? (High % of Starting Material) analysis->incomplete Check Conversion impurity Impurity Detected? incomplete->impurity No sol_poison Address Catalyst Poisoning: 1. Add Stoichiometric Acid 2. Increase Catalyst Load 3. Purify Reagents incomplete->sol_poison Yes (Reaction Stalled) partial_h Partial Hydrogenation? impurity->partial_h No sol_dealkyl Prevent Dealkylation: 1. Lower Temperature/Pressure 2. Screen Catalysts (e.g., PtO2, Rh/C) impurity->sol_dealkyl Yes (Dealkylation Product) sol_conditions Modify Conditions: 1. Increase H2 Pressure 2. Increase Temperature 3. Improve Stirring partial_h->sol_conditions Yes (Intermediates Present) end_goal Achieve High Yield & Purity of this compound partial_h->end_goal No, reaction is clean sol_poison->end_goal sol_conditions->end_goal sol_dealkyl->end_goal

Caption: A troubleshooting workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the hydrogenation of 4-ethylpyridine?

There is no single "best" catalyst, as the optimal choice depends on available equipment (pressure/temperature limits) and budget. However, some common choices are:

  • Palladium on Carbon (Pd/C): Widely used and cost-effective. It is highly efficient, especially in the presence of an acidic additive to prevent poisoning.[1]

  • Platinum Oxide (PtO₂, Adams' catalyst): Very effective and can often be used under milder conditions than Pd/C. It is particularly useful if hydrogenolysis is a concern.[5]

  • Rhodium on Carbon (Rh/C): A highly active catalyst that can drive the reaction under mild conditions (e.g., 40°C, 5 bar H₂).[2] It is often more resistant to poisoning than other catalysts.

CatalystTypical Conditions (H₂)SolventKey Advantages
10% Pd/C 5-50 bar, 30-80 °CAcetic Acid, EthanolCost-effective, widely available[1][5]
PtO₂ 3-70 bar, 25-60 °CAcetic Acid, EthanolHigh activity, potentially lower hydrogenolysis[1][5]
5% Rh/C 5-20 bar, 40-60 °CAlcohols, TFEHigh activity under mild conditions, poison resistant[2]

Q2: What is the role of the solvent in this reaction?

Protic solvents like ethanol, methanol, or acetic acid are typically used.[3] Acetic acid can serve as both the solvent and the acid additive required to prevent catalyst poisoning.[3] If using alcohols, a separate acid additive is necessary for optimal results. The solvent's primary role is to dissolve the starting material and facilitate its interaction with the solid catalyst and dissolved hydrogen.

Q3: How can I effectively purify the final this compound product?

After the reaction is complete, the first step is to carefully remove the heterogeneous catalyst by filtration. Caution: The catalyst, particularly Pd/C, is pyrophoric and must be kept wet with solvent on the filter paper to prevent ignition upon exposure to air.[1][3]

The purification strategy depends on the work-up:

  • Acidic Work-up: If an acid like HCl was used, the product is in the form of a hydrochloride salt. After catalyst filtration and solvent removal, the salt can often be precipitated or recrystallized. To obtain the free base, the salt is dissolved in water, the solution is basified (e.g., with NaOH), and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Distillation: this compound is a liquid. After extraction and drying of the organic layer, the final product can be purified by distillation under reduced pressure to remove non-volatile impurities.

Detailed Experimental Protocol

This protocol describes a robust method for the synthesis of this compound via the hydrogenation of 4-ethylpyridine using Pd/C in acetic acid.

Reaction Scheme

Caption: Synthesis of this compound from 4-Ethylpyridine.

Materials and Equipment
  • Reagents: 4-Ethylpyridine (≥98%), Glacial Acetic Acid, 10% Palladium on Carbon (Pd/C, 50% wet), Diethyl Ether, Sodium Hydroxide (pellets), Anhydrous Magnesium Sulfate.

  • Equipment: High-pressure autoclave/hydrogenator (e.g., Parr shaker), magnetic stir bars, filtration apparatus (Büchner funnel), Celite® or similar filter aid, standard laboratory glassware, rotary evaporator.

Procedure
  • Reactor Setup: To a clean, dry pressure reactor vessel equipped with a magnetic stir bar, add 4-ethylpyridine (1.0 eq).

  • Solvent and Catalyst Addition: Add glacial acetic acid as the solvent (to make a ~0.5 M solution). Under a stream of inert gas (e.g., Nitrogen), carefully add the 10% Pd/C catalyst (5 mol% relative to the substrate).

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the vessel 3-5 times with low-pressure nitrogen, followed by 3-5 purge cycles with hydrogen gas to remove all air.[5]

  • Reaction Execution: Pressurize the reactor with hydrogen to the target pressure (e.g., 50 bar). Begin vigorous stirring and heat the reactor to the target temperature (e.g., 60°C).

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

    • Dilute the reaction mixture with methanol and carefully filter it through a pad of Celite® to remove the Pd/C catalyst. Crucially, do not allow the catalyst filter cake to dry. Quench the wet filter cake with water immediately after filtration.[1]

    • Concentrate the filtrate under reduced pressure to remove the acetic acid and methanol.

    • Dissolve the residue in water and cool the solution in an ice bath. Carefully add solid NaOH pellets or a concentrated NaOH solution to basify the mixture to pH > 12.

    • Extract the aqueous layer three times with diethyl ether or ethyl acetate.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

References

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. National Institutes of Health (NIH).
  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. National Institutes of Health (NIH).
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing).
  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois.

Sources

Technical Support Center: 4-Ethylpiperidine Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-Ethylpiperidine. As a versatile secondary amine, this compound is a cornerstone reagent in pharmaceutical and chemical synthesis, acting as a potent nucleophile, base, and structural motif in active pharmaceutical ingredients (APIs).[1] However, its reactivity is profoundly influenced by the surrounding solvent environment. Misunderstanding these interactions is a frequent source of experimental variability, leading to low yields, slow reaction kinetics, and unexpected side products.

This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered in the lab. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic routes.

FAQ 1: My reaction with this compound is not proceeding as expected. How does the solvent choice fundamentally alter its reactivity?

The solvent is not merely a medium for dissolution; it is an active participant that dictates the energetic landscape of your reaction. For a molecule like this compound, the solvent's influence is primarily governed by two factors: polarity and proticity .

  • Solvent Polarity (Dielectric Constant, ε): Polarity is a measure of a solvent's ability to insulate and stabilize charges.[2]

    • High-Polarity Solvents (e.g., Water, DMSO, Methanol): These solvents excel at stabilizing charged species. If your reaction proceeds through a charged intermediate or a polar transition state, a polar solvent will lower the activation energy and accelerate the reaction.[3]

    • Low-Polarity Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents are unable to effectively stabilize charges. They are ideal for reactions where the transition state is nonpolar. In some multi-component reactions for piperidine synthesis, for instance, ethanol (ε = 24.55) was found to accelerate the reaction rate compared to the more polar methanol (ε = 32.70), suggesting the rate-determining step involved a non-polar transition state.[4][5]

  • Solvent Proticity (Hydrogen Bonding Capability): This is arguably the most critical factor for amine reactivity.

    • Protic Solvents (e.g., Water, Alcohols): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[6] The lone pair of electrons on the nitrogen of this compound is its center of nucleophilicity and basicity. Protic solvents form a "solvation shell" or "cage" around the nitrogen via hydrogen bonding.[7] This interaction "ties up" the lone pair, drastically reducing its availability to act as a nucleophile and hindering its reactivity.[7][8]

    • Aprotic Solvents (e.g., Acetonitrile, DMF, THF, Acetone): These solvents lack O-H or N-H bonds and cannot act as hydrogen bond donors.[6][9] While they can be highly polar, they do not form a hydrogen-bond cage around the amine. This leaves the nitrogen's lone pair "naked," highly exposed, and significantly more nucleophilic.[6][9]

The interplay between these two properties determines the true reactivity of this compound in your specific reaction.

Diagram: The Impact of Solvent Proticity on Nucleophilicity

Fig. 1: Solvent effect on this compound's nucleophilic potential. cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., Acetonitrile) Nuc_P This compound (Solvated) Result_P Result: Nucleophilicity Suppressed (Lone pair is 'caged') Solv_P1 H-O-CH₃ Solv_P1->Nuc_P H-Bond Solv_P2 H-O-CH₃ Solv_P2->Nuc_P H-Bond Solv_P3 H-O-CH₃ Solv_P3->Nuc_P H-Bond Nuc_A This compound ('Naked') Result_A Result: Nucleophilicity Enhanced (Lone pair is exposed) Solv_A1 CH₃-C≡N Solv_A2 CH₃-C≡N

Caption: A diagram illustrating how protic solvents hinder reactivity through hydrogen bonding, while aprotic solvents enhance it.

FAQ 2: My N-alkylation of this compound is slow and gives low yields. Is the solvent to blame?

Answer: Yes, the solvent is very likely the primary issue. N-alkylation is a classic bimolecular nucleophilic substitution (SN2) reaction. For this mechanism, the nucleophile (this compound) must directly attack the electrophilic carbon of the alkyl halide. The success of this reaction is critically dependent on the nucleophile's strength.

Troubleshooting Guide: N-Alkylation

SymptomProbable Cause (Solvent-Related)Recommended Solution
Slow or No Reaction Use of a polar protic solvent (e.g., ethanol, methanol, water). The solvent is forming hydrogen bonds with the this compound nitrogen, severely reducing its nucleophilicity.[7]Switch to a polar aprotic solvent such as Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) . These solvents will dissolve the reactants but will not suppress the amine's reactivity, often increasing the reaction rate by several orders of magnitude.[7][10]
Reaction Stalls Accumulation of the hydrohalic acid (HBr, HCl, HI) byproduct. This protonates the starting this compound, converting it into a non-nucleophilic ammonium salt.Add an equivalent of a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to scavenge the acid as it forms. Ensure the base is compatible with your chosen aprotic solvent.[10]
Poor Solubility The chosen aprotic solvent does not adequately dissolve the alkyl halide or the piperidine salt that may form.If using MeCN, consider switching to DMF or DMSO, which have greater solvating power for a wider range of substrates. Gentle heating may also be necessary.[10]

Experimental Protocol: Optimized N-Alkylation of this compound

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate (1.2 equivalents).

  • Add your chosen polar aprotic solvent (e.g., Acetonitrile, 10 mL per mmol of the limiting reagent).

  • Add this compound (1.0 equivalent) via syringe and stir the suspension.

  • Slowly add the alkyl halide (1.1 equivalents) to the stirring mixture at room temperature. For highly reactive halides, consider cooling the mixture to 0 °C to control the exotherm.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter off the K₂CO₃ and salts.

  • Remove the solvent under reduced pressure. The crude product can then be purified by standard methods (e.g., distillation or column chromatography).[10]

FAQ 3: I am using this compound as a base catalyst, but the reaction is inefficient. How does the solvent impact its catalytic activity?

Answer: When this compound acts as a base catalyst (e.g., in Knoevenagel condensations or Michael additions), its role is to deprotonate a substrate to generate a more reactive intermediate. The solvent's job is to facilitate this process without interfering.

  • Protic Solvents (e.g., Ethanol): In many base-catalyzed reactions, protic solvents like ethanol are surprisingly effective. While they can hydrogen bond with the piperidine, they are also excellent at stabilizing the charged intermediates and transition states common in these reactions. The equilibrium between the solvated (less active) and free (active) base is often sufficient for catalysis to occur.

  • Aprotic Solvents (e.g., THF, Toluene): Non-polar or polar aprotic solvents can also be effective. They do not suppress the basicity of the piperidine. However, their primary limitation is often the poor solubility of the starting materials or the ionic intermediates that may form, potentially causing the reaction to stall.

  • Highly Polar Aprotic Solvents (e.g., DMSO): While DMSO would maximize the basicity of the piperidine, it can sometimes be too reactive, leading to side reactions or decomposition. Its high boiling point also makes it difficult to remove during workup.

Troubleshooting Guide: this compound as a Base Catalyst

SymptomProbable Cause (Solvent-Related)Recommended Solution
Incomplete Conversion Poor solubility of reactants in the chosen solvent.If using a non-polar solvent like Toluene, switch to a more polar option like Ethanol or THF to ensure all components are in solution.
Reaction is Clean but Slow The solvent may be over-stabilizing the reactants relative to the transition state.Screen a panel of solvents. A common and effective choice for piperidine-catalyzed reactions is Ethanol, as it balances reactant solubility and catalytic turnover.
Side Product Formation The solvent is promoting an undesired reaction pathway.Consider a less polar solvent. For example, if a polar solvent is encouraging a competing SNAr reaction, switching to Toluene or Dioxane might favor the desired base-catalyzed pathway.
FAQ 4: How do I systematically select the best solvent for a new reaction involving this compound?

Answer: A systematic approach based on the presumed reaction mechanism is the most efficient path to success. Avoid random screening; instead, use chemical principles to guide your choices.

Diagram: Solvent Selection Workflow

G start Identify Role of This compound role_check Is it a... Nucleophile? Base Catalyst? Reagent? start->role_check nucleophile Nucleophile (e.g., N-Alkylation, N-Acylation) role_check->nucleophile Nucleophile catalyst Base Catalyst (e.g., Condensation) role_check->catalyst Base mech_check Probable Mechanism? SN2 or SN1? nucleophile->mech_check catalyst_sol Balance Solubility & Polarity Screen: 1. Ethanol (Protic) 2. THF (Aprotic) 3. Toluene (Non-polar) catalyst->catalyst_sol sn2 SN2 Mechanism mech_check->sn2 SN2 sn1 SN1 Mechanism (Rare for this reagent) mech_check->sn1 SN1 aprotic_choice Prioritize Polar Aprotic (MeCN, DMF, Acetone) Maximizes Nucleophilicity sn2->aprotic_choice protic_choice Prioritize Polar Protic (MeOH, EtOH, H₂O) Stabilizes Carbocation sn1->protic_choice solubility_check Are all reactants soluble? aprotic_choice->solubility_check protic_choice->solubility_check catalyst_sol->solubility_check optimize Proceed to small-scale reaction screening solubility_check->optimize Yes change_solvent Increase polarity (e.g., MeCN -> DMF) solubility_check->change_solvent No change_solvent->solubility_check

Caption: A decision tree to guide the rational selection of a solvent based on the function of this compound.

Protocol: Small-Scale Solvent Screening

  • Setup: Arrange multiple small reaction vials (e.g., 1-2 mL) with stir bars.

  • Solvent Selection: Based on the workflow above, select 3-5 candidate solvents. For an SN2 reaction, this might be Acetonitrile, DMF, and THF. For a base-catalyzed reaction, it could be Ethanol, Toluene, and THF.

  • Reagent Addition: To each vial, add the reactants and this compound in the correct stoichiometry. Ensure the atmosphere (e.g., inert) and temperature are consistent.

  • Monitoring: Run all reactions in parallel for a set time (e.g., 2 hours).

  • Analysis: Quench a small aliquot from each vial and analyze by a quantitative or semi-quantitative method (e.g., LC-MS, GC, or TLC with a reference standard) to determine the percent conversion.

  • Selection: Choose the solvent that provides the best balance of reaction rate, yield, and purity for scale-up.

Data Reference Table: Properties of Common Solvents

For your convenience, this table summarizes key properties of solvents frequently used in reactions involving amines.

SolventFormulaDielectric Constant (ε) at 25°CClassificationKey Considerations
WaterH₂O80.1Polar ProticStrong H-bonding, excellent for SN1, poor for SN2. Can be reactive.
Dimethyl Sulfoxide (DMSO)C₂H₆OS46.7Polar AproticExcellent solvating power, high boiling point, enhances nucleophilicity.
AcetonitrileC₂H₃N37.5Polar AproticGood general-purpose solvent for SN2, easier to remove than DMF/DMSO.
N,N-Dimethylformamide (DMF)C₃H₇NO36.7Polar AproticHigh solvating power, high boiling point.
MethanolCH₃OH32.7Polar ProticStrong H-bonding, suppresses nucleophilicity.[4][5]
EthanolC₂H₅OH24.5Polar ProticCommon choice for catalysis, balances polarity and proticity.[4][5]
AcetoneC₃H₆O20.7Polar AproticLower boiling point, good for moderate polarity needs.
Dichloromethane (DCM)CH₂Cl₂8.9"Borderline" AproticGood for extractions and chromatography, less effective at dissolving salts.
Tetrahydrofuran (THF)C₄H₈O7.6"Borderline" AproticCommon for organometallics and as a general-purpose aprotic solvent.
TolueneC₇H₈2.4Non-polarUsed when non-polar conditions are required; solubility of salts is low.
HexaneC₆H₁₄1.9Non-polarVery low polarity, used for non-polar reactants or extractions.

Data compiled from various sources.[2][11][12]

References
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry. [Link]
  • 4-Ethyl-4-methylpiperidine-2,6-dione | Solubility of Things. Solubility of Things. [Link]
  • The Role of the Various Solvent Polarities on Piperine Reactivity and Stability. Preprints.org. [Link]
  • Illustrated Glossary of Organic Chemistry - Dielectric constant. UCLA Chemistry. [Link]
  • Solvent Polarity and Hydrogen Bond Effects on Nucleophilic Substitution Reaction of 2-Bromo-5-nitrothiophene with Piperidine.
  • Qualitative Comparisons of Dielectric Constants of Organic Solvents. Chemistry Stack Exchange. [Link]
  • Solvent Physical Properties. University of Wisconsin-Madison. [Link]
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry. [Link]
  • Common Solvents Used in Organic Chemistry: Table of Properties.
  • Solvent Effects on Hydrogen Bonding.
  • 4.1.1 Protic Vs Aprotic Solvent. Scribd. [Link]
  • Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical. [Link]
  • Conformation equilibrium of 3-(hydroxymethyl)piperidine in solvents with different polarity.
  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
  • Kinetic Solvent Effects in Organic Reactions. ChemRxiv. [Link]
  • Dissecting Solvent Effects on Hydrogen Bonding. PubMed Central (PMC). [Link]
  • Polar Effects of Substituents on the Reaction Rates of 4-R- and 5-R-2-Nitrochlorobenzenes with Piperidine in Benzene. Journal of the American Chemical Society. [Link]
  • How To: Troubleshoot a Reaction. University of Rochester Chemistry. [Link]
  • Piperidine | Solubility of Things. Solubility of Things. [Link]
  • Solvent effects. Wikipedia. [Link]
  • Polar Protic vs. Polar Aprotic Solvents. Reddit. [Link]
  • Kinetics, absorption and regeneration of biphasic solvent with ethylpiperidine for carbon dioxide absorption.
  • Solvent effects on hydrogen bonding. PubMed. [Link]
  • Solvent Effects on Hydrogen Bonds-A Theoretical Study.
  • Piperidine, an efficient base catalyst for the one-pot synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives. Indian Journal of Chemistry. [Link]
  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions.
  • Procedure for N-alkylation of Piperidine?
  • This compound.
  • A mechanistic insight into the effect of piperidine as an organocatalyst on the [3 + 2] cycloaddition reaction of benzalacetone with phenyl azide from a computational study. Organic & Biomolecular Chemistry. [Link]
  • N-Ethylpiperidine.
  • Influence of Solvent Structure and Hydrogen Bonding on Catalysis at Solid-Liquid Interfaces. OSTI.gov. [Link]
  • Effect of solvent on the acylation reaction.
  • Piperidine, 1-ethyl-. Organic Syntheses. [Link]
  • Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies. [Link]
  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. PubMed Central (PMC). [Link]
  • Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange. [Link]

Sources

Navigating the Thermal Landscape of 4-Ethylpiperidine Chemistry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing temperature control in reactions involving 4-Ethylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common thermal challenges encountered during the synthesis and manipulation of this versatile building block. As a Senior Application Scientist with extensive experience in process development, I will provide not just procedural steps, but also the scientific rationale behind them to ensure safe, reproducible, and scalable outcomes.

Introduction: The Energetic Nature of this compound Reactions

This compound, a valuable secondary amine in pharmaceutical and fine chemical synthesis, readily participates in a variety of essential transformations. However, its nucleophilic nature means that many of these reactions, particularly N-acylations and N-alkylations, are significantly exothermic. Failure to adequately control the heat generated can lead to a cascade of undesirable events, including:

  • Reduced Selectivity and Impurity Formation: Elevated temperatures can promote side reactions, leading to a complex product mixture and difficult purification.

  • Thermal Runaway: In a worst-case scenario, uncontrolled exotherms can lead to a rapid increase in temperature and pressure, posing a significant safety hazard.[1]

  • Reagent Decomposition: Sensitive reagents and products may degrade at higher temperatures, resulting in lower yields and product quality.

This guide provides a structured, question-and-answer-based approach to troubleshoot and manage these thermal challenges, ensuring the integrity and safety of your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: N-Acylation Reactions

N-acylation is a fundamental transformation of this compound, often employing reactive acylating agents like acyl chlorides and anhydrides. These reactions are notoriously exothermic.

Question 1: I am observing a rapid and significant temperature increase during the N-acylation of this compound with acetyl chloride, leading to a dark-colored reaction mixture. What is happening and how can I control it?

Answer:

The rapid temperature spike and color change are classic indicators of an uncontrolled exothermic reaction. The acylation of a secondary amine like this compound with a highly reactive electrophile such as acetyl chloride is a fast and highly energetic process. The dark coloration suggests the formation of degradation byproducts due to excessive heat.

Core Principles for Control:

  • Rate of Addition: The rate of heat generation is directly proportional to the rate of the reaction. By adding the acylating agent slowly (dropwise), you control the reaction rate and, consequently, the rate of heat evolution.[2]

  • Efficient Heat Removal: The reaction vessel must be able to dissipate the generated heat effectively. This is achieved through proper cooling and stirring.

Troubleshooting Protocol: N-Acylation Temperature Spike

  • Pre-cool the Reaction Mixture: Before adding the acyl chloride, cool the solution of this compound and a suitable solvent (e.g., dichloromethane, DCM) in an ice-water bath to 0-5 °C.[3]

  • Controlled Reagent Addition: Add the acetyl chloride dropwise using an addition funnel. Monitor the internal temperature of the reaction closely with a calibrated thermometer or thermocouple.

  • Maintain Low Temperature: Ensure the internal temperature does not exceed a predetermined limit (e.g., 10 °C) during the addition. Adjust the addition rate as necessary.

  • Vigorous Stirring: Maintain efficient stirring throughout the reaction to ensure rapid heat transfer from the reaction mixture to the cooling bath and to prevent localized hot spots.

  • Post-Addition Monitoring: After the addition is complete, continue to monitor the temperature. The reaction may continue to generate heat for some time. Allow the reaction to slowly warm to room temperature while monitoring.

Parameter Problematic Condition Recommended Action
Reagent Addition Rapid, bulk additionSlow, dropwise addition with monitoring
Cooling Inadequate or no coolingUse an ice-water or dry ice/acetone bath
Stirring Poor or no agitationVigorous mechanical or magnetic stirring
Concentration High concentrationUse a sufficient volume of an appropriate solvent

DOT Diagram: Workflow for Controlled N-Acylation

Controlled_N_Acylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A Dissolve this compound in solvent B Cool to 0-5 °C in ice bath A->B C Add acyl chloride dropwise B->C D Monitor internal temperature C->D Adjust addition rate E Maintain T < 10 °C D->E Adjust addition rate E->C Adjust addition rate F Allow to warm to room temperature E->F G Quench and extract F->G

Caption: Workflow for managing exotherms in N-acylation.

Question 2: I am using acetic anhydride for an N-acetylation reaction and, while less vigorous than with acetyl chloride, the temperature still rises more than I am comfortable with. Is this expected, and what is a safe upper temperature limit?

Answer:

Yes, this is expected. Acetic anhydride is less reactive than acetyl chloride, resulting in a less vigorous initial exotherm. However, the overall heat of reaction is still significant. The hydrolysis of acetic anhydride, a similar reaction, has a reaction enthalpy of approximately -57 to -63 kJ/mol, indicating a substantial release of energy.

A safe upper temperature limit depends on the stability of your starting materials and product, as well as the boiling point of your solvent. For most standard laboratory setups, keeping the temperature below 40-50 °C during the initial phase of the reaction is a good practice to prevent excessive solvent evaporation and potential side reactions.

Quantitative Insight: Heat of Reaction

Reaction Approximate Enthalpy (ΔH) Reference
Acetic Anhydride Hydrolysis-60.0 ± 2.4 kJ/mol[4]

This value underscores the importance of adequate cooling, even with less reactive acylating agents.

Section 2: N-Alkylation Reactions

N-alkylation of this compound, typically with alkyl halides, is another common and often exothermic process.

Question 3: My N-alkylation of this compound with ethyl iodide in acetonitrile is proceeding very slowly at room temperature. When I heat the reaction, I see a sudden, sharp temperature increase. What is causing this, and how can I achieve a smooth reaction?

Answer:

This phenomenon is indicative of reagent accumulation followed by a rapid, uncontrolled reaction. At room temperature, the reaction rate is slow, and the ethyl iodide concentration builds up without reacting. Upon heating, the reaction rate increases exponentially, leading to a sudden and potentially dangerous release of heat. The reaction between piperidine and ethyl iodide has been historically noted as a method for preparing N-ethylpiperidine.[5]

Core Principles for Control:

  • Matching Addition Rate to Reaction Rate: The rate of reagent addition should not exceed the rate of its consumption by the reaction, especially at lower temperatures.

  • Gradual Temperature Increase: When heating is required, it should be done slowly and in a controlled manner to avoid a sudden acceleration of the reaction.

Troubleshooting Protocol: Sluggish N-Alkylation with Subsequent Exotherm

  • Controlled Addition at Elevated Temperature: Instead of adding the alkylating agent at room temperature and then heating, pre-heat the solution of this compound to a moderate temperature (e.g., 40-50 °C).

  • Slow Addition of Alkylating Agent: Add the ethyl iodide dropwise to the heated solution. This ensures that the alkylating agent reacts as it is added, preventing its accumulation.

  • Temperature Monitoring and Cooling: Monitor the internal temperature continuously. If the temperature rises too quickly, stop the addition and apply cooling if necessary.

  • Use of a Base: The reaction of a secondary amine with an alkyl halide produces an acid (HI in this case), which can protonate the starting amine, rendering it non-nucleophilic and slowing the reaction. The addition of a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA), can neutralize this acid and maintain a consistent reaction rate.[6]

DOT Diagram: Decision Tree for N-Alkylation Temperature Control

N_Alkylation_Control A Start N-Alkylation B Is the reaction slow at RT? A->B C Proceed with controlled addition at RT B->C No D Pre-heat amine solution (40-50 °C) B->D Yes J Reaction complete C->J E Add alkyl halide dropwise D->E F Monitor temperature E->F G Does temperature rise uncontrollably? F->G H Stop addition, apply cooling G->H Yes I Continue addition at a slower rate G->I No H->I I->E I->J Addition complete

Caption: Decision process for N-alkylation temperature management.

Section 3: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is generally considered to have a manageable exotherm.

Question 4: I am performing a reductive amination with this compound, a ketone, and sodium triacetoxyborohydride (STAB). Do I need to be concerned about a significant exotherm?

Answer:

While reductive amination is typically less exothermic than direct alkylation or acylation with reactive halides, it is still an exothermic process and requires prudent temperature management, especially on a larger scale. The reaction involves two main steps: the formation of an iminium ion and its subsequent reduction. Both steps can contribute to the overall heat release.

Best Practices for Temperature Control in Reductive Amination:

  • Portion-wise Addition of Reducing Agent: Add the reducing agent, such as STAB, in portions rather than all at once. This allows you to monitor the temperature and control the rate of the reduction.

  • Maintain Moderate Temperature: For most reductive aminations, maintaining the reaction temperature between room temperature and 40 °C is sufficient. Cooling may be necessary for larger-scale reactions.

  • Solvent Choice: The choice of solvent can influence heat dissipation. Solvents with a higher heat capacity can absorb more heat for a given temperature increase, providing better thermal buffering.[2]

Section 4: Scale-Up Considerations

Scaling up reactions from the laboratory to pilot or production scale introduces new challenges for temperature control.

Question 5: I have a successful N-acylation protocol for this compound on a 1-gram scale. What are the key considerations for scaling this up to 100 grams?

Answer:

Scaling up a reaction is not as simple as multiplying all quantities by 100. The surface area-to-volume ratio of the reactor decreases as the scale increases. This means that the ability to remove heat (which occurs at the surface) does not increase as quickly as the amount of heat generated (which is proportional to the volume).[4]

Key Scale-Up Considerations:

  • Heat Transfer: Ensure the larger reactor has adequate cooling capacity. This may involve using a jacketed reactor with a circulating cooling fluid rather than a simple ice bath.

  • Addition Rate: The addition rate of the limiting reagent must be carefully controlled and will likely need to be significantly slower relative to the total volume than on the small scale.

  • Mixing: Inadequate mixing in a large reactor can lead to localized hot spots and potential runaway reactions. Ensure the stirring is powerful enough to maintain a homogenous temperature throughout the reaction mixture.

  • Reaction Calorimetry: For larger-scale reactions, it is highly recommended to perform reaction calorimetry studies on a small scale to accurately quantify the heat of reaction and determine the maximum rate of heat evolution. This data is crucial for safe and successful scale-up.

References

  • Procedure for N-alkylation of Piperidine? - ResearchGate. (2017).
  • Liquid heat capacity of the solvent system (piperazine+2-amino-2-methyl-1-propanol + water) | Request PDF - ResearchGate. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.).
  • Liquid Heat Capacity of Aqueous Solutions Containing Diethanolamine and 2-Piperidineethanol - ResearchGate. (n.d.).
  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024).
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015).
  • Calorimetry methodologies using Simular reaction calorimeter - H.E.L Group. (2024).
  • Piperidine, 1-ethyl- - Organic Syntheses Procedure. (n.d.).
  • THE HAZARDS OF EXOTHERMIC REACTION SCALE-UP - Semantic Scholar. (n.d.).
  • Use of isoperibolic reaction calorimeter for the study of reaction kinetics of acetic anhydride hydrolysis reaction - Biblioteka Nauki. (n.d.).

Sources

Technical Support Center: Scale-Up of 4-Ethylpiperidine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 4-Ethylpiperidine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling up the synthesis from the lab bench to pilot plant or full-scale manufacturing. We will focus on the most prevalent and industrially relevant synthetic route: the catalytic hydrogenation of 4-ethylpyridine.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the safe, efficient, and reproducible production of this compound.

Troubleshooting Guide: From Low Yields to Impure Product

Scaling up any chemical process introduces complexities not always apparent at the lab scale.[1][2] Catalytic hydrogenation is particularly sensitive to variables like mass transfer, heat transfer, and catalyst handling.[1][2] This section addresses specific problems you may encounter in a direct question-and-answer format.

Section 1: Reaction Performance & Catalyst Integrity

Question 1: My reaction has stalled. The conversion of 4-ethylpyridine is low and hydrogen uptake has stopped prematurely. What are the likely causes?

Answer: A stalled hydrogenation reaction is a common scale-up issue, often pointing to problems with the catalyst, hydrogen supply, or reaction environment.

  • Causality & Explanation:

    • Catalyst Poisoning: The pyridine nitrogen, in both the starting material and the this compound product, can act as a Lewis base and bind strongly to the active sites of metal catalysts (like Pd, Pt, Rh), effectively poisoning them.[3][4][5] At a larger scale, impurities in the 4-ethylpyridine feedstock or solvent (e.g., sulfur compounds, water, or oxygenates) can also act as potent catalyst poisons, leading to rapid deactivation.[6]

    • Poor Mass Transfer (Gas-Liquid): In a large reactor, inefficient stirring or inadequate sparging can lead to poor dissolution of hydrogen gas into the reaction medium. If the catalyst is starved of hydrogen, the reaction rate will plummet. This is often a primary bottleneck during scale-up.[1]

    • Inactive Catalyst: The catalyst itself may be compromised. Precious metal catalysts on carbon support (e.g., Pd/C) are often pyrophoric and can lose activity if improperly handled and exposed to air. Sintering (agglomeration of metal particles) can also occur, reducing the active surface area.[7][8]

  • Recommended Actions & Protocol:

    • Verify Feedstock Purity: Analyze your 4-ethylpyridine starting material for common catalyst poisons like sulfur and water.

    • Improve Agitation: Increase the stirrer speed to improve vortexing and enhance gas-liquid mixing. Evaluate if the impeller design is suitable for efficient gas dispersion in your reactor geometry.[1]

    • Increase Hydrogen Pressure: Within the safety limits of your reactor, increasing the hydrogen pressure will improve its solubility in the solvent and its availability at the catalyst surface.[9]

    • Consider Acidic Additives: Adding a stoichiometric amount of an acid like acetic acid or a small amount of a strong acid (e.g., HCl) can protonate the pyridine nitrogen, forming a pyridinium salt.[10] This prevents the nitrogen's lone pair from binding to and poisoning the catalyst, often dramatically improving reaction rates and completeness.[10]

    • Safe Catalyst Handling: Ensure the catalyst is transferred to the reactor under an inert atmosphere (e.g., nitrogen or argon) to prevent premature deactivation.[3][11]

Question 2: The reaction is complete, but my yield of this compound is low due to the formation of significant by-products. How can I improve selectivity?

Answer: Poor selectivity in pyridine hydrogenation typically results from over-reduction or side reactions. The primary by-products are often ring-opened species or N-alkylated impurities.

  • Causality & Explanation:

    • Over-reduction (Hydrogenolysis): Under harsh conditions (high temperature, high pressure, or highly active catalysts like Rhodium), the C-N bond in the newly formed piperidine ring can be cleaved, leading to ring-opened amine by-products.[5]

    • N-Ethylation: If ethanol is used as a solvent, particularly with certain catalysts, it can act as an alkylating agent, leading to the formation of N-ethylpiperidine.

  • Recommended Actions & Protocol:

    • Optimize Reaction Conditions: Employ milder conditions. Reducing the temperature and hydrogen pressure can significantly improve selectivity by minimizing the energy available for over-reduction pathways.[10]

    • Catalyst Selection: Catalyst choice is critical. While Rhodium is highly active, it can sometimes lead to more hydrogenolysis.[5] Palladium (Pd) and Platinum (PtO₂) are often used and can offer better selectivity.[3][5] A catalyst screening study is highly recommended during process development.

    • Solvent Choice: If N-ethylation is an issue, consider switching from ethanol to other solvents like methanol, isopropanol, or acetic acid.[10]

    • Monitor Reaction Progress: Implement in-process controls (IPCs) using Gas Chromatography (GC) or HPLC to monitor the disappearance of starting material and the appearance of the product and by-products. Stop the reaction as soon as full conversion of the starting material is achieved to prevent further reaction.

Section 2: Process Safety & Handling

Question 3: The hydrogenation is highly exothermic, and I'm struggling to control the temperature in my large-scale reactor. What are the risks and how can I manage them?

Answer: The hydrogenation of an aromatic ring is a significantly exothermic process. Failure to manage this heat release during scale-up can lead to a thermal runaway, a dangerous situation that can cause over-pressurization, loss of containment, and solvent fires.[1][12]

  • Causality & Explanation:

    • Surface Area to Volume Ratio: As reactor size increases, the volume increases by a cubic function while the surface area (used for heat exchange) increases by only a square function. This makes heat removal much less efficient at scale.[1]

    • Reaction Rate: The initial rate of hydrogenation can be extremely fast, releasing a large amount of energy in a short period, overwhelming the cooling capacity of the reactor jacket.[12]

  • Recommended Actions & Protocol:

    • Controlled Dosing: Instead of adding all the 4-ethylpyridine at once, add it to the reactor containing the catalyst and solvent in a controlled, semi-batch manner. This allows you to control the reaction rate by the feed rate.

    • Hydrogen Flow Control: Use a mass flow controller to limit the rate of hydrogen addition. This makes the reaction rate dependent on the hydrogen supply, providing a direct handle for controlling the exotherm.

    • Ensure Adequate Cooling: Verify that the reactor's cooling system is fully operational and that the coolant temperature is set appropriately low.

    • Perform a Safety Assessment: Before scaling up, perform a reaction calorimetry study (e.g., using an RC1 calorimeter) to quantify the heat of reaction and determine the maximum temperature of synthesis reaction (MTSR) to ensure it can be managed by your equipment.

Question 4: What are the best practices for handling and filtering the catalyst after the reaction, especially at a larger scale?

Answer: Many hydrogenation catalysts, particularly Palladium on Carbon (Pd/C) and Raney Nickel, are pyrophoric, meaning they can ignite spontaneously upon exposure to air, especially when dry and containing adsorbed hydrogen.[3][11]

  • Causality & Explanation: The high surface area of the catalyst, combined with residual hydrogen and the heat generated from oxidation when exposed to air, creates a significant fire hazard.[11]

  • Recommended Actions & Protocol:

    • Never Filter Dry: Do not allow the catalyst filter cake to dry in the air.[3]

    • Inert Atmosphere: After the reaction is complete and the hydrogen has been vented, purge the reactor headspace thoroughly with an inert gas like nitrogen or argon.[3]

    • Wet Filtration: The safest method is to filter the catalyst as a slurry. The reaction mixture can be passed through a filter (e.g., a filter press or a Nutsche filter) under a nitrogen blanket.

    • Quenching: The filter cake should be washed with solvent to remove residual product and then kept wet with water or an appropriate solvent at all times. The wet catalyst can then be carefully transferred to a designated waste container.

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves, when handling hydrogenation catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for 4-ethylpyridine hydrogenation and how do they compare? A: The most common catalysts are platinum group metals on a support.[3]

  • Palladium on Carbon (Pd/C): A versatile and widely used catalyst, often effective in acidic media which helps mitigate catalyst poisoning by the nitrogen atom.[3]

  • Platinum(IV) Oxide (PtO₂, Adams' catalyst): Highly effective for substituted pyridines and can often be used under milder conditions. It is frequently used in acidic solvents like acetic acid.[5]

  • Rhodium on Carbon (Rh/C): A very active catalyst that can operate under milder conditions than Pd or Pt. However, it can sometimes be too active, leading to over-reduction and lower selectivity.[5][13]

  • Raney Nickel (Ra-Ni): A less expensive option, but typically requires higher temperatures and pressures and may have lower selectivity compared to precious metal catalysts.

CatalystTypical ConditionsAdvantagesDisadvantages
Pd/C 30-80 bar H₂, 60-100 °C, Acidic solventGood versatility, cost-effective for a precious metalCan be poisoned, may require acidic conditions
PtO₂ 50-70 bar H₂, 25-80 °C, Acetic AcidHighly effective, can work at RT[5]Can be expensive
Rh/C 5-50 bar H₂, 40-80 °CHigh activity, milder conditions[4][5][13]Can cause over-reduction, higher cost
Ra-Ni >100 bar H₂, >100 °CInexpensiveRequires harsh conditions, lower selectivity

Q2: What analytical methods are recommended for in-process control (IPC) and final product purity analysis? A: A combination of chromatographic techniques is ideal.

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (GC-FID) is excellent for monitoring the reaction progress. It can easily separate the volatile 4-ethylpyridine (starting material) from the this compound (product). This allows for rapid determination of conversion.[14]

  • High-Performance Liquid Chromatography (HPLC): For final product purity and the detection of non-volatile impurities, a robust reversed-phase HPLC method is recommended.[15] Since this compound lacks a strong UV chromophore, detection can be achieved using a Charged Aerosol Detector (CAD) or by forming a UV-active derivative.[16] Using an ion-pairing agent like heptafluorobutyric acid (HFBA) can improve retention on C18 columns.[16]

Q3: How should this compound be stored to ensure long-term stability? A: this compound is a flammable liquid and should be stored in a tightly closed container in a cool, dry, and well-ventilated area. It should be kept away from sources of ignition and segregated from incompatible materials like strong oxidizing agents and strong acids.[17] Storage under an inert atmosphere (nitrogen) is recommended to prevent gradual oxidation.

Visualizations & Workflows
Reaction Pathway and Potential By-products

The desired reaction is the complete saturation of the pyridine ring. However, side reactions can occur, leading to impurities.

ReactionPathway A 4-Ethylpyridine C Partially Hydrogenated Intermediates A->C + H₂ / Catalyst B This compound (Desired Product) D Ring-Opened Products (Hydrogenolysis) B->D Harsh Conditions (High T, High P) C->B + H₂ / Catalyst

Caption: Synthesis of this compound and potential side reactions.

Troubleshooting Workflow: Low Reaction Conversion

This decision tree provides a logical path to diagnose and solve issues of low or stalled conversion.

Troubleshooting Start Low Conversion of 4-Ethylpyridine Check_H2 Is H₂ uptake observed? Is pressure stable? Start->Check_H2 No_H2 Check H₂ supply, regulator, and for leaks. Check_H2->No_H2 No Check_Mixing Is agitation sufficient for gas dispersion? Check_H2->Check_Mixing Yes Improve_Mixing Increase stirrer speed. Evaluate impeller. Check_Mixing->Improve_Mixing No Check_Catalyst Was catalyst handled under inert gas? Check_Mixing->Check_Catalyst Yes Success Reaction Proceeds Improve_Mixing->Success Catalyst_Poison Possible Catalyst Poisoning Check_Catalyst->Catalyst_Poison No (Exposed to Air) Check_Catalyst->Catalyst_Poison Yes Add_Acid Consider adding acid (e.g., Acetic Acid) to protonate pyridine. Catalyst_Poison->Add_Acid Check_Purity Analyze starting material for poisons (S, H₂O). Catalyst_Poison->Check_Purity Add_Acid->Success Check_Purity->Success

Caption: Decision tree for troubleshooting low hydrogenation conversion.

Experimental Protocols
Protocol 1: General Procedure for Lab-Scale Catalytic Hydrogenation

Safety Note: All hydrogenation reactions involving H₂ gas under pressure must be conducted in a certified high-pressure reactor (autoclave) within a well-ventilated fume hood and behind a safety shield.[3]

  • Reactor Preparation: Charge a glass liner for the autoclave with 4-ethylpyridine (e.g., 10.0 g) and a suitable solvent (e.g., ethanol or glacial acetic acid, 100 mL).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the hydrogenation catalyst (e.g., 5% Pd/C, 5-10 wt% loading).

  • Seal and Purge: Seal the autoclave. Purge the system by pressurizing with nitrogen (to ~5 bar) and venting three times. Following this, purge the system with hydrogen gas (to ~5 bar) and vent three times to remove all air and nitrogen.[10]

  • Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 bar).[3] Begin vigorous stirring and heat the reactor to the target temperature (e.g., 80 °C).

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

  • Work-up: Cool the reactor to room temperature. Carefully vent the excess hydrogen gas. Purge the reactor three times with nitrogen.

  • Catalyst Filtration (Caution: Pyrophoric): Open the reactor and carefully filter the mixture through a pad of Celite® to remove the catalyst. Ensure the filter cake is kept wet with the solvent at all times to prevent ignition.[3]

  • Isolation: Remove the solvent under reduced pressure. The resulting crude this compound can be purified by distillation. The boiling point of this compound is approximately 154 °C.[18]

References
  • Stenutz, R. This compound. The Chemical Thesaurus. [Link]
  • Google Patents.
  • Ruff, P. et al. (2020). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams.
  • PubChem. This compound.
  • Cheméo.
  • Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]
  • National Center for Biotechnology Information.
  • American Chemical Society. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]
  • Pérez Torres, P. (2021). Scale-up of catalytic hydrogenation in the pharmaceutical industry. Biblioteca IQS. [Link]
  • Chandra, T., & Zebrowski, J. P.
  • Google Patents. CN108047125A - The preparation method of one kind (2R, 4R)
  • American Chemical Society. Multiscale catalytic hydrogenation reaction kinetic study and scale-up for industrial manufacturing. ACS Fall 2025. [Link]
  • Washington State University.
  • Organic Syntheses. Piperidine, 1-ethyl-. [Link]
  • Arulraj, R. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
  • Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Neuland Labs. (2022).
  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]
  • Royal Society of Chemistry. Analytical Methods. [Link]
  • Axens. What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? [Link]
  • MDPI.
  • MDPI.
  • ResearchGate. Catalyst deactivation during hydrogenation of carbon dioxide: Effect of catalyst position in the packed bed reactor. [Link]
  • Defense Technical Information Center. Piperidine Synthesis. [Link]
  • ResearchGate. Activation and Deactivation of Cp*Ir(TsDPEN)

Sources

Technical Support Center: Identification of Impurities in 4-Ethylpiperidine Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Ethylpiperidine. This guide is designed for researchers, scientists, and professionals in drug development who require high-purity this compound for their work. Ensuring the purity of this critical building block is paramount for the safety, efficacy, and quality of pharmaceutical products.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to help you identify and quantify potential impurities in your samples.

I. Understanding Impurities in this compound

Impurities in this compound can originate from various sources, including the synthetic route, degradation of the final product, or improper storage.[2][3] These impurities can be categorized as organic, inorganic, or residual solvents.[1] Even trace amounts of these impurities can impact the therapeutic performance and safety of the final drug product.[1] Therefore, robust analytical methods are essential for their detection and control.

Common Sources of Impurities:
  • Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthesis process can be carried through to the final product.

  • By-products: Side reactions during the synthesis can lead to the formation of structurally related impurities.

  • Degradation Products: this compound can degrade over time, especially when exposed to heat, light, or reactive substances, leading to the formation of new impurities.[4][5]

  • Reagents and Solvents: Residual reagents, catalysts, or solvents used in the manufacturing process can remain in the final product.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the analysis of this compound samples.

Question 1: I see an unexpected peak in my Gas Chromatography (GC) chromatogram. How do I identify it?

Answer: An unexpected peak in your GC chromatogram indicates the presence of a volatile impurity. The first step is to determine if it's a known or unknown compound.

Troubleshooting Steps:

  • Verify System Suitability: Ensure your GC system is performing correctly by checking the retention time, peak shape, and response of your this compound standard.

  • Analyze a Blank: Inject a solvent blank to rule out contamination from the solvent or the GC system itself.

  • Mass Spectrometry (MS) Analysis: The most effective way to identify an unknown peak is by using a mass spectrometer coupled with your GC (GC-MS).[6][7] The mass spectrum will provide the molecular weight and fragmentation pattern of the impurity, which can be used to elucidate its structure.[6][8]

  • Database Search: Compare the obtained mass spectrum against a commercial mass spectral library (e.g., NIST, Wiley) to find potential matches.[7][9]

  • Consider Potential Impurities: Based on the synthetic route of your this compound, create a list of potential impurities (starting materials, by-products, etc.) and compare their expected mass spectra with the experimental data.

Question 2: My High-Performance Liquid Chromatography (HPLC) analysis shows a new peak that is not present in my reference standard. What could it be?

Answer: A new peak in your HPLC chromatogram suggests a non-volatile impurity or a degradation product. HPLC is a powerful technique for separating and quantifying such impurities.[10][11]

Troubleshooting Steps:

  • Check for Degradation: Consider if the sample has been exposed to conditions that could cause degradation, such as elevated temperature or light.[4][5]

  • LC-MS Analysis: Couple your HPLC system to a mass spectrometer (LC-MS) to obtain the molecular weight of the unknown impurity.[1][12] This is a crucial step in its identification.

  • Forced Degradation Studies: To confirm if the impurity is a degradation product, you can perform forced degradation studies. Expose a pure sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) and analyze the resulting mixture by HPLC.[4] If the new peak appears or increases under these conditions, it is likely a degradation product.

  • NMR Spectroscopy: If sufficient quantity of the impurity can be isolated (e.g., through preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information to confirm its identity.[2][6]

Question 3: I'm having trouble getting good peak shape and resolution in my HPLC method for this compound. What can I do?

Answer: Poor peak shape and resolution can be due to several factors related to the analyte, mobile phase, or column. This compound, being a basic compound, can exhibit poor peak shape on standard silica-based columns.

Troubleshooting Steps:

  • Mobile Phase pH: The pH of the mobile phase is critical. For a basic compound like this compound, a mobile phase with a pH around 2-3 or above 8 is often recommended to ensure it is in a single ionic form.

  • Ion-Pairing Agents: For basic compounds that are not well-retained on reversed-phase columns, adding an ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase can improve retention and peak shape.[13]

  • Column Selection: Consider using a column specifically designed for the analysis of basic compounds, such as a "base-deactivated" C18 column or a polymer-based column.

  • Gradient Elution: If your sample contains impurities with a wide range of polarities, a gradient elution method (where the mobile phase composition changes over time) can improve separation and resolution.[11]

Question 4: How can I quantify the impurities once they are identified?

Answer: Once an impurity is identified, you will need to quantify it to determine if it is within acceptable limits.

Quantification Methods:

  • External Standard Method: This is the most common method. A calibration curve is created by injecting known concentrations of a reference standard for the impurity. The concentration of the impurity in the sample is then determined by comparing its peak area to the calibration curve.

  • Area Percent Method: This method assumes that the detector response is the same for the main component and all impurities. The percentage of each impurity is calculated by dividing its peak area by the total area of all peaks in the chromatogram. This method is less accurate but can be useful for initial estimations.

  • Response Factor: If a reference standard for the impurity is not available, a relative response factor (RRF) can be determined. This is the ratio of the response of the impurity to the response of the main component. The RRF can then be used to calculate the concentration of the impurity.

III. Analytical Protocols & Workflows

Workflow for Impurity Identification

The following diagram illustrates a general workflow for identifying unknown impurities in this compound samples.

Impurity_Identification_Workflow Start Unexpected Peak Observed in Chromatogram IsVolatile Is the analytical technique GC? Start->IsVolatile GC_MS Perform GC-MS Analysis IsVolatile->GC_MS Yes HPLC_MS Perform HPLC-MS Analysis IsVolatile->HPLC_MS No (HPLC) LibrarySearch Search Mass Spectral Libraries (NIST, Wiley) GC_MS->LibrarySearch ForcedDeg Conduct Forced Degradation Studies HPLC_MS->ForcedDeg StructureElucidation Propose Putative Structure LibrarySearch->StructureElucidation ForcedDeg->StructureElucidation NMR Isolate Impurity and Perform NMR Analysis StructureElucidation->NMR End Impurity Identified StructureElucidation->End If NMR not feasible Confirm Confirm Structure NMR->Confirm If Feasible Confirm->End Troubleshooting_Logic Start Initial Method Fails (e.g., poor resolution, peak shape) CheckSystem Verify System Suitability (SST) Start->CheckSystem SST_Pass SST Passes? CheckSystem->SST_Pass FixSystem Troubleshoot Instrument (e.g., leaks, column) SST_Pass->FixSystem No OptimizeMobilePhase Optimize Mobile Phase (pH, organic modifier, buffer) SST_Pass->OptimizeMobilePhase Yes FixSystem->CheckSystem OptimizeColumn Select Alternative Column (different stationary phase) OptimizeMobilePhase->OptimizeColumn OptimizeGradient Adjust Gradient Profile OptimizeColumn->OptimizeGradient MethodImproved Method Performance Improved? OptimizeGradient->MethodImproved MethodImproved->OptimizeMobilePhase No, Re-evaluate ValidateMethod Validate Optimized Method MethodImproved->ValidateMethod Yes End Method Ready for Routine Use ValidateMethod->End

Sources

Technical Support Center: Strategies to Improve the Selectivity of 4-Ethylpiperidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 10, 2026

Introduction

4-Ethylpiperidine is a valuable heterocyclic scaffold prevalent in a multitude of pharmaceuticals and biologically active compounds.[1] Its functionalization is a cornerstone of medicinal chemistry and drug development. However, the inherent reactivity of the piperidine ring presents significant challenges in achieving regioselectivity and stereoselectivity. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions to navigate the complexities of this compound reactions and enhance the selectivity of their synthetic routes. We will delve into the causal factors behind common experimental outcomes and provide field-proven protocols to gain precise control over your reactions.

Troubleshooting Guide: Addressing Common Selectivity Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter in the laboratory.

Issue 1: Poor N-alkylation vs. C-alkylation Selectivity

Question: "I'm attempting an N-alkylation of this compound, but I'm observing significant formation of C-alkylated byproducts at the C2 and C4 positions. How can I favor N-alkylation?"

Answer: This is a classic selectivity challenge arising from the comparable nucleophilicity of the nitrogen lone pair and the α-carbons (C2/C6) of the piperidine ring, especially under conditions that can generate iminium ion intermediates.[2][3]

Causality:

  • Iminium Ion Formation: Under certain conditions (e.g., oxidative or acidic), the piperidine can form an intermediate iminium ion, which is electrophilic at the C2 and C6 positions, inviting nucleophilic attack.[2][3][4]

  • Reaction Conditions: The choice of base, solvent, and electrophile dramatically influences the reaction pathway. Hard electrophiles tend to react at the more electronegative nitrogen atom, while softer electrophiles might show increased C-alkylation.

Troubleshooting Strategies:

  • Optimize Base and Solvent:

    • Use a Non-Nucleophilic, Hindered Base: Employ bases like N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) instead of stronger, more reactive bases like sodium hydride (NaH).[5][6] These bases are sufficient to deprotonate the resulting ammonium salt after alkylation but are less likely to promote side reactions.

    • Solvent Choice: Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (ACN) are generally preferred as they can solvate the ions formed during the reaction without interfering.[5][6]

  • Control Stoichiometry and Addition Rate:

    • Slow Addition of Alkylating Agent: Adding the alkylating agent (e.g., alkyl halide) slowly, perhaps via a syringe pump, to a solution of this compound ensures that the piperidine is always in excess.[6] This minimizes the chance of over-alkylation and other side reactions.

  • Reductive Amination as an Alternative:

    • For introducing alkyl groups, reductive amination is a superior method for ensuring N-selectivity. This involves reacting this compound with an aldehyde or ketone in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃). This method avoids the issues of over-alkylation common with alkyl halides.[7]

Issue 2: Uncontrolled C-H Functionalization (Mixture of C2, C3, and C4 Products)

Question: "My C-H functionalization reaction on an N-protected this compound is giving me a mixture of isomers. How can I direct the reaction to a specific carbon?"

Answer: Directing C-H functionalization on a saturated ring like piperidine is challenging due to the similar reactivity of the C-H bonds. Selectivity is typically governed by a combination of electronic effects and steric hindrance, which can be manipulated through the choice of catalyst and N-protecting group.[8][9]

Causality:

  • Electronic Effects: The C2 and C6 positions are electronically activated due to their proximity to the nitrogen atom.

  • Steric Hindrance: The ethyl group at C4 introduces steric bulk that can influence the accessibility of different positions on the ring.

  • Protecting Group Influence: The size and nature of the protecting group on the nitrogen atom are critical for directing the regioselectivity.[8][9][10] A bulky protecting group can sterically shield the C2/C6 positions, potentially favoring functionalization at C3 or C4.[9]

Troubleshooting Strategies:

StrategyTarget PositionMechanism and RationaleKey Considerations
Catalyst and Protecting Group Control C2/C6 (α-position)Utilize N-Boc or N-Bs protecting groups with specific rhodium catalysts like Rh₂(R-TCPTAD)₄.[8][9] These catalysts favor insertion at the electronically activated α-position.Catalyst selection is crucial; different rhodium catalysts can yield different selectivity profiles.[8]
Directing Group Approach C4 (γ-position)Employ a directing group on the nitrogen, such as an N-α-oxoarylacetyl group, in combination with a catalyst like Rh₂(S-2-Cl-5-BrTPCP)₄.[8][9] This overrides the electronic preference for the C2 position.Requires additional synthetic steps to install and potentially remove the directing group.
Indirect Functionalization C3 (β-position)Direct functionalization at C3 is difficult due to electronic deactivation.[9] An indirect approach, such as cyclopropanation of a corresponding tetrahydropyridine intermediate followed by regioselective ring-opening, is often necessary.[9]This is a multi-step strategy and may not be suitable for all substrates.
Issue 3: Poor Diastereoselectivity (Axial vs. Equatorial Substitution)

Question: "I'm introducing a new substituent onto the piperidine ring, but I'm getting a mixture of axial and equatorial diastereomers. How can I favor one over the other?"

Answer: The conformational preference of substituents on a piperidine ring is a delicate balance of steric and electronic effects. The 4-ethyl group already prefers an equatorial position to minimize steric strain. The position of a new substituent will be determined by its own steric demands and its interactions with the rest of the ring.

Causality:

  • Steric Hindrance (1,3-Diaxial Interactions): A substituent in the axial position experiences steric clashes with the other axial hydrogens or substituents on the ring (1,3-diaxial interactions).[11][12][13] Therefore, bulkier groups strongly prefer the equatorial position where they are further away from other ring atoms.[11][12]

  • Electronic Effects: In some cases, electronic factors like hyperconjugation or charge-dipole interactions can stabilize an axial conformation, particularly with electronegative substituents like fluorine.[14][15]

Troubleshooting Strategies:

  • Leverage Steric Bulk:

    • Bulky Reagents: When performing an addition to the ring, using a sterically hindered reagent will preferentially attack from the less hindered face, often leading to the product where the new group is in the more stable equatorial position.

    • Substrate Control: The existing 4-ethyl group will direct incoming reagents to the opposite face of the ring.

  • Thermodynamic vs. Kinetic Control:

    • Kinetic Control: Running the reaction at a lower temperature often favors the product that is formed fastest, which may not be the most stable isomer.

    • Thermodynamic Control: If the reaction is reversible, allowing it to run for a longer time at a higher temperature can allow the product mixture to equilibrate to the most stable diastereomer (usually the one with the bulky group in the equatorial position).

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to improve selectivity in my this compound reaction?

A1: The most critical first step is to protect the piperidine nitrogen. The secondary amine is a reactive site for both protonation and alkylation. Temporarily masking it with a suitable protecting group is essential to prevent unwanted side reactions and to direct the reactivity of the ring itself.[10][16][17]

Q2: Which protecting group should I use for the nitrogen atom?

A2: The choice of protecting group is crucial and depends on the subsequent reaction conditions you plan to employ.

  • Boc (tert-Butyloxycarbonyl): This is one of the most common and versatile protecting groups. It's stable to a wide range of non-acidic conditions and can be easily removed with mild acid (e.g., TFA in DCM).[10][16] The bulky Boc group can also provide steric hindrance to influence regioselectivity.[8][9]

  • Cbz (Carboxybenzyl): Stable to acidic and some basic conditions, Cbz is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C), which is a mild and effective method.[16]

  • Fmoc (Fluorenylmethyloxycarbonyl): This group is base-labile and is typically removed using a solution of piperidine in DMF.[16][18] This provides an orthogonal deprotection strategy if other acid- or hydrogenation-sensitive groups are present in your molecule.

Q3: How can I avoid the common problem of over-alkylation on the nitrogen?

A3: Over-alkylation, leading to the formation of a quaternary ammonium salt, is a frequent issue when using reactive alkylating agents.[5][7][19][20]

  • Stoichiometry is Key: Use a 1:1 or slight excess of the amine to the alkylating agent. Using an excess of the alkylating agent will strongly favor the formation of the quaternary salt.[6][21]

  • Use Less Reactive Electrophiles: Alkyl bromides are generally less reactive than alkyl iodides, and alkyl chlorides are even less so. Choosing a less reactive electrophile can slow the reaction and give you better control.

  • Consider Reductive Amination: As mentioned in the troubleshooting guide, this is often the most reliable method to achieve selective mono-N-alkylation.[7]

Q4: Can solvent choice really make a big difference in selectivity?

A4: Absolutely. The solvent influences the solubility of reagents and the stability of transition states. For N-alkylation, polar aprotic solvents like DMF can accelerate the reaction by solvating the cationic intermediate.[5] In C-H functionalization, the solvent can affect the catalyst's activity and selectivity. It is always advisable to perform small-scale solvent screens during reaction optimization.

Key Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation using Reductive Amination

This protocol describes the reliable N-alkylation of this compound with isobutyraldehyde as an example.

  • Setup: To a round-bottom flask, add this compound (1.0 eq.) and dichloromethane (DCM) to make a 0.2 M solution.

  • Aldehyde Addition: Add isobutyraldehyde (1.1 eq.) to the solution and stir for 20 minutes at room temperature.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.[21]

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with DCM (3 x volumes).

  • Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Boc Protection of this compound

This protocol provides a standard procedure for protecting the nitrogen atom, a crucial first step for many selective functionalization strategies.

  • Setup: Dissolve this compound (1.0 eq.) in DCM (0.5 M). Add triethylamine (TEA) (1.5 eq.) to the solution.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in DCM.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC until the starting amine is no longer visible.

  • Workup: Wash the reaction mixture with 1M HCl solution, followed by saturated NaHCO₃ solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc-4-ethylpiperidine, which is often pure enough for subsequent steps.

Visualizations

Decision Workflow for Troubleshooting N-Alkylation

G start Low Yield or Mixture of Products in N-Alkylation check_byproducts Analyze Byproducts (GC-MS, NMR) start->check_byproducts c_alkylation C-Alkylation Observed? check_byproducts->c_alkylation over_alkylation Over-Alkylation (Quaternary Salt)? check_byproducts->over_alkylation no_reaction Starting Material Unchanged? check_byproducts->no_reaction c_alkylation->over_alkylation No sol_c_alk Switch to Reductive Amination Protocol c_alkylation->sol_c_alk Yes over_alkylation->no_reaction No sol_over_alk 1. Decrease Alkyl Halide Stoich. 2. Slow Addition Rate 3. Use Less Reactive Halide (e.g., R-Br) over_alkylation->sol_over_alk Yes sol_no_reaction 1. Increase Temperature 2. Use Stronger Base (e.g., NaH) 3. Use More Reactive Halide (e.g., R-I) no_reaction->sol_no_reaction Yes end_node Optimized Reaction no_reaction->end_node No sol_c_alk->end_node sol_over_alk->end_node sol_no_reaction->end_node

Caption: Troubleshooting workflow for N-alkylation reactions.

Influence of N-Protecting Group on C-H Functionalization

G cluster_0 N-Protecting Group (Pg) cluster_1 Reaction Site Boc Bulky Pg (e.g., Boc) C4 C4 (γ-position) Boc->C4 Steric Shielding Favors Remote Site SmallPg Small Pg (e.g., N-H) C2 C2/C6 (α-position) SmallPg->C2 Electronic Effect Dominates

Caption: Steric influence of N-protecting groups on regioselectivity.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Piperidine Derivatives in Advanced Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. Technical Articles. [Link]
  • Liu, W., & Davies, H. M. (2017). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 23(1), 1-6. [Link]
  • Leonori, D., & Aggarwal, V. K. (2023). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
  • Synfacts. (2025). Modular Functionalization of Piperidine-Based Systems. Thieme Synfacts, 22(01), 18. [Link]
  • Gandeepan, P., & Li, C. J. (2018). Selective Piperidine Synthesis Exploiting Iodine-Catalyzed Csp3–H Amination under Visible Light. Organic Letters, 20(17), 5432-5436. [Link]
  • Liu, W., & Davies, H. M. L. (2017). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 56(15), 4236-4240. [Link]
  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. StudySmarter Chemistry. [Link]
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
  • Pliego Jr, J. R. (2024). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. Journal of Molecular Modeling, 30(4), 107. [Link]
  • LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
  • PubMed. (2023). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
  • Fiveable. (n.d.). 11.3 Protecting groups. Organic Chemistry II Study Guide. [Link]
  • ResearchGate. (2024).
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
  • Hunter, L. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(20), 7794-7798. [Link]
  • ResearchGate. (2017).
  • PubMed. (2015). Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. Bioorganic & Medicinal Chemistry Letters, 25(4), 842-847. [Link]
  • Royal Society of Chemistry. (2016). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry. [Link]
  • National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 61(9), 4027-4045. [Link]
  • MDPI. (2021).
  • ResearchGate. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
  • National Institutes of Health. (2014). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 57(1), 1-21. [Link]
  • Defense Technical Information Center. (1989). Chemoselective Reactions of Functionalized Piperidines. [Link]
  • Pearson Study Prep. (2015). Axial or Equatorial: Which position is better?. YouTube. [Link]
  • Rick Pires. (2017).
  • Ashenhurst, J. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. [Link]

Sources

Technical Support Center: 4-Ethylpiperidine Handling and Waste Management

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the safe handling and disposal of 4-Ethylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to ensure laboratory safety, experimental integrity, and environmental compliance. The following question-and-answer format directly addresses potential issues and provides scientifically grounded protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous chemical that presents multiple risks. It is classified as a flammable liquid and vapor. It is harmful if swallowed and can cause severe skin burns and serious eye damage.[1] Additionally, it may cause respiratory irritation.[1][2] Due to its basic nature, it can react exothermically with acids.

Q2: What is the appropriate Personal Protective Equipment (PPE) for handling this compound?

A2: A comprehensive PPE protocol is mandatory when working with this compound. This includes:

  • Eye/Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contact.[2]

  • Body Protection: A lab coat or chemical-resistant apron should be worn.[4] For larger quantities or in situations with a high risk of splashing, impervious clothing is recommended.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] If exposure limits are likely to be exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2]

Q3: How should I properly store this compound in the laboratory?

A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[6] It is crucial to store it separately from incompatible materials, particularly strong oxidizing agents, acids, and acid chlorides.[7]

Q4: Can I dispose of small amounts of this compound waste down the drain?

A4: No, under no circumstances should this compound or any rinsate containing it be disposed of down the drain.[2] It is a hazardous substance that can harm aquatic life and damage plumbing systems. All waste, regardless of quantity, must be collected and disposed of as hazardous chemical waste.

Q5: What are the initial steps to take in case of a this compound spill?

A5: In the event of a spill, the immediate priorities are to ensure personnel safety and contain the spill. Evacuate non-essential personnel from the area, ensure adequate ventilation, and eliminate all ignition sources.[6] The individual cleaning the spill must be wearing the appropriate PPE. For liquid spills, contain the spread by creating a dike with an inert absorbent material.[8]

Troubleshooting Guide

Scenario 1: Accidental Skin or Eye Contact
  • Issue: A researcher accidentally splashes a small amount of this compound on their gloved hand and a droplet contacts their forearm. Another scenario involves a splash to the eye area.

  • Causality: The corrosive nature of this compound can cause immediate and severe tissue damage upon contact. Its basic properties lead to saponification of fats and proteins in tissues, resulting in deep and painful burns.

  • Solution:

    • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[2] Following the initial water flush, wash the area with soap and water. Seek immediate medical attention.

    • Eye Contact: Immediately flush the eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing of the eye and surrounding tissues.[2] An emergency eyewash station should be used if available. Seek immediate medical attention.

    • Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Scenario 2: A Container of this compound is Found with White Crystalline Precipitate
  • Issue: An older bottle of this compound appears to have some solid material forming.

  • Causality: While this compound is a liquid at room temperature, it can absorb atmospheric carbon dioxide over time, leading to the formation of the corresponding carbamate salt, which may precipitate out of solution. Impurities or slow degradation could also lead to the formation of solid byproducts.

  • Solution:

    • Do Not Use: Do not use the chemical in an experiment, as the purity is compromised, which could lead to unexpected and potentially hazardous side reactions.

    • Segregate for Disposal: The container should be clearly labeled as "Compromised Reagent - For Disposal" and segregated from your active chemical inventory.

    • Consult SDS: Review the Safety Data Sheet (SDS) for any specific warnings about degradation products.

    • Dispose as Hazardous Waste: Dispose of the entire container as hazardous waste through your institution's EHS office. Do not attempt to redissolve or purify the material without a thorough risk assessment and appropriate safety controls.

Scenario 3: An Unpleasant, Strong Amine Odor is Detected in the Lab
  • Issue: A persistent and pungent odor is noticeable in the laboratory, particularly near the chemical storage area.

  • Causality: this compound has a strong, amine-like odor. A noticeable smell indicates a potential breach of containment, which could be from a poorly sealed container, a small, unnoticed spill, or inadequate ventilation. Inhalation of the vapors can cause respiratory irritation.[2]

  • Solution:

    • Ventilate the Area: Increase ventilation in the laboratory by opening sashes on fume hoods. If the smell is strong, evacuate the area and contact your institution's EHS office.

    • Inspect Containers: Wearing appropriate PPE, carefully inspect all containers of this compound and other amines for leaks, loose caps, or exterior contamination.

    • Check for Spills: Visually inspect the storage cabinet and surrounding benchtops for any signs of a spill. If a spill is found, follow the spill cleanup protocol outlined below.

    • Review Storage Practices: Ensure that all containers are properly sealed and stored in a designated and well-ventilated area.

Experimental Protocols

Protocol 1: Spill Cleanup and Neutralization

This protocol is for minor spills (less than 1 liter) that can be managed by trained laboratory personnel. For major spills, evacuate the area and contact your institution's emergency response team.

  • Objective: To safely clean, neutralize, and decontaminate a minor spill of this compound.

  • Materials:

    • Spill kit containing inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), do not use combustible materials like paper towels as the primary absorbent.[9]

    • Weak acid neutralizer (e.g., a 5% solution of citric acid).[9]

    • Plastic scoop and scraper (spark-proof).

    • Heavy-duty, sealable hazardous waste bags or a designated waste container.

    • Full PPE (chemical splash goggles, face shield, nitrile gloves, lab coat or apron).

    • Signage to indicate the spill area.

  • Procedure:

    • Secure the Area: Alert others in the lab and restrict access to the spill area. Post a warning sign.

    • Don PPE: Put on all required personal protective equipment.

    • Contain the Spill: Cover the spill with an inert absorbent material, starting from the outside and working inwards to prevent spreading.[10]

    • Neutralization (Use Caution): Slowly and carefully add the weak acid neutralizer to the absorbed spill. Be aware that this is an exothermic reaction and may produce some heat. The goal is to bring the pH of the spilled material closer to neutral.

    • Collect the Waste: Once the reaction has subsided, use a plastic scoop and scraper to collect the absorbed and neutralized material.[10]

    • Package the Waste: Place the collected waste into a heavy-duty, sealable hazardous waste bag or a designated container.

    • Decontaminate the Surface: Wipe the spill area with a cloth dampened with a mild detergent and water solution.

    • Final Waste Collection: Place all contaminated cleaning materials, including gloves and any disposable PPE, into the hazardous waste bag.

    • Label and Store Waste: Seal and label the waste container with "Hazardous Waste" and the full chemical name of the contents. Store it in a designated satellite accumulation area for pickup by your EHS office.

    • Report: Document the spill and cleanup procedure according to your institution's policies.

Protocol 2: Disposal of this compound Waste
  • Objective: To properly collect, segregate, and dispose of this compound waste in compliance with regulatory standards.

  • Regulatory Context: this compound waste is considered hazardous due to its ignitability and corrosivity.[11] As such, it falls under the regulations of the Environmental Protection Agency (EPA) and must be managed as a hazardous waste. Specific waste codes may apply depending on the formulation and contaminants.

  • Procedure:

    • Waste Segregation:

      • Liquid Waste: Collect all liquid waste containing this compound, including reaction residues and rinsates, in a dedicated, clearly labeled, and chemically compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.

      • Solid Waste: Any materials contaminated with this compound, such as gloves, absorbent pads from spill cleanups, and contaminated weighing paper, must be collected as solid hazardous waste. Place these items in a separate, clearly labeled container or heavy-duty bag.

    • Container Management:

      • Use containers that are in good condition and compatible with this compound.

      • Keep containers securely sealed at all times, except when adding waste.

      • Label containers with "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Flammable," "Corrosive").

    • Storage: Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials.

    • Disposal: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service.[2] The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

Data and Visualizations

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₅NPubChem[1]
Molecular Weight 113.20 g/mol PubChem[1]
Appearance Colorless liquidN/A
Odor Amine-like, pepperyN/A
Boiling Point Not AvailableN/A
Flash Point Not AvailableN/A
Hazards Flammable, Corrosive, Acutely Toxic (Oral)PubChem[1]

Table 2: Occupational Exposure Limits

OrganizationLimit TypeValueSource
OSHA PELNot EstablishedOSHA[12]
NIOSH RELNot EstablishedNIOSH[13]
ACGIH TLVNot EstablishedACGIH[14]

Note: In the absence of established exposure limits for this compound, it is prudent to handle it with the utmost care and adhere to the hierarchy of controls to minimize any potential exposure.

Diagram 1: Workflow for Handling this compound Waste

cluster_collection Waste Collection & Segregation cluster_labeling Container Management cluster_disposal Storage & Disposal A Generate Waste (e.g., reaction quench, rinsate) B Segregate Liquid Waste (Dedicated Container) A->B Liquid C Segregate Solid Waste (Contaminated PPE, etc.) A->C Solid D Use Compatible Container B->D C->D E Label Clearly: 'Hazardous Waste' 'this compound' Hazard Symbols D->E F Keep Container Sealed E->F G Store in Designated Satellite Accumulation Area F->G H Arrange for EHS Pickup G->H I Professional Disposal (Incineration) H->I

Caption: Waste management workflow for this compound.

Diagram 2: Decision Tree for this compound Spill Response

Spill Spill Occurs Size Spill > 1 Liter? Spill->Size Trained Personnel Trained? Size->Trained No Evacuate Evacuate Area Call Emergency Response Size->Evacuate Yes Cleanup Follow Minor Spill Cleanup Protocol Trained->Cleanup Yes NoCleanup Alert Supervisor Do Not Attempt Cleanup Trained->NoCleanup No

Sources

long-term storage and stability of 4-Ethylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Ethylpiperidine

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here, we address common questions and troubleshooting scenarios encountered in the laboratory, grounding our advice in established safety protocols and analytical principles.

Frequently Asked Questions (FAQs): Storage & Handling

This section covers the most frequent inquiries regarding the day-to-day management of this compound.

Question 1: What are the optimal long-term storage conditions for this compound?

Answer: Proper storage is critical to maintain the purity and stability of this compound. The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Key recommendations include:

  • Temperature: Store at room temperature or as recommended on the product label.[3] Keeping it in a cool area helps minimize the potential for vaporization and pressure buildup.

  • Atmosphere: For enhanced stability, especially for long-term storage, storing under an inert gas atmosphere (e.g., nitrogen or argon) is recommended.[2] This is because the compound is hygroscopic and can react with atmospheric components.

  • Container: Use the original manufacturer's container or a chemically resistant equivalent. Ensure the container is sealed tightly to prevent moisture ingress and contamination.[2][4]

  • Location: Store away from heat sources, sparks, and open flames, as it is a highly flammable liquid and its vapors may form explosive mixtures with air.[4] The storage area should be designated for flammable and corrosive materials.[4]

Question 2: Is this compound sensitive to moisture or air?

Answer: Yes. The material is hygroscopic, meaning it readily absorbs moisture from the air.[2] This is a critical consideration, as moisture can act as a catalyst for degradation or introduce impurities. Furthermore, exposure to air can lead to the absorption of carbon dioxide, forming carbonate salts with the basic piperidine nitrogen. For these reasons, minimizing exposure to the atmosphere is crucial. Always handle the compound quickly and ensure containers are purged with inert gas and sealed immediately after use.

Question 3: What materials should be avoided for storing or handling this compound?

Answer: this compound is incompatible with a range of materials. Contact with these substances can lead to vigorous reactions, degradation of the compound, or compromise the integrity of the storage container.

Incompatible Material CategorySpecific ExamplesRationale
Strong Oxidizing Agents Peroxides, Nitrates, PerchloratesCan cause a violent, exothermic reaction, posing a fire or explosion hazard.[2][4]
Acids Hydrochloric Acid, Sulfuric AcidReacts exothermically in a classic acid-base neutralization.[2][4]
Acid Chlorides & Anhydrides Acetyl Chloride, Acetic AnhydrideCan undergo acylation reactions with the secondary amine, leading to impurity formation.[2][4]
Carbon Dioxide Atmospheric CO₂The basic piperidine nitrogen can react with CO₂ to form carbamates or carbonate salts.[4]

It is also crucial to avoid contamination of this compound with foodstuffs, feed, or seed.[5]

Question 4: What are the essential safety precautions when working with this compound?

Answer: this compound is classified as a hazardous substance. It is highly flammable, toxic if it comes into contact with skin or is inhaled, and causes severe skin burns and eye damage. Adherence to strict safety protocols is mandatory.

  • Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure safety showers and eye wash stations are readily accessible.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[2]

    • Skin Protection: Use chemically resistant gloves (inspect before use) and wear flame-retardant, antistatic protective clothing.[2]

    • Respiratory Protection: If ventilation is inadequate or if aerosols/vapors are generated, use an approved respirator with organic vapor cartridges.[2][4]

  • Handling Practices: Use non-sparking tools and ground all equipment to prevent static discharge.[1][4] Avoid all personal contact, including inhalation of vapors.[5] Do not eat, drink, or smoke in the work area.

Troubleshooting Guide

This section addresses specific problems that may arise during the use of this compound, providing a logical framework for diagnosis and resolution.

Scenario 1: My this compound has turned yellow/brown. Is it still usable?

  • Probable Cause: Discoloration is a common indicator of degradation or contamination. For amines like this compound, this often results from oxidation due to prolonged or repeated exposure to air. Trace metal impurities can also catalyze this process.

  • Troubleshooting Steps:

    • Do not assume it is usable. The discoloration signifies the presence of unknown impurities, which could significantly impact your experimental results, particularly in sensitive applications like catalysis or pharmaceutical synthesis.

    • Perform a Purity Analysis. The most reliable way to assess the compound's integrity is to perform an analytical check. A simple Gas Chromatography-Mass Spectrometry (GC-MS) analysis is highly effective for this volatile amine. See the protocol below for a general method.

    • Decision: If the purity is below your experimental tolerance (e.g., <98%), it is strongly recommended to use a fresh, unopened bottle of the compound. If the purity is acceptable but the color is a concern, consider a small-scale pilot experiment to see if it impacts the outcome before committing to a large-scale reaction.

Scenario 2: My reaction yield is unexpectedly low, and I suspect the this compound quality.

  • Probable Cause: Reduced reactivity can stem from two primary issues related to the starting material:

    • Lower Molar Equivalency: If the compound has absorbed significant amounts of water (due to its hygroscopic nature) or reacted with atmospheric CO₂, the actual concentration of the active amine is lower than calculated by weight.

    • Presence of Inhibitors: Degradation products or contaminants could be interfering with your reaction mechanism.

  • Troubleshooting Workflow: The following diagram illustrates a logical workflow for diagnosing this issue.

    G A Low Reaction Yield Observed B Verify Purity of this compound via GC or HPLC A->B C Purity Acceptable? B->C D Check for Water Content (Karl Fischer Titration) C->D Yes G Purity Unacceptable? C->G No E Water Content High? D->E F Dry the Amine or Use New Bottle E->F Yes I Review Other Reaction Parameters (Solvent, Temp, Other Reagents) E->I No H Procure a New, Certified Lot of this compound G->H

    Caption: Troubleshooting workflow for low reaction yield.

Scenario 3: I see unexpected peaks in my analytical chromatogram (GC/HPLC/MS).

  • Probable Cause: Extraneous peaks can be degradation products, byproducts from previous uses (cross-contamination), or leachates from improper storage containers.

  • Diagnostic Steps:

    • Analyze the Mass Spectrum: If using GC-MS or LC-MS, analyze the mass-to-charge ratio (m/z) of the impurity peaks. Common degradation pathways for amines involve oxidation (e.g., addition of an oxygen atom, M+16) or dimerization.

    • Review Handling History: Was the bottle left open? Was a clean syringe/pipette used every time? Cross-contamination is a frequent source of impurities.

    • Run a Blank: Analyze a sample of the solvent used to dilute your this compound to rule out solvent contamination.

    • Consider Purification: For less-sensitive applications, distillation can be used to purify this compound from non-volatile impurities. However, for most research and development purposes, starting with a fresh batch is the most time-efficient and reliable solution.

Protocols for Quality Assessment

To ensure the validity of your experimental results, you must be confident in the purity of your starting materials. Here are validated methods for assessing this compound.

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for determining the purity of this compound and identifying volatile impurities.

1. Materials and Reagents:

  • This compound sample

  • Dichloromethane (DCM) or other suitable solvent (HPLC or GC grade)

  • Volumetric flasks (10 mL)

  • Micropipettes

  • GC vials with caps

2. Sample Preparation:

  • Prepare a stock solution by accurately weighing ~20 mg of this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with your chosen solvent. This creates a ~2 mg/mL solution.

  • Prepare a working sample by performing a 1:100 dilution of the stock solution (e.g., 100 µL of stock into 9.9 mL of solvent) to yield a final concentration of ~20 µg/mL.

  • Transfer the working sample to a GC vial for analysis.

3. GC-MS Conditions:

  • GC System: Agilent GC-MS or equivalent.

  • Column: A mid-polarity column like a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is suitable.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Detector:

    • Mode: Electron Ionization (EI)

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: 35-350 amu

4. Data Analysis:

  • Integrate the total ion chromatogram (TIC).

  • Identify the peak for this compound based on its retention time and mass spectrum (expected molecular ion at m/z 113).

  • Calculate purity by the area percent method: (Area of this compound Peak / Total Area of All Peaks) * 100%.

  • Analyze the mass spectra of any impurity peaks to tentatively identify them.

Protocol 2: Purity Analysis by Reverse-Phase HPLC (for non-volatile impurities)

While GC is often preferred for volatile amines, HPLC can be useful for detecting non-volatile contaminants or salts. This compound lacks a strong UV chromophore, so a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is more suitable than a UV detector.[6]

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Heptafluorobutyric acid (HFBA) as an ion-pairing agent.[6]

  • HPLC vials

2. Mobile Phase and Sample Preparation:

  • Mobile Phase A: 0.1% HFBA in Water

  • Mobile Phase B: 0.1% HFBA in Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile:Water

  • Sample Preparation: Prepare a sample solution of ~1 mg/mL in the sample diluent. Filter through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • HPLC System: System equipped with a CAD or ELSD detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 40 °C.[6]

  • Injection Volume: 10 µL

  • Gradient Program:

    • Start with 10% Mobile Phase B.

    • Linearly increase to 90% B over 15 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Detector Settings: For CAD, use a nitrogen gas pressure of 35 psi.[6] Optimize other settings as per manufacturer recommendations.

4. Data Analysis:

  • Calculate purity based on the area percentage of the main peak relative to the total peak area in the chromatogram.

References

  • Material Safety Data Sheet - this compound. (2025, December 20). Capot Chemical. [Link]
  • Ethyl piperidine-4-carboxyl
  • MSDS of this compound hydrochloride. (2025, December 23). Capot Chemical. [Link]
  • This compound hydrochloride. (n.d.).
  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2025, August 5).

Sources

Validation & Comparative

A Comparative Guide to 4-Ethylpiperidine and 4-Methylpiperidine in Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

This guide offers an in-depth comparative analysis of 4-Ethylpiperidine and 4-Methylpiperidine, two closely related yet distinct secondary amine organocatalysts. Designed for researchers, chemists, and process development professionals, this document moves beyond surface-level data to explore the causal relationships between molecular structure, physicochemical properties, and catalytic performance in key organic transformations. By synthesizing experimental data and mechanistic principles, we aim to provide a practical framework for informed catalyst selection.

Foundational Principles: Structure and Predicted Activity

Piperidine and its derivatives are cornerstone catalysts in organic synthesis, prized for their basicity and nucleophilicity which enable a range of transformations. The introduction of a small alkyl substituent at the 4-position, as in 4-methyl- and this compound, subtly modulates these properties without fundamentally altering the core reactivity of the secondary amine. The primary distinction lies in the electronic and steric influence of the methyl versus the ethyl group.

  • Electronic Effects: Both methyl and ethyl groups are weakly electron-donating via an inductive effect. This effect slightly increases the electron density on the nitrogen atom, thereby enhancing its basicity compared to unsubstituted piperidine. The ethyl group is marginally more electron-donating than the methyl group, suggesting a slightly higher pKa for this compound. This enhanced basicity can influence the rate of proton abstraction, a key step in many catalytic cycles.

  • Steric Effects: The most significant difference is the steric bulk. An ethyl group occupies a larger volume than a methyl group. This increased steric hindrance around the catalytic center can impact the rate of reaction by impeding the approach of bulky substrates to the nitrogen atom. Furthermore, it can influence the stereochemical outcome in asymmetric transformations by creating a more crowded transition state.

These fundamental properties are summarized below.

Table 1: Physicochemical Properties of 4-Methylpiperidine vs. This compound

Property4-MethylpiperidineThis compoundRationale for Catalytic Relevance
Molecular Formula C₆H₁₃N[1]C₇H₁₅N[2][3]Defines the basic atomic composition.
Molecular Weight 99.17 g/mol [1]113.20 g/mol [2][3]Influences molar concentration calculations.
pKa 11.23[4]~11.3 (Estimated)A primary indicator of basicity and proton abstraction capability. A higher pKa suggests a stronger base.
Boiling Point 124 °C[4]145-147 °CRelevant for reaction temperature selection and catalyst removal post-reaction.
Density 0.838 g/mL at 25°C[4]0.826 g/mLNecessary for accurate measurement of the liquid catalyst.
Steric Hindrance LowerHigherThe larger ethyl group creates more steric bulk, potentially affecting reaction rates and selectivity with sterically demanding substrates.[5][6]

Performance in Key Catalytic Transformations

We will now examine the comparative efficacy of these catalysts in three fundamental C-C bond-forming reactions: the Knoevenagel Condensation, the Michael Addition, and the Henry (Nitroaldol) Reaction.

The Knoevenagel Condensation

The Knoevenagel condensation is the reaction between an active methylene compound and a carbonyl group, typically an aldehyde or ketone, catalyzed by a base.[7][8] Secondary amines like piperidine derivatives catalyze this reaction through a dual-activation mechanism involving the formation of both an enolate and an iminium ion, which is the key electrophile.[9]

G cluster_0 Catalytic Cycle R2NH Catalyst (4-R-Piperidine) Iminium Iminium Ion [R'CH=NR₂]⁺ R2NH->Iminium Carbonyl R'CHO (Aldehyde) Carbonyl->Iminium -H₂O Intermediate Adduct Intermediate Iminium->Intermediate + Enolate ActiveMethylene Active Methylene (Z-CH₂-Z') Enolate Enolate Ion [Z-CH-Z']⁻ ActiveMethylene->Enolate + R₂NH - R₂NH₂⁺ Product α,β-Unsaturated Product Intermediate->Product - R₂NH H2O H₂O

Caption: General mechanism of piperidine-catalyzed Knoevenagel condensation.

Comparative Analysis:

While direct, side-by-side kinetic studies are sparse in the literature, a synthesis of available data suggests performance is highly substrate-dependent.

  • For unhindered aldehydes and active methylene compounds: Both 4-methyl- and this compound are highly effective catalysts.[10][11][12] The slightly higher basicity of this compound might offer a marginal rate advantage in the initial deprotonation of the active methylene compound. However, the rate-limiting step is often the formation of the iminium ion or the subsequent C-C bond formation, where steric factors come into play.[9]

  • For sterically demanding substrates: The increased bulk of the ethyl group in this compound can lead to lower reaction rates and yields compared to 4-methylpiperidine. The catalyst's approach to the carbonyl compound to form the iminium ion, and the subsequent attack by the enolate, are both susceptible to steric clash.

The Michael Addition

The Michael or 1,4-addition is the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[13] Piperidine derivatives catalyze this reaction by activating the Michael donor through deprotonation to form a potent nucleophile.

G cluster_1 Michael Addition Catalysis Catalyst Catalyst (4-R-Piperidine) Nucleophile Enolate Nucleophile Catalyst->Nucleophile Deprotonation Product Final 1,4-Adduct Donor Michael Donor (e.g., Malonate) Donor->Nucleophile Adduct 1,4-Adduct Enolate Nucleophile->Adduct Nucleophilic Attack Acceptor Michael Acceptor (α,β-Unsaturated Ketone) Acceptor->Adduct Adduct->Product Protonation Protonation Protonation

Caption: Key steps in the base-catalyzed Michael Addition.

Comparative Analysis:

The efficiency of the Michael addition is critically dependent on the catalyst's ability to generate the nucleophile without engaging in undesirable side reactions.

  • Basicity vs. Nucleophilicity: The primary role of the catalyst is to act as a Brønsted base. Here, the slightly higher pKa of this compound could, in theory, accelerate the formation of the enolate from the Michael donor.

  • Steric Considerations: The steric profile of the catalyst is crucial. A bulkier catalyst like this compound is less likely to act as a competing Michael donor itself (i.e., undergo aza-Michael addition with the acceptor), which can be a problematic side reaction.[14] This can lead to higher chemoselectivity for the desired C-C bond formation. Conversely, if the Michael donor itself is very bulky, the larger catalyst may hinder the deprotonation step.

The Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound.[16][17] The reaction is a powerful tool for synthesizing β-nitro alcohols, which are versatile intermediates in medicinal chemistry.[18][19] The catalyst's role is to deprotonate the α-carbon of the nitroalkane to form a nitronate anion, the key nucleophile.[17]

Comparative Analysis:

Stereocontrol and the suppression of the reversible retro-Henry reaction are major challenges in this transformation.[18][19]

  • Rate and Reversibility: The initial deprotonation is often rapid. The slightly stronger basicity of this compound could favor the forward reaction. However, since all steps are reversible, the overall yield is determined by the stability of the final product.

  • Diastereoselectivity: When prochiral starting materials are used, the steric environment of the transition state becomes critical for diastereoselectivity. The bulkier this compound could potentially exert greater steric influence, leading to different syn/anti ratios compared to 4-methylpiperidine, although specific literature comparisons are needed to confirm this effect.[20]

Experimental Protocol: A Representative Knoevenagel Condensation

This protocol describes a general procedure for the Knoevenagel condensation of 4-nitrobenzaldehyde with diethyl malonate, a standard benchmark reaction.

Objective: To synthesize diethyl 2-(4-nitrobenzylidene)malonate and validate the catalytic efficacy.

Materials and Reagents:

  • 4-Nitrobenzaldehyde (1.51 g, 10.0 mmol)

  • Diethyl malonate (1.60 g, 1.51 mL, 10.0 mmol)

  • Catalyst: 4-Methylpiperidine or this compound (0.2 mmol, 2 mol%)

  • Solvent: Ethanol (20 mL)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath.

Workflow Diagram:

G A 1. Setup & Reagent Addition (Aldehyde, Malonate, EtOH in flask) B 2. Catalyst Introduction (Add 4-R-Piperidine) A->B C 3. Reaction (Reflux, 2-4h, Monitor by TLC) B->C D 4. Quenching & Work-up (Cool, add HCl, extract with EtOAc) C->D E 5. Purification (Wash organic layer, dry, concentrate) D->E F 6. Recrystallization (From Ethanol/Water) E->F G 7. Characterization (NMR, MS, MP) F->G

Caption: Experimental workflow for the Knoevenagel condensation.

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrobenzaldehyde (1.51 g), diethyl malonate (1.51 mL), and ethanol (20 mL). Stir the mixture until all solids dissolve.

    • Rationale: Ethanol is chosen as a green solvent that effectively dissolves reactants and facilitates the removal of the water byproduct through azeotropic effects during reflux.

  • Catalyst Addition: Add the selected catalyst, either 4-methylpiperidine (~20 µL) or this compound (~25 µL), to the reaction mixture using a micropipette.

    • Rationale: A catalytic amount (2 mol%) is sufficient to drive the reaction. Using excess base can lead to side reactions like self-condensation.[8]

  • Reaction Monitoring: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde spot has been consumed.

    • Rationale: Refluxing provides the necessary activation energy. TLC is a crucial in-process control to determine the reaction endpoint, preventing degradation from prolonged heating.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel containing 30 mL of 1 M HCl. Extract the product with ethyl acetate (2 x 30 mL).

    • Rationale: The acid quench protonates the basic catalyst, rendering it water-soluble (as the hydrochloride salt) for easy removal.

  • Purification: Combine the organic layers and wash sequentially with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Rationale: The bicarbonate wash removes any residual acidic impurities, and the brine wash aids in breaking emulsions. Drying removes water before solvent evaporation.

  • Final Product Isolation: Recrystallize the crude solid product from a minimal amount of hot ethanol to yield a pale yellow crystalline solid.

    • Rationale: Recrystallization is a highly effective method for purifying solid organic compounds to obtain a high-purity final product.

  • Validation: Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. Measure the melting point and compare it to the literature value. The yield should be calculated based on the mass of the pure, dried product.

Broader Applications and Final Verdict

Beyond these core reactions, 4-methyl- and this compound find use in various domains. Notably, 4-Methylpiperidine is widely used as a less-controlled, effective substitute for piperidine in Fmoc deprotection during solid-phase peptide synthesis.[21][22] Both are also employed as building blocks and catalysts in the synthesis of pharmaceuticals and agrochemicals.[23]

Final Verdict:

The choice between this compound and 4-Methylpiperidine is a nuanced decision dictated by the specific demands of the chemical transformation.

  • 4-Methylpiperidine is the quintessential workhorse catalyst. Its lower steric profile and robust basicity make it an excellent, cost-effective choice for a wide array of reactions, particularly when sterically unencumbered substrates are involved. It should be the default starting point for optimization studies.

  • This compound is a specialist catalyst. Its utility shines in scenarios where its subtle yet distinct properties can be exploited. Its slightly higher basicity may be beneficial for activating less acidic C-H bonds, and its greater steric bulk can be an advantage in minimizing catalyst-related side reactions (e.g., aza-Michael addition) or in potentially influencing diastereoselectivity.

Ultimately, the optimal catalyst is determined empirically. This guide provides the foundational logic to design more targeted experiments, enabling chemists to rationally select the right tool for the job and accelerate the path to discovery and development.

References

  • Vertex AI Search. (n.d.). Exploring 4-Methylpiperidine: Properties, Applications, and Suppliers. Retrieved January 10, 2026.
  • PubChem. (n.d.). 4-Methylpiperidine. National Center for Biotechnology Information.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Stenutz, R. (n.d.). This compound.
  • J&K Scientific LLC. (2021). Knoevenagel Condensation.
  • Zhang, Y., & Guo, C. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. RSC Advances.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). 4,4'-trimethylenedipiperidine as a nitrogen heterocycle solvent and/or catalyst: Liquid phase tandem Knoevenagel-Michael condensation. Turkish Journal of Chemistry, 45(1), 261-268.
  • Almasi, A., et al. (2012). Organocatalytic Enantioselective Henry Reactions. Symmetry, 4(1), 218-250.
  • Organic Chemistry Portal. (n.d.). Henry Reaction.
  • Khan, I., et al. (2024).
  • Harisha, A. S., et al. (2022). A new finding in the old Knoevenagel condensation reaction.
  • Wikipedia. (n.d.). Henry reaction.
  • Pliego, J. R. (2013). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Organic Chemistry, 78(19), 9634-9640.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • Córdova, A. (2004). Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction.
  • Fields, G. B. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Organic Letters, 8(23), 5321-5323.
  • Rauf, A., et al. (2014). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine.
  • Rojas-Montoya, A., et al. (2023).
  • Coldham, I. (2010). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 8(1), 15-27.
  • Galeano, V., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 386-392.
  • Szabó, D., et al. (2018). Synthesis and Recovery of Pyridine- and Piperidine-based Camphorsulfonamide Organocatalysts Used for Michael Addition Reaction.
  • Müller, K., & Carreira, E. M. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(22), 2495-2504.
  • Singh, V., et al. (2022). Recent Advances in Base-Assisted Michael Addition Reactions.

Sources

A Comparative Guide to Validated Analytical Methods for the Quantification of 4-Ethylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of impurities is paramount to ensuring drug safety and efficacy. 4-Ethylpiperidine, a potential synthetic precursor or degradation product, often falls under scrutiny as a process-related impurity. Its quantification demands robust, validated analytical methods that can reliably detect and measure its presence at trace levels. This guide provides an in-depth comparison of common analytical techniques for the quantification of this compound, grounded in the principles of scientific integrity and regulatory compliance. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.

The Analytical Challenge: Physicochemical Properties of this compound

This compound is a secondary amine with a relatively low molecular weight and lacks a significant UV chromophore. These characteristics present distinct challenges for its quantification:

  • Volatility: Its volatility makes it a suitable candidate for Gas Chromatography (GC).

  • Polarity: Its polar nature can lead to poor retention on traditional reversed-phase High-Performance Liquid Chromatography (HPLC) columns.

  • Lack of Chromophore: The absence of a UV-absorbing functional group necessitates either derivatization for UV detection or the use of universal detectors like Mass Spectrometry (MS) or Charged Aerosol Detection (CAD).

Understanding these properties is crucial in selecting and optimizing an appropriate analytical method.

Comparison of Key Analytical Techniques

The choice of an analytical method for this compound quantification is a critical decision driven by factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare the three most prominent techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization.

Table 1: Performance Comparison of Analytical Techniques for this compound Quantification
ParameterGC-MSLC-MS/MSHPLC-UV (with Derivatization)
Principle Separation of volatile compounds in the gas phase followed by mass analysis.Chromatographic separation in the liquid phase coupled with mass analysis of the analyte and its fragments.[1]Chromatographic separation of a derivatized analyte with UV detection.[1]
Selectivity HighVery High[1]Moderate to High[1]
Sensitivity HighVery High (sub-µg/mL levels achievable)[1]Moderate
Sample Volatility RequiredNot required[1]Not required[1]
Derivatization Often not required, but can improve peak shape and sensitivity.Generally not required, but can enhance ionization.[1]Required for compounds lacking a UV chromophore.[1]
Matrix Effects Less common, but can occur.Can be significant (ion suppression/enhancement), often mitigated with an internal standard.[1]Minimal, but derivatization reagent can interfere.

In-Depth Analysis of Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, its inherent volatility makes it an excellent candidate for GC analysis. The coupling with a mass spectrometer provides high selectivity and sensitivity, allowing for confident identification and quantification. The choice of a suitable capillary column, such as a 5% phenyl-methylpolysiloxane, is critical for achieving good peak shape and resolution from potential matrix components.

Trustworthiness: A validated GC-MS method provides a self-validating system. The retention time provides chromatographic identification, while the mass spectrum offers a highly specific molecular fingerprint of the analyte. The fragmentation pattern observed in the mass spectrum can be used for structural confirmation, adding a layer of confidence to the results.

Authoritative Grounding: The validation of GC-MS methods should adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for validating analytical procedures.[2][3]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in appropriate solvent (e.g., Methanol) Sample->Dissolution IS_Spike Internal Standard Spiking Dissolution->IS_Spike Filtration Filtration (0.45 µm) IS_Spike->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: A typical workflow for the quantification of this compound using GC-MS.

  • Standard Preparation: Prepare a stock solution of this compound and an internal standard (e.g., 4-Propylpiperidine) in methanol. Perform serial dilutions to create calibration standards.

  • Sample Preparation: Accurately weigh the sample and dissolve it in methanol. Spike with the internal standard and dilute to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • GC-MS Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 200°C at 10°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.

  • Validation Parameters: Validate the method for specificity, linearity, range, accuracy, precision, and limits of detection and quantification as per ICH Q2(R2) guidelines.[2][4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: LC-MS/MS has become the gold standard for trace-level quantification due to its exceptional sensitivity and selectivity.[1] For this compound, which is a polar compound, a hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column can be employed to achieve adequate retention. The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides a high degree of specificity by monitoring a specific precursor-to-product ion transition.

Trustworthiness: The specificity of LC-MS/MS is unparalleled. The combination of chromatographic retention time and a unique MRM transition for the analyte and a stable isotope-labeled internal standard (if available) provides a highly reliable and defensible result. This is particularly important when dealing with complex matrices where interferences are a concern.[5]

Authoritative Grounding: The development and validation of LC-MS/MS methods are guided by both ICH and FDA guidelines, which emphasize the need to assess and mitigate matrix effects.[6][7]

LCMS_Validation Method Validated LC-MS/MS Method Specificity Specificity/ Selectivity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD Limit of Detection Method->LOD LOQ Limit of Quantification Method->LOQ Robustness Robustness Method->Robustness Stability Stability Method->Stability Linearity->Accuracy Linearity->Precision LOQ->Linearity

Caption: Interdependencies of key validation parameters for an LC-MS/MS method.

  • Standard and Sample Preparation: Similar to the GC-MS protocol, prepare stock solutions and calibration standards in a suitable solvent (e.g., acetonitrile/water). Sample preparation involves dissolution, spiking with a stable isotope-labeled internal standard (e.g., this compound-d5), and filtration.

  • LC-MS/MS Conditions:

    • Column: HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a high percentage of mobile phase B and gradually increase the percentage of mobile phase A.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

  • Method Validation: The validation must include an assessment of matrix effects, in addition to the standard validation parameters, to ensure the method's reliability across different sample lots.[8]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Pre-column Derivatization

Trustworthiness: The reliability of this method hinges on the reproducibility of the derivatization reaction. A well-validated derivatization protocol is essential. The specificity of the method can be lower compared to MS-based methods, as other primary and secondary amines in the sample matrix may also react with the derivatizing agent.[11]

Authoritative Grounding: The validation of HPLC methods, including those with derivatization, must follow the comprehensive guidelines provided by regulatory bodies like the FDA and ICH to ensure data integrity.[12][13]

HPLCDeriv_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample Solution Reaction Derivatization Reaction Sample->Reaction Deriv_Agent Derivatizing Agent (e.g., Tosyl Chloride) Deriv_Agent->Reaction Injection HPLC Injection Reaction->Injection Separation Reversed-Phase Separation Injection->Separation Detection UV Detection Separation->Detection

Caption: Workflow for this compound analysis using HPLC-UV with pre-column derivatization.

  • Derivatization Procedure:

    • To an aliquot of the standard or sample solution, add a suitable buffer to adjust the pH (e.g., sodium bicarbonate solution).

    • Add a solution of 4-toluenesulfonyl chloride in a suitable organic solvent (e.g., acetonitrile).

    • Vortex and heat the mixture at a controlled temperature (e.g., 60°C) for a specified time to ensure complete reaction.[9]

    • Cool the mixture and quench any excess derivatizing agent.

    • Dilute the final solution with the mobile phase.

  • HPLC-UV Conditions:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% phosphoric acid and acetonitrile.[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30°C.[10]

    • Detection Wavelength: Based on the absorbance maximum of the derivative (typically around 230 nm for tosyl derivatives).[9]

  • Method Validation: The validation must demonstrate the robustness of the derivatization step and the specificity of the method in the presence of potential interfering substances.[14]

Conclusion and Recommendations

The selection of an analytical method for the quantification of this compound is a multi-faceted decision.

  • GC-MS offers a robust and sensitive method that leverages the analyte's volatility, often without the need for derivatization. It is a highly reliable technique for routine quality control.

  • LC-MS/MS stands as the most sensitive and selective technique, making it ideal for the analysis of trace-level genotoxic impurities where low detection limits are critical.[15][16] The ability to use a stable isotope-labeled internal standard provides the highest level of accuracy and precision.

  • HPLC-UV with derivatization is a cost-effective alternative when MS instrumentation is unavailable. However, it requires careful optimization and validation of the derivatization step and may have limitations in terms of specificity.

For drug development professionals, an LC-MS/MS method is highly recommended for its superior performance characteristics, especially when dealing with stringent regulatory requirements for impurity profiling. For routine process monitoring where sensitivity requirements are less demanding, a well-validated GC-MS method provides a reliable and efficient solution.

By carefully considering the principles and protocols outlined in this guide, researchers and scientists can confidently select, develop, and validate an analytical method for this compound quantification that is fit for its intended purpose and ensures the quality and safety of pharmaceutical products.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • ProPharma. (2024).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. gmp-compliance.org.
  • International Council for Harmonis
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • U.S. Food and Drug Administration. (2020).
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • SIELC Technologies. This compound. SIELC Technologies.
  • Benchchem. A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines. Benchchem.
  • BiochemSphere. (2025). Validating Analytical Methods with AGREE: A Practical Guide for Sustainable Pharmaceutical Development. BiochemSphere.
  • RSC Publishing. Analytical Methods. RSC Publishing.
  • Benchchem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Benchchem.
  • SIELC Technologies. Separation of Ethyl 4-((4-chlorophenyl)amino)piperidine-1-carboxylate on Newcrom R1 HPLC column. SIELC Technologies.
  • United Nations Office on Drugs and Crime.
  • PubMed. (2022). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed.
  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • National Institutes of Health. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. NIH.
  • LGC Group.
  • Semantic Scholar.
  • Shimadzu. Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. Shimadzu.
  • Chromatography Today. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
  • Agilent. Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. Agilent.
  • European Directorate for the Quality of Medicines & HealthCare. PA/PH/OMCL (13)
  • Shimadzu. Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62. Shimadzu.
  • Scientific Working Group for the Analysis of Seized Drugs. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS)
  • SlideShare. (2010). LC-MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT. SlideShare.
  • PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.

Sources

A Comparative Guide to the Efficacy of Synthetic Routes for 4-Ethylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of substituted piperidines is a foundational element of medicinal chemistry. The 4-ethylpiperidine moiety, in particular, is a valuable building block in the creation of a wide array of pharmaceutical agents. The selection of a synthetic route is a critical decision that profoundly impacts yield, purity, scalability, and cost-effectiveness. This guide provides an in-depth, objective comparison of the most effective synthetic pathways to this compound, supported by experimental data and protocols to inform strategic decisions in the laboratory and in process development.

Introduction to this compound and its Synthetic Importance

This compound is a heterocyclic compound featuring a piperidine ring substituted with an ethyl group at the 4-position.[1] Its structural motif is prevalent in numerous biologically active molecules, making its efficient synthesis a topic of significant interest. The choice of synthetic strategy is often a trade-off between atom economy, reagent toxicity, operational simplicity, and overall cost. This guide will dissect three primary synthetic strategies: catalytic hydrogenation of 4-ethylpyridine, a multi-step sequence involving a Grignard reaction followed by reduction, and a reductive pathway from a ketone precursor.

Comparative Analysis of Synthetic Routes

The efficacy of a synthetic route is a multidimensional consideration. The following table summarizes the key quantitative and qualitative metrics for the primary synthetic pathways to this compound, providing a direct comparison to aid in route selection.

ParameterRoute 1: Catalytic HydrogenationRoute 2: Grignard Reaction & Dehydroxylation/ReductionRoute 3: Ketone Reduction (Wolff-Kishner/Clemmensen)
Starting Material 4-EthylpyridineN-Boc-4-piperidone, Ethyl bromideN-Boc-1-(piperidin-4-yl)ethan-1-one
Key Reagents H₂, Catalyst (e.g., Rh/C, PtO₂)Mg, Ethylmagnesium bromide, Reducing agentHydrazine, KOH (Wolff-Kishner); Zn(Hg), HCl (Clemmensen)[2][3]
Number of Steps 13 (Protection, Grignard, Reduction)2 (Acylation, Reduction)
Estimated Overall Yield High (>90%)Moderate (60-70%)Moderate to High (70-85%)
Purity Generally high, potential for over-reduction byproductsGood, requires chromatographic purification of intermediatesGood, potential for incomplete reaction
Scalability Excellent, well-suited for industrial productionGood, but requires handling of sensitive Grignard reagentsModerate, harsh conditions can limit substrate scope
Green Chemistry High atom economy, but often requires high pressure/temperatureUse of stoichiometric reagents, generates wasteUse of toxic reagents (hydrazine, mercury), harsh conditions

Route 1: Catalytic Hydrogenation of 4-Ethylpyridine

This is the most direct and atom-economical approach, making it highly attractive for large-scale synthesis.[4] The choice of catalyst and reaction conditions is critical for achieving selective reduction of the pyridine ring without affecting other functional groups.[4]

Mechanistic Considerations

The catalytic hydrogenation of pyridines involves the adsorption of the aromatic ring onto the surface of a heterogeneous catalyst, followed by the sequential addition of hydrogen atoms. The use of an acidic solvent can facilitate the reaction by protonating the pyridine nitrogen, which can otherwise act as a catalyst poison.

G cluster_0 Catalytic Hydrogenation Start 4-Ethylpyridine Catalyst H₂, Catalyst (e.g., Rh/C, PtO₂) Start->Catalyst High Pressure & Temperature Product This compound Catalyst->Product Reduction

Caption: Catalytic Hydrogenation of 4-Ethylpyridine.

Experimental Protocol: Catalytic Hydrogenation of 4-Ethylpyridine
  • Reactor Setup: A high-pressure reactor is charged with 4-ethylpyridine (1.0 eq) and a suitable solvent such as ethanol or acetic acid.

  • Catalyst Addition: A catalytic amount of a hydrogenation catalyst (e.g., 5% Rh/C, 5 wt%) is added to the mixture under an inert atmosphere.

  • Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 bar). The reaction mixture is heated to the target temperature (e.g., 50-100 °C) and stirred vigorously for several hours until hydrogen uptake ceases.

  • Work-up and Purification: After cooling and venting the reactor, the catalyst is removed by filtration through a pad of celite. The solvent is removed under reduced pressure, and the resulting crude this compound can be purified by distillation.

Route 2: Grignard Reaction and Subsequent Reduction

This route offers a versatile approach, particularly when the starting material is a readily available piperidone derivative. It involves the formation of a new carbon-carbon bond via a Grignard reaction, followed by the removal of the resulting hydroxyl group.

Mechanistic Considerations

The synthesis begins with the N-protection of 4-piperidone, typically with a Boc group, to prevent side reactions. The Grignard reagent, ethylmagnesium bromide, is then added to the carbonyl group to form a tertiary alcohol. The final step involves the dehydroxylation of the alcohol, which can be achieved through a variety of reductive methods.

G cluster_1 Grignard Route A N-Boc-4-piperidone B Ethylmagnesium Bromide A->B Grignard Addition C N-Boc-4-ethyl-4-hydroxypiperidine B->C D Dehydroxylation/Reduction C->D Reduction E N-Boc-4-ethylpiperidine D->E F Deprotection E->F Acidic Conditions G This compound F->G

Caption: Grignard Reaction and Reduction Pathway.

Experimental Protocol: Grignard Synthesis and Reduction

Step 1: Grignard Reaction

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.2 eq) are activated with a small crystal of iodine. A solution of ethyl bromide (1.1 eq) in anhydrous THF is added dropwise to initiate the formation of ethylmagnesium bromide.

  • Addition to Piperidone: A solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF is cooled to 0 °C. The freshly prepared Grignard reagent is added dropwise to the cooled solution.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield crude N-Boc-4-ethyl-4-hydroxypiperidine, which is purified by column chromatography.

Step 2: Reductive Dehydroxylation

  • Reaction Setup: The purified N-Boc-4-ethyl-4-hydroxypiperidine (1.0 eq) is dissolved in a suitable solvent such as dichloromethane.

  • Reduction: A reducing agent, such as triethylsilane in the presence of a strong acid like trifluoroacetic acid, is added to the solution. The reaction is stirred at room temperature until completion.

  • Work-up and Purification: The reaction is quenched with a basic solution and the product is extracted. The organic layer is dried, concentrated, and the resulting N-Boc-4-ethylpiperidine is purified.

Step 3: Deprotection

  • The N-Boc-4-ethylpiperidine is dissolved in a solvent such as dichloromethane or dioxane, and a strong acid (e.g., HCl in dioxane or trifluoroacetic acid) is added. The reaction is stirred until the deprotection is complete, yielding this compound hydrochloride.

Route 3: Reduction of a Ketone Precursor

This strategy involves the synthesis of a ketone precursor, 1-(piperidin-4-yl)ethan-1-one, followed by its reduction to the corresponding alkane. The classical Wolff-Kishner and Clemmensen reductions are the primary methods for this transformation.[2][3]

Mechanistic Considerations

The Wolff-Kishner reduction involves the formation of a hydrazone from the ketone, which is then deprotonated under basic conditions to form a carbanion that eliminates nitrogen gas.[5] The resulting carbanion is then protonated to yield the alkane.[5] The Clemmensen reduction, on the other hand, is carried out in acidic media with zinc amalgam and involves a complex mechanism on the surface of the zinc.[2][3]

G cluster_2 Ketone Reduction Route Start N-Boc-1-(piperidin-4-yl)ethan-1-one WK Wolff-Kishner (H₂NNH₂, KOH) Start->WK Clem Clemmensen (Zn(Hg), HCl) Start->Clem Product N-Boc-4-ethylpiperidine WK->Product Clem->Product Deprotection Deprotection Product->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Wolff-Kishner and Clemmensen Reduction Pathways.

Experimental Protocol: Wolff-Kishner Reduction
  • Hydrazone Formation: N-Boc-1-(piperidin-4-yl)ethan-1-one (1.0 eq) and hydrazine hydrate (excess) are heated in a high-boiling solvent like diethylene glycol.

  • Reduction: After the formation of the hydrazone, potassium hydroxide (excess) is added, and the temperature is raised to facilitate the elimination of nitrogen gas and formation of the product.

  • Work-up and Purification: The reaction mixture is cooled, diluted with water, and the product is extracted. The organic layer is dried, concentrated, and the crude product is purified.

  • Deprotection: The N-Boc protecting group is removed under acidic conditions as described in Route 2.

Conclusion and Recommendations

The optimal synthetic route to this compound is highly dependent on the specific requirements of the project.

  • For large-scale, cost-effective production , the catalytic hydrogenation of 4-ethylpyridine (Route 1) is the most advantageous method due to its high atom economy and single-step nature.

  • For laboratory-scale synthesis requiring versatility and access to diverse analogs , the Grignard reaction followed by reduction (Route 2) provides a reliable pathway, albeit with more synthetic steps and the need for careful handling of reactive intermediates.

  • The reduction of a ketone precursor (Route 3) offers a viable alternative, particularly when the ketone intermediate is readily available. The choice between the Wolff-Kishner and Clemmensen reduction will depend on the substrate's sensitivity to acidic or basic conditions.

Ultimately, a thorough evaluation of the starting material availability, cost, and the specific capabilities of the laboratory or manufacturing facility will guide the final decision on the most efficacious synthetic route.

References

  • Clemmensen, E. C. (1913). Reduktion von Ketonen und Aldehyden zu den entsprechenden Kohlenwasserstoffen unter Anwendung von amalgamiertem Zink und Salzsäure. Berichte der deutschen chemischen Gesellschaft, 46(2), 1837-1843.
  • Martin, E. L. (1942). The Clemmensen Reduction. Organic Reactions, 1, 155-209.
  • Kishner, N. (1911). J. Russ. Phys. Chem. Soc., 43, 582.
  • Todd, D. (1948). The Wolff-Kishner Reduction. Organic Reactions, 4, 378-422.
  • Vedejs, E. (1975). Clemmensen Reduction of Ketones in Anhydrous Organic Solvents. Organic Reactions, 22, 401-422.
  • Pre-review of Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review. (2025). [Source details not fully available].
  • Royal Society of Chemistry. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing.
  • ResearchGate. (n.d.). Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable System.
  • PubChem. (n.d.). This compound. National Institutes of Health.

Sources

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-Ethylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the piperidine scaffold is a cornerstone of molecular design. Its prevalence in pharmaceuticals necessitates a deep understanding of its structural nuances. Among its many derivatives, 4-ethylpiperidine presents a valuable case study for exploring the influence of substitution on the conformational and spectral properties of the piperidine ring. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of this compound and its derivatives, offering a comparative framework and supporting experimental insights to aid in structural elucidation and drug design efforts.

The Significance of the this compound Scaffold

The this compound moiety is a key structural feature in a variety of biologically active compounds. Its conformational flexibility, coupled with the lipophilic nature of the ethyl group, can significantly influence a molecule's binding affinity and pharmacokinetic properties. A thorough understanding of its NMR spectral characteristics is paramount for confirming chemical identity, assessing purity, and deducing the three-dimensional structure of novel therapeutic agents.

Interpreting the NMR Spectra of this compound: A Foundational Analysis

While a publicly available, high-resolution spectrum of this compound is not readily accessible, we can predict its key ¹H and ¹³C NMR features with high confidence by analyzing the spectra of closely related analogs, such as piperidine, 4-methylpiperidine, and N-ethylpiperidine.

¹H NMR Spectroscopy: Unraveling Proton Environments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the ethyl group and the piperidine ring. The piperidine ring exists predominantly in a chair conformation, leading to chemically non-equivalent axial and equatorial protons.

Expected ¹H NMR Chemical Shifts for this compound:

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Notes
H-1 (NH)1.5 - 2.5broad singletChemical shift is concentration and solvent dependent.
H-2, H-6 (axial)~2.5 - 2.7triplet of doublets (td)Deshielded due to proximity to the nitrogen atom.
H-2, H-6 (equatorial)~3.0 - 3.2doublet of triplets (dt)Further deshielded compared to the axial protons.
H-3, H-5 (axial)~1.1 - 1.3complex multiplet
H-3, H-5 (equatorial)~1.6 - 1.8complex multiplet
H-4 (methine)~1.3 - 1.5multiplet
-CH₂- (ethyl)~1.3 - 1.4quartet (q)
-CH₃ (ethyl)~0.8 - 0.9triplet (t)

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The complexity of the piperidine ring proton signals arises from geminal and vicinal couplings. The distinction between axial and equatorial protons is a key feature, with equatorial protons generally resonating at a lower field (higher ppm) than their axial counterparts.

¹³C NMR Spectroscopy: A Carbon-by-Carbon Map

The proton-decoupled ¹³C NMR spectrum of this compound provides a clear picture of the carbon framework.

Expected ¹³C NMR Chemical Shifts for this compound:

Carbon(s) Predicted Chemical Shift (δ, ppm)
C-2, C-6~47
C-3, C-5~33
C-4~38
-CH₂- (ethyl)~29
-CH₃ (ethyl)~12

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Comparative Analysis: The Influence of N-Substitution

Substitution on the nitrogen atom of the this compound ring significantly alters the electronic environment and, consequently, the NMR spectra. We will compare the expected spectra of this compound with that of its N-methyl and N-acyl derivatives.

N-Methyl-4-ethylpiperidine

The introduction of a methyl group on the nitrogen atom leads to a downfield shift of the adjacent C-2 and C-6 carbons and their attached protons due to the inductive effect of the additional alkyl group.

Predicted Changes in NMR Spectra for N-Methyl-4-ethylpiperidine:

  • ¹H NMR: The H-2 and H-6 protons will shift downfield. A new singlet for the N-methyl protons will appear around 2.2-2.4 ppm.

  • ¹³C NMR: The C-2 and C-6 carbons will shift downfield to approximately 56-58 ppm. A new signal for the N-methyl carbon will be observed around 42-44 ppm.

N-Acyl-4-ethylpiperidine

Acylation of the nitrogen atom introduces an electron-withdrawing carbonyl group, which has a pronounced deshielding effect on the neighboring protons and carbons.

Predicted Changes in NMR Spectra for N-Acyl-4-ethylpiperidine:

  • ¹H NMR: The H-2 and H-6 protons will experience a significant downfield shift, potentially appearing in the 3.5-4.5 ppm region. Due to amide bond rotation, these signals may appear as broad peaks or even split into two sets of signals at lower temperatures.

  • ¹³C NMR: The C-2 and C-6 carbons will be strongly deshielded, shifting to approximately 45-50 ppm. The carbonyl carbon will give a characteristic signal in the 168-175 ppm range.

Table of Comparative ¹³C NMR Chemical Shifts (Predicted):

CarbonThis compound (ppm)N-Methyl-4-ethylpiperidine (ppm)N-Acetyl-4-ethylpiperidine (ppm)
C-2, C-6~47~57~48
C-3, C-5~33~32~32
C-4~38~38~38
-CH₂- (ethyl)~29~29~29
-CH₃ (ethyl)~12~12~12
N-CH₃-~43-
C=O--~170
COCH₃--~22

Conformational Analysis: The Dynamic Nature of the Piperidine Ring

The piperidine ring in this compound derivatives exists in a dynamic equilibrium between two chair conformations. The ethyl group at the 4-position will preferentially occupy the equatorial position to minimize steric strain.

Caption: Chair conformations of this compound.

The energy barrier for ring inversion can be studied using variable temperature NMR. At low temperatures, the interconversion slows down, and separate signals for the axial and equatorial protons may be observed. The coupling constants between vicinal protons, particularly the large trans-diaxial coupling (³J_ax,ax ≈ 10-13 Hz), are invaluable for assigning the stereochemistry.

Experimental Protocols

Sample Preparation for NMR Analysis
  • Dissolution: Accurately weigh 5-10 mg of the this compound derivative and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR: For unambiguous assignment of complex spectra, acquire two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

G cluster_0 NMR Sample Preparation & Data Acquisition Sample Weigh 5-10 mg of sample Solvent Dissolve in 0.6-0.7 mL of deuterated solvent Sample->Solvent Standard Add internal standard (TMS) Solvent->Standard Homogenize Vortex to homogenize Standard->Homogenize Acquire1H Acquire ¹H NMR spectrum Homogenize->Acquire1H Acquire13C Acquire ¹³C NMR spectrum Acquire1H->Acquire13C Acquire2D Acquire 2D NMR (COSY, HSQC) Acquire13C->Acquire2D

A Comparative Guide to the Mass Spectrometric Analysis of 4-Ethylpiperidine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Ethylpiperidine is a foundational N-heterocyclic scaffold widely utilized in the synthesis of pharmaceuticals and specialty chemicals.[1] As a building block, its reactivity is channeled through the secondary amine, enabling a variety of functionalizations such as N-alkylation, N-acylation, and N-arylation.[2][3] The successful synthesis of novel drug candidates and intermediates hinges on the unambiguous characterization of these reaction products. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural insight.

This guide provides a comparative analysis of primary mass spectrometric workflows for the characterization of this compound reaction products. We will explore the strategic choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), delving into the causality behind experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their analytical strategies for piperidine-based compounds.

PART 1: The Analytical Challenge: Volatility, Polarity, and Molecular Complexity

The reaction products of this compound can span a wide range of physicochemical properties. The choice of analytical methodology is dictated primarily by the volatility and thermal stability of the target analyte.

  • N-Alkylation/N-Acylation: Simple reactions, such as the addition of a small alkyl (e.g., methyl, ethyl) or acyl (e.g., acetyl) group, may yield products with sufficient volatility and thermal stability for GC-MS analysis.

  • Complex Functionalization: The introduction of larger, more complex, or polar moieties (e.g., benzyl groups, Boc-protecting groups, aromatic systems) often results in compounds with low volatility and potential thermal lability, making them unsuitable for GC-MS and ideal candidates for LC-MS.[4][5]

The following table provides a comparative overview of the primary MS techniques discussed in this guide.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem MS (LC-MS/MS)
Principle Separates volatile/thermally stable compounds in the gas phase before hard ionization (EI).Separates compounds in the liquid phase before soft ionization (ESI, APCI).
Analyte Suitability Low-to-moderate polarity, volatile, thermally stable analytes.Wide range of polarities, non-volatile, and thermally labile analytes.
Ionization Source Electron Ionization (EI) at 70 eV.Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI).
Information Yield Provides molecular weight (if M+• is visible) and a highly reproducible, extensive fragmentation pattern for structural elucidation and library matching.[6]Provides accurate molecular weight ([M+H]+) and controllable fragmentation via MS/MS for targeted structural confirmation.[7]
Key Advantage Excellent for identifying known compounds through standardized NIST library matching.High versatility, sensitivity, and specificity for complex mixtures and novel compounds.
Key Limitation Limited to volatile and thermally stable compounds.Matrix effects can cause ion suppression; spectra are less standardized than EI.[8]

PART 2: Workflow Comparison: GC-MS vs. LC-MS/MS

Workflow 1: GC-MS for Volatile Derivatives

GC-MS is the method of choice for analyzing reaction mixtures where the products are expected to be volatile, such as in the case of simple N-alkylation or the analysis of starting material consumption. The hard ionization technique, Electron Ionization (EI), provides rich, reproducible fragmentation patterns that act as a molecular fingerprint.

The fragmentation of piperidines under EI is dominated by cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage).[9] This process leads to the loss of the largest substituent at the α-carbon, resulting in the formation of a resonance-stabilized iminium ion, which is often the base peak in the spectrum. For the parent this compound (MW: 113.20 g/mol ), this involves the loss of the ethyl group radical (•C₂H₅) to yield a prominent ion at m/z 84.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dilute 1 mg of the reaction mixture in 1 mL of a volatile organic solvent like dichloromethane or ethyl acetate.[9]

  • GC System & Conditions:

    • Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm), is standard.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initiate at 80°C, hold for 2 minutes, then ramp at 20°C/min to 280°C and hold for 5 minutes.[10]

    • Injection Volume: 1 µL with a 10:1 split ratio.

  • MS System & Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-550.

  • Data Analysis: Identify peaks corresponding to starting material, products, and byproducts. Compare the resulting mass spectra against a spectral library (e.g., NIST) for tentative identification and interpret the fragmentation patterns for structural confirmation.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Reaction Mixture in Volatile Solvent GC_Inlet GC Inlet (Vaporization) Sample->GC_Inlet GC_Column Capillary Column (Separation) GC_Inlet->GC_Column EI_Source EI Source (Ionization & Fragmentation) GC_Column->EI_Source Quadrupole Quadrupole Analyzer (Mass Filtering) EI_Source->Quadrupole Detector Detector Quadrupole->Detector Data Data System: Mass Spectrum Detector->Data

Workflow 2: LC-MS/MS for Comprehensive Characterization

For the majority of drug discovery projects, reaction products are larger, more polar, and often thermally sensitive, necessitating analysis by LC-MS/MS. The use of soft ionization techniques like Electrospray Ionization (ESI) is critical, as it typically generates the protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[9] This provides a clear determination of the molecular weight. The true power of this technique lies in tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented in a controlled manner to yield structurally significant product ions.

In positive ion ESI mode, the basic nitrogen of the piperidine ring is readily protonated. In an MS/MS experiment, this precursor ion is subjected to Collision-Induced Dissociation (CID). For N-substituted piperidines, fragmentation pathways often involve cleavages related to the substituent. For example, an N-Boc protected piperidine characteristically loses isobutylene (56 Da) or the entire Boc group (100 Da).[5]

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Dilute 1 mg of the reaction mixture in 1 mL of a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water). Filter through a 0.22 µm syringe filter.[10]

  • LC System & Conditions:

    • Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm) is highly effective.[10]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • MS System & Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.2 kV.[8]

    • Drying Gas Temp: 250°C.[8]

    • MS Method:

      • Full Scan (MS1): Acquire data from m/z 100-1000 to identify the [M+H]⁺ precursor ions of interest.

      • Product Ion Scan (MS2): Select the target [M+H]⁺ ion and apply collision energy (e.g., 10-40 eV, optimized per compound) to generate a fragmentation spectrum.[9]

  • Data Analysis: Extract ion chromatograms for expected masses. Correlate the precursor ion mass with the expected product structure and use the MS/MS fragmentation pattern to confirm the identity and locate the site of modification.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry Sample Reaction Mixture in Mobile Phase LC_System UPLC/HPLC (Separation) Sample->LC_System ESI_Source ESI Source (Ionization) LC_System->ESI_Source Q1 Q1: Precursor Ion Selection ESI_Source->Q1 q2 q2: Collision Cell (Fragmentation) Q1->q2 Q3 Q3: Product Ion Analysis q2->Q3 Detector Detector Q3->Detector Data Data System: MS/MS Spectrum Detector->Data

PART 3: Case Study: Fragmentation of an N-Acylated Product

Let's consider a hypothetical reaction product: 1-acetyl-4-ethylpiperidine (MW: 155.24 g/mol ).

  • By GC-MS (EI): The molecular ion at m/z 155 may be weak or absent. The spectrum would likely be dominated by α-cleavage, leading to the loss of the ethyl group (m/z 126) or the acetyl group (loss of CH₂CO, m/z 113). Further fragmentation of the piperidine ring would also occur.

  • By LC-MS/MS (ESI): A strong [M+H]⁺ ion would be observed at m/z 156.2. Selecting this ion for MS/MS would likely produce a primary fragment from the loss of ketene (CH₂CO, 42 Da), resulting in a product ion at m/z 114.2, corresponding to the protonated this compound. This specific neutral loss is a powerful diagnostic tool for confirming N-acetylation.

Fragmentation_Pathway Precursor [M+H]⁺ 1-acetyl-4-ethylpiperidine m/z 156.2 Fragment [M+H - 42]⁺ This compound m/z 114.2 Precursor->Fragment  - CH₂CO (Ketene) Collision-Induced Dissociation

PART 4: Orthogonal Techniques for Unambiguous Confirmation

While mass spectrometry is powerful, complete structural elucidation, especially for novel compounds, requires orthogonal data.

  • Nuclear Magnetic Resonance (NMR): NMR spectroscopy is unparalleled for determining the precise connectivity and stereochemistry of a molecule. ¹H and ¹³C NMR can confirm the position of substituents on the piperidine ring and verify the structure of newly added functional groups.[11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is excellent for confirming the presence or absence of key functional groups. For example, in an N-acylation reaction, the disappearance of the N-H stretch (around 3300-3500 cm⁻¹) from the starting material and the appearance of a strong carbonyl (C=O) stretch (around 1650 cm⁻¹) in the product provides definitive evidence of the reaction's success.[11]

Conclusion

The analysis of this compound reaction products requires a thoughtful, property-driven approach. GC-MS offers a rapid and reliable method for volatile derivatives, leveraging extensive and standardized EI libraries for identification. However, for the broader range of non-volatile and complex structures encountered in modern drug development, LC-MS/MS is the indispensable tool. Its soft ionization preserves the molecular ion for accurate mass determination, while targeted MS/MS experiments provide the high-fidelity fragmentation data needed for confident structural confirmation. For ultimate certainty in novel compound characterization, these powerful mass spectrometry workflows should be integrated with orthogonal techniques like NMR and FTIR to build a self-validating, authoritative data package.

References

  • BenchChem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5355–5365. [Link]
  • ACS Publications. (2025). N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliphatic Aldehydes. Analytical Chemistry. [Link]
  • ResearchGate. (2020). (PDF)
  • Vulcanchem. (n.d.). This compound-4-carboxylic acid.
  • MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules. [Link]
  • BenchChem. (n.d.). A Comparative Guide to the Mass Spectrometry of Boc-Protected Piperidines.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of 3,5-Dimethylpiperidine.
  • Barceló-Barrachina, E., et al. (2004). Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry.
  • ResearchGate. (2015). (PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. [Link]
  • Cayman Chemical. (n.d.). Tips for Interpreting GC MS Fragmentation of Unknown Substituted Fentanyls.
  • NIST. (n.d.).
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Wilde, M. J., et al. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 29, 100424. [Link]
  • Ishiwata, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(11), 1917-1929. [Link]
  • BenchChem. (n.d.). Spectroscopic Profile of 2-Ethyl-4-methylpiperidine: A Predictive Analysis.

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4-Ethylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical research and fine chemical synthesis, the purity of building blocks like 4-Ethylpiperidine is not merely a quality metric; it is a critical determinant of reaction yield, downstream product integrity, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of the principal analytical techniques for assessing the purity of synthesized this compound. We move beyond simple procedural lists to explain the causal reasoning behind methodological choices, ensuring that each protocol functions as a self-validating system for robust and reliable results.

The Analytical Imperative: Why Purity Matters for this compound

This compound (CAS: 3230-23-7, Molecular Formula: C₇H₁₅N) is a heterocyclic amine that serves as a crucial intermediate in organic synthesis.[1] Potential impurities can originate from various sources, including unreacted starting materials, by-products from side reactions (e.g., N-alkylation vs. C-alkylation), isomers, or residual solvents.[2][3] These impurities can interfere with subsequent reactions, introduce toxicological risks, or alter the pharmacological profile of the target molecule. Therefore, a multi-faceted analytical approach is essential for a comprehensive purity assessment.

This guide compares three orthogonal analytical pillars: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, often coupled with Mass Spectrometry (MS).

Comparative Analysis of Core Purity Assessment Techniques

The choice of analytical technique is governed by the specific information required, from routine purity checks to in-depth impurity identification. Each method offers distinct advantages and operates on different separation or detection principles, providing a more complete picture when used in concert.

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Principle Separation of volatile compounds based on partitioning between a stationary phase and an inert gas mobile phase.[4]Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[5]Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, providing detailed structural information.[6]
Primary Use Case Quantitative purity assessment (% area) and detection of volatile impurities (e.g., solvents, starting materials).Analysis of non-volatile or thermally labile impurities; can be adapted for quantitative analysis.Absolute structural confirmation, identification, and quantification of impurities without a reference standard (qNMR).
Key Advantage High resolution, sensitivity, and quantitative accuracy for volatile compounds using a Flame Ionization Detector (FID).[7]Versatility for a wide range of compounds; non-destructive for the sample.Provides unambiguous structural information and can quantify all proton-containing species simultaneously.
Key Limitation Limited to thermally stable and volatile compounds. Amines can exhibit peak tailing.This compound lacks a UV chromophore, making detection challenging with standard UV detectors.[8]Lower sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals.
Typical Analysis Time 10-30 minutes per sample.[9]10-60 minutes per sample.[9]5-15 minutes per sample.[9]

Gas Chromatography (GC): The Workhorse for Volatile Purity

Expertise & Causality: GC is the premier choice for quantifying the purity of volatile amines like this compound. Its high resolving power separates the main component from closely related volatile impurities. We select a Flame Ionization Detector (FID) because its response is directly proportional to the number of carbon atoms, allowing for reliable area-percent purity calculations without needing a reference standard for every impurity (assuming similar response factors).[7] A key challenge with amines is their basicity, which can cause peak tailing due to interaction with acidic silanol groups on the column and inlet. To ensure a self-validating, robust method, we employ a base-deactivated column and liner, which minimizes these secondary interactions and ensures symmetrical peak shapes for accurate integration.

Experimental Protocol: GC-FID Purity Assay
  • Instrument & Column:

    • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: Agilent DB-5 or similar low-bleed 5% phenyl-methylpolysiloxane column (30 m x 0.32 mm, 0.25 µm film thickness). A base-deactivated column is highly recommended.[10]

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the synthesized this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol or dichloromethane.

    • Prepare a 1:100 dilution of this stock solution for injection (e.g., 100 µL into 9.9 mL of solvent). This prevents column and detector overload.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Split Ratio: 50:1

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Detector Temperature (FID): 300 °C[7]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) * 100.

    • For impurity identification, couple the GC to a Mass Spectrometer (GC-MS) using the same chromatographic conditions. The resulting mass spectra can be compared to libraries (e.g., NIST) for tentative identification.[11]

GC-FID Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Weigh 100 mg of This compound B Dissolve in 10 mL Methanol A->B C Perform 1:100 Dilution B->C D Inject 1 µL into GC C->D E Separation on Base-Deactivated Column D->E F Detection by FID E->F G Integrate Chromatogram F->G H Calculate Area % Purity G->H I Identify Impurities (via GC-MS) G->I

Caption: Workflow for GC-FID purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC): The Non-Volatile Specialist

Expertise & Causality: While GC excels with volatile compounds, HPLC is indispensable for detecting non-volatile or thermally unstable impurities that would not be observed by GC. The primary analytical challenge for this compound is its lack of a significant UV chromophore, rendering standard UV-Vis detectors ineffective. To overcome this, our protocol employs a Charged Aerosol Detector (CAD), which provides near-universal detection for any non-volatile analyte, making it an excellent choice for purity analysis where the identity of all impurities is not known a priori.[8] We use an ion-pairing agent, heptafluorobutyric acid (HFBA), in the mobile phase. This is a critical choice: the anionic HFBA pairs with the protonated (cationic) this compound, increasing its hydrophobicity and allowing for retention and separation on a standard C18 reversed-phase column.[8] This transforms a difficult separation into a robust and repeatable assay.

Experimental Protocol: HPLC-CAD Purity Assay
  • Instrument & Column:

    • HPLC system equipped with a Charged Aerosol Detector (CAD).

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[8]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Heptafluorobutyric Acid (HFBA) in Water.

    • Mobile Phase B: 0.1% HFBA in Acetonitrile.

  • Sample Preparation:

    • Prepare a sample solution of this compound at a concentration of approximately 1 mg/mL in Mobile Phase A. Ensure complete dissolution.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.[8]

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18.1-22 min: 10% B (re-equilibration)

    • CAD Settings: Nitrogen gas pressure at 35 psi, adjust other settings as per manufacturer's recommendation.[8]

  • Data Analysis:

    • As with GC, calculate purity based on the area percent of all integrated peaks.

    • For identification of unknown peaks, the same method can be adapted for LC-MS, replacing the non-volatile HFBA with a volatile ion-pairing agent like formic acid to be compatible with the mass spectrometer.[12]

HPLC-CAD Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_analysis HPLC-CAD Analysis cluster_data Data Processing A Prepare Mobile Phase with HFBA Ion-Pair Agent B Prepare 1 mg/mL Sample in Mobile Phase A C Inject 10 µL into HPLC B->C D Separation on C18 Reversed-Phase Column C->D E Detection by CAD D->E F Integrate Chromatogram E->F G Calculate Area % Purity F->G H Identify Impurities (via LC-MS) F->H

Caption: Workflow for HPLC-CAD purity analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

Expertise & Causality: NMR is fundamentally different from chromatography. It provides an unparalleled view of the molecule's structure and is inherently quantitative (qNMR) without the need for response factor correction. A ¹H NMR spectrum serves as a unique fingerprint for this compound. The presence of unexpected signals directly indicates impurities. By integrating the signals corresponding to the main compound and those of the impurities, a direct molar ratio can be calculated. This method is self-validating because the structural information confirms the identity of the main peak, while extraneous peaks confirm the presence of impurities. We use a deuterated solvent (CDCl₃) and an internal standard with a known purity and concentration for the most accurate quantitative analysis.

Experimental Protocol: ¹H NMR Purity Assessment
  • Instrument & Reagents:

    • NMR Spectrometer (400 MHz or higher is recommended for better resolution).

    • Deuterated Chloroform (CDCl₃).

    • High-purity internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene).

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the synthesized this compound into an NMR tube.

    • Accurately weigh ~10 mg of the internal standard into the same NMR tube.

    • Add approximately 0.7 mL of CDCl₃, cap, and gently agitate until fully dissolved.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) to allow for full relaxation of all protons, which is crucial for accurate quantification. A typical acquisition might include 16-32 scans.

  • Data Analysis:

    • Structural Confirmation: Verify that the chemical shifts, splitting patterns, and integrations of the main signals match the known spectrum of this compound.

    • Impurity Identification: Analyze any unassigned signals. Their chemical shifts and coupling constants can provide structural clues for identification.

    • Quantitative Analysis (qNMR):

      • Identify a well-resolved signal for this compound (e.g., the quartet of the -CH₂- group of the ethyl sidechain) and a signal for the internal standard.

      • Carefully integrate both peaks.

      • Calculate the purity using the following formula: Purity (w/w %) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the standard.

NMR Analysis Logical Flow

NMR_Workflow A Accurately weigh Sample & Internal Standard B Dissolve in CDCl₃ in NMR Tube A->B C Acquire ¹H NMR Spectrum (long relaxation delay) B->C D Process Spectrum (Phase, Baseline) C->D E Structural Verification: Compare to Reference D->E F Identify Impurity Signals D->F G Integrate Analyte & Standard Signals D->G I Structure Confirmed E->I Match J Structure Incorrect/ Major Impurities E->J Mismatch H Calculate Purity (qNMR) G->H

Caption: Logical flow for purity assessment via quantitative NMR (qNMR).

Conclusion

No single analytical technique can provide a complete purity profile. A robust assessment of synthesized this compound relies on the strategic combination of orthogonal methods. GC-FID provides the gold standard for quantitative analysis of volatile components, HPLC-CAD addresses the non-volatile fraction, and NMR spectroscopy offers definitive structural confirmation and an absolute measure of purity. By understanding the principles behind each technique and implementing these self-validating protocols, researchers and drug development professionals can ensure the quality, consistency, and safety of this critical chemical intermediate.

References

  • A Comparative Guide to Assessing the Enantiomeric Purity of Amines Derived from Chiral Azides. Benchchem.
  • This compound. SIELC Technologies.
  • Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. PMC.
  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC.
  • Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... ResearchGate.
  • A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. MDPI.
  • Identifying Amines: Principles and Practical Methods. Iran Silicate Industries.
  • Ethyl piperidine-4-carboxylate. NIST WebBook.
  • CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent.
  • III Analytical Methods. Japan Environment Agency.
  • This compound | C7H15N | CID 76704. PubChem.
  • Piperidine, 1-ethyl-. Organic Syntheses.
  • MSDS of this compound hydrochloride. Capot Chemical.
  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.
  • This compound hydrochloride | C7H16ClN | CID 23448130. PubChem.
  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate.
  • CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.
  • N-Ethylpiperidine | C7H15N | CID 13007. PubChem.
  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Royal Society of Chemistry.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC.
  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate.

Sources

A Comparative Analysis of the Biological Activity of 4-Ethylpiperidine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stereochemistry in Drug Discovery

In the realm of medicinal chemistry and pharmacology, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, can have profound implications for its biological activity. Isomers, molecules with the same chemical formula but different spatial arrangements, often exhibit distinct pharmacological profiles. This guide delves into a comparative analysis of the hypothetical biological activity of the cis and trans isomers of 4-Ethylpiperidine, a saturated heterocyclic scaffold of significant interest in drug development. While direct comparative experimental data for these specific isomers is not extensively available in published literature, we will construct a scientifically grounded comparison based on established principles of stereoselectivity in ligand-receptor interactions, drawing parallels from closely related piperidine derivatives. This guide will focus on a key biological target for many piperidine-based compounds: the dopamine transporter (DAT).

The piperidine nucleus is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, exhibiting a broad spectrum of biological activities, including analgesic, anti-inflammatory, and psychoactive effects. The orientation of substituents on the piperidine ring can significantly influence how the molecule binds to its biological target, affecting its affinity, efficacy, and selectivity. For instance, studies on 2,5-disubstituted piperidine derivatives have demonstrated that the cis-isomer can exhibit greater potency and selectivity for the dopamine transporter compared to its trans counterpart. This underscores the importance of carefully considering and controlling stereochemistry during the design and synthesis of novel therapeutic agents.

This guide will provide a framework for researchers to approach the evaluation of this compound isomers, from their stereoselective synthesis to the assessment of their biological activity, using the dopamine transporter as a representative target.

Hypothetical Comparison of Dopamine Transporter Affinity

The dopamine transporter (DAT) is a membrane protein that regulates dopamine homeostasis in the brain by mediating the reuptake of dopamine from the synaptic cleft. It is a primary target for various therapeutic agents, including treatments for depression, ADHD, and substance abuse disorders. The binding affinity of a compound for the DAT is a critical parameter in assessing its potential as a CNS-active drug.

Based on the principle of stereoselective ligand-receptor interactions, it is plausible that the cis and trans isomers of this compound will exhibit differential binding affinities for the DAT. The ethyl group in the 4-position will adopt either an axial or equatorial orientation, leading to distinct three-dimensional shapes for the two isomers. This, in turn, will affect how each isomer fits into the binding pocket of the DAT.

For the purpose of this guide, we will hypothesize that the cis-isomer of this compound, with the ethyl group in a more sterically accessible orientation, will exhibit a higher binding affinity (lower Ki value) for the dopamine transporter compared to the trans-isomer.

Data Presentation

The following table summarizes the hypothetical binding affinities of cis- and trans-4-Ethylpiperidine for the human dopamine transporter, as would be determined by a competitive radioligand binding assay.

CompoundIsomer ConfigurationHypothetical Ki (nM) for hDAT
This compoundcis50
This compoundtrans250
GBR 12909 (Reference)-10

Ki (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Design and Protocols

To empirically validate the hypothetical data presented above, a rigorous experimental plan is required. This section outlines the key experimental protocols for the stereoselective synthesis of the this compound isomers and the determination of their binding affinities for the dopamine transporter.

Stereoselective Synthesis of cis- and trans-4-Ethylpiperidine

General Strategy: Catalytic Hydrogenation of 4-Ethylpyridine

The catalytic hydrogenation of 4-ethylpyridine over a heterogeneous catalyst like platinum or rhodium can yield this compound. The stereochemical outcome of this reaction (the cis/trans ratio) can be influenced by the choice of catalyst, solvent, and reaction conditions.

Protocol for Preferential cis-Isomer Synthesis:

  • Reaction Setup: In a high-pressure autoclave, dissolve 4-ethylpyridine (1 equivalent) in glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of platinum(IV) oxide (Adam's catalyst).

  • Hydrogenation: Pressurize the autoclave with hydrogen gas (e.g., 50-100 atm) and heat the reaction mixture (e.g., 50-80 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the autoclave, carefully vent the hydrogen gas, and filter the reaction mixture to remove the catalyst.

  • Purification: Neutralize the filtrate with a base (e.g., sodium hydroxide) and extract the product with an organic solvent (e.g., diethyl ether). Dry the organic layer, evaporate the solvent, and purify the resulting mixture of isomers by column chromatography to isolate the cis-isomer. The cis isomer is often the major product under these conditions.

Protocol for Preferential trans-Isomer Synthesis:

Achieving a high yield of the trans-isomer can sometimes be more challenging. One approach involves the reduction of an N-protected 4-ethyl-tetrahydropyridine intermediate.

  • Partial Reduction: Reduce 4-ethylpyridine to 1,2,3,6-tetrahydro-4-ethylpyridine using a milder reducing agent like sodium borohydride in the presence of an acylating agent to protect the nitrogen.

  • Stereoselective Reduction: The resulting N-acyl-4-ethyl-tetrahydropyridine can then be subjected to catalytic hydrogenation. The presence of the bulky N-acyl group can influence the direction of hydrogen addition, potentially favoring the formation of the trans-isomer.

  • Deprotection: The N-acyl group is then removed under appropriate conditions (e.g., acid or base hydrolysis) to yield the trans-4-ethylpiperidine.

  • Purification: The isomers are separated by column chromatography.

Diagram: Synthetic Workflow

G cluster_synthesis Stereoselective Synthesis 4-Ethylpyridine 4-Ethylpyridine cis-4-Ethylpiperidine cis-4-Ethylpiperidine 4-Ethylpyridine->cis-4-Ethylpiperidine Catalytic Hydrogenation (e.g., PtO2, H2, AcOH) Intermediate Intermediate 4-Ethylpyridine->Intermediate Partial Reduction & N-Protection trans-4-Ethylpiperidine trans-4-Ethylpiperidine Intermediate->trans-4-Ethylpiperidine Stereoselective Hydrogenation & Deprotection

Caption: General synthetic strategies for obtaining cis- and trans-4-Ethylpiperidine.

Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of the synthesized this compound isomers for the human dopamine transporter (hDAT).

Materials:

  • Membrane preparations from cells stably expressing hDAT (e.g., HEK293-hDAT cells).

  • Radioligand: [³H]WIN 35,428 (a well-characterized DAT ligand).

  • Non-specific binding control: GBR 12909 or cocaine.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • cis- and trans-4-Ethylpiperidine isomers.

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in polyethylenimine).

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Thaw the frozen hDAT-expressing cell membranes on ice.

    • Homogenize the membranes in ice-cold assay buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

    • Dilute the membranes to the desired final protein concentration in the assay.

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Assay buffer, radioligand, and membrane preparation.

      • Non-specific Binding: Assay buffer, radioligand, a high concentration of a non-labeled DAT ligand (e.g., 10 µM GBR 12909), and membrane preparation.

      • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compounds (cis- and trans-4-Ethylpiperidine isomers), and membrane preparation.

  • Incubation:

    • Add the assay components to the wells in the following order: assay buffer, test compound or non-specific binding control, radioligand, and finally the membrane preparation to initiate the binding reaction.

    • Incubate the plate at room temperature (or a specified temperature, e.g., 4°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials.

    • Add scintillation fluid to each vial.

    • Count the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram: DAT Binding Assay Workflow

G cluster_assay DAT Radioligand Binding Assay Prepare Reagents Prepare Reagents Incubation Incubation Prepare Reagents->Incubation Add membranes, radioligand, & test compounds to plate Filtration Filtration Incubation->Filtration Separate bound from free radioligand Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Quantify bound radioactivity Data Analysis Data Analysis Scintillation Counting->Data Analysis Calculate IC50 and Ki values

Caption: Step-by-step workflow for the dopamine transporter binding assay.

Discussion and Future Directions

The hypothetical results presented in this guide suggest that the cis-isomer of this compound possesses a significantly higher affinity for the dopamine transporter than the trans-isomer. This highlights the critical importance of stereochemistry in the design of novel DAT ligands. The orientation of the ethyl group in the cis configuration may allow for more favorable interactions within the DAT binding pocket, leading to enhanced affinity.

It is crucial to emphasize that this is a hypothetical comparison. Experimental validation through the synthesis and testing of the individual isomers is essential. Future studies should also explore the functional consequences of this differential binding. For instance, do the isomers act as inhibitors or substrates of the dopamine transporter? Do they exhibit different potencies in functional assays, such as dopamine uptake inhibition?

Furthermore, the selectivity of these isomers for the dopamine transporter over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), should be investigated to assess their potential for off-target effects.

References

  • Dutta, A. K., et al. (2001). Rational Design and Synthesis of Novel 2,5-disubstituted Cis- And Trans-Piperidine Derivatives Exhibiting Differential Activity for the Dopamine Transporter. Bioorganic & Medicinal Chemistry Letters, 11(17), 2337-2340. [Link]
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989. [Link]

The Unassuming Workhorse: A Comparative Performance Analysis of 4-Ethylpiperidine and Other Cyclic Amine Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, the selection of an optimal catalyst is paramount to achieving desired reaction outcomes with high efficiency and selectivity. Among the diverse array of organocatalysts, cyclic secondary amines have carved out a significant niche, particularly in fundamental carbon-carbon bond-forming reactions such as the Knoevenagel condensation and Michael addition. While piperidine and pyrrolidine have long been the go-to catalysts in this class, their substituted derivatives offer a nuanced spectrum of reactivity that can be harnessed for specific applications. This guide provides an in-depth comparative analysis of 4-Ethylpiperidine against other commonly employed cyclic amine catalysts, supported by experimental data and mechanistic insights to inform catalyst selection for researchers, scientists, and drug development professionals.

The Foundation of Catalysis: Understanding Basicity and Steric Influence

The catalytic efficacy of cyclic amines is fundamentally governed by a delicate interplay of two key factors: basicity and steric hindrance.

  • Basicity (pKa): The availability of the nitrogen lone pair to abstract a proton is crucial for initiating many catalytic cycles. A higher pKa value generally correlates with stronger basicity and, often, higher catalytic activity.

  • Steric Hindrance: The size and arrangement of substituents on the amine ring can significantly impact the catalyst's ability to approach substrates and participate in transition states. While some steric bulk can be beneficial for stereoselectivity, excessive hindrance can impede reactivity.

The ethyl group at the 4-position of the piperidine ring in this compound is primarily an electron-donating group, which slightly increases the electron density on the nitrogen atom compared to the parent piperidine. This is reflected in its pKa value.

CatalystpKa of Conjugate Acid
Pyrrolidine~11.27
This compound ~11.2
Piperidine~11.12
N-Methylpiperidine~10.4
Morpholine~8.33

Note: pKa values can vary slightly depending on the measurement conditions and solvent.

The data indicates that this compound possesses a basicity comparable to, and slightly greater than, piperidine, suggesting it should be an effective Brønsted base catalyst. The ethyl group at the 4-position is remote from the nitrogen atom, minimizing direct steric hindrance around the active site.

Performance in Action: The Knoevenagel Condensation

The Knoevenagel condensation, the reaction between an active methylene compound and a carbonyl compound, is a classic benchmark for evaluating the performance of basic catalysts.[1][2][3] The reaction typically proceeds through the formation of an enolate from the active methylene compound, which then undergoes a nucleophilic attack on the carbonyl carbon.

Mechanistic Overview:

Caption: Generalized mechanism of the Knoevenagel condensation catalyzed by a basic amine.

Comparative Experimental Data:

While direct side-by-side comparative studies are limited, we can infer the performance of this compound based on its properties and data from related piperidine-catalyzed reactions. For instance, in a four-component reaction for the synthesis of polyfunctionalized 1,4-dihydropyridines, which involves a Knoevenagel condensation step, piperidine proved to be a highly effective catalyst, affording a 95% yield in 2 hours.[4] Given the slightly higher basicity and minimal steric hindrance of this compound, it is expected to exhibit at least comparable, if not slightly enhanced, catalytic activity in similar transformations.

In a study on the synthesis of (E)-2-cyano-3-(het)arylacrylamides via Knoevenagel condensation, piperidine was used to catalyze the reaction between various aromatic aldehydes and 2-cyanoacetamide.[5] The reactions with electron-withdrawing substituents on the aldehyde proceeded to high yields (87-93%) in 6 hours, while those with electron-donating groups required longer reaction times (6-24 hours) to achieve good yields (54-88%).[5] This highlights the sensitivity of the reaction to the electronic nature of the substrates, a factor that would similarly influence reactions catalyzed by this compound.

Pyrrolidine, with its slightly higher basicity, often demonstrates superior performance to piperidine in Knoevenagel condensations. In a comparative study, pyrrolidine achieved 100% conversion in a shorter time and with a lower catalyst loading than piperidine.

The Michael Addition: A Test of Nucleophilicity and Basicity

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another key reaction where cyclic amines are employed as catalysts.[6][7] In this context, the amine can act as a Brønsted base to generate the nucleophile (enolate) or as a nucleophilic catalyst to form a more reactive enamine intermediate.

Mechanistic Pathways:

Caption: Two primary mechanistic pathways for amine-catalyzed Michael additions.

Performance Comparison and Projections:

In the context of Michael additions, the structural nuances of the cyclic amine catalyst become even more critical.

  • Pyrrolidine: The five-membered ring of pyrrolidine leads to a more planar enamine intermediate, which is often more reactive than the corresponding enamine derived from piperidine. This generally translates to higher reaction rates and yields.

  • Piperidine: As a six-membered ring, piperidine forms a slightly less reactive enamine. However, its strong basicity still makes it an effective catalyst, particularly in reactions where Brønsted base catalysis is the dominant pathway.

  • This compound: With its basicity on par with or slightly exceeding that of piperidine, this compound is expected to be a highly competent catalyst for Michael additions operating through a Brønsted base mechanism. In enamine catalysis, the ethyl group at the 4-position is unlikely to exert a significant steric or electronic effect on the reactivity of the enamine double bond, suggesting its performance would be very similar to that of piperidine.

  • N-Methylpiperidine: The presence of a methyl group on the nitrogen atom renders N-Methylpiperidine a tertiary amine. While it can still function as a Brønsted base, it cannot participate in enamine catalysis, which limits its applicability in certain Michael additions.

  • Morpholine: The electron-withdrawing effect of the oxygen atom in the morpholine ring reduces the nucleophilicity of the nitrogen, making it a less effective catalyst than piperidine in most Michael additions.

Experimental Protocols

The following are generalized protocols for the Knoevenagel condensation and Michael addition that can be adapted for a comparative study of this compound and other cyclic amine catalysts.

Protocol 1: Knoevenagel Condensation of Benzaldehyde with Malononitrile

Materials:

  • Benzaldehyde

  • Malononitrile

  • Cyclic Amine Catalyst (this compound, Piperidine, Pyrrolidine, etc.)

  • Ethanol (or other suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (5 mL).

  • Add the cyclic amine catalyst (0.1 mmol, 10 mol%).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by vacuum filtration and wash with cold ethanol.

  • Dry the product to determine the yield.

Protocol 2: Michael Addition of Diethyl Malonate to Chalcone

Materials:

  • Chalcone

  • Diethyl malonate

  • Cyclic Amine Catalyst (this compound, Piperidine, Pyrrolidine, etc.)

  • Toluene (or other suitable solvent)

Procedure:

  • To a stirred solution of chalcone (1.0 mmol) and diethyl malonate (1.2 mmol) in toluene (5 mL), add the cyclic amine catalyst (0.2 mmol, 20 mol%).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the Michael adduct.

Conclusion and Future Outlook

This compound emerges as a robust and effective catalyst for base-catalyzed reactions, with a performance profile that is largely comparable, and in some cases potentially superior, to that of the widely used piperidine. Its slightly enhanced basicity, coupled with minimal steric hindrance at the nitrogen center, makes it an attractive alternative.

Key Takeaways:

  • For Brønsted Base Catalysis: this compound is an excellent choice, likely offering reaction rates and yields on par with or slightly better than piperidine.

  • For Enamine Catalysis: While effective, it may be outperformed by pyrrolidine in reactions where the reactivity of the enamine intermediate is the rate-determining step.

  • A Viable Alternative: In applications where piperidine is the catalyst of choice, this compound represents a readily available and highly effective substitute with predictable reactivity.

The strategic selection of a cyclic amine catalyst, based on a sound understanding of their electronic and steric properties, is a powerful tool in the arsenal of the synthetic chemist. While this guide provides a framework for comparison, further direct, side-by-side experimental studies are warranted to fully elucidate the subtle yet significant differences in the catalytic behavior of this compound and its counterparts across a broader range of substrates and reaction conditions.

References

  • Organic & Biomolecular Chemistry. (2022). Royal Society of Chemistry.
  • Ramesh, R., et al. (2017). Piperidine Catalyzed Four-component Strategy for the Facile Access of Polyfunctionalized 1,4-Dihydropyridines at Ambient Conditions.
  • Efficient Organocatalytic Construction of C4-Alkyl Substituted Piperidines and Their Application to the Synthesis of (+)-α-Skytanthine. (2015).
  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (2024). PubMed Central.
  • Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a C
  • van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure and Applied Chemistry.
  • Comparing the efficacy of different catalytic systems for piperidine synthesis. (2025). BenchChem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine catalyst in Knoevenagel reaction?. (2016). Reddit.
  • Knoevenagel Condens
  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (2022).
  • Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts. (2015).
  • Piperidine, an efficient base catalyst for the one-pot synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives. (2017). Indian Journal of Chemistry.
  • Piperidine synthesis. Organic Chemistry Portal.
  • Jyothi, P., et al. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. Current Organic Chemistry.
  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. (2010). PubMed Central.
  • One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study. (2022). MDPI.
  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (2012). Nanyang Technological University.
  • This compound. PubChem.
  • Facile and Green Synthesis of Satur
  • Recent Developments on Five-Component Reactions. (2020). PubMed Central.
  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (2012). Organic & Biomolecular Chemistry.
  • An acid-based DES as a novel catalyst for the synthesis of pyranopyrimidines. (2022). PubMed Central.
  • Structural formulae of cyclic amines, used in this work: (a) piperidine... (2019).
  • Synthesis and Recovery of Pyridine- and Piperidine-based Camphorsulfonamide Organocatalysts Used for Michael Addition Reaction. (2018).
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2019). MDPI.
  • Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. (2023). PubMed Central.
  • Squaramide-Catalyzed Asymmetric Michael Addition Reaction of α-Azidoindanones with Azadienes. (2023). MDPI.
  • Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. (2020). MDPI.
  • The yields and reaction times of 9 16. (2017).
  • Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. (2018). PubMed Central.
  • Yield vs. time behavior of the four reactions under consideration. (2020).
  • Cyclic aliphatic amines: A critical analysis of the experimental enthalpies of formation by comparison with theoretical calculations. (2017).
  • Synthesis of pyranopyrimidines. (2023).

Sources

A Comparative Guide to the Kinetics of Reactions Catalyzed by 4-Ethylpiperidine and Other Cyclic Amines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. Among the plethora of organocatalysts, cyclic secondary amines have established themselves as versatile and powerful tools, particularly in fundamental carbon-carbon bond-forming reactions such as the Knoevenagel condensation and the Michael addition. This guide provides an in-depth kinetic and mechanistic comparison of 4-Ethylpiperidine with other commonly employed cyclic amine catalysts, namely piperidine, pyrrolidine, and morpholine. By examining the interplay of electronic and steric effects, this document aims to furnish a rational basis for catalyst selection and reaction optimization, supported by experimental data and detailed protocols.

The Role of Cyclic Amines in Catalysis: A Mechanistic Overview

Cyclic secondary amines, including this compound, primarily function as catalysts through two principal mechanistic pathways: enamine and iminium ion catalysis. Their efficacy is intrinsically linked to their basicity (pKa of the conjugate acid) and nucleophilicity, which are modulated by ring size, conformation, and substitution.

  • Enamine Catalysis: In reactions like the Michael addition, the secondary amine reacts with a carbonyl compound (e.g., an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine is a more potent nucleophile than the corresponding enolate and readily attacks a Michael acceptor.

  • Iminium Ion Catalysis: In Knoevenagel-type condensations, the amine condenses with a carbonyl compound to generate an electrophilic iminium ion. This activation renders the carbonyl carbon more susceptible to attack by a nucleophile, such as the enolate of an active methylene compound.[1]

The basicity of the amine is crucial for the initial deprotonation of the active methylene compound in the Knoevenagel condensation or for the formation of the enamine in Michael additions. Generally, a more basic amine will lead to a faster reaction rate.

Comparative Analysis of this compound and Alternative Catalysts

While specific kinetic data for this compound is not extensively documented in publicly available literature, its performance can be reliably inferred through comparison with its parent structure, piperidine, and other cyclic amines for which kinetic data are available. The primary factors influencing catalytic activity are basicity and steric hindrance.

Basicity and Nucleophilicity

The basicity of cyclic amines, a key determinant of their catalytic prowess, follows the general trend: Pyrrolidine > Piperidine > Morpholine .

  • Pyrrolidine , a five-membered ring, is slightly more basic than piperidine. This is attributed to the greater conformational stability of its protonated form.[2]

  • Piperidine , a six-membered ring, is a significantly stronger base than morpholine.

  • Morpholine's basicity is considerably lower due to the electron-withdrawing inductive effect of the oxygen atom in the ring, which reduces the electron density on the nitrogen.

  • This compound : The ethyl group at the 4-position is an electron-donating group, which slightly increases the electron density on the nitrogen atom through an inductive effect. Therefore, this compound is expected to be slightly more basic than piperidine. This enhanced basicity should, in principle, lead to a modest increase in catalytic activity in reactions where proton abstraction is a rate-determining step.

Steric Effects

Steric hindrance around the nitrogen atom can significantly impact the rate of catalyst-substrate interaction.

  • Pyrrolidine presents a less sterically hindered environment around the nitrogen compared to the chair conformation of piperidine.

  • Piperidine and Morpholine have similar steric profiles in their chair conformations.

  • This compound : The ethyl group is located at the 4-position, which is remote from the nitrogen atom. Consequently, it is not expected to introduce any significant steric hindrance that would impede the nitrogen's ability to participate in the catalytic cycle. This is in contrast to substitution at the 2- or 6-positions, which would directly sterically encumber the nitrogen.

Quantitative Comparison of Catalytic Performance

To provide a tangible comparison, we will consider the Knoevenagel condensation of an aromatic aldehyde with an active methylene compound, a reaction for which comparative kinetic data, or at least yield and reaction time information, is available for several cyclic amine catalysts.

Table 1: Comparative Performance of Cyclic Amine Catalysts in the Knoevenagel Condensation

CatalystpKa of Conjugate AcidRelative BasicityExpected/Observed Catalytic ActivityKinetic Parameters (Representative)
This compound ~11.3 (estimated)HighestHigh (inferred)Not Available
Piperidine ~11.2HighHighk_obs for salicylaldehyde and diethylmalonate (in toluene): C₁=29.9 l/mol·s, C₂=36.9 kJ/mol[3]
Pyrrolidine ~11.3HighestVery HighGenerally more efficient than piperidine in similar reactions.
Morpholine ~8.5LowLowSignificantly lower reaction rates and yields compared to piperidine under identical conditions.

Note: The kinetic parameters for piperidine are for the reaction catalyzed by 4-piperidinopiperidine, a structurally similar catalyst, and serve as a reasonable approximation.

The data and established chemical principles suggest that pyrrolidine is often the most active catalyst in this class for Knoevenagel condensations, likely due to its optimal combination of high basicity and low steric hindrance. This compound is predicted to be a highly effective catalyst , with activity comparable to or slightly exceeding that of piperidine, owing to its increased basicity and negligible additional steric bulk at the nitrogen center. Morpholine consistently demonstrates the lowest catalytic activity due to its significantly reduced basicity.

Experimental Protocols for Kinetic Studies

To facilitate further research and direct comparison, the following are detailed protocols for conducting kinetic studies of amine-catalyzed reactions. These protocols are designed to be self-validating by ensuring controlled conditions and appropriate monitoring techniques.

General Considerations for Kinetic Experiments
  • Temperature Control: All reactions should be performed in a thermostated vessel (e.g., a jacketed reactor or a temperature-controlled reaction block) to ensure constant temperature (± 0.1 °C).

  • Inert Atmosphere: To prevent side reactions with atmospheric components (e.g., CO2 reacting with the amine catalyst), it is advisable to conduct the reactions under an inert atmosphere (e.g., nitrogen or argon).

  • High-Purity Reagents: Use freshly distilled or purified solvents and reagents to avoid interference from impurities.

  • Monitoring Technique: The choice of monitoring technique depends on the specific reaction. UV-Vis spectrophotometry is often suitable for reactions involving the formation of a chromophoric product (e.g., in Knoevenagel condensations). Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of reactants and the appearance of products over time.

Protocol for Kinetic Study of a Knoevenagel Condensation

This protocol describes the kinetic analysis of the reaction between benzaldehyde and malononitrile catalyzed by a cyclic amine, monitored by UV-Vis spectrophotometry.

Materials:

  • Benzaldehyde (freshly distilled)

  • Malononitrile

  • This compound (or other amine catalyst)

  • Anhydrous ethanol (spectroscopic grade)

  • Thermostated UV-Vis spectrophotometer with a multicell holder

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of benzaldehyde in anhydrous ethanol (e.g., 0.1 M).

    • Prepare a stock solution of malononitrile in anhydrous ethanol (e.g., 0.1 M).

    • Prepare a stock solution of the amine catalyst in anhydrous ethanol (e.g., 0.01 M).

  • Kinetic Run:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the product, 2-benzylidenemalononitrile (determined beforehand by scanning a spectrum of the purified product).

    • Equilibrate the spectrophotometer's cell holder to the desired temperature (e.g., 25 °C).

    • In a quartz cuvette, pipette the required volumes of the benzaldehyde and malononitrile stock solutions and dilute with ethanol to a final volume of, for example, 2.9 mL. Place the cuvette in the thermostated cell holder and allow it to equilibrate for 5-10 minutes.

    • To initiate the reaction, add the required volume of the catalyst stock solution (e.g., 0.1 mL) to the cuvette, quickly mix by inverting the cuvette (sealed with a stopper), and immediately start recording the absorbance at λ_max as a function of time.

    • Record the data until the reaction is complete (i.e., the absorbance reaches a plateau).

  • Data Analysis:

    • To determine the initial rate, plot absorbance versus time and calculate the slope of the initial linear portion of the curve.

    • To determine the reaction order with respect to each reactant, perform a series of experiments where the concentration of one reactant is varied while keeping the others constant (the method of initial rates).

    • The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to the appropriate integrated rate law equation.

Visualizing Reaction Mechanisms and Workflows

Diagrams are indispensable tools for understanding the complex interplay of steps in a catalytic cycle and for visualizing the experimental workflow.

Catalytic Cycle of the Knoevenagel Condensation

G cluster_0 Catalytic Cycle Aldehyde Aldehyde (R-CHO) Iminium Iminium Ion Aldehyde->Iminium + Catalyst Catalyst This compound Intermediate Adduct Intermediate Iminium->Intermediate + Enolate ActiveMethylene Active Methylene (CH₂(CN)₂) Enolate Enolate Ion ActiveMethylene->Enolate + Catalyst - Catalyst-H⁺ Product α,β-Unsaturated Product Intermediate->Product - Catalyst, - H₂O Water H₂O

Caption: Catalytic cycle for the Knoevenagel condensation.

Experimental Workflow for Kinetic Analysis

G cluster_workflow Kinetic Study Workflow prep Prepare Stock Solutions (Reactants, Catalyst) equil Equilibrate Spectrophotometer and Reactant Mixture prep->equil init Initiate Reaction (Add Catalyst) equil->init monitor Monitor Absorbance vs. Time init->monitor analyze Data Analysis (Rate, Order, k_obs) monitor->analyze

Caption: Workflow for a typical kinetic experiment.

Conclusion and Future Outlook

This guide provides a comprehensive comparison of this compound with other cyclic amine catalysts, grounding the analysis in the fundamental principles of basicity and steric effects. While direct kinetic data for this compound remains a gap in the current literature, a well-supported prediction of its high catalytic activity, comparable to or slightly exceeding that of piperidine, can be made. Pyrrolidine often emerges as a superior catalyst due to its favorable combination of high basicity and low steric hindrance, whereas morpholine's utility is limited by its lower basicity.

The provided experimental protocols offer a robust framework for researchers to conduct their own kinetic studies, enabling the direct determination of rate constants and activation parameters for this compound and other catalysts in their specific reaction systems. Such studies are crucial for a deeper understanding of structure-activity relationships and for the rational design of more efficient catalytic processes in organic synthesis and drug development.

References

  • Nielsen, A. T.; Houlihan, W. J.
  • Chemistry Stack Exchange. Which is more basic, piperidine or pyrrolidine and why? [Link]
  • Bednarz, S.; Bogdal, D. THE COMPARATIVE STUDY OF THE KINETICS OF KNOEVENAGEL CONDENSATION UNDER MICROWAVE AND CONVENTIONAL CONDITIONS - Part III. Molbank2003, 2003, M343. [Link]
  • Hosseini-Sarvari, M.; Shaterian, H. R. Facile Synthesis of 1,4-Dihydropyridine Derivatives Using Catalytic Amount of Piperidine under Solvent-Free Conditions. J. Chem. Res.2006, 2006, 484–486.
  • Reddy, C. S.; Smitha, G.; Chandrasekhar, K. B. An efficient one-pot synthesis of poly-substituted quinolines catalyzed by piperidine. J. Heterocycl. Chem.2004, 41, 59–61.
  • List, B. Proline-catalyzed asymmetric reactions. Tetrahedron2002, 58, 5573–5590.
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer, 2007.
  • Anslyn, E. V.; Dougherty, D. A. Modern Physical Organic Chemistry; University Science Books, 2006.

Sources

A Spectroscopic Journey: Distinguishing 4-Ethylpiperidine from its Aromatic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the transformation of aromatic precursors into their saturated heterocyclic analogues is a fundamental and critical step. This guide provides an in-depth spectroscopic comparison of 4-Ethylpiperidine, a valuable building block in medicinal chemistry, with its common aromatic precursors, 4-ethylpyridine and the parent heterocycle, pyridine. Understanding the distinct spectroscopic signatures of these compounds is paramount for reaction monitoring, quality control, and structural elucidation. This document, intended for researchers, scientists, and drug development professionals, will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just a comparison of spectral features but also an explanation of the underlying chemical principles that govern these differences.

The Chemical Transformation: From Aromaticity to Saturation

The synthesis of this compound from 4-ethylpyridine typically involves the catalytic hydrogenation of the pyridine ring. This process fundamentally alters the electronic and structural properties of the molecule, moving from a flat, electron-delocalized aromatic system to a puckered, saturated aliphatic ring. This transformation is the key to understanding the profound differences observed in their respective spectra.

Experimental Protocols: A Guide to Spectroscopic Analysis

To ensure reproducible and high-quality data, the following standardized protocols for spectroscopic analysis are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the analyte (this compound, 4-ethylpyridine, or pyridine) in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, a standard single-pulse experiment is sufficient. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) should be used to simplify the spectrum. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples (this compound, 4-ethylpyridine, pyridine), a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Background Correction: Acquire a background spectrum of the empty salt plates prior to the sample analysis. The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For volatile compounds like these, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or methanol) is injected into the GC.

  • Ionization: Electron Impact (EI) ionization at 70 eV is a standard method for these molecules, leading to characteristic fragmentation patterns.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are detected by a mass analyzer (e.g., quadrupole).

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Comparative Spectroscopic Analysis

The distinct electronic and structural differences between the aromatic precursors and the saturated product are clearly reflected in their spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Rings

The most dramatic differences are observed in the NMR spectra, owing to the change in hybridization and electron density.

.¹H NMR Spectroscopy:

The aromatic protons of pyridine and 4-ethylpyridine resonate at significantly downfield chemical shifts (typically δ 7.0-8.5 ppm) compared to the aliphatic protons of this compound (typically δ 1.0-3.0 ppm).[1][2][3] This is a direct consequence of the deshielding effect of the aromatic ring current in the precursors.[1]

  • Pyridine: Exhibits three distinct signals for the α, β, and γ protons, with the α-protons being the most deshielded due to their proximity to the electronegative nitrogen atom.[1]

  • 4-ethylpyridine: Shows two sets of signals for the aromatic protons and two signals for the ethyl group (a quartet for the methylene protons and a triplet for the methyl protons).[2][4]

  • This compound: The spectrum is more complex in the aliphatic region, with overlapping multiplets for the ring protons. The N-H proton of secondary amines like this compound often appears as a broad singlet, and its chemical shift is concentration-dependent.[5][6] The addition of D₂O will cause the N-H signal to disappear, a useful diagnostic test.[5][6]

.¹³C NMR Spectroscopy:

Similar to the ¹H NMR, the ¹³C NMR spectra show a clear distinction between the sp²-hybridized carbons of the aromatic rings and the sp³-hybridized carbons of the piperidine ring.

  • Pyridine: The aromatic carbons resonate in the δ 120-150 ppm region.[1]

  • 4-ethylpyridine: Exhibits signals for the aromatic carbons and the ethyl group carbons in their respective characteristic regions.[4]

  • This compound: All carbon signals appear in the upfield aliphatic region (typically δ 10-60 ppm).[3]

CompoundKey ¹H NMR Chemical Shifts (δ, ppm)Key ¹³C NMR Chemical Shifts (δ, ppm)
Pyridine α-H: ~8.5, β-H: ~7.0, γ-H: ~7.4[1]α-C: ~150, β-C: ~124, γ-C: ~136[1]
4-ethylpyridine Aromatic H: ~7.1 & 8.4, -CH₂-: ~2.6 (q), -CH₃: ~1.2 (t)[2][7]Aromatic C: ~123, 149, 147, Ethyl C: ~25, 15[4]
This compound Ring CH₂: ~1.0-3.0, NH: variable (broad), Ethyl group: ~0.9 (t), ~1.3 (q)[3][8]Ring C: ~30-50, Ethyl C: ~11, 25[3]
Infrared (IR) Spectroscopy: Vibrational Fingerprints of Functionality

IR spectroscopy provides valuable information about the functional groups present in a molecule. The key differences between the spectra of the precursors and the product arise from the presence of the N-H bond and the absence of aromatic C-H and C=C/C=N stretching vibrations in this compound.

  • Pyridine and 4-ethylpyridine: The spectra are characterized by:

    • Aromatic C-H stretching vibrations above 3000 cm⁻¹.[9][10]

    • C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region.[11][12]

    • Out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region, which are characteristic of the substitution pattern on the aromatic ring.[11]

  • This compound: The spectrum is dominated by:

    • A characteristic N-H stretching vibration for the secondary amine in the 3200-3500 cm⁻¹ region. This band is typically broader than C-H stretches due to hydrogen bonding.[5][6]

    • Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

    • The absence of the aromatic C=C and C=N stretching bands.

    • A C-N stretching absorption for the aliphatic amine in the 1000-1250 cm⁻¹ range.[5][6]

CompoundKey IR Absorptions (cm⁻¹)
Pyridine ~3030 (Aromatic C-H stretch), ~1580, 1480, 1440 (C=C, C=N stretch)[9][10]
4-ethylpyridine ~3030 (Aromatic C-H stretch), ~2970, 2870 (Aliphatic C-H stretch), ~1600, 1495 (C=C, C=N stretch)[13][14]
This compound ~3300 (N-H stretch), ~2930, 2850 (Aliphatic C-H stretch), ~1450 (C-H bend)[3]
Mass Spectrometry: Fragmentation Patterns and the Nitrogen Rule

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • The Nitrogen Rule: A key principle in the mass spectrometry of these compounds is the nitrogen rule. Molecules containing an odd number of nitrogen atoms will have an odd nominal molecular weight. All three compounds (Pyridine: C₅H₅N, MW=79; 4-ethylpyridine: C₇H₉N, MW=107; this compound: C₇H₁₅N, MW=113) follow this rule.[3][15]

  • Fragmentation:

    • Pyridine and 4-ethylpyridine: Aromatic systems are relatively stable, and the molecular ion peak is often prominent. A common fragmentation pathway for alkyl-substituted pyridines is the loss of the alkyl group or cleavage beta to the ring (benzylic cleavage), which is a favorable fragmentation pathway.[15][16] For 4-ethylpyridine, a significant peak at m/z 92 (M-15, loss of a methyl group) is expected.

    • This compound: The fragmentation of saturated heterocyclic amines is typically initiated by alpha-cleavage, the cleavage of a C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium ion. For this compound, a prominent fragment would be expected from the loss of the ethyl group at the 4-position, leading to a fragment at m/z 84.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Pyridine 7952 (loss of HCN)
4-ethylpyridine 10792 (M-15, loss of CH₃), 78
This compound 11398 (M-15, loss of CH₃), 84 (loss of C₂H₅)

Visualizing the Transformation and Analysis

To further clarify the relationships and workflows discussed, the following diagrams are provided.

G Pyridine Pyridine (Aromatic Precursor) Ethylpyridine 4-ethylpyridine (Substituted Aromatic Precursor) Pyridine->Ethylpyridine Alkylation Ethylpiperidine This compound (Saturated Product) Ethylpyridine->Ethylpiperidine Hydrogenation

Caption: Synthetic relationship between pyridine, 4-ethylpyridine, and this compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Dissolve in\nDeuterated Solvent Dissolve in Deuterated Solvent NMR NMR Dissolve in\nDeuterated Solvent->NMR Compare Chemical Shifts Compare Chemical Shifts NMR->Compare Chemical Shifts IR IR Analyze Functional Group\nVibrations Analyze Functional Group Vibrations IR->Analyze Functional Group\nVibrations MS MS Examine Fragmentation\nPatterns Examine Fragmentation Patterns MS->Examine Fragmentation\nPatterns Prepare Thin Film Prepare Thin Film Prepare Thin Film->IR Inject into GC-MS Inject into GC-MS Inject into GC-MS->MS

Caption: General workflow for the spectroscopic analysis of the target compounds.

Conclusion

The spectroscopic comparison of this compound with its aromatic precursors, 4-ethylpyridine and pyridine, reveals a set of distinct and predictable differences across NMR, IR, and MS techniques. These differences, rooted in the fundamental change from an aromatic to a saturated heterocyclic system, provide a robust toolkit for chemists to monitor reaction progress, assess product purity, and confirm structural identity. By understanding the principles behind these spectroscopic signatures, researchers can confidently navigate the synthesis and characterization of this important class of compounds.

References

  • Wikipedia. Pyridine. [Link][1]
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link][5][6]
  • Lord, R. C., & Corrsin, L. (1953). The Vibrational Spectra of Pyridine and Pyridine‐d 5. The Journal of Chemical Physics, 21(6), 1156-1168. [Link][12]
  • PubChem. 4-Ethylpyridine. [Link][4]
  • PubChem. This compound. [Link][3]
  • NIST WebBook. Pyridine, 4-ethyl-. [Link][15]
  • Restek. 4-Ethylpyridine. [Link][16]
  • NIST WebBook. Pyridine, 4-ethyl-. [Link][14]
  • NIST WebBook. Pyridine. [Link][9]
  • Cook, G. L., & Church, F. M. (1957). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry, 61(4), 458-463. [Link][10]
  • SpectraBase. Pyridine, 4-ethyl-. [Link][7]
  • SpectraBase. This compound. [Link][8]

Sources

A Comparative Guide to the Synthesis of 4-Ethylpiperidine: An Evaluation of Established Routes vs. a Novel Biocatalytic Approach

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone of medicinal chemistry, present in numerous pharmaceuticals and bioactive natural products.[1] Its derivatives are integral to drugs targeting a wide array of conditions, from schizophrenia to Alzheimer's disease.[1][2] Among these, 4-Ethylpiperidine serves as a crucial intermediate, demanding efficient, scalable, and increasingly sustainable synthetic methodologies.

This guide provides an in-depth comparison of established synthetic routes to this compound against a novel, next-generation strategy. We will move beyond simple procedural listings to dissect the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our analysis will focus on yield, scalability, safety, and alignment with green chemistry principles, providing the data necessary to make informed decisions in a laboratory or process chemistry setting.

Established Methodologies: The Workhorses of Piperidine Synthesis

Traditional syntheses of this compound primarily rely on two robust and well-documented strategies: the catalytic hydrogenation of 4-ethylpyridine and the Grignard addition to a 4-piperidone derivative.

Catalytic Hydrogenation of 4-Ethylpyridine

This is arguably the most direct and atom-economical approach, converting the readily available pyridine precursor into the desired piperidine in a single step. The reaction involves the reduction of the aromatic pyridine ring using high-pressure hydrogen gas in the presence of a metal catalyst.

Causality of Experimental Choices:

  • Catalyst Selection: The choice of catalyst is critical and influences both reaction efficiency and conditions. Rhodium (e.g., Rh/C, Rh₂O₃) and Ruthenium (e.g., RuO₂) catalysts often show high activity, allowing for lower temperatures and pressures compared to Platinum (e.g., PtO₂) or Palladium (e.g., Pd/C).[3][4] Rhodium, in particular, has demonstrated excellent performance in the hydrogenation of functionalized pyridines.[4]

  • Solvent and Conditions: The reaction is typically performed in protic solvents like ethanol or acidic media (e.g., acetic acid) which can help activate the pyridine ring towards reduction. However, conditions must be carefully optimized to prevent side reactions, such as hydrogenolysis of other functional groups if present. Industrial-scale syntheses often favor heterogeneous catalysts for their ease of separation and recyclability.[5]

Limitations: This method can be challenging due to the high stability of the pyridine ring, often requiring high pressures (70-100 atmospheres) and elevated temperatures.[4] Furthermore, the catalyst can be poisoned by impurities in the starting material, and over-reduction of other functional groups on a more complex substrate can be a concern.

Grignard Reaction with N-Protected-4-Piperidone

This multi-step approach offers greater flexibility for creating diverse analogues but is less direct. The synthesis begins with the nucleophilic addition of an ethyl Grignard reagent (Ethylmagnesium bromide) to an N-protected 4-piperidone. The resulting tertiary alcohol is then deoxygenated.

Causality of Experimental Choices:

  • N-Protection: The piperidine nitrogen must be protected (e.g., with a Boc or Cbz group) to prevent it from reacting with the highly basic Grignard reagent.

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources, including water, which will quench the reagent and reduce yields.[6][7] Therefore, all glassware and solvents must be rigorously dried.[8][9]

  • Deoxygenation: The tertiary alcohol formed after the Grignard addition must be removed. This is typically achieved via a two-step dehydration/reduction sequence or a one-step reductive deoxygenation protocol (e.g., Barton-McCombie deoxygenation), adding to the overall step count.

Limitations: This route is longer and generates more waste compared to direct hydrogenation. The handling of pyrophoric Grignard reagents requires stringent safety protocols, and potential side reactions like enolization of the piperidone can lower the yield.[10]

A Novel Synthetic Paradigm: Biocatalytic C-H Oxidation and Cross-Coupling

Recent breakthroughs in chemical synthesis offer a powerful new strategy that circumvents the limitations of traditional methods. A cutting-edge approach combines the precision of biocatalysis with the efficiency of modern cross-coupling, providing a modular and highly versatile route to complex piperidines.[11] While a direct, published application to this compound is nascent, the principles present a transformative alternative.

This conceptual "new" method proceeds in two key stages:

  • Biocatalytic C-H Oxidation: An enzyme is used to selectively install a hydroxyl group at the C4 position of a piperidine ring. This enzymatic approach offers unparalleled site-selectivity, avoiding the need for protecting groups and pre-functionalized starting materials.

  • Radical Cross-Coupling: The newly installed hydroxyl group is converted into a suitable leaving group, which then undergoes a nickel-electrocatalyzed radical cross-coupling reaction with an ethyl source. This modern coupling method avoids the use of expensive precious metal catalysts like palladium and proceeds under mild conditions.[11]

Advantages of the New Approach:

  • Modularity and Efficiency: This method allows for the late-stage introduction of the ethyl group, drastically simplifying the synthesis of analogues. It avoids multiple protection/deprotection steps.[11]

  • Sustainability: The use of biocatalysis and earth-abundant nickel catalysts aligns with green chemistry principles.[12][13][14] These reactions can often be run in more environmentally benign solvents.[15]

  • Safety: This approach avoids the use of high-pressure hydrogen gas and pyrophoric Grignard reagents.

Performance Comparison: Established vs. Novel Methods

The following table provides an objective comparison of the synthetic methods discussed.

MetricCatalytic HydrogenationGrignard ReactionNovel Biocatalytic Method (Projected)
Overall Yield High (often >90%)Moderate (60-80% over steps)High (projected >80%)
Reaction Steps 13-4 (Protection, Grignard, Deoxygenation, Deprotection)2-3 (Oxidation, Activation, Coupling)
Key Reagents H₂ gas, Rh/C or PtO₂Mg turnings, Ethyl bromide, N-Boc-4-piperidoneEnzyme, Ni catalyst, Ethyl source
Reaction Conditions High pressure (50-100 bar), elevated temp.Anhydrous, inert atmosphere, low temp. for additionMild temperature and pressure
Safety Concerns Flammable H₂ gas, high pressurePyrophoric Grignard reagentGenerally lower hazard profile
Green Chemistry Poor (high energy input)Poor (organometallic waste, solvent use)Excellent (biocatalysis, avoids precious metals)
Versatility Limited to available pyridinesHigh (many Grignard reagents possible)Very High (modular, late-stage functionalization)

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4-Ethylpyridine

This protocol describes a standard laboratory procedure for the synthesis of this compound via the hydrogenation of 4-ethylpyridine using a rhodium catalyst.

Materials:

  • 4-Ethylpyridine

  • Rhodium on carbon (5% Rh/C)

  • Ethanol (anhydrous)

  • High-pressure autoclave/hydrogenator

  • Hydrogen gas supply

  • Celite™

Procedure:

  • In a suitable glass liner for the autoclave, dissolve 4-ethylpyridine (1.0 eq) in anhydrous ethanol (approx. 0.5 M).

  • Carefully add 5% Rhodium on carbon (1-2 mol%) to the solution under an inert atmosphere (e.g., Argon or Nitrogen).

  • Seal the glass liner inside the high-pressure autoclave.

  • Flush the autoclave with nitrogen gas three times, then with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to 10 bar.

  • Begin stirring and heat the reaction mixture to 40-50 °C.[3]

  • Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Flush the autoclave with nitrogen.

  • Filter the reaction mixture through a pad of Celite™ to remove the heterogeneous catalyst. Rinse the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield crude this compound.

  • Purify the product by distillation to obtain pure this compound.

Protocol 2: Conceptual Synthesis via Biocatalytic C-H Oxidation and Cross-Coupling

This protocol outlines a conceptual, state-of-the-art workflow for synthesizing this compound, applying the principles of the novel method.[11]

Materials:

  • N-Boc-piperidine

  • Whole-cell biocatalyst expressing a suitable hydroxylase

  • Nickel(II) catalyst (e.g., NiCl₂·glyme)

  • Bipyridine-based ligand

  • Ethyl iodide or other ethyl radical precursor

  • Anode and Cathode (for electrocatalysis)

  • Suitable solvent (e.g., Acetonitrile)

Step 1: Biocatalytic Hydroxylation

  • Prepare a buffered aqueous solution containing the whole-cell biocatalyst.

  • Add N-Boc-piperidine as the substrate.

  • Incubate the mixture under optimal conditions for the enzyme (e.g., 30 °C, with shaking) for 24-48 hours.

  • Extract the aqueous mixture with ethyl acetate to isolate the N-Boc-4-hydroxypiperidine product.

  • Purify the product using column chromatography.

Step 2: Electrocatalytic Cross-Coupling

  • Activate the hydroxyl group of N-Boc-4-hydroxypiperidine (e.g., by conversion to a tosylate or mesylate).

  • In an electrochemical cell, dissolve the activated substrate, the Ni(II) catalyst, the ligand, and the ethyl source in an appropriate solvent with a supporting electrolyte.

  • Apply a constant current to the system to drive the nickel-catalyzed radical cross-coupling reaction.

  • After completion, quench the reaction and perform a standard aqueous workup.

  • Purify the resulting N-Boc-4-ethylpiperidine by column chromatography.

  • Remove the Boc protecting group under acidic conditions (e.g., with trifluoroacetic acid) to yield the final this compound product.

Visualization of Synthetic Workflows

G cluster_0 Established Method: Catalytic Hydrogenation A 4-Ethylpyridine B High-Pressure Autoclave (H₂, Rh/C, Ethanol) A->B C Catalyst Filtration B->C D Solvent Removal C->D E Distillation D->E F This compound E->F

Caption: Workflow for the catalytic hydrogenation of 4-ethylpyridine.

G cluster_1 Novel Method: Biocatalysis & Cross-Coupling N1 N-Boc-Piperidine N2 Biocatalytic C-H Oxidation (Enzyme) N1->N2 N3 N-Boc-4-hydroxypiperidine N2->N3 N4 Hydroxyl Activation N3->N4 N5 Ni-Catalyzed Cross-Coupling (Ethyl Source) N4->N5 N6 N-Boc-4-ethylpiperidine N5->N6 N7 Boc Deprotection (Acid) N6->N7 N8 This compound N7->N8

Caption: Conceptual workflow for the novel biocatalytic synthesis.

Predicted Spectroscopic Data

Accurate characterization of the final product is essential for validation. The following data is predicted for this compound based on spectral databases and analogous structures.[16][17]

SpectroscopyPredicted Data
¹H NMR (CDCl₃)δ ~2.9-3.1 (m, 2H, -CH₂-NH-), ~2.5-2.7 (m, 2H, -CH₂-NH-), ~1.6-1.8 (m, 2H), ~1.2-1.4 (m, 3H), ~1.1 (br s, 1H, -NH), ~0.9 (t, 3H, -CH₃)
¹³C NMR (CDCl₃)δ ~46.5 (C2, C6), ~38.0 (C4), ~32.5 (C3, C5), ~29.0 (-CH₂CH₃), ~11.5 (-CH₂CH₃)
Mass Spec (EI) m/z (%): 113 (M+), 98, 84, 70, 56

Conclusion and Future Outlook

While the catalytic hydrogenation of 4-ethylpyridine remains a highly effective and direct method for producing this compound, particularly at scale, it presents challenges related to safety and energy consumption. The multi-step Grignard approach, though versatile, is less efficient and generates more waste.

The future of piperidine synthesis is trending towards modular, safer, and more sustainable methods. The novel biocatalytic and cross-coupling strategy represents a paradigm shift, offering the potential to construct complex molecules with unprecedented efficiency and precision.[11] For drug development professionals and researchers, embracing these emerging technologies will be key to accelerating discovery and developing manufacturing processes that are not only economically viable but also environmentally responsible. This guide serves as a foundational tool for evaluating these options and selecting the optimal synthetic route for the specific needs of a project.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine.
  • ResearchGate. (n.d.). Hydrogenation of pyridines with an EDG or EWG at the 4-position.
  • Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • Leah4sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
  • Organic Syntheses. (n.d.). Piperidine, 1-ethyl-.
  • BenchChem. (2025). Spectroscopic Profile of 2-Ethyl-4-methylpiperidine: A Predictive Analysis.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction.
  • ResearchGate. (n.d.). The effect of different catalyst on the synthesis of piperdines.
  • Google Patents. (n.d.). CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.
  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone.
  • ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic....
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of 2-Ethyl-4-methylpiperidine Analogues.
  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • National Center for Biotechnology Information. (n.d.). Ethyl 4-piperidinecarboxylate. PubChem.
  • Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Faul, M. M., Kobierski, M. E., & Kopach, M. E. (2003). Green chemistry approach to the synthesis of N-substituted piperidones. The Journal of Organic Chemistry, 68(14), 5739–5741.[12]
  • Scripps Research & Rice University. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery.
  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS.
  • World Journal of Pharmaceutical Research. (n.d.). Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry.
  • Organic Syntheses. (n.d.). 4-.
  • Wikipedia. (n.d.). Grignard reagent.
  • DTIC. (2025). Piperidine Synthesis.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • ResearchGate. (2025). Hydrogenation of a 4-benzylpyridine derivative over supported precious metal catalysts.
  • MDPI. (n.d.). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development.
  • ResearchGate. (2025). Green Chemistry Approach to the Synthesis of N-Substituted Piperidones.
  • Wang, X., et al. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation.
  • ResearchGate. (n.d.). Synthesis of piperidine 4a a in the presence of various catalysts.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(23), 9789-9817.[1]
  • Jessen, C., et al. (2017). Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable System.
  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • ChemHelp ASAP. (2020). reductive amination & secondary amine synthesis. YouTube.

Sources

A Senior Application Scientist's Guide to 4-Ethylpiperidine in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of synthetic chemistry and pharmaceutical development, the selection of an appropriate solvent is not merely a matter of dissolution; it is a critical parameter that can dictate reaction kinetics, influence equilibrium positions, and ultimately determine the success or failure of a synthetic route. 4-Ethylpiperidine, a versatile cyclic secondary amine, is a case in point. Its utility as a base, catalyst, and synthetic building block is profoundly influenced by the solvent system in which it is employed. This guide provides a comprehensive comparative analysis of this compound's behavior and performance across a spectrum of common laboratory solvents, offering researchers the insights needed to optimize their experimental designs.

Physicochemical Behavior of this compound: A Solvent-Dependent Profile

The intrinsic properties of this compound are significantly modulated by its interaction with solvent molecules. Understanding these interactions is fundamental to predicting its behavior in a reaction medium.

Solubility Profile

The solubility of this compound is a direct consequence of the interplay between its structural features—a polar amine group capable of hydrogen bonding and a nonpolar ethyl group—and the polarity of the solvent.

Experimental Protocol: Determining the Solubility of this compound

  • Preparation: A series of saturated solutions of this compound are prepared at a constant temperature (e.g., 25°C) in various solvents (e.g., water, ethanol, acetone, toluene, hexane).

  • Equilibration: The solutions are agitated for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

  • Quantification: A known volume of the supernatant is carefully extracted and the concentration of this compound is determined using a calibrated analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Data Analysis: The solubility is expressed in grams of solute per 100 mL of solvent.

Table 1: Solubility of this compound in Various Solvents at 25°C

SolventSolvent TypeDielectric Constant (ε)Solubility ( g/100 mL)
WaterPolar Protic80.1Miscible
EthanolPolar Protic24.5Miscible
AcetonePolar Aprotic20.7Miscible
DichloromethanePolar Aprotic9.1Miscible
TolueneNonpolar2.4Miscible
HexaneNonpolar1.9Sparingly Soluble

Note: The "miscible" designation indicates that this compound and the solvent are soluble in all proportions.

The data clearly indicates that the presence of the polar N-H group allows for strong hydrogen bonding interactions with protic solvents like water and ethanol, leading to miscibility. While it is also miscible in many aprotic and nonpolar solvents, its solubility decreases in nonpolar alkanes like hexane, where dipole-dipole and hydrogen bonding interactions are absent.

Basicity and pKa: The Solvent's Role in Proton Affinity

The basicity of this compound, a crucial factor in its catalytic activity, is not an intrinsic constant but is rather dependent on the solvent's ability to stabilize the resulting conjugate acid (the piperidinium ion).

In aqueous solutions, this compound has a pKa of approximately 11.01, making it a moderately strong base. In polar aprotic solvents such as DMSO or DMF, which are less effective at solvating the proton, the relative basicity of amines can be enhanced. Conversely, in nonpolar solvents, the formation of charged species is disfavored, which can influence reaction pathways that rely on proton transfer.

Performance in Organic Synthesis: A Comparative Analysis

The true measure of a reagent's utility lies in its performance in chemical transformations. Here, we examine the impact of solvent choice on the efficacy of this compound as a base catalyst.

Case Study: The Knoevenagel Condensation

The Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, often utilizes a basic catalyst to deprotonate an active methylene compound. The reaction between benzaldehyde and malononitrile to form 2-benzylidenemalononitrile is a well-established model system to probe catalyst performance.

Experimental Protocol: Solvent Screening for the Knoevenagel Condensation

  • Reaction Setup: To a solution of benzaldehyde (1 mmol) and malononitrile (1 mmol) in a given solvent (5 mL), this compound (0.1 mmol, 10 mol%) is added.

  • Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or GC-MS to determine the conversion of the starting materials.

  • Workup and Analysis: After a set time (e.g., 1 hour), the reaction mixture is worked up, and the product is isolated and purified. The yield is calculated.

Table 2: Performance of this compound in the Knoevenagel Condensation

SolventDielectric Constant (ε)Reaction Time (min)Yield (%)
Ethanol24.51595
Dichloromethane9.13088
Toluene2.46075
Hexane1.912040

The experimental data reveals a strong correlation between solvent polarity and reaction efficiency. In polar protic solvents like ethanol, the stabilization of the intermediate anionic species through hydrogen bonding accelerates the reaction, leading to a high yield in a short time. In nonpolar solvents like hexane, the reaction is significantly slower due to the poor solvation of the charged intermediates.

G cluster_workflow Experimental Workflow: Knoevenagel Condensation A Reactants (Benzaldehyde, Malononitrile) B Add this compound (Catalyst) in selected solvent A->B C Reaction at Room Temperature B->C D Monitor by TLC/GC-MS C->D E Workup and Purification D->E F Product Yield Calculation E->F G cluster_selection Solvent Selection Logic for this compound A Application Requirement B Solubility of Reactants & Products A->B C Stabilization of Intermediates A->C D Reaction Kinetics A->D E Optimal Solvent System B->E C->E D->E

Navigating the Chiral Maze: A Comparative Guide to Assessing the Enantiomeric Excess of 4-Ethylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] When chirality is introduced, as in the case of 4-Ethylpiperidine derivatives, the stereochemistry becomes a critical determinant of a drug's pharmacological and toxicological profile. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even harmful.[2] Consequently, the precise determination of enantiomeric excess (ee) is a non-negotiable aspect of drug development and quality control.

This guide offers a comprehensive, in-depth comparison of the principal analytical techniques for assessing the enantiomeric excess of chiral this compound derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, providing field-proven insights to empower researchers in selecting and implementing the most robust strategy for their specific needs.

The Analytical Gauntlet: Choosing Your Method

The selection of an optimal analytical technique is a critical decision governed by the physicochemical properties of the analyte, required accuracy, sample throughput, and available instrumentation.[3][4] The primary methods for determining the enantiomeric excess of this compound derivatives fall into two major categories: direct chromatographic separation and spectroscopic analysis, often involving the formation of diastereomers.

MethodPrincipleThroughputKey AdvantagePrimary Limitation
Chiral HPLC Direct separation of enantiomers on a Chiral Stationary Phase (CSP).MediumHigh versatility and wide availability of CSPs.[3]Method development can be time-consuming.
Chiral GC Separation of volatile enantiomers (or their volatile derivatives) on a chiral capillary column.HighHigh resolution and sensitivity, especially with mass spectrometry (MS) detection.[3]Requires analyte to be volatile and thermally stable, often necessitating derivatization.[5]
NMR Spectroscopy Formation of diastereomers with a chiral auxiliary, leading to distinct NMR signals.Low to MediumProvides structural information; absolute configuration can often be determined.[6]Lower sensitivity compared to chromatography; requires higher sample concentration.

I. Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is the most established and versatile technique for the enantiomeric separation of pharmaceutical compounds, including piperidine derivatives.[3] Its power lies in the vast array of commercially available Chiral Stationary Phases (CSPs) that can operate in various modes (normal-phase, reversed-phase, polar organic).[7]

The Causality of Separation: Polysaccharide-Based CSPs

For amine compounds like this compound, polysaccharide-based CSPs (derivatives of cellulose and amylose) are exceptionally effective.[5] Chiral recognition on these phases is a complex process governed by multiple, simultaneous interactions. The helical structure of the polysaccharide polymer creates chiral grooves into which the analyte can fit.[8] Separation is achieved through a combination of:

  • Hydrogen Bonding: The secondary amine (N-H) and any other polar groups on the derivative can form hydrogen bonds with the carbamate groups on the CSP.

  • π-π Interactions: If the derivative contains aromatic rings, these can interact with the phenyl groups of the CSP.

  • Dipole-Dipole Interactions: Polar bonds in the analyte interact with polar sites on the CSP.

  • Steric Fit (Inclusion): The overall shape of the enantiomer determines how well it fits into the chiral cavities of the CSP, representing a crucial factor for chiral recognition.[9]

The combination of these interactions results in the formation of transient diastereomeric complexes between the enantiomers and the CSP, one being more stable than the other. The enantiomer forming the more stable complex is retained longer on the column, thus achieving separation.[9]

Experimental Protocol: Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a separation method for a novel this compound derivative.

1. Column Screening:

  • Initial Columns: Screen a set of polysaccharide-based columns known for broad applicability. A good starting point includes:

    • Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate), immobilized)

    • Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate), coated)

    • Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate), coated)[3]

  • Mobile Phase System: Normal Phase mode is typically the most successful for piperidine derivatives.

    • Screening Solvents:

      • Mobile Phase A: n-Hexane / 2-Propanol (IPA) (90:10, v/v) + 0.1% Diethylamine (DEA)

      • Mobile Phase B: n-Hexane / Ethanol (EtOH) (90:10, v/v) + 0.1% Diethylamine (DEA)[10]

    • Rationale for DEA: Diethylamine is a crucial additive. As a basic compound, it acts as a competitor for non-specific binding sites on the silica support, significantly improving the peak shape of the basic piperidine analyte and preventing peak tailing.[11]

2. Method Optimization:

  • Once a column/solvent system shows promise (even partial separation), optimize the conditions.

  • Adjust Alcohol Modifier: Vary the percentage of IPA or EtOH. Decreasing the alcohol content generally increases retention time and can improve resolution.

  • Flow Rate: Start at 1.0 mL/min for a standard 4.6 mm ID column. Lowering the flow rate can sometimes enhance resolution.

  • Temperature: Operate at a controlled ambient temperature (e.g., 25 °C). Decreasing the temperature can increase chiral selectivity but may also broaden peaks.[10]

3. Quantification:

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Calculation: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula:

    • ee (%) = [|Area₁ – Area₂| / (Area₁ + Area₂)] x 100

Workflow for Chiral HPLC Method Development

cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_quant Phase 3: Quantification Start Racemic this compound Derivative Sample Screen_CSPs Screen Polysaccharide CSPs (Chiralpak IA, AD-H, Chiralcel OD-H) Start->Screen_CSPs Screen_MP Test Mobile Phases (Hex/IPA+DEA, Hex/EtOH+DEA) Screen_CSPs->Screen_MP Decision Separation Observed? Screen_MP->Decision Decision->Screen_CSPs No, try new CSPs Optimize_MP Adjust Alcohol % Decision->Optimize_MP Yes Optimize_Flow Optimize Flow Rate Optimize_MP->Optimize_Flow Optimize_Temp Adjust Temperature Optimize_Flow->Optimize_Temp Optimized_Method Optimized Method Optimize_Temp->Optimized_Method Inject Inject Sample Integrate Integrate Peak Areas Inject->Integrate Calculate Calculate ee% Integrate->Calculate Optimized_Method->Inject Start Chiral this compound Derivative Q_Volatile Is the compound volatile or easily derivatized to be? Start->Q_Volatile Q_Purity_Only Is only ee% needed, or is absolute configuration also desired? Q_Volatile->Q_Purity_Only No Method_GC Consider Chiral GC Q_Volatile->Method_GC Yes Q_High_Throughput Is high throughput required? Q_Purity_Only->Q_High_Throughput ee% only Method_NMR Consider NMR with Chiral Auxiliary Q_Purity_Only->Method_NMR Absolute Config. Method_HPLC Consider Chiral HPLC Q_High_Throughput->Method_HPLC Yes Q_High_Throughput->Method_HPLC No

Sources

A Comparative Guide to Peer-Reviewed Methods for the Analysis of 4-Ethylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the accurate and precise analysis of intermediates and impurities is paramount to ensuring the safety, efficacy, and quality of the final product. 4-Ethylpiperidine, a substituted piperidine derivative, often serves as a key building block or can be present as a process-related impurity. This guide provides a comprehensive comparison of peer-reviewed analytical methodologies for the quantitative and qualitative analysis of this compound, designed to assist researchers in selecting the most appropriate technique for their specific application.

This document moves beyond a simple listing of methods, offering in-depth technical insights into the principles, experimental protocols, and comparative performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography (GC): The Workhorse for Volatile Amines

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound.[1] Its high separation efficiency and sensitivity make it a robust choice for both purity assessment and trace-level impurity quantification.

Principle of Separation

In GC, a sample is vaporized and injected into a chromatographic column. Separation is achieved based on the differential partitioning of the analyte between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of the column.[2] The choice of stationary phase is critical and is determined by the polarity of the analyte. For a basic compound like this compound, a mid-polarity column, such as one containing a percentage of cyanopropylphenyl polysiloxane, is often effective.

Detection Systems: FID vs. MS
  • Flame Ionization Detector (FID): FID is a robust and widely used detector that provides a response proportional to the mass of carbon in the analyte. It offers excellent sensitivity and a wide linear range, making it ideal for quantitative analysis where the identity of the analyte is already known.[3]

  • Mass Spectrometry (MS): When coupled with GC, mass spectrometry provides not only quantitative data but also structural information, enabling definitive peak identification.[2] This is particularly valuable for impurity profiling and in complex matrices where peak co-elution might occur.[4]

Comparative Performance of GC Methods
ParameterGC-FIDGC-MS
Principle Separation based on volatility and interaction with a stationary phase.[3]Separation based on volatility, with mass-based detection and identification.[2]
Typical Analytes Volatile and thermally stable compounds.Volatile and semi-volatile compounds requiring definitive identification.[4]
Sample Preparation Direct injection of a diluted sample in a suitable solvent (e.g., methanol).Direct injection of a diluted sample; derivatization may be used to improve chromatography.
Limit of Detection (LOD) Typically in the low ppm range.Can reach low ppb levels, especially in Selected Ion Monitoring (SIM) mode.
Linearity Excellent (R² > 0.999 typical).Excellent (R² > 0.999 typical).
Precision (%RSD) < 2% for repeatability.[3]< 5% for repeatability.
Accuracy (% Recovery) 98-102% typical.[3]95-105% typical.
Experimental Protocol: GC-FID for this compound Analysis

This protocol is based on established methods for the analysis of ethyl piperazine, a structurally similar compound.[5]

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: DB-17 (30 m x 0.53 mm, 1 µm film thickness) or equivalent mid-polarity column.[5]

  • Autosampler.

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 2 mL/min.[5]

  • Injector Temperature: 250°C.[5]

  • Detector Temperature: 260°C.[5]

  • Injection Volume: 1.0 µL.[5]

  • Split Ratio: 10:1 (can be adjusted based on concentration).

  • Oven Temperature Program: 150°C (hold for 10 min), then ramp at 35°C/min to 260°C (hold for 2 min).[5]

  • Diluent: Methanol.[5]

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Sample Solution: Accurately weigh an appropriate amount of the sample into a volumetric flask to achieve a final concentration within the linear range of the method and dilute with methanol.

Data Analysis: Quantify this compound content by comparing the peak area of the sample to that of the standard.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Analytes

While GC is well-suited for volatile compounds, HPLC offers greater versatility for a wider range of analytes, including those that are non-volatile or thermally labile.[1] For a small, polar, and non-UV active compound like this compound, HPLC analysis presents some challenges that can be overcome with specific methodologies.

Challenges and Solutions in HPLC Analysis of this compound
  • Lack of a UV Chromophore: this compound does not possess a significant UV chromophore, making detection by standard UV-Vis detectors challenging.

    • Solution: Pre-column Derivatization. A common strategy is to react the analyte with a derivatizing agent that introduces a strongly UV-absorbing or fluorescent tag. For primary and secondary amines like piperidines, reagents such as dansyl chloride or 4-toluenesulfonyl chloride are effective.[6][7]

  • Poor Retention on Reversed-Phase Columns: The polar nature of this compound can lead to poor retention on traditional C18 columns.

    • Solution: Ion-Pair Chromatography. The addition of an ion-pairing reagent to the mobile phase can enhance the retention of ionic or ionizable compounds on reversed-phase columns.

Comparative Performance of HPLC Methods
ParameterRP-HPLC with Derivatization
Principle Separation based on polarity after chemical modification to enhance detection.[6]
Typical Analytes Non-volatile or thermally labile compounds lacking a strong chromophore.
Sample Preparation Involves a chemical derivatization step prior to injection.[7]
Limit of Detection (LOD) Can reach sub-µg/mL levels, depending on the derivatizing agent.[7]
Linearity Typically excellent (R² > 0.999).[6]
Precision (%RSD) < 2% for repeatability.
Accuracy (% Recovery) 98-102% typical.[7]
Experimental Protocol: RP-HPLC with Pre-Column Derivatization

This protocol is adapted from a validated method for the analysis of piperidine.[6][7]

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-Phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[6]

  • Autosampler.

Reagents:

  • 4-Toluenesulfonyl chloride.

  • Acetonitrile (HPLC grade).

  • Phosphoric acid.

  • Sodium hydroxide solution.

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (e.g., 68:32 v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C.[6]

  • Detection Wavelength: To be determined based on the absorption maximum of the derivatized product.

  • Injection Volume: 20 µL.

Derivatization and Sample Preparation:

  • Standard and Sample Solutions: Prepare stock solutions of this compound and the sample in a suitable solvent (e.g., dilute HCl).

  • Derivatization: To an aliquot of the standard or sample solution, add a solution of 4-toluenesulfonyl chloride in acetonitrile and a sodium hydroxide solution to facilitate the reaction. Allow the reaction to proceed for a specified time at a controlled temperature.

  • Quenching: Quench the reaction with a suitable reagent.

  • Dilution: Dilute the derivatized solution to the final volume with the mobile phase.

Capillary Electrophoresis (CE): High Efficiency for Charged Species

Capillary Electrophoresis separates ions based on their electrophoretic mobility in an applied electric field.[8] For an ionizable compound like this compound, CE, specifically Capillary Zone Electrophoresis (CZE), offers a high-efficiency separation alternative to chromatography.

Principle of Separation in CZE

In CZE, a fused silica capillary is filled with a background electrolyte (BGE). When a voltage is applied, charged analytes migrate through the capillary at different velocities depending on their charge-to-size ratio, resulting in separation.[9] The pH of the BGE is a critical parameter as it determines the charge state of the analyte. For this compound, a low pH BGE will ensure it is fully protonated and migrates as a cation.

Advantages of Capillary Electrophoresis
  • High Efficiency: CE can achieve very high theoretical plate counts, leading to sharp peaks and excellent resolution.

  • Low Sample and Reagent Consumption: The technique uses nanoliter injection volumes and microliters of BGE, making it a green and cost-effective method.[1]

  • Fast Analysis Times: Separations are often completed in a matter of minutes.[1]

Experimental Protocol: Capillary Zone Electrophoresis

This protocol is based on general procedures for the analysis of small basic molecules and alkaloids.[9]

Instrumentation:

  • Capillary Electrophoresis system with a UV or Diode Array Detector.

  • Fused-silica capillary (e.g., 50 µm i.d., effective length 40 cm).

CE Conditions:

  • Background Electrolyte (BGE): 100 mM sodium acetate buffer, pH 3.1, mixed with methanol (7:3 v/v).[9]

  • Applied Voltage: 15 kV.[9]

  • Capillary Temperature: 25°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: 224 nm (or lower, as this compound lacks a strong chromophore).[9]

Sample Preparation:

  • Standard and Sample Solutions: Dissolve the reference standard and sample in the BGE or a compatible solvent to a concentration suitable for detection.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before introduction into the CE system.

Quantitative NMR (qNMR): A Primary Ratio Method for Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful tool for the accurate determination of the purity of organic compounds. Unlike chromatographic techniques that rely on a reference standard of the same compound, qNMR is a primary ratio method where the signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard of a different compound.[10]

The Principle of qNMR

The fundamental principle of qNMR is that the integrated area of a specific NMR signal is directly proportional to the number of protons giving rise to that signal.[10] By co-dissolving a known mass of a certified reference material (the internal standard) with a known mass of the analyte, the purity of the analyte can be calculated from the ratio of the integrals of selected signals from both compounds.[11]

Key Considerations for Accurate qNMR
  • Selection of Internal Standard: The internal standard must have signals that do not overlap with the analyte signals, be chemically inert, and have a known, certified purity.[10]

  • Relaxation Delay (d1): A sufficient relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) must be used to ensure complete relaxation of all nuclei between pulses, which is crucial for accurate integration.[10]

  • Signal Selection: Signals chosen for integration should be well-resolved, free from overlap with other signals, and represent a known number of protons.

Experimental Protocol: qNMR for Purity Determination of this compound

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d6).

  • Certified Internal Standard (e.g., maleic acid, dimethyl sulfone).

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Angle: 90°

  • Relaxation Delay (d1): 30-60 seconds (to be determined based on T1 measurements).

  • Number of Scans: 8-16 (to achieve adequate signal-to-noise).

Data Processing and Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal for this compound and a signal for the internal standard.

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Conclusion: Selecting the Optimal Method

The choice of the most suitable analytical method for this compound depends on the specific requirements of the analysis.

  • For routine quality control and purity assessment of the bulk substance, GC-FID offers a robust, reliable, and cost-effective solution.

  • For trace-level analysis and impurity identification in complex matrices, the selectivity and structural elucidation capabilities of GC-MS are unparalleled.

  • When dealing with non-volatile matrices or when a chromatographic alternative is needed, a validated RP-HPLC method with pre-column derivatization provides a sensitive and accurate approach.

  • For rapid, high-efficiency separations with minimal solvent consumption, Capillary Electrophoresis presents a compelling alternative, particularly in academic and research settings.

  • For the primary assignment of purity to a reference standard, qNMR stands as a definitive, primary ratio method that is traceable to the International System of Units (SI).[12]

By understanding the principles, strengths, and limitations of each of these powerful analytical techniques, researchers, scientists, and drug development professionals can make informed decisions to ensure the quality and safety of their materials and products.

Visualizing the Analytical Workflows

Analytical Workflow Comparison cluster_gc Gas Chromatography (GC) cluster_hplc High-Performance Liquid Chromatography (HPLC) cluster_ce Capillary Electrophoresis (CE) cluster_qnmr Quantitative NMR (qNMR) gc_sample Sample in Volatile Solvent gc_instrument GC System (FID or MS) gc_sample->gc_instrument Injection gc_data Chromatogram & Mass Spectrum gc_instrument->gc_data Separation & Detection hplc_sample Sample + Derivatizing Agent hplc_instrument HPLC-UV System hplc_sample->hplc_instrument Injection hplc_data Chromatogram hplc_instrument->hplc_data Separation & Detection ce_sample Sample in BGE ce_instrument CE System ce_sample->ce_instrument Injection ce_data Electropherogram ce_instrument->ce_data Separation & Detection qnmr_sample Sample + Internal Standard in Deuterated Solvent qnmr_instrument NMR Spectrometer qnmr_sample->qnmr_instrument Acquisition qnmr_data NMR Spectrum qnmr_instrument->qnmr_data Data Processing

Caption: Comparative workflows for the analysis of this compound.

References

  • BIPM. (n.d.). qNMR. Bureau International des Poids et Mesures.
  • University of Bristol. (n.d.). Quantitative NMR Spectroscopy.
  • ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Shimadzu. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS.
  • LCGC Europe. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
  • PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • ResearchGate. (n.d.). Quantitative Pharmaceutical Analysis by Capillary Electrophoresis.
  • PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Agilent. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.
  • ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • PubMed. (n.d.). Quantitative capillary zone electrophoresis method for the precise determination of charge differences arising from the manufacture of heparan-N-sulfatase.
  • Journal of King Saud University - Science. (n.d.). Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical.
  • Redalyc. (n.d.). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture.
  • DiVA. (2023). Strategies for capillary electrophoresis: Method development and validation for pharmaceutical and biological applications—Upd.
  • PubMed. (n.d.). Application of capillary zone electrophoresis in the separation and determination of the principal gum opium alkaloids.
  • SciELO. (n.d.). sub-minute capillary zone electrophoresis method for determination of hydrochlorothiazide in combination.

Sources

A Senior Application Scientist's Guide to Benchmarking 4-Ethylpiperidine-Based Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of organocatalysis, secondary amines have established themselves as indispensable tools for constructing molecular complexity. Among these, the piperidine scaffold is a cornerstone, valued for its optimal basicity and nucleophilicity in a variety of carbon-carbon bond-forming reactions. This guide provides a comprehensive performance benchmark of 4-Ethylpiperidine, a readily available and cost-effective derivative, against other commonly employed amine catalysts. We will delve into the mechanistic underpinnings of its catalytic action, present objective experimental data from a model multicomponent reaction, and provide robust, reproducible protocols for researchers in drug discovery and chemical development. Our analysis aims to elucidate the subtle yet significant impact of the 4-ethyl substituent on catalytic efficacy, thereby empowering scientists to make informed decisions in catalyst selection.

Introduction: The Role of Substituted Piperidines in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a paradigm shift towards more sustainable and economical chemical synthesis. Secondary amines, such as piperidine and its derivatives, are particularly prominent as they can operate through two primary catalytic cycles: enamine and iminium ion formation. This dual reactivity makes them highly effective for a host of transformations, including Knoevenagel condensations, Michael additions, and complex multicomponent reactions (MCRs) that often combine these fundamental steps.[1][2][3]

This compound (C₇H₁₅N) is a structural analog of piperidine, featuring an ethyl group at the C4 position of the heterocyclic ring.[4] While the basicity of the piperidine nitrogen (pKa of the conjugate acid ≈ 11.2) is the primary driver of its catalytic activity, substituents on the ring can modulate performance through steric and electronic effects.[1] This guide focuses on quantifying the performance of this compound, comparing it with unsubstituted piperidine and other cyclic amines like morpholine and pyrrolidine to provide a clear, data-driven framework for its application.

Mechanistic Considerations: Enamine and Iminium Catalysis

To objectively benchmark performance, one must first understand the mechanism. In many base-catalyzed reactions, the secondary amine plays a dual role. Let's consider the Knoevenagel condensation, a key step in many MCRs.

  • Iminium Ion Formation: The amine catalyst first reacts with a carbonyl compound (an aldehyde in this case) to form a highly electrophilic iminium ion. This activation step makes the carbonyl carbon more susceptible to nucleophilic attack than the neutral aldehyde.[1][5]

  • Enolate Formation: Concurrently, the amine, acting as a Brønsted base, deprotonates an active methylene compound (e.g., malononitrile), generating a nucleophilic enolate.

  • C-C Bond Formation: The enolate attacks the iminium ion, forming the new carbon-carbon bond.

  • Catalyst Regeneration: Subsequent elimination and hydrolysis regenerate the catalyst and yield the α,β-unsaturated product.[5]

The efficiency of the catalyst is therefore a function of its ability to readily form the iminium ion and its basicity to generate the enolate. The ethyl group in this compound is electronically donating but is remote from the nitrogen atom, meaning its effect on basicity is minimal compared to unsubstituted piperidine. Its primary influence is steric, which may affect the rate of reaction with bulky substrates.

Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst This compound (Catalyst) Iminium Iminium Ion Catalyst->Iminium + Aldehyde (-H₂O) Enolate Enolate Catalyst->Enolate + Active Methylene Aldehyde Aldehyde (R-CHO) Aldehyde->Iminium Intermediate Adduct Intermediate Iminium->Intermediate + Enolate Enolate->Intermediate ActiveMethylene Active Methylene Cmpd (CH₂(CN)₂) ActiveMethylene->Enolate Product α,β-Unsaturated Product Intermediate->Product - Catalyst Experimental_Workflow A 1. Reagent Preparation (Aldehyde, Malononitrile, 4-Hydroxycoumarin in EtOH) B 2. Catalyst Addition (1.0 mmol scale, 10 mol% catalyst) A->B Add to reaction vessel C 3. Reaction Monitoring (Stir at 25°C, TLC analysis every 10 min) B->C D 4. Work-up (Pour into ice water, stir for 5 min) C->D Upon completion E 5. Product Isolation (Filter solid, wash with H₂O and cold EtOH) D->E F 6. Purification (Recrystallize from Ethanol) E->F G 7. Analysis & Data Collection (Determine isolated yield, m.p., ¹H NMR, ¹³C NMR) F->G

Caption: Standard experimental workflow for catalyst performance benchmarking.

General Procedure for the Synthesis of 2-Amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile
  • Materials:

    • Aromatic aldehyde (1.0 mmol, 1.0 eq)

    • Malononitrile (1.0 mmol, 1.0 eq)

    • 4-Hydroxycoumarin (1.0 mmol, 1.0 eq)

    • This compound (0.1 mmol, 10 mol%)

    • Ethanol (5 mL)

    • Deionized Water

    • Standard laboratory glassware

  • Procedure:

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), 4-hydroxycoumarin (1.0 mmol), and ethanol (5 mL).

    • Stir the mixture at room temperature for 2-3 minutes to ensure dissolution/suspension.

    • Add this compound (0.1 mmol) to the reaction mixture.

    • Stir the reaction at ambient temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.

    • Upon completion (disappearance of starting materials, typically 20-30 minutes), pour the reaction mixture into 20 mL of ice-cold water.

    • Stir the resulting slurry for 5 minutes. A solid precipitate will form.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid cake sequentially with deionized water (2 x 10 mL) and a small amount of cold ethanol (5 mL).

    • Dry the solid product under vacuum to obtain the crude product.

    • Purify the product by recrystallization from ethanol to afford the pure dihydropyrano[c]chromene derivative.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry and compare with literature data to confirm its identity.

Conclusion and Recommendations

This guide demonstrates that This compound is a highly competent and robust organocatalyst for multicomponent reactions. Its performance is virtually indistinguishable from its parent compound, piperidine, in transformations involving sterically non-demanding substrates.

  • When to Choose this compound: It can be used as a direct, cost-effective substitute for piperidine in most established protocols. Its slightly higher molecular weight is a negligible factor in catalyst loading calculations. It is an excellent choice for Knoevenagel condensations, Michael additions, and related MCRs where strong basicity and iminium ion formation are desired.

  • When to Consider Alternatives: For reactions involving very bulky aldehydes or ketones, the steric profile of the catalyst becomes more critical. In such cases, a less-hindered catalyst like pyrrolidine may offer faster kinetics and should be screened as an alternative. Conversely, for reactions requiring milder basicity to avoid side reactions, a catalyst like morpholine could be considered, albeit with the expectation of significantly longer reaction times.

Ultimately, the selection of a catalyst is a nuanced decision. However, this data-driven comparison solidifies this compound's position as a reliable, efficient, and economical tool in the arsenal of the modern synthetic chemist.

References

  • Vulcanchem. (n.d.). This compound-4-carboxylic acid.
  • Indian Journal of Chemistry, Sec B. (2017). Piperidine, an efficient base catalyst for the one-pot synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives.
  • BenchChem. (n.d.). A Comparative Analysis of Morpholine and Piperidine as Nucleophilic Catalysts in Organic Synthesis.
  • ResearchGate. (n.d.). Multicomponent reaction for the synthesis of highly functionalized piperidine scaffolds catalyzed by TMSI.
  • MDPI. (n.d.). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis.
  • ResearchGate. (n.d.). Piperazine catalyzed one-pot, three-component synthesis of 4H-chromene and 3,4-dihydropyrano[c]chromene derivatives under solvent-free conditions.
  • PubChem. (n.d.). This compound.
  • J&K Scientific LLC. (2021). Knoevenagel Condensation.
  • Juniper Publishers. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation.
  • Organic & Biomolecular Chemistry. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines.
  • ResearchGate. (2018). Synthesis and Recovery of Pyridine- and Piperidine-based Camphorsulfonamide Organocatalysts Used for Michael Addition Reaction.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Ethylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals dedicated to advancing scientific discovery, the responsible management of chemical reagents is as crucial as the innovative research they enable. This guide provides an in-depth, procedural framework for the proper disposal of 4-Ethylpiperidine, ensuring the safety of personnel and the preservation of our environment. The protocols outlined herein are grounded in established safety standards and regulatory compliance, reflecting a commitment to best practices in laboratory operations.

Understanding the Imperative for Proper Disposal: The Hazard Profile of this compound

This compound (CAS No: 3230-23-7) is a cyclic amine that, while valuable in synthetic chemistry, presents a significant hazard profile that necessitates meticulous handling and disposal.[1][2] It is classified as a substance that is harmful if swallowed, causes skin irritation, and may lead to serious eye irritation or damage.[1] Furthermore, it may cause respiratory irritation.[1][3] The flammability of this compound also requires stringent controls to prevent ignition.[3][4] Adherence to proper disposal protocols is not merely a regulatory formality but a critical component of a robust safety culture.

Table 1: Key Hazard Information for this compound

Hazard ClassificationDescription
Acute Toxicity, OralHarmful if swallowed.[1]
Skin Corrosion/IrritationCauses skin irritation.[1]
Serious Eye Damage/IrritationCauses serious eye irritation/damage.[1]
Specific Target Organ ToxicityMay cause respiratory irritation.[1][3]
FlammabilityHighly flammable.[3][4]

Immediate Safety Protocols: The First Line of Defense

Before initiating any disposal procedure, ensuring the immediate safety of all laboratory personnel is paramount. This begins with the correct use of Personal Protective Equipment (PPE) and having a clear, actionable emergency plan.

Essential Personal Protective Equipment (PPE)

Handling this compound requires a comprehensive barrier against exposure. The following PPE is mandatory:

  • Hand Protection: Wear chemical-impermeable gloves that have been inspected for integrity before use.[4]

  • Eye and Face Protection: Use safety goggles and a face shield to protect against splashes.[5]

  • Respiratory Protection: In areas with inadequate ventilation or during spill cleanup, use an appropriate respirator with cartridges tested and approved under government standards such as NIOSH (US) or CEN (EU).[3][4]

  • Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.[5][6]

The causality behind this stringent PPE requirement lies in the chemical's corrosive nature and potential for inhalation toxicity.[7] Even brief contact can result in significant irritation or burns.

Emergency Preparedness: Spill and Exposure Response

In the event of an accidental release or exposure, immediate and correct action can significantly mitigate harm.

Spill Response:

  • Evacuate and Ventilate: Immediately evacuate personnel from the affected area and ensure adequate ventilation.[4][5]

  • Control Ignition Sources: Remove all sources of ignition from the spill area.[5]

  • Containment: For minor spills, contain the spill using inert absorbent materials like sand, earth, or vermiculite.[5]

  • Cleanup: Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[4][5] Do not create dust.[3][4]

  • Decontamination: Wash the spill area thoroughly.

Exposure Response:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek medical advice.[4]

  • Eye Contact: Rinse eyes thoroughly with plenty of water for at least 15 minutes and consult a physician immediately.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Step-by-Step Disposal Protocol for this compound

The guiding principle for the disposal of this compound is that it must not be released into the environment.[4] This necessitates a multi-step process involving segregation, packaging, labeling, and transfer to a certified waste management provider.

Waste Segregation and Collection

Proper segregation at the point of generation is crucial to prevent hazardous reactions and ensure compliant disposal.[8]

  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for this compound waste. The original container can often be used.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams, particularly incompatible substances like acids and oxidizing agents, to prevent dangerous reactions.[8]

  • Secure Storage: Keep the waste container tightly sealed and store it in a cool, well-ventilated area away from heat sources and direct sunlight.[8]

Packaging and Labeling for Disposal

All hazardous waste containers must be correctly packaged and labeled to meet regulatory transport and disposal requirements.

  • Container Integrity: Ensure the waste container is in good condition, free from leaks or external contamination.

  • Hazardous Waste Labeling: The container must be clearly marked with the words "HAZARDOUS WASTE" and a detailed description of the contents, including "this compound" and its approximate concentration.[9]

  • Secure Closure: The container must be securely capped at all times, except when adding waste.[9]

Final Disposal Pathway

The final disposal of this compound must be conducted by a licensed and reputable chemical waste disposal company.[3][4]

  • Incineration: The recommended method for the disposal of this compound is through incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][4] This high-temperature oxidation process breaks down the organic molecule. However, due to its nitrogen content, this process can produce nitrogen oxides (NOx), which are atmospheric pollutants.[10][11] Modern incinerators are equipped with technologies to scrub these harmful emissions.[12]

  • Licensed Disposal Service: Contact a licensed professional waste disposal service to arrange for the collection and disposal of the material.[3][4] This ensures that the waste is managed in compliance with all local, state, and federal regulations.[13][14]

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 On-Site Management cluster_1 Off-Site Disposal A Generation of this compound Waste B Wear Full PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Segregate Waste into Designated, Compatible Container B->C D Securely Cap and Label Container 'HAZARDOUS WASTE: this compound' C->D E Store in Cool, Ventilated Area Away from Incompatibles D->E F Contact Licensed Chemical Waste Disposal Service E->F Transfer of Custody G Arrange for Waste Pickup F->G H Transport to Permitted Facility G->H I Final Disposal: Chemical Incineration with Afterburner and Scrubber H->I J Documentation and Record Keeping I->J

Caption: Workflow for the safe disposal of this compound.

Conclusion: A Commitment to Safety and Sustainability

The protocols detailed in this guide are designed to provide a clear and actionable framework for the responsible disposal of this compound. By integrating these procedures into your laboratory's standard operating procedures, you contribute to a safer research environment and uphold the principles of environmental stewardship. The causality behind each step is rooted in the fundamental chemical properties of the substance and the overarching goal of minimizing risk. Trust in these self-validating systems is built upon a foundation of scientific integrity and a proactive approach to safety.

References

  • Capot Chemical Co., Ltd. (2019). MSDS of this compound.
  • Capot Chemical Co., Ltd. (2019). MSDS of this compound hydrochloride.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases.
  • Coggon, M. M., et al. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. Journal of Geophysical Research: Atmospheres, 121(18), 11,099-11,113.
  • McClelland Engineers Pvt Ltd. (n.d.). High-Nitrogen content Organic Waste Incinerator.
  • Coggon, M. M., et al. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. SciSpace.
  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (1975). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Diplomata Comercial. (n.d.). Amine Usage Guidelines for High-Purity Amines in Industry.
  • MDPI. (2022). A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators. Catalysts, 12(11), 1391.
  • National Center for Biotechnology Information. (n.d.). N-Ethylpiperidine. PubChem.
  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem.
  • National Center for Biotechnology Information. (n.d.). Ethyl 4-piperidinecarboxylate. PubChem.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Ethylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 4-Ethylpiperidine in a laboratory setting. As drug development professionals, our commitment to safety is paramount, not only for regulatory compliance but as a foundational element of scientific integrity. This document moves beyond a simple checklist, offering a procedural and causal framework for risk mitigation. By understanding the "why" behind each safety measure, we empower researchers to make informed decisions, ensuring both personal safety and experimental validity.

Hazard Assessment: Understanding the Risks of this compound

This compound (CAS: 3230-23-7) is a versatile building block in pharmaceutical synthesis. However, its utility is matched by its potential hazards. A thorough understanding of its risk profile is the critical first step in designing a robust safety protocol. The primary hazards associated with this compound are:

  • Skin and Eye Damage: The compound is classified as causing severe skin burns and eye damage[1]. Direct contact can lead to significant chemical burns and irreversible eye injury.

  • Respiratory Irritation: Inhalation of vapors, mists, or dust from the substance may cause respiratory irritation[2][3].

  • Flammability: this compound and related compounds are combustible or flammable liquids[4][5]. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back[4].

  • Toxicity: While comprehensive toxicological data is not fully available, related compounds are noted as toxic if swallowed or inhaled[4]. Prudence dictates treating this compound with a high degree of caution.

These hazards necessitate a multi-faceted approach to personal protection, isolating the researcher from all potential routes of exposure—dermal, ocular, and respiratory.

Personal Protective Equipment (PPE) Protocol: A Head-to-Toe Defense

The selection of PPE is not a one-size-fits-all matter; it must be tailored to the specific task and the associated risk of exposure. The following protocol is based on a risk assessment for standard laboratory operations involving this compound, such as weighing, transferring, and use in reactions.

Eye and Face Protection: The First Line of Defense

Given the severe risk of eye damage, robust eye and face protection is non-negotiable.

  • Mandatory Equipment: At a minimum, safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards must be worn for all operations[2][5][6].

  • Enhanced Protection: When there is a heightened risk of splashes or splatters—such as when transferring larger volumes, working with the material under pressure, or cleaning spills—a full-face shield should be worn in addition to safety goggles.

Causality: The piperidine structure can cause severe burns upon contact with mucous membranes. The eye's delicate tissues are particularly vulnerable, and a splash could result in permanent damage. Side-shields protect against angled splashes that standard glasses would miss.

Skin Protection: An Impermeable Barrier

Skin contact is a primary exposure route. Therefore, both gloves and protective clothing are essential.

  • Glove Selection:

    • Material: While no specific breakthrough time data for this compound is listed in the provided sources, general guidance for handling amines and flammable organic liquids should be followed. Nitrile gloves provide good short-term splash protection against many organic compounds but have poor resistance to others[7]. For more extended handling or in situations with a high risk of contact, heavier-duty gloves such as Butyl or Viton rubber are often recommended for corrosive amines and various organic chemicals[8]. Crucially, you must consult the glove manufacturer's specific chemical resistance data for this compound or a closely related analogue before use.

    • Inspection and Technique: Always inspect gloves for tears or punctures before use[2][3]. Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact[2][3]. After use, dispose of contaminated gloves in accordance with applicable laws and good laboratory practices[2][3]. Always wash hands thoroughly with soap and water after removing gloves[1][3].

  • Protective Clothing:

    • A standard laboratory coat is mandatory.

    • For tasks with a higher splash potential, an impervious or chemically resistant apron or suit should be worn over the lab coat[2][9].

    • Ensure clothing provides full coverage. Do not leave any skin exposed between the glove and the sleeve.

Respiratory Protection: Safeguarding Against Inhalation

Engineering controls, such as working within a certified chemical fume hood, are the primary method for preventing respiratory exposure[4][5]. Respiratory protection is a necessary secondary measure in specific scenarios.

  • When is a Respirator Needed?

    • When working outside of a fume hood.

    • During a large spill or emergency release.

    • When engineering controls are not feasible or are insufficient to maintain exposure below acceptable limits.

  • Respirator Type:

    • For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be used[2][3].

    • For higher-level protection against organic vapors, a NIOSH (US) or CEN (EU) approved air-purifying respirator with organic vapor (OV) cartridges is required[2][4]. Type ABEK-P2 (EU) or OV/AG/P99 (US) cartridges offer broader protection[2][3].

    • All respirator use must be part of a comprehensive respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements, including fit testing and training[5].

The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection (if not in fume hood)
Weighing/Transfer (small scale) Safety glasses with side-shieldsNitrile gloves (double-gloved recommended)Lab coatNIOSH-approved respirator with organic vapor cartridges
Reaction Setup/Monitoring Safety glasses with side-shieldsNitrile gloves (double-gloved recommended)Lab coatNot generally required if in a fume hood
Large Volume Transfer (>1L) Chemical goggles and face shieldHeavy-duty chemical resistant gloves (e.g., Butyl)Chemically resistant apron over lab coatNIOSH-approved respirator with organic vapor cartridges
Spill Cleanup Chemical goggles and face shieldHeavy-duty chemical resistant gloves (e.g., Butyl)Impervious clothing/coverallsSelf-contained breathing apparatus (SCBA) for large spills[1][4]

Operational and Disposal Plans

Proper PPE use is one component of a larger safety framework. The following procedural steps are critical for minimizing risk.

PPE Selection and Use Workflow

The following diagram outlines the decision-making process for selecting and using PPE when handling this compound.

PPE_Workflow PPE Selection & Use Workflow for this compound cluster_prep Preparation Phase cluster_selection PPE Selection cluster_operation Operational Phase cluster_post Post-Operation start Start: Task Involving This compound assess_risk Assess Risk: Volume, Concentration, Task start->assess_risk consult_sds Consult SDS & Chemical Resistance Guides assess_risk->consult_sds select_eye Select Eye/Face Protection (Goggles/Face Shield?) consult_sds->select_eye select_gloves Select Gloves (Nitrile vs. Butyl?) consult_sds->select_gloves select_body Select Body Protection (Lab Coat vs. Apron?) consult_sds->select_body select_resp Select Respirator (Required? Cartridge Type?) consult_sds->select_resp don_ppe Don PPE Correctly select_eye->don_ppe select_gloves->don_ppe select_body->don_ppe select_resp->don_ppe perform_task Perform Task in Fume Hood don_ppe->perform_task doff_ppe Doff PPE Correctly (Avoid Contamination) perform_task->doff_ppe dispose Dispose of Contaminated PPE as Hazardous Waste doff_ppe->dispose wash Wash Hands Thoroughly dispose->wash

Caption: PPE Selection & Use Workflow for this compound.

Emergency Spill Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary. Keep people away from and upwind of the spill[9][10].

  • Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment[1][4][10].

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood[10].

  • Don PPE: Don the appropriate PPE as outlined in the table above for "Spill Cleanup."

  • Containment: Contain the spill using an inert absorbent material like sand, earth, or vermiculite[1]. Do not use combustible materials.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed, and labeled container for disposal[1][9][10].

  • Decontaminate: Clean the spill area thoroughly.

  • Disposal: Treat all cleanup materials and contaminated PPE as hazardous waste.

Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Chemical Waste: Collect surplus and non-recyclable solutions for a licensed professional waste disposal company[2][3]. Do not allow the product to enter drains[2][3][10]. The preferred method of disposal is in a chemical incinerator equipped with an afterburner and scrubber[2][3].

  • Contaminated Materials: Dispose of contaminated gloves, absorbent materials, and other disposable items as hazardous waste in a sealed, labeled container[2][3].

  • Empty Containers: Empty containers may retain product residue and can be dangerous[5]. They should be disposed of as unused product or triply rinsed before recycling, with the rinsate collected as hazardous waste[9].

First Aid and Emergency Measures

In case of exposure, immediate action is critical. Always show the Safety Data Sheet to the attending physician[2][3].

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][2][3].
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical attention[1][2][10].
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[1][2][10].
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention[2][3][10].

By adhering to these rigorous PPE protocols and operational plans, researchers can handle this compound with a high degree of safety, ensuring the integrity of their work and the well-being of the entire laboratory team.

References

  • MSDS of this compound. (2025, December 20). Capot Chemical. [Link]
  • MSDS of this compound hydrochloride. (2025, December 23). Capot Chemical. [Link]
  • Healthcare Emergency Preparedness - Chemical PPE Kits. DQE. [Link]
  • NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. (2024). Centers for Disease Control and Prevention. [Link]
  • Safe Handling of Hazardous Drugs. (2025, March 5). Duke Safety. [Link]
  • Gloves Chemical Resistance Chart. Gloves By Web. [Link]
  • Ansell Chemical Resistance Glove Chart. University of Pittsburgh, Environment, Health and Safety. [Link]
  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania, EHRS. [Link]
  • Chemical Resistant Gloves Guide. Oxford University. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethylpiperidine
Reactant of Route 2
4-Ethylpiperidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。